Product packaging for Biotin-PEG4-Amine(Cat. No.:)

Biotin-PEG4-Amine

Katalognummer: B606139
Molekulargewicht: 462.6 g/mol
InChI-Schlüssel: GVGZXRGPGZMYTB-LNLFQRSKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Biotin-PEG4-amine is a PEG derivative containing a biotin group and a terminal primary amine group. The amine group can be coupled to carboxyl groups or 5'phosphate groups to form stable amide bonds. The hydrophilic PEG spacer increases solubility in aqueous media and increases membrane impermeability of the molecules conjugated to the biotin compound. It also helps to minimize steric hindrance involved with the binding to avidin molecules. Therefore, PEG Linkers can be useful in the development of antibody drug conjugates and drug delivery methods.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H38N4O6S B606139 Biotin-PEG4-Amine

Eigenschaften

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H38N4O6S/c21-5-7-27-9-11-29-13-14-30-12-10-28-8-6-22-18(25)4-2-1-3-17-19-16(15-31-17)23-20(26)24-19/h16-17,19H,1-15,21H2,(H,22,25)(H2,23,24,26)/t16-,17-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVGZXRGPGZMYTB-LNLFQRSKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38N4O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Biotin-PEG4-Amine: Chemical Properties and Solubility

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Amine is a bifunctional linker molecule widely utilized in bioconjugation, diagnostics, and drug delivery systems. It incorporates a biotin moiety for high-affinity binding to streptavidin and avidin, a primary amine group for covalent attachment to various functional groups, and a hydrophilic tetra-polyethylene glycol (PEG4) spacer. This technical guide provides a comprehensive overview of the chemical properties, solubility, and common applications of this compound, complete with detailed experimental protocols and visualizations to facilitate its effective use in research and development.

Core Chemical Properties

This compound is typically a white to light yellow solid. The presence of the PEG4 spacer enhances the aqueous solubility of this reagent and reduces steric hindrance, making it a versatile tool for labeling biomolecules.[1][2]

PropertyValueSource(s)
Molecular Formula C₂₀H₃₈N₄O₆S[3][4][5]
Molecular Weight 462.60 g/mol
CAS Number 663171-32-2
Appearance White to light yellow solid
Purity ≥95%
Storage Store at -20°C, protected from moisture and light

Solubility

The PEG4 spacer in this compound significantly enhances its solubility in aqueous solutions and many organic solvents, a critical feature for bioconjugation reactions.

SolventSolubilitySource(s)
DMSO (Dimethyl Sulfoxide) 100 mg/mL (216.17 mM)
Water Good solubility
DMF (Dimethylformamide) Good solubility
DCM (Dichloromethane) Soluble
Ethanol Soluble

Note: For aqueous applications, it is often recommended to first dissolve this compound in a water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction mixture. Hygroscopic solvents like DMSO should be newly opened to ensure anhydrous conditions, which is crucial for preserving the reactivity of the amine group.

Experimental Protocols

This compound's primary amine group is a versatile functional handle for conjugation to various molecules. Below are detailed protocols for common applications.

Protocol 1: Biotinylation of Proteins using an NHS Ester Crosslinker

This protocol describes the conjugation of this compound to a protein that has been activated with an N-hydroxysuccinimide (NHS) ester. The primary amine of this compound reacts with the NHS ester to form a stable amide bond.

Materials:

  • Protein of interest

  • This compound

  • Amine-reactive NHS ester (e.g., NHS-ester of a crosslinker)

  • Reaction Buffer: Phosphate Buffered Saline (PBS) at pH 7.2-8.0 or another amine-free buffer such as HEPES. Avoid buffers containing primary amines like Tris or glycine.

  • Quenching Buffer: 1M Tris-HCl, pH 8.0 or glycine solution

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis equipment

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines, perform a buffer exchange into the reaction buffer.

  • NHS Ester Activation of Protein (if necessary): Follow the manufacturer's instructions for reacting your protein with the chosen NHS ester crosslinker.

  • Prepare this compound Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mg/mL.

  • Biotinylation Reaction: Add a 10- to 50-fold molar excess of the this compound solution to the activated protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).

  • Storage: Store the biotinylated protein under conditions optimal for the non-biotinylated protein.

Protocol 2: Coupling of this compound to Carboxylic Acids using EDC/NHS Chemistry

This method is used to conjugate this compound to molecules containing carboxyl groups, such as proteins (glutamic acid, aspartic acid residues) or carboxylated nanoparticles.

Materials:

  • Molecule with carboxyl groups (e.g., protein, nanoparticle)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.7-6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.5, or hydroxylamine

  • Washing Buffer: PBS with 0.05% Tween-20 (for nanoparticles)

  • Anhydrous DMSO or DMF

Procedure:

  • Prepare Carboxylated Molecule: Suspend the carboxylated molecule in the activation buffer.

  • Prepare Reagent Solutions: Immediately before use, prepare concentrated solutions of EDC and NHS/Sulfo-NHS in the activation buffer or water. Prepare a solution of this compound in DMSO or DMF.

  • Activation of Carboxyl Groups: Add EDC and NHS/Sulfo-NHS to the carboxylated molecule suspension. A typical starting point is a 2-5 mM final concentration for both. Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing (for nanoparticles): Centrifuge the activated nanoparticles and discard the supernatant to remove excess EDC and NHS. Resuspend the activated nanoparticles in the coupling buffer.

  • Coupling Reaction: Add the this compound solution to the activated molecule. A 10- to 50-fold molar excess of the amine over the available carboxyl groups is recommended. Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the quenching solution and incubate for 30 minutes.

  • Purification: Wash the resulting biotinylated product extensively. For proteins, use a desalting column or dialysis. For nanoparticles, use centrifugation or magnetic separation and wash multiple times with the washing buffer.

  • Storage: Store the final product in a suitable buffer, often containing a preservative.

Visualizations

Biotinylation of an NHS-Ester Activated Protein

G Workflow for Protein Biotinylation via NHS Ester Chemistry cluster_protein_prep Protein Preparation cluster_activation Activation cluster_biotinylation Biotinylation cluster_purification Purification Protein Protein in Amine-Containing Buffer Buffer_Exchange Buffer Exchange Protein->Buffer_Exchange Protein_Ready Protein in Amine-Free Buffer (e.g., PBS, pH 7.2-8.0) Buffer_Exchange->Protein_Ready Activated_Protein NHS-Ester Activated Protein Protein_Ready->Activated_Protein Add NHS Ester NHS_Ester NHS Ester Crosslinker Reaction Incubate 1-2h RT or O/N 4°C Activated_Protein->Reaction Biotin_Amine This compound in DMSO/DMF Biotin_Amine->Reaction Biotinylated_Protein Biotinylated Protein Mixture Reaction->Biotinylated_Protein Quench Quench Reaction (e.g., Tris, Glycine) Biotinylated_Protein->Quench Purify Desalting/ Dialysis Quench->Purify Final_Product Purified Biotinylated Protein Purify->Final_Product

Caption: Workflow for Protein Biotinylation via NHS Ester Chemistry.

Coupling to Carboxylic Acids via EDC/NHS Chemistry

G Workflow for Coupling to Carboxyl Groups using EDC/NHS cluster_activation Activation of Carboxyl Groups cluster_coupling Coupling Reaction cluster_purification Purification and Quenching Carboxyl_Molecule Molecule with -COOH in Activation Buffer (MES, pH 4.7-6.0) EDC_NHS Add EDC and NHS/ Sulfo-NHS Carboxyl_Molecule->EDC_NHS Activated_Molecule NHS-Ester Activated Intermediate EDC_NHS->Activated_Molecule Incubate 15-30 min Coupling Incubate in Coupling Buffer (PBS, pH 7.2-7.5) Activated_Molecule->Coupling Biotin_Amine This compound in DMSO/DMF Biotin_Amine->Coupling Coupled_Product_Mix Biotinylated Product Mixture Coupling->Coupled_Product_Mix Quench Quench Reaction (e.g., Tris, Hydroxylamine) Coupled_Product_Mix->Quench Purify Purification (Dialysis/Washing) Quench->Purify Final_Product Purified Biotinylated Product Purify->Final_Product

Caption: Workflow for Coupling to Carboxyl Groups using EDC/NHS.

Logical Relationship of this compound Components

G Functional Components of this compound Biotin_PEG4_Amine This compound Biotin Biotin Moiety Biotin_PEG4_Amine->Biotin PEG4 PEG4 Spacer Biotin_PEG4_Amine->PEG4 Amine Primary Amine (-NH2) Biotin_PEG4_Amine->Amine Streptavidin Streptavidin/Avidin Binding Biotin->Streptavidin enables Solubility Increased Aqueous Solubility & Reduced Steric Hindrance PEG4->Solubility provides Conjugation Covalent Conjugation to -COOH, NHS Esters, etc. Amine->Conjugation allows for

Caption: Functional Components of this compound.

References

An In-depth Technical Guide to the Function of the PEG4 Linker in Biotinylation Reagents

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Biotinylation, the covalent attachment of biotin to molecules such as proteins, antibodies, and nucleic acids, is a cornerstone technique in life sciences research. The unparalleled affinity of biotin for avidin and streptavidin enables a multitude of applications, including affinity purification, immunoassays, and cellular imaging. The choice of biotinylation reagent, specifically the nature of the linker arm separating the biotin moiety from its reactive group, is critical for experimental success. This technical guide provides a comprehensive overview of the function and advantages of using a polyethylene glycol (PEG) linker, specifically a tetra-ethylene glycol (PEG4) linker, in biotinylation reagents. We will delve into the core benefits of PEGylation, present comparative data, provide detailed experimental protocols, and illustrate key concepts with diagrams to empower researchers in their experimental design and execution.

The Role and Structure of the PEG4 Linker

A PEG4 linker is a hydrophilic spacer arm composed of four repeating ethylene glycol units. In biotinylation reagents, this linker connects the biotin molecule to a reactive group (e.g., an N-hydroxysuccinimide [NHS] ester for targeting primary amines) that facilitates covalent attachment to the target molecule.[1] The general structure consists of the biotin head group, the flexible PEG4 chain, and a reactive end group.

The key characteristics of the PEG4 linker that enhance biotinylation processes are:

  • Increased Hydrophilicity: The PEG4 linker imparts a high degree of water solubility to the biotinylation reagent and, subsequently, to the biotinylated molecule.[2][3][4] This is a significant advantage over traditional hydrocarbon (alkyl) linkers, which are often hydrophobic.

  • Reduced Steric Hindrance: The length and flexibility of the PEG4 spacer arm (approximately 29 Å) effectively positions the biotin moiety away from the surface of the labeled molecule.[5] This minimizes steric hindrance, allowing for more efficient binding of the biotin to the relatively deep biotin-binding pockets of avidin or streptavidin.

  • Minimized Aggregation: By increasing the hydrophilicity of the labeled molecule, the PEG4 linker reduces the propensity for aggregation, a common issue with biotinylated proteins, especially during storage.

  • Reduced Immunogenicity: PEG is known to be a biocompatible and non-immunogenic polymer. Attaching PEG chains to molecules can mask immunogenic epitopes, potentially reducing the risk of an immune response in in vivo applications.

Quantitative Data and Comparative Analysis

While extensive direct comparative studies with comprehensive quantitative data tables are not always readily available in a single source, the following tables summarize key performance characteristics and comparative data extrapolated from various studies.

Table 1: Physicochemical Properties of Common Biotinylation Linkers
PropertyPEG4 LinkerLong-Chain (LC) Alkyl Linker
Structure Hydrophilic, flexible chainHydrophobic, rigid chain
Spacer Arm Length ~29 Å~22.4 Å
Water Solubility of Reagent High (e.g., NHS-PEG4-Biotin is soluble in water at 10 mg/mL)Low (requires organic solvent like DMSO or DMF for dissolution)
Membrane Permeability ImpermeablePermeable
Tendency for Aggregation LowHigh
Table 2: Performance Characteristics in Biotinylation
CharacteristicBiotin-PEG4 ReagentsBiotin-Alkyl Reagents
Biotinylation Efficiency High, due to reduced steric hindrance and improved reagent solubility.Can be lower, especially for proteins with buried reactive groups, due to steric hindrance.
Solubility of Labeled Protein Enhanced, preventing precipitation during and after the labeling reaction.Can be reduced, potentially leading to aggregation and loss of material.
Binding to Avidin/Streptavidin Efficient, due to the accessible biotin moiety.May be sterically hindered, leading to weaker or less efficient binding.
Immunogenicity Generally low.Can be higher, as the linker does not shield the protein surface.
In Vivo Circulation Time Can be prolonged due to the "stealth" properties of PEG.Typically shorter.

Experimental Protocols

Protocol for Protein Biotinylation using NHS-PEG4-Biotin

This protocol describes a general method for biotinylating a protein, such as an antibody (IgG), using an amine-reactive NHS-PEG4-Biotin reagent.

Materials:

  • Protein solution (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Biotin

  • Anhydrous DMSO or DMF

  • Desalting column or dialysis cassette for buffer exchange

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare the Protein Sample:

    • Dissolve the protein in an amine-free buffer such as Phosphate-Buffered Saline (PBS) at a concentration of 1-10 mg/mL.

    • If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange into PBS using a desalting column or dialysis.

  • Prepare the NHS-PEG4-Biotin Solution:

    • Immediately before use, dissolve the NHS-PEG4-Biotin in a small amount of anhydrous DMSO or DMF to create a stock solution (e.g., 20 mM). The NHS-ester is moisture-sensitive and will hydrolyze in aqueous solutions, so do not prepare stock solutions for storage.

  • Biotinylation Reaction:

    • Calculate the required volume of the NHS-PEG4-Biotin stock solution to achieve the desired molar excess. For a starting point, a 20-fold molar excess for a 1-10 mg/mL antibody solution is often used, which typically results in 4-6 biotin molecules per antibody.

    • Add the calculated volume of the biotin reagent to the protein solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quench the Reaction:

    • (Optional but recommended) Add a quenching buffer, such as Tris-HCl, to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS-PEG4-Biotin. Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted, and hydrolyzed biotin reagent, as well as the quenching agent, by using a desalting column or by dialysis against PBS.

  • Storage:

    • Store the biotinylated protein under the same conditions that are optimal for the non-biotinylated protein.

Protocol for Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method for estimating the degree of biotinylation.

Materials:

  • Biotinylated and purified protein sample

  • HABA/Avidin solution (can be prepared or obtained as part of a kit)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or a 96-well microplate

Procedure (Cuvette Format):

  • Prepare HABA/Avidin Solution:

    • If preparing from scratch, dissolve 12.1 mg of HABA in 4.95 mL of pure water and add 50 µL of 1N NaOH. Then, add this to a solution of avidin. Commercially available kits provide a pre-mixed reagent.

  • Measure Baseline Absorbance:

    • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

    • Measure the absorbance at 500 nm (A₅₀₀). This is the A₅₀₀ of the HABA/Avidin complex.

  • Add Biotinylated Sample:

    • Add 100 µL of the purified biotinylated protein sample to the cuvette. Mix well by gentle inversion.

  • Measure Final Absorbance:

    • Incubate for a few minutes until the reading stabilizes.

    • Measure the absorbance at 500 nm again. This is the A₅₀₀ of the HABA/Avidin/Biotin sample.

  • Calculate the Degree of Biotinylation:

    • The change in absorbance is used to calculate the concentration of biotin in the sample. The number of moles of biotin per mole of protein can then be determined using the known concentration of the protein.

Mandatory Visualizations

Biotinylation Reaction and its Advantages

Biotinylation_Advantages Reagent Biotin PEG4 Linker NHS Ester BiotinylatedProtein Biotin PEG4 Linker Protein Reagent->BiotinylatedProtein Covalent Bond Formation (Amide Bond) Protein Protein (with primary amines, e.g., Lysine) Adv1 Increased Solubility BiotinylatedProtein->Adv1 Adv2 Reduced Steric Hindrance BiotinylatedProtein->Adv2 Adv3 Minimized Aggregation BiotinylatedProtein->Adv3 Adv4 Lower Immunogenicity BiotinylatedProtein->Adv4

Caption: Advantages of the PEG4 linker in biotinylation.

Experimental Workflow for Affinity Purification of a Target Protein

Affinity_Purification_Workflow Start Start: Cell Lysate containing Bait-Target Complex Incubate Incubate with Streptavidin-Coated Beads Start->Incubate 1. Binding Wash1 Wash Beads: Remove non-specific binders Incubate->Wash1 2. Washing Elute Elute Bound Proteins Wash1->Elute 3. Elution Analyze Analyze by SDS-PAGE and Mass Spectrometry Elute->Analyze 4. Analysis Result Result: Identification of Interacting Proteins Analyze->Result 5. Identification Signaling_Pathway_Pulldown cluster_cell Cellular Context cluster_pulldown Pull-Down Assay Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B (Bait Protein) Kinase1->Kinase2 Phosphorylation TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Phosphorylation BiotinKinase2 Biotinylated Kinase B (Bait) Kinase2->BiotinKinase2 Biotinylate StreptavidinBeads Streptavidin Beads BiotinKinase2->StreptavidinBeads Immobilize Pulldown Pull-Down StreptavidinBeads->Pulldown CellLysate Cell Lysate CellLysate->Pulldown IdentifiedProteins Identified Proteins: Kinase A, Transcription Factor Pulldown->IdentifiedProteins Identify by MS

References

An In-depth Technical Guide to the Mechanism of Action of Biotin-PEG4-Amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Amine, a versatile bifunctional linker used extensively in bioconjugation. We will delve into its core mechanism of action, present key quantitative data, provide detailed experimental protocols, and visualize its operational workflows and applications.

Core Concepts: Deconstructing this compound

This compound is a chemical tool designed for the stable linkage of molecules. Its structure comprises three key functional moieties, each contributing a specific function to its overall utility.

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin proteins. This interaction is one of the strongest non-covalent bonds known in nature and is widely exploited for the detection, purification, and immobilization of biomolecules.

  • PEG4 (Polyethylene Glycol, 4 units): A short, hydrophilic spacer. The PEG4 linker increases the solubility of the entire conjugate in aqueous solutions, reduces aggregation of the labeled molecules, and provides a flexible spacer arm to minimize steric hindrance between the conjugated molecules.

  • Amine (-NH2): A primary amine group that serves as a versatile reactive handle for conjugation. It can readily react with various electrophilic groups, most commonly activated esters like N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

Mechanism of Action in Bioconjugation

The primary utility of this compound in bioconjugation lies in its ability to be covalently attached to a target molecule, which is then endowed with the high-affinity binding properties of biotin. The amine group of this compound is typically reacted with a molecule that has been functionalized with an amine-reactive group, such as an NHS ester.

The reaction proceeds via a nucleophilic acyl substitution. The primary amine of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide (NHS) as a byproduct. This reaction is most efficient at a pH range of 7.2 to 8.5, where the primary amine is deprotonated and thus more nucleophilic.

G cluster_reactants Reactants cluster_reaction Nucleophilic Attack cluster_products Products Biotin_PEG4_Amine Biotin-PEG4-NH₂ Intermediate Tetrahedral Intermediate Biotin_PEG4_Amine->Intermediate Nucleophilic attack on carbonyl carbon Target_NHS Target Molecule-NHS Ester Target_NHS->Intermediate Conjugate Biotin-PEG4-NH-CO-Target (Stable Amide Bond) Intermediate->Conjugate Collapse of intermediate NHS N-Hydroxysuccinimide (Leaving Group) Intermediate->NHS Release of leaving group

Figure 1: Mechanism of NHS ester reaction with this compound.

Quantitative Data

The successful application of this compound relies on understanding the quantitative parameters of the key interactions involved.

ParameterValueSignificance
Biotin-Streptavidin Affinity
Dissociation Constant (Kd)~10⁻¹⁴ to 10⁻¹⁵ MIndicates an extremely strong and stable non-covalent interaction, making it ideal for capture and detection applications.
Association Rate Constant (kon)~10⁵ to 10⁷ M⁻¹s⁻¹Slower than diffusion-limited, suggesting a multi-step binding process.
Dissociation Rate Constant (koff)~10⁻⁶ to 10⁻⁴ s⁻¹Extremely slow dissociation rate, resulting in a very long half-life of the complex.
NHS Ester Reaction
Optimal pH7.2 - 8.5Maximizes the nucleophilicity of the primary amine while minimizing hydrolysis of the NHS ester.
Half-life of NHS ester (hydrolysis)~4-5 hours at pH 7.0, 0°C~10 minutes at pH 8.6, 4°CDemonstrates the competing hydrolysis reaction, which can reduce conjugation efficiency.
PEG4 Linker
Spacer Arm Length~13.5 Å (for Sulfo-NHS-Biotin)Provides sufficient distance to overcome steric hindrance in many applications. The PEG4 linker offers a flexible and hydrophilic spacer.

Experimental Protocols

General Protocol for Protein Biotinylation using an NHS Ester-Activated Molecule

This protocol describes the biotinylation of a protein by reacting it with a molecule that has been pre-functionalized with an NHS ester, which will then react with this compound. Alternatively, a carboxylated molecule can be activated in situ with EDC/NHS and then reacted with this compound. For direct labeling of a protein with biotin, a Biotin-PEG4-NHS ester would be used to react with the protein's primary amines.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES, Borate buffer) at pH 7.2-8.5.

  • This compound

  • NHS ester-activated molecule of interest (or EDC and NHS for in situ activation of a carboxylated molecule)

  • Anhydrous DMSO or DMF

  • Quenching reagent (e.g., 1M Tris-HCl, pH 8.0, or 1M Glycine)

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in an amine-free buffer at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris, glycine) as they will compete with the reaction.

  • Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester-activated molecule in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO or DMF to a suitable concentration (e.g., 10 mM).

  • Conjugation Reaction:

    • If using a pre-activated NHS ester molecule, add a 10- to 20-fold molar excess of the NHS ester stock solution to the protein solution. Incubate for 30-60 minutes at room temperature or 2 hours at 4°C with gentle stirring.

    • Add a molar excess of the this compound solution to the reaction mixture. The exact molar ratio will need to be optimized for your specific application. Incubate for an additional 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench Reaction: Add a quenching reagent to a final concentration of 10-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagents and byproducts using a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol for Affinity Purification of a Biotinylated Protein

Materials:

  • Biotinylated protein sample

  • Streptavidin-agarose or streptavidin-magnetic beads

  • Binding/Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Elution Buffer (e.g., 0.1 M glycine, pH 2.8, or a buffer containing free biotin)

Procedure:

  • Prepare Streptavidin Resin: Wash the streptavidin beads with Binding/Wash Buffer to remove any storage solution.

  • Binding: Add the biotinylated protein sample to the washed streptavidin beads. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing to allow for binding.

  • Washing: Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant. Wash the beads 3-5 times with Binding/Wash Buffer to remove non-specifically bound proteins.

  • Elution: Add Elution Buffer to the beads and incubate for 5-10 minutes to dissociate the biotinylated protein from the streptavidin. For harsh elution, a low pH buffer is used, which should be neutralized immediately after elution. For competitive elution, a high concentration of free biotin is used.

  • Collect Eluate: Pellet the beads and collect the supernatant containing the purified biotinylated protein.

Visualizations

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Prepare_Protein Prepare Protein in Amine-Free Buffer (pH 7.2-8.5) Mix Add NHS-Ester to Protein Prepare_Protein->Mix Prepare_Reagents Dissolve NHS-Ester and This compound in DMSO/DMF Prepare_Reagents->Mix Incubate1 Incubate (30-60 min RT or 2h at 4°C) Mix->Incubate1 Add_Biotin Add this compound Incubate1->Add_Biotin Incubate2 Incubate (30-60 min RT or 2h at 4°C) Add_Biotin->Incubate2 Quench Add Quenching Reagent (e.g., Tris or Glycine) Incubate2->Quench Purify Remove Excess Reagents (Desalting Column or Dialysis) Quench->Purify Characterize Characterize Conjugate (e.g., HABA Assay, SDS-PAGE) Purify->Characterize

Figure 2: Experimental workflow for protein bioconjugation.

G cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_detection Detection/Purification Ligand Biotinylated Ligand Receptor Cell Surface Receptor Ligand->Receptor Binding Streptavidin Streptavidin-Fluorophore or Streptavidin-Beads Ligand->Streptavidin High-Affinity Binding Signaling_Cascade Signaling Cascade Receptor->Signaling_Cascade Activation Response Cellular Response Signaling_Cascade->Response

Figure 3: Use of a biotinylated ligand in a signaling pathway.

The Pivotal Role of the Terminal Amine Group in Biotin-PEG4-Amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biotin-PEG4-Amine is a heterobifunctional linker that has become an indispensable tool in bioconjugation, diagnostics, and targeted therapeutics. This in-depth technical guide elucidates the critical role of its terminal primary amine group. We will explore the chemical reactivity, reaction mechanisms, and versatile applications of this functional group, providing detailed experimental protocols and quantitative data to empower researchers in their scientific endeavors.

Introduction: The Molecular Architecture of this compound

This compound is a precisely engineered molecule consisting of three key functional domains:

  • Biotin: A vitamin with an exceptionally high affinity for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions. This interaction is fundamental to many detection and purification systems.

  • PEG4 Spacer: A tetraethylene glycol linker that enhances the molecule's aqueous solubility, reduces aggregation of conjugated biomolecules, and provides a flexible spacer arm to minimize steric hindrance during binding to streptavidin or avidin.[1]

  • Terminal Primary Amine (-NH2): The reactive handle of the molecule, enabling covalent attachment to a wide array of biomolecules and surfaces.[2]

This guide will focus on the chemistry and utility of the terminal amine group, a cornerstone of this reagent's functionality.

The Chemistry of the Terminal Amine Group: A Gateway to Bioconjugation

The primary amine group of this compound is a potent nucleophile, readily participating in reactions to form stable covalent bonds.[3] Its reactivity is central to the process of "biotinylation," the labeling of molecules of interest with biotin.

Reaction with N-Hydroxysuccinimide (NHS) Esters

One of the most common and efficient methods for biotinylation involves the reaction of the terminal amine with an N-hydroxysuccinimide (NHS) ester-activated molecule.[4] This reaction, which proceeds via nucleophilic acyl substitution, results in the formation of a highly stable amide bond.[4]

  • Mechanism: The lone pair of electrons on the nitrogen of the primary amine attacks the electrophilic carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses, releasing the NHS leaving group and forming the stable amide linkage.

  • Reaction Conditions: This reaction is typically carried out in an amine-free buffer at a pH range of 7-9. Common buffers include phosphate-buffered saline (PBS). Buffers containing primary amines, such as Tris or glycine, should be avoided as they will compete for reaction with the NHS ester.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Biotin_PEG4_Amine Biotin-PEG4-NH₂ Conjugate Biotin-PEG4-NH-CO-Molecule (Stable Amide Bond) Biotin_PEG4_Amine->Conjugate NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate Conditions pH 7-9 Amine-free buffer Conditions->Conjugate NHS N-Hydroxysuccinimide (Leaving Group)

Reaction with Carboxylic Acids

The terminal amine can also be conjugated to molecules bearing carboxylic acid groups through the use of carbodiimide crosslinkers, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC).

  • Mechanism: EDC activates the carboxyl group, forming a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by the primary amine of this compound, resulting in the formation of a stable amide bond and the release of an N-substituted urea byproduct. To improve efficiency and reduce side reactions, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the O-acylisourea intermediate into a more stable NHS ester, which then reacts with the amine as described previously.

  • Reaction Conditions: EDC-mediated couplings are typically performed in a slightly acidic to neutral pH range (pH 4.5-7.4) in buffers free of extraneous carboxyl and amine groups, such as MES buffer.

G cluster_reactants Reactants cluster_products Products Biotin_PEG4_Amine Biotin-PEG4-NH₂ Conjugate Biotin-PEG4-NH-CO-Molecule (Stable Amide Bond) Biotin_PEG4_Amine->Conjugate Carboxylic_Acid Molecule-COOH Carboxylic_Acid->Conjugate EDC_NHS EDC / NHS EDC_NHS->Conjugate Byproducts Urea byproduct + NHS

Quantitative Data

The efficiency of biotinylation and the subsequent biotin-streptavidin interaction can be quantified to ensure optimal experimental outcomes.

Table 1: Biotin-Streptavidin Interaction Kinetics
ParameterValueReference
Dissociation Constant (Kd)~10⁻¹⁴ M
Association Rate Constant (kon)3.0 x 10⁶ - 4.5 x 10⁷ M⁻¹s⁻¹

The extremely low dissociation constant signifies a virtually irreversible interaction under physiological conditions.

Table 2: Amide Bond Stability
ConditionStabilityReference
Physiological pH (7.4)Highly Stable
Strong Acidic/Basic ConditionsSusceptible to Hydrolysis

The amide bond formed via the terminal amine is robust and well-suited for in vivo and most in vitro applications.

Experimental Protocols

Protocol for Biotinylation of a Protein with an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS-ester activated molecule, which will then be conjugated with this compound. A more common approach is to use a pre-activated Biotin-PEG4-NHS ester to directly label the protein.

G Start Start: Protein Solution Buffer_Exchange 1. Buffer Exchange into Amine-Free Buffer (pH 7.2-8.0) Start->Buffer_Exchange Prepare_Biotin_Reagent 2. Prepare Fresh Solution of Biotin-PEG4-NHS Ester Buffer_Exchange->Prepare_Biotin_Reagent Add_Reagent 3. Add Biotin Reagent to Protein Solution Prepare_Biotin_Reagent->Add_Reagent Incubate 4. Incubate at Room Temp (30-60 min) or on Ice (2 hours) Add_Reagent->Incubate Quench 5. (Optional) Quench Reaction with Amine-Containing Buffer Incubate->Quench Purify 6. Purify Biotinylated Protein (e.g., Desalting Column) Quench->Purify End End: Purified Biotinylated Protein Purify->End

Materials:

  • Protein of interest

  • Biotin-PEG4-NHS Ester

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., Tris-HCl, pH 7.5)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the amine-free buffer at a concentration of 1-10 mg/mL.

  • Biotin Reagent Preparation: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in an anhydrous solvent like DMSO or DMF to a stock concentration (e.g., 10 mM).

  • Biotinylation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS Ester solution to the protein solution. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching (Optional): The reaction can be stopped by adding a small amount of quenching buffer to consume any unreacted NHS ester.

  • Purification: Remove excess, non-reacted biotin reagent using a desalting column or dialysis.

Protocol for Quantifying Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the degree of biotinylation.

G Start Start: HABA/Avidin Solution Measure_A500_Initial 1. Measure Absorbance at 500 nm (Initial Reading) Start->Measure_A500_Initial Add_Sample 2. Add Biotinylated Protein Sample Measure_A500_Initial->Add_Sample Incubate_Mix 3. Mix and Incubate Briefly Add_Sample->Incubate_Mix Measure_A500_Final 4. Measure Absorbance at 500 nm (Final Reading) Incubate_Mix->Measure_A500_Final Calculate 5. Calculate Moles of Biotin Based on Change in Absorbance Measure_A500_Final->Calculate End End: Moles of Biotin per Mole of Protein Calculate->End

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with free biotin removed)

  • Spectrophotometer and cuvettes or microplate reader

Procedure:

  • Pipette the HABA/Avidin solution into a cuvette or microplate well.

  • Measure the absorbance at 500 nm. This is the initial reading.

  • Add a known volume of the biotinylated protein sample to the HABA/Avidin solution and mix well.

  • Measure the absorbance at 500 nm again. The absorbance will decrease as biotin displaces HABA from avidin.

  • Calculate the change in absorbance and use the molar extinction coefficient of the HABA/avidin complex (typically 34,000 M⁻¹cm⁻¹) to determine the concentration of biotin in the sample. From this, the molar ratio of biotin to protein can be calculated.

Applications in Research and Drug Development

The ability of the terminal amine group to covalently link Biotin-PEG4 to various molecules has led to its widespread use in numerous applications.

  • Targeted Drug Delivery: Biotin can be conjugated to drugs or drug-loaded nanoparticles. Since many cancer cells overexpress biotin receptors, this strategy can be used to selectively deliver therapeutic agents to tumor sites, enhancing efficacy and reducing off-target toxicity.

  • Immunoassays: The amine group allows for the biotinylation of antibodies for use in ELISA, Western blotting, and immunohistochemistry. The biotinylated antibody can then be detected with high sensitivity using streptavidin conjugated to an enzyme or fluorophore.

  • Surface Functionalization: The terminal amine can be used to immobilize biotin onto surfaces such as nanoparticles, microplates, and biosensors. This creates a surface that can specifically capture streptavidin-conjugated molecules.

  • PROTACs: this compound can be used as a linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

Conclusion

The terminal primary amine group is the reactive core of this compound, providing a versatile and efficient means of covalently attaching biotin to a wide range of molecules and materials. Its reliable reactivity in forming stable amide bonds, coupled with the beneficial properties of the biotin and PEG components, solidifies the indispensable role of this compound in modern biotechnology and drug development. Understanding the chemistry and methodologies associated with this functional group is paramount for researchers seeking to leverage the power of the biotin-streptavidin interaction in their work.

References

Biotin-PEG4-Amine for Labeling Proteins and Antibodies: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Biotin-PEG4-Amine, a versatile reagent for the biotinylation of proteins and antibodies. This document details its chemical properties, advantages, and applications, with a focus on practical experimental protocols and data presentation for researchers in academia and the pharmaceutical industry.

Introduction to Biotinylation and this compound

Biotinylation is the process of covalently attaching biotin, a small vitamin (Vitamin B7), to a molecule of interest, such as a protein, antibody, or nucleic acid. The exceptionally high affinity and specificity of the interaction between biotin and streptavidin (or avidin) form the basis for numerous applications in life sciences, including affinity purification, immunoassays (like ELISA and Western blotting), immunohistochemistry, and drug discovery.

This compound is a biotinylation reagent that features a biotin moiety linked to a primary amine via a 4-unit polyethylene glycol (PEG) spacer. This structure offers distinct advantages for labeling proteins and antibodies, particularly those with available carboxyl groups or for applications requiring enhanced solubility and reduced steric hindrance.

Chemical Properties
  • Molecular Formula: C₂₀H₃₈N₄O₆S

  • Molecular Weight: 462.60 g/mol

  • Structure: Biotin - (PEG)₄ - NH₂

The primary amine group allows for its conjugation to carboxyl groups (-COOH) on proteins (e.g., on aspartic and glutamic acid residues or the C-terminus) through the use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and N-hydroxysuccinimide (NHS).

Advantages of the PEG4 Spacer

The polyethylene glycol (PEG) spacer arm in this compound provides several key benefits:

  • Increased Hydrophilicity: The PEG linker enhances the water solubility of the biotinylated molecule, which can help prevent aggregation, especially with antibodies stored at high concentrations.

  • Reduced Steric Hindrance: The long, flexible PEG4 spacer arm extends the biotin moiety away from the surface of the labeled protein or antibody. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the larger streptavidin or avidin molecules.

  • Reduced Immunogenicity: PEG is known to be non-immunogenic and can reduce the immunogenicity of the molecule it is conjugated to.

  • Improved Bioavailability: In therapeutic applications, PEGylation can increase the in vivo circulation time of a drug by reducing renal clearance and protecting it from proteolytic degradation.

Data Presentation: Quantitative Analysis of Biotinylation

The efficiency of biotinylation is a critical parameter and is typically expressed as the molar ratio of biotin to protein (biotin:protein). This ratio can be controlled by adjusting the reaction conditions, such as the molar excess of the biotinylation reagent. While direct comparative studies for this compound are limited in the public domain, the following tables summarize typical biotin incorporation rates for commonly used biotinylation chemistries.

Table 1: Typical Biotin Incorporation Rates for Amine-Reactive Biotinylation (NHS-Ester Chemistry)

Protein ConcentrationMolar Excess of NHS-Ester Biotin ReagentTypical Biotin:Protein Molar RatioReference(s)
1-10 mg/mL20-fold4-6
≤ 2 mg/mL≥ 20-foldVaries, requires optimization
2-10 mg/mL≥ 12-foldVaries, requires optimization

Table 2: Factors Influencing Biotinylation Efficiency

FactorEffect on EfficiencyConsiderationsReference(s)
pH Higher pH (7-9) increases the reaction rate for NHS esters.High pH can also lead to hydrolysis of the NHS ester.
Protein Concentration Higher protein concentrations generally require a lower molar excess of biotin reagent.Dilute protein solutions may require a significantly higher molar excess.
Buffer Composition Buffers containing primary amines (e.g., Tris, glycine) will compete with the target protein for the biotinylation reagent.Use amine-free buffers such as PBS, MES, or HEPES.
Reaction Time and Temperature Longer incubation times and higher temperatures can increase the degree of labeling.Can also lead to protein degradation or loss of activity.
Spacer Arm Length Longer spacer arms can improve the accessibility of biotin to streptavidin.May be critical for applications involving large detecting molecules.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the labeling of proteins and antibodies with this compound and related reagents.

Labeling of Carboxyl Groups on Proteins and Antibodies using this compound and EDC/NHS

This protocol describes the conjugation of this compound to carboxyl groups on a protein or antibody using a two-step EDC/NHS activation procedure. This method is ideal when primary amines on the protein are limited or need to be preserved for function.

Materials:

  • Protein or antibody to be labeled (in an amine- and carboxyl-free buffer, e.g., MES buffer)

  • Biotin-

The Versatility of Biotin-PEG Linkers: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for researchers, scientists, and drug development professionals, this in-depth guide explores the core utility of biotin-PEG linkers in modern research. From enhancing molecular stability to enabling targeted therapies, these versatile tools are indispensable in a wide range of applications.

The conjugation of biotin to molecules of interest, a process known as biotinylation, is a cornerstone of life sciences research. The exceptionally strong and specific interaction between biotin (Vitamin B7) and avidin or streptavidin is harnessed for detecting, purifying, and immobilizing biomolecules.[][2][3] The introduction of a polyethylene glycol (PEG) spacer between biotin and the target molecule has further revolutionized this technology. Biotin-PEG linkers offer significant advantages, including increased solubility, reduced immunogenicity, and minimized steric hindrance, thereby enhancing the efficiency and effectiveness of various experimental and therapeutic strategies.[][]

Core Advantages of Biotin-PEG Linkers

The incorporation of a PEG spacer confers several beneficial properties to biotinylation reagents:

  • Enhanced Solubility and Stability: PEG is a hydrophilic polymer that increases the solubility of biotinylated molecules in aqueous solutions, which can improve their stability and bioavailability. This is particularly crucial for preventing the aggregation of biotinylated proteins.

  • Reduced Steric Hindrance: The flexible and extended nature of the PEG chain physically separates the biotin moiety from the conjugated molecule. This separation minimizes steric hindrance, making the biotin more accessible for binding to avidin or streptavidin, which can lead to improved sensitivity in assays.

  • Improved Biocompatibility and Reduced Immunogenicity: PEGylation is a well-established method for reducing the immunogenicity of molecules and prolonging their circulation time in the body. This "stealth" effect is critical for in vivo applications, such as targeted drug delivery.

  • Increased Bioavailability: By improving solubility and stability, and reducing clearance from the body, biotin-PEG linkers can enhance the overall bioavailability of conjugated molecules.

Key Applications in Research and Drug Development

The unique properties of biotin-PEG linkers have led to their widespread adoption in numerous scientific disciplines.

Immunoassays and Detection

In enzyme-linked immunosorbent assays (ELISAs) and other immunoassays, biotin-PEG linkers are used to label antibodies and other detection reagents. The high affinity of the biotin-streptavidin interaction provides a powerful signal amplification strategy, leading to highly sensitive detection of target antigens. The PEG spacer ensures that the biotin is readily available for binding, further enhancing assay performance.

Targeted Drug Delivery

Biotin-PEG linkers are instrumental in the development of targeted drug delivery systems. Many cancer cells overexpress biotin receptors, making biotin an effective targeting ligand. By conjugating a therapeutic agent to a biotin-PEG linker, the drug can be specifically delivered to tumor cells, increasing its efficacy while minimizing off-target toxicity. These systems can take the form of biotin-PEG-drug conjugates or drug-loaded nanoparticles functionalized with biotin-PEG.

dot

Caption: Targeted drug delivery using a biotin-PEGylated nanoparticle.

Protein Purification and Immobilization

Affinity chromatography is a powerful technique for purifying proteins. Biotin-PEG linkers can be used to immobilize proteins onto a solid support, such as agarose beads, that is coated with avidin or streptavidin. This allows for the specific capture and subsequent elution of the target protein. The hydrophilic PEG spacer helps to maintain the native conformation and activity of the immobilized protein.

Cell Surface Labeling and Tracking

Biotin-PEG linkers are valuable tools for labeling and tracking cells. By conjugating the linker to a molecule that binds to a cell surface receptor, researchers can specifically tag cells for various downstream applications, including flow cytometry, fluorescence microscopy, and cell sorting. The PEG linker's water solubility is advantageous as it limits the labeled protein from passing through the hydrophobic cell membrane, thus keeping it on the cell surface.

dot

Cell_Labeling_Workflow Start Start: Live Cells Step1 Incubate with Biotin-PEG-Ligand Start->Step1 Step2 Ligand binds to Cell Surface Receptor Step1->Step2 Step3 Wash to remove unbound reagent Step2->Step3 Step4 Incubate with Fluorophore-Streptavidin Step3->Step4 Step5 Wash to remove unbound streptavidin Step4->Step5 End Analysis (e.g., Microscopy, Flow Cytometry) Step5->End

Caption: A typical workflow for cell surface labeling.

Nanoparticle Functionalization

Biotin-PEG linkers are frequently used to functionalize the surface of nanoparticles, such as gold nanoparticles or liposomes. This creates a versatile platform for various applications. For instance, biotin-PEG-functionalized gold nanoparticles can be used in sensitive diagnostic assays. The PEG linker enhances the stability of the nanoparticles in biological fluids and prevents non-specific adsorption.

Quantitative Data Summary

The selection of a biotin-PEG linker often depends on its specific properties, such as molecular weight and the number of PEG units. The following table summarizes key quantitative data for different types of biotin-PEG linkers mentioned in the literature.

Linker TypeMolecular Weight (Da)PEG Units (n)Key Application ExampleReference
Biotin-PEG-Maleimide5000~113Thiol-specific conjugation to proteins
Biotin-PEG-NHSVaries4Amine-specific conjugation to proteins
Monothiol-PEG-Biotin5000~113Gold nanoparticle functionalization
Cyclic disulfide-PEG-Biotin8400~190Gold nanoparticle functionalization
Trithiol-PEG-Biotin15000~340Gold nanoparticle functionalization
Biotin-PEG-PCLVariesVariesTargeted drug delivery (nanomicelles)

Experimental Protocols

Detailed methodologies are crucial for the successful application of biotin-PEG linkers. Below are protocols for key experiments.

Protocol 1: Biotinylation of Proteins with Biotin-PEG-NHS Ester

This protocol describes the labeling of a protein with a biotin-PEG linker that has an N-hydroxysuccinimide (NHS) ester reactive group, which targets primary amines.

Materials:

  • Protein of interest

  • Biotin-PEGn-NHS ester

  • Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS), pH 7.2-8.0

  • Quenching buffer (e.g., Tris-HCl), pH 7.5

  • Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein in amine-free buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the Biotin-PEGn-NHS ester in DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add a 20-fold molar excess of the dissolved Biotin-PEGn-NHS ester to the protein solution. The final volume of the organic solvent should not exceed 10% of the total reaction volume.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagent using a desalting column or by dialysis against an appropriate buffer.

  • Quantification of Biotinylation: The degree of biotin incorporation can be determined using the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Synthesis of Biotin-PEG Functionalized Gold Nanoparticles

This protocol outlines the preparation of gold nanoparticles coated with a biotin-PEG-thiol linker.

Materials:

  • Gold nanoparticles (AuNPs)

  • Thiol-PEG-Biotin linker

  • Buffer solution (e.g., 10 mM phosphate, 0.15 M NaCl, pH 7.2)

  • Bovine Serum Albumin (BSA)

  • Tween 20

Procedure:

  • Linker Adsorption: Mix a 5 nM solution of gold nanoparticles with a 4 µM solution of Thiol-PEG-Biotin linker.

  • Incubation: Shake the mixture at 25°C for 24 hours.

  • Stabilization: Add a buffer solution containing 1.5 M NaCl, 100 mM phosphate (pH 7.2), 1% BSA, and 0.2% Tween to achieve a final concentration of 0.15 M NaCl, 10 mM phosphate, 0.1% BSA, and 0.02% Tween. Incubate for an additional hour with shaking.

  • Salt Aging: Increase the salt concentration to 0.3 M NaCl and continue shaking at 25°C for another hour.

  • Purification: Centrifuge the solution to pellet the functionalized AuNPs. Remove the supernatant and resuspend the particles in the desired buffer. Repeat the washing step two more times.

Cleavable vs. Non-Cleavable Linkers

Biotin-PEG linkers can be further categorized as cleavable or non-cleavable, a distinction that is critical for certain applications, particularly in drug delivery and proteomics.

  • Non-Cleavable Linkers: These form stable, covalent bonds that remain intact under physiological conditions. They are ideal for applications requiring long-term stability, such as in diagnostic assays or for permanently modifying proteins to enhance their pharmacokinetic properties.

  • Cleavable Linkers: These linkers are designed with bonds that can be broken under specific conditions, such as changes in pH, the presence of reducing agents, or enzymatic activity. This allows for the controlled release of a conjugated molecule. In antibody-drug conjugates (ADCs), for example, a cleavable linker can release the cytotoxic payload specifically within the tumor microenvironment or inside the target cell, thereby minimizing systemic toxicity.

dot

Cleavable_vs_NonCleavable cluster_Cleavable Cleavable Linker cluster_NonCleavable Non-Cleavable Linker Cleavable_Start Antibody-Linker-Drug (Stable in Circulation) Cleavable_Trigger Trigger (e.g., Low pH, Enzymes) Cleavable_Start->Cleavable_Trigger Cleavable_End Drug Release at Target Site Cleavable_Trigger->Cleavable_End NonCleavable_Start Antibody-Linker-Drug (Stable in Circulation) NonCleavable_Internalization Internalization & Lysosomal Degradation NonCleavable_Start->NonCleavable_Internalization NonCleavable_End Release of Linker-Drug-Amino Acid NonCleavable_Internalization->NonCleavable_End

References

Biotin-PEG4-Amine: An In-depth Technical Guide to a Versatile Molecular Building Block

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Amine is a bifunctional molecule that has emerged as a cornerstone in the construction of complex bioactive molecules and sophisticated assay development. It integrates three key chemical features: a high-affinity biotin moiety for streptavidin or avidin binding, a terminal primary amine for versatile conjugation, and a hydrophilic tetraethylene glycol (PEG4) spacer. This unique combination of properties makes it an invaluable tool in diverse fields such as targeted drug delivery, proteomics, diagnostics, and the development of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs).

The primary amine serves as a reactive handle for covalent attachment to molecules bearing carboxyl groups, activated esters, or other electrophiles.[1][2] The PEG4 linker, a flexible and water-soluble chain, enhances the aqueous solubility of the resulting conjugate, reduces aggregation, and minimizes steric hindrance, thereby ensuring that the biotin group remains accessible for binding to streptavidin or avidin.[3][4][5] This technical guide provides a comprehensive overview of the chemical properties, applications, and detailed experimental protocols involving this compound, designed to equip researchers with the knowledge to effectively utilize this versatile building block.

Core Properties and Specifications

This compound is a chemically defined molecule with consistent properties, making it a reliable reagent for reproducible bioconjugation.

PropertyValue
Chemical Formula C₂₀H₃₈N₄O₆S
Molecular Weight 462.61 g/mol
CAS Number 663171-32-2
Appearance White to off-white solid
Solubility Soluble in water, DMSO, DMF, and other polar organic solvents.
Purity Typically ≥95%
Storage Conditions Store at -20°C, desiccated. Stock solutions in DMSO can be stored at -20°C for short periods.
Spacer Arm Length The PEG4 linker adds a spacer arm of approximately 17.6 Å (Angstroms).
Reactive Group Primary Amine (-NH₂)
Binding Target Avidin, Streptavidin, NeutrAvidin (Kₐ ≈ 10¹⁵ M⁻¹)

Key Applications

The unique tripartite structure of this compound lends itself to a wide array of advanced scientific applications.

  • PROTACs and Targeted Protein Degradation: The primary amine of this compound can be conjugated to a ligand for an E3 ubiquitin ligase, while the biotin serves as a versatile handle for attaching a warhead ligand that binds to a protein of interest. This modular approach facilitates the rapid synthesis of PROTAC libraries for targeted protein degradation studies. The PEG linker is crucial in these constructs, as its length and flexibility can significantly impact the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.

  • Targeted Drug Delivery: Biotin can act as a targeting moiety due to the overexpression of biotin receptors on the surface of various cancer cells. This compound can be conjugated to nanoparticles, liposomes, or drug molecules, facilitating their selective uptake into tumor cells and enhancing therapeutic efficacy while minimizing off-target effects.

  • Bioconjugation and Labeling: This molecule is widely used to biotinylate proteins, peptides, oligonucleotides, and other biomolecules that contain carboxyl groups (via activation) or other suitable electrophiles. The resulting biotinylated molecules can be used in a multitude of detection and purification schemes.

  • Immunoassays and Diagnostics: The high affinity of the biotin-streptavidin interaction is leveraged in assays like ELISA, Western blotting, and immunohistochemistry for signal amplification and detection. This compound allows for the attachment of biotin to detection antibodies or other probes.

  • Affinity Purification and Pull-Down Assays: By immobilizing a biotinylated bait molecule (e.g., a peptide, drug, or oligonucleotide) on streptavidin-coated beads, researchers can perform pull-down assays to identify and study interacting proteins or "prey" from cell lysates. This is a fundamental technique for mapping protein-protein interaction networks.

  • Surface Immobilization: this compound is used to functionalize surfaces (e.g., biosensors, microarrays, nanoparticles) with biotin. Subsequent incubation with streptavidin provides a versatile platform for the oriented immobilization of other biotinylated molecules.

Experimental Protocols

The following section provides detailed methodologies for common experimental procedures involving this compound.

Protocol 1: Conjugation of this compound to a Carboxyl-Containing Protein using EDC/NHS Chemistry

This two-step protocol first activates the carboxyl groups on the protein to form a reactive NHS ester, which then readily reacts with the primary amine of this compound.

Materials:

  • Protein with accessible carboxyl groups (e.g., BSA, antibody)

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or N-Hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine, pH 8.5

  • Desalting columns (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Protein Preparation: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Carboxyl Group Activation:

    • Equilibrate EDC and NHS/Sulfo-NHS to room temperature.

    • Add EDC to the protein solution to a final concentration of 2-10 mM.

    • Immediately add NHS or Sulfo-NHS to a final concentration of 5-25 mM.

    • Incubate the reaction for 15 minutes at room temperature.

  • Removal of Excess Activation Reagents (Optional but Recommended):

    • To prevent cross-linking of this compound, remove excess EDC and NHS by passing the activated protein solution through a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2-7.5).

  • Conjugation Reaction:

    • Immediately add this compound to the activated protein solution. A 10- to 50-fold molar excess of this compound over the protein is a common starting point.

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching:

    • Add Quenching Buffer to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted NHS esters and reacting with any remaining EDC. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess, unreacted this compound and quenching reagents by dialysis or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Characterization:

    • Determine the protein concentration (e.g., via BCA assay).

    • Quantify the degree of biotinylation using the HABA assay (see Protocol 3).

    • Confirm conjugation using SDS-PAGE (a slight shift in molecular weight may be observed) and/or mass spectrometry.

G Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS (Reactive Ester) Protein_COOH->Activated_Protein Activate (15 min, RT) EDC_NHS EDC + NHS (Activation Buffer, pH 6.0) EDC_NHS->Activated_Protein Conjugate Biotin-PEG4-NH-CO-Protein (Stable Amide Bond) Activated_Protein->Conjugate Couple (2h, RT, pH 7.2-7.5) Biotin_Amine Biotin-PEG4-NH2 Biotin_Amine->Conjugate Purification Purification (Desalting/Dialysis) Conjugate->Purification Remove excess reagents Final_Product Purified Biotinylated Protein Purification->Final_Product

Workflow for EDC/NHS coupling of this compound to a protein.
Protocol 2: Biotinylation of Peptides during Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the N-terminal biotinylation of a peptide while it is still attached to the solid-phase resin.

Materials:

  • Peptide-resin with a free N-terminal amine

  • Biotin

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (N,N-Dimethylformamide)

  • DMSO (Dimethyl sulfoxide)

  • Cleavage cocktail (e.g., TFA/TIS/H₂O)

Procedure:

  • Resin Preparation: After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin thoroughly with DMF.

  • Biotin Activation:

    • In a separate vial, dissolve Biotin (3-5 equivalents relative to the resin loading) in a minimal amount of DMSO or a 1:1 mixture of DMSO/DMF.

    • Add HBTU/HATU (3-5 equivalents) and DIPEA (6-10 equivalents).

    • Stir at room temperature until the biotin is fully dissolved, which indicates activation.

  • Coupling to Resin:

    • Add the activated biotin solution to the peptide-resin.

    • Agitate the mixture at room temperature for 2-4 hours, or until a Kaiser test indicates the absence of free primary amines.

  • Washing: Wash the resin extensively with DMF, DCM (Dichloromethane), and Methanol to remove excess reagents.

  • Cleavage and Deprotection: Cleave the biotinylated peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane, 2.5% water) for 2-3 hours at room temperature.

  • Purification: Precipitate the peptide in cold diethyl ether, centrifuge to pellet, and wash the pellet. Lyophilize the crude peptide and purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the biotinylated peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).

Protocol 3: Quantification of Biotin Incorporation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to estimate the number of biotin molecules conjugated per protein molecule.

Materials:

  • Purified biotinylated protein sample (free biotin must be removed)

  • HABA/Avidin Solution (can be prepared or purchased as a kit)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

  • Cuvettes or 96-well microplate

Procedure:

  • Prepare HABA/Avidin Solution: If not using a kit, prepare a solution containing a known concentration of avidin and HABA in a suitable buffer (e.g., PBS). The solution should have a significant absorbance at 500 nm (typically between 0.9-1.3).

  • Measure Baseline Absorbance:

    • In a cuvette, add 900 µL of the HABA/Avidin solution.

    • Measure and record the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin).

  • Add Biotinylated Sample:

    • Add 100 µL of your purified biotinylated protein sample to the cuvette.

    • Mix well by gentle inversion.

  • Measure Final Absorbance:

    • Incubate for a few minutes until the reading stabilizes.

    • Measure and record the absorbance at 500 nm (this is A₅₀₀ HABA/Avidin/Biotin Sample). The absorbance will decrease as biotin displaces HABA from avidin.

  • Calculations:

    • Calculate the change in absorbance (ΔA₅₀₀): ΔA₅₀₀ = A₅₀₀ HABA/Avidin - A₅₀₀ HABA/Avidin/Biotin Sample

    • Calculate the concentration of biotin (M): [Biotin] = (ΔA₅₀₀ × Dilution Factor) / (ε × path length)

      • ε (Molar extinction coefficient of the HABA/Avidin complex at 500 nm) = 34,000 M⁻¹cm⁻¹

      • Path length is typically 1 cm for a standard cuvette.

      • Dilution Factor is 10 in this example (100 µL sample in 1 mL total volume).

    • Calculate the Molar Substitution Ratio (MSR) or Degree of Labeling (DOL): MSR = [Biotin] / [Protein]

      • The molar concentration of the protein ([Protein]) must be known.

Expected Results: For typical antibody biotinylation, an MSR of 4-8 biotins per antibody is often targeted.

Mandatory Visualizations

PROTAC Mechanism of Action

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target Protein of Interest (POI) by hijacking the cell's ubiquitin-proteasome system. This compound is a common building block for constructing the linker element of a PROTAC.

G cluster_0 PROTAC-Mediated Degradation Pathway POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds Warhead PROTAC PROTAC (Warhead-Linker-E3 Ligand) PROTAC->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds E3 Ligand Ternary_Complex->PROTAC Ternary_Complex->E3_Ligase Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Recruited Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Mechanism of action for a PROTAC, a common application for this compound.
Affinity Purification / Pull-Down Assay Workflow

This workflow illustrates how a biotinylated "bait" molecule, synthesized using this compound, is used to isolate its binding partners ("prey") from a complex mixture like a cell lysate.

G Bait Biotinylated Bait (e.g., peptide, drug) Incubate Incubate Bait->Incubate Lysate Cell Lysate (Prey Proteins + Others) Lysate->Incubate Mix Bind Bind Bait to Beads Incubate->Bind Beads Streptavidin-Coated Beads Beads->Bind Add Wash Wash Bind->Wash Remove unbound proteins Elute Elute Wash->Elute Disrupt biotin-streptavidin or bait-prey interaction Analysis Analysis (e.g., Western Blot, Mass Spec) Elute->Analysis

Workflow for an affinity purification (pull-down) assay using a biotinylated bait.
Cell Surface Protein Labeling Workflow

This diagram outlines the process of labeling proteins on the surface of live cells using a membrane-impermeable biotinylation reagent, followed by isolation and analysis. This compound can be used if conjugated to a larger, membrane-impermeable molecule.

G Cells Live Cells in Suspension Wash1 Wash with ice-cold PBS (remove media proteins) Cells->Wash1 Label Incubate with Biotinylation Reagent (e.g., Sulfo-NHS-LC-Biotin) Wash1->Label 30 min, 4°C Quench Quench Reaction (e.g., Tris buffer) Label->Quench Lyse Lyse Cells Quench->Lyse Purify Affinity Purification (Streptavidin Beads) Lyse->Purify Analyze Analyze Proteins (SDS-PAGE, Western, MS) Purify->Analyze

General workflow for labeling and isolating cell surface proteins.

Conclusion

This compound stands out as a highly adaptable and enabling chemical tool for life science researchers and drug developers. Its well-defined structure, combining a high-affinity tag, a flexible hydrophilic spacer, and a reactive amine handle, provides a robust solution for creating complex molecular architectures. From advancing the frontiers of targeted protein degradation with PROTACs to refining diagnostic assays and targeted therapies, the applications of this compound are extensive and impactful. The protocols and workflows detailed in this guide offer a solid foundation for scientists to integrate this versatile building block into their research, paving the way for new discoveries and innovations.

References

An In-depth Technical Guide to PROTAC Linkers and Biotin-PEG4-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to PROTAC Technology

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality that hijacks the cell's natural protein degradation machinery, the ubiquitin-proteasome system (UPS), to selectively eliminate proteins of interest (POIs).[1][2] Unlike traditional small-molecule inhibitors that merely block the function of a target protein, PROTACs facilitate their complete removal from the cell.[3] This event-driven mechanism allows PROTACs to be effective at sub-stoichiometric concentrations and offers a promising strategy to target proteins previously considered "undruggable".[4][5]

A PROTAC is a heterobifunctional molecule composed of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is the critical initiating step. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the 26S proteasome. The PROTAC molecule is then released to engage in another cycle of degradation.

The Crucial Role of the PROTAC Linker

The linker is far more than a simple spacer; it is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. The length, composition, and rigidity of the linker profoundly influence the formation and stability of the ternary complex, which is a cornerstone of successful protein degradation. An optimal linker orients the POI and E3 ligase in a productive conformation to facilitate efficient ubiquitination.

Linker Classification and Properties

PROTAC linkers can be broadly classified into two main categories: flexible and rigid linkers.

  • Flexible Linkers: These are the most common type, often composed of alkyl chains or polyethylene glycol (PEG) units.

    • Alkyl Chains: Simple hydrocarbon chains that provide a high degree of conformational flexibility. While synthetically accessible, they are generally hydrophobic, which can negatively impact solubility.

    • Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve the solubility and cell permeability of the PROTAC molecule. Approximately 54% of reported PROTACs utilize PEG linkers.

  • Rigid Linkers: These linkers incorporate cyclic structures like piperazine, piperidine, or aromatic rings to introduce conformational constraints. This rigidity can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.

  • Clickable Linkers: "Click chemistry," particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), is a popular method for PROTAC synthesis. The resulting triazole ring is metabolically stable and can be considered a component of a rigid linker strategy.

Quantitative Analysis of Linker Performance

The efficacy of a PROTAC is typically quantified by two key parameters:

  • DC50: The concentration of the PROTAC required to degrade 50% of the target protein. A lower DC50 value indicates higher potency.

  • Dmax: The maximum percentage of target protein degradation achieved. A higher Dmax value indicates greater efficacy.

The following tables summarize experimental data from various studies, illustrating the impact of linker length and composition on PROTAC performance.

Linker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference
Alkyl/Ether< 12No degradation-
Alkyl/Ether12 - 29Submicromolar-
Alkyl/Ether21396
Alkyl/Ether2929276
Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
Linker TypeLinker Length (atoms)Degradation EfficacyReference
PEG12Effective
PEG16More Potent
Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)

| Linker Composition | Degradation in HEK293T cells | Reference | | --- | --- | | Nine-atom alkyl chain | Concentration-dependent decrease | | | Three PEG units | Weak degradation | | Impact of Linker Composition on CRBN Degradation

Biotin-PEG4-Amine: A Versatile Tool in PROTAC Research

This compound is a bifunctional molecule that incorporates a biotin moiety, a tetraethylene glycol (PEG4) spacer, and a primary amine group. This reagent is widely used in biochemical and drug discovery research for biotinylation of proteins, peptides, and other molecules.

The biotin group exhibits an exceptionally high affinity for streptavidin and avidin, forming a stable complex that is resistant to many denaturing conditions. This interaction is exploited in various applications, including affinity purification, immunoassays, and pull-down assays. The PEG4 spacer is a flexible, hydrophilic chain that increases the water solubility of the molecule and reduces steric hindrance, facilitating efficient bioconjugation. The terminal primary amine allows for covalent attachment to various functional groups, such as carboxylic acids and NHS esters.

Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC20H38N4O6S
Molecular Weight462.6 g/mol
XLogP3-1.4
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count8
Rotatable Bond Count19
Topological Polar Surface Area133.17 Ų
CAS Number663171-32-2
Selected Physicochemical Properties of this compound

Experimental Protocols

PROTAC Synthesis: Amide-Linked PROTAC with a PEG Linker

This protocol describes the coupling of a carboxylic acid-functionalized component (either the warhead or the E3 ligase ligand) with an amine-functionalized PEG linker, followed by deprotection and coupling to the final component.

Step 1: Amide Coupling of Component A with Amine-PEGn-Boc

  • Reagents and Materials:

    • Component A-COOH (1.0 eq)

    • Amine-PEGn-Boc (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

  • Procedure:

    • Dissolve Component A-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add Amine-PEGn-Boc to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield Component A-PEGn-Boc.

Step 2: Boc Deprotection

  • Reagents and Materials:

    • Component A-PEGn-Boc

    • DCM

    • TFA

  • Procedure:

    • Dissolve Component A-PEGn-Boc in DCM.

    • Add TFA (typically 20-50% v/v) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

    • The resulting amine salt (Component A-PEGn-NH2) is often used in the next step without further purification.

Step 3: Final Amide Coupling

  • Procedure:

    • Follow the procedure in Step 1, using Component B-COOH and the deprotected Component A-PEGn-NH2.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

PROTAC Evaluation: Western Blot for Protein Degradation

This protocol is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.

  • Materials:

    • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

    • Protein quantification assay kit (e.g., BCA assay)

    • SDS-PAGE gels and transfer apparatus

    • PVDF or nitrocellulose membranes

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

    • Primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of PROTACs for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO).

    • Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5-10 minutes.

    • SDS-PAGE and Protein Transfer: Load equal amounts of protein per lane, separate by SDS-PAGE, and transfer to a membrane.

    • Immunoblotting:

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate with primary antibodies overnight at 4°C.

      • Wash the membrane three times with TBST.

      • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

      • Wash the membrane three times with TBST.

    • Detection and Analysis:

      • Add the chemiluminescent substrate and capture the signal using an imaging system.

      • Quantify the band intensities using densitometry software and normalize the target protein signal to the loading control.

      • Calculate DC50 and Dmax values from the dose-response curves.

Ternary Complex Formation Assay: Surface Plasmon Resonance (SPR)

This protocol describes the use of SPR to measure the binding affinity and kinetics of the ternary complex.

  • Materials:

    • SPR instrument and sensor chip (e.g., CM5)

    • Purified E3 ligase, target protein (e.g., FLT-3), and PROTAC

    • Immobilization reagents (NHS, EDC, ethanolamine)

    • Running buffer

  • Procedure:

    • Immobilization of E3 Ligase:

      • Activate the sensor chip surface with a mixture of NHS and EDC.

      • Inject the purified E3 ligase to achieve the desired immobilization level.

      • Deactivate remaining active esters with ethanolamine.

    • Binary Interaction Analysis (PROTAC to E3 Ligase):

      • Inject a dilution series of the PROTAC over the immobilized E3 ligase surface.

      • Fit the sensorgram data to a suitable binding model to determine the dissociation constant (KD).

    • Ternary Complex Analysis:

      • Prepare a constant concentration of the target protein in the running buffer.

      • Prepare a dilution series of the PROTAC and mix each concentration with the constant concentration of the target protein.

      • Inject these mixtures over the immobilized E3 ligase surface.

    • Data Analysis:

      • Subtract the reference flow cell data.

      • Analyze the binding curves to determine the ternary complex binding affinity and kinetics.

      • Calculate the cooperativity factor (α) using the binary and ternary binding affinities.

Ubiquitination Assay: Immunoprecipitation and Western Blot

This protocol describes the detection of target protein ubiquitination induced by a PROTAC.

  • Materials:

    • Cell lysis buffer with protease and deubiquitinase inhibitors (e.g., NEM)

    • Antibody for immunoprecipitation (e.g., anti-ubiquitin or anti-target protein)

    • Protein A/G agarose beads

    • Wash buffer

    • Elution buffer

    • Western blot reagents as described previously

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC for a time course determined to precede significant degradation. Include a proteasome inhibitor (e.g., MG132) to allow accumulation of ubiquitinated protein.

    • Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.

    • Immunoprecipitation:

      • Incubate the cell lysate with the immunoprecipitating antibody overnight at 4°C.

      • Add Protein A/G beads and incubate for 1-2 hours.

      • Wash the beads several times with wash buffer.

    • Elution and Western Blot:

      • Elute the protein from the beads using elution buffer and heat.

      • Perform Western blotting on the eluted samples, probing for the target protein (if ubiquitin was immunoprecipitated) or ubiquitin (if the target protein was immunoprecipitated). A high-molecular-weight smear indicates polyubiquitination.

Visualizing PROTAC Mechanisms and Workflows

PROTAC_Mechanism PROTAC Mechanism of Action cluster_cell Cell cluster_ternary Ternary Complex Formation PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ternary_Complex->PROTAC Recycling Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ubiquitin Ubiquitin (Ub) Ubiquitin->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

PROTAC Mechanism of Action

PROTAC_Workflow Experimental Workflow for PROTAC Evaluation cluster_design PROTAC Design & Synthesis cluster_invitro In Vitro Evaluation cluster_cellular Cellular Assays cluster_invivo In Vivo Studies Design Design PROTAC Library (Vary Linker) Synthesis Chemical Synthesis Design->Synthesis Ternary_Complex_Assay Ternary Complex Formation (SPR, ITC, AlphaLISA) Synthesis->Ternary_Complex_Assay Ubiquitination_Assay Ubiquitination Assay (in vitro) Ternary_Complex_Assay->Ubiquitination_Assay Degradation_Assay Protein Degradation (Western Blot, HiBiT) Ubiquitination_Assay->Degradation_Assay Cell_Viability Cell Viability/Toxicity (MTS, CTG) Degradation_Assay->Cell_Viability PK_PD Pharmacokinetics (PK) & Pharmacodynamics (PD) Cell_Viability->PK_PD Efficacy Efficacy in Animal Models PK_PD->Efficacy

PROTAC Evaluation Workflow

This compound Structure

References

Biotin-PEG4-Amine in Targeted Drug Delivery: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Targeted drug delivery aims to enhance therapeutic efficacy while minimizing off-target toxicity by selectively delivering cytotoxic agents to diseased cells. One promising strategy involves leveraging the high affinity of biotin for its receptors, which are frequently overexpressed on the surface of various cancer cells. Biotin-PEG4-Amine has emerged as a key bifunctional linker in this approach. This technical guide provides an in-depth overview of the applications of this compound in targeted drug delivery, detailing its mechanism of action, conjugation chemistry, and preclinical efficacy. The guide includes a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows to serve as a comprehensive resource for researchers in the field.

Introduction: The Rationale for Biotin-Targeted Drug Delivery

The efficacy of many potent anticancer drugs is often limited by their narrow therapeutic window and dose-limiting toxicities, which arise from their non-specific distribution throughout the body. Targeted drug delivery systems are designed to overcome these limitations by directing the therapeutic payload specifically to cancer cells, thereby increasing the drug concentration at the tumor site and reducing exposure to healthy tissues.[1][2]

Biotin, also known as vitamin B7, is an attractive targeting ligand for several reasons:

  • Receptor Overexpression: Many types of cancer cells, including those of the breast, colon, lung, and ovaries, overexpress biotin receptors to meet the high metabolic demands of rapid proliferation.[1][3] This differential expression provides a basis for selective targeting.

  • High Affinity: The interaction between biotin and its receptors, such as the sodium-dependent multivitamin transporter (SMVT), is characterized by high affinity, facilitating efficient cellular uptake.[4]

  • Small Size and Stability: Biotin is a small molecule, which minimizes the risk of altering the pharmacokinetic properties of the conjugated drug. It is also highly stable under physiological conditions.

The this compound linker combines the targeting capability of biotin with the advantageous properties of a polyethylene glycol (PEG) spacer. The PEG4 (tetraethylene glycol) unit enhances the water solubility and bioavailability of the conjugate, reduces immunogenicity, and provides a flexible spacer arm to minimize steric hindrance between the drug and the biotin moiety, ensuring efficient receptor binding. The terminal primary amine group allows for straightforward covalent attachment to a wide range of therapeutic molecules and drug delivery platforms.

Mechanism of Action: Receptor-Mediated Endocytosis

The primary mechanism by which biotin-conjugated therapeutics enter target cells is through receptor-mediated endocytosis, specifically clathrin-mediated endocytosis. This process involves the binding of the biotinylated drug or nanoparticle to biotin receptors on the cell surface, which triggers the internalization of the receptor-ligand complex.

The key steps of this pathway are as follows:

  • Binding: The biotin moiety of the conjugate binds to its receptor on the plasma membrane.

  • Pit Formation: This binding event initiates the recruitment of adaptor proteins, such as AP-2, and clathrin to the inner leaflet of the plasma membrane, leading to the formation of a clathrin-coated pit.

  • Vesicle Budding: The clathrin coat polymerizes, inducing curvature of the membrane and the formation of a clathrin-coated vesicle containing the receptor-ligand complex. The vesicle then pinches off from the plasma membrane in a dynamin-dependent process.

  • Uncoating and Trafficking: The clathrin coat rapidly disassembles, and the uncoated vesicle fuses with an early endosome.

  • Drug Release: The acidic environment of the endosome can facilitate the release of the drug from its carrier. The drug can then escape the endosome and enter the cytoplasm to exert its therapeutic effect. The receptor may be recycled back to the cell surface.

Receptor_Mediated_Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane Biotin-PEG4-Drug Biotin-PEG4-Drug Conjugate BiotinReceptor Biotin Receptor Biotin-PEG4-Drug->BiotinReceptor 1. Binding ClathrinCoatedPit ClathrinCoatedPit BiotinReceptor->ClathrinCoatedPit 2. Pit Formation ClathrinCoatedVesicle ClathrinCoatedVesicle ClathrinCoatedPit->ClathrinCoatedVesicle 3. Vesicle Budding EarlyEndosome EarlyEndosome ClathrinCoatedVesicle->EarlyEndosome 4. Uncoating & Fusion LateEndosome LateEndosome EarlyEndosome->LateEndosome Trafficking DrugRelease DrugRelease EarlyEndosome->DrugRelease 5. Drug Release ReceptorRecycling ReceptorRecycling EarlyEndosome->ReceptorRecycling ReceptorRecycling->BiotinReceptor AdaptorProteins AdaptorProteins AdaptorProteins->ClathrinCoatedPit Clathrin Clathrin Clathrin->ClathrinCoatedPit Dynamin Dynamin Dynamin->ClathrinCoatedVesicle Scission

Quantitative Data on this compound Based Drug Delivery Systems

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of various drug delivery systems utilizing biotin for targeting.

Table 1: In Vitro Cytotoxicity (IC50 Values)

Drug/FormulationCell LineBiotin Receptor StatusIC50 (µM)Reference
Platinum(IV) Complex 2 Du145 (Prostate)Not Specified0.004
Platinum(IV) Complex 2 HT29 (Colon)Not SpecifiedNot Specified (1000x > Cisplatin)
Platinum(IV) Complex 3 MCF-7 (Breast)HighNot Specified (3x > selective than vs MCF10A)
Biotin-PEG-PTX Dendrimer A549 (Lung)OverexpressedLower than free PTX
Molecular Rhomboid 3 MDA-MB-231 (Breast)High97.22 ± 0.49
Molecular Rhomboid 3 SK-OV-3 (Ovarian)High89.98 ± 0.86

Table 2: Nanoparticle Characteristics and Drug Loading

Nanoparticle SystemDrugTargeting LigandSize (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Biotin-PLGA NPs SN-38Biotin180 ± 1287.6 ± 1.57.96 ± 0.15
PLGA NPs (non-targeted) SN-38None170 ± 470.09 ± 56.76 ± 0.34
Biotin-PEG-PCL Micelles ArtemisininBiotinNot Specified45.5 ± 0.41Not Specified
PLA-PEG-Biotin Micelles DocetaxelBiotin (50%)Not Specified71.2Not Specified

Table 3: In Vitro Drug Release

FormulationpHTime (h)Cumulative Release (%)Reference
Biotin-PLGA-SN-38 NPs 7.472~55
Biotin-PLGA-SN-38 NPs 5.272~70
Biotin-PEG-PCL-Artemisinin Micelles 7.472~48
Biotin-PEG-PCL-Artemisinin Micelles 5.572~69

Table 4: In Vivo Antitumor Efficacy

Animal ModelCancer TypeTreatmentTumor Volume ReductionReference
HeLa Xenograft Mice Cervical CancerBiotin-AuNP-Copper Complex3.8-fold vs control
4T1 Breast Cancer Model Breast CancerART-loaded Biotin-MicellesReduced to ~40 mm³ (vs 2150 mm³ control)
MCF-7/adr Xenograft Mice Breast Cancer (MDR)DOX/QUE Biotin-LiposomesHigher than non-targeted

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and evaluation of this compound based targeted drug delivery systems.

Protocol 1: Conjugation of a Carboxyl-Containing Drug to this compound

This protocol describes the conjugation of a drug with an available carboxylic acid group to the primary amine of this compound using EDC/NHS chemistry.

Materials:

  • Drug with a carboxylic acid group

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Purification system (e.g., preparative HPLC or dialysis cassettes)

Procedure:

  • Activation of the Drug: a. Dissolve the drug in anhydrous DMF or DMSO. b. Add a 1.5-fold molar excess of EDC and a 1.2-fold molar excess of NHS to the drug solution. c. Stir the reaction mixture at room temperature for 1-2 hours to activate the carboxylic acid group, forming an NHS ester.

  • Conjugation Reaction: a. Dissolve this compound in the reaction buffer. b. Add the activated drug solution to the this compound solution. A 1.2 to 2-fold molar excess of the activated drug is typically used. c. Stir the reaction mixture at room temperature for 4-6 hours or overnight at 4°C.

  • Purification: a. Purify the Biotin-PEG4-Drug conjugate using preparative HPLC to separate the conjugate from unreacted starting materials and byproducts. b. Alternatively, for larger constructs, remove unreacted this compound and other small molecules by dialysis against PBS.

  • Characterization: a. Confirm the successful conjugation and purity of the product using analytical techniques such as Mass Spectrometry (to verify the molecular weight of the conjugate) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Conjugation_Workflow cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification & Characterization Drug_COOH Drug-COOH EDC_NHS EDC / NHS in DMF/DMSO Activated_Drug Activated Drug (NHS Ester) EDC_NHS->Activated_Drug Reaction Stir at RT Activated_Drug->Reaction Biotin_PEG_Amine This compound in PBS Biotin_PEG_Amine->Reaction Biotin_PEG_Drug Biotin-PEG4-Drug Conjugate Reaction->Biotin_PEG_Drug Purification Purification (HPLC / Dialysis) Biotin_PEG_Drug->Purification Characterization Characterization (MS / NMR) Purification->Characterization

Protocol 2: Formulation and Biotinylation of Drug-Loaded PLGA Nanoparticles

This protocol describes the preparation of drug-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles and their surface functionalization with biotin using a PLGA-PEG-Biotin copolymer.

Materials:

  • PLGA

  • PLGA-PEG-Biotin

  • Drug to be encapsulated

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) aqueous solution (e.g., 2% w/v)

  • Deionized water

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Nanoparticle Formulation (Emulsification-Solvent Evaporation): a. Dissolve PLGA, PLGA-PEG-Biotin, and the drug in DCM to form the organic phase. The ratio of PLGA to PLGA-PEG-Biotin can be varied to control the density of biotin on the nanoparticle surface. b. Add the organic phase to the aqueous PVA solution. c. Emulsify the mixture using a probe sonicator on ice to form an oil-in-water emulsion. d. Stir the emulsion at room temperature overnight to allow for the evaporation of DCM and the formation of solid nanoparticles.

  • Purification: a. Collect the nanoparticles by centrifugation (e.g., 15,000 x g for 20 minutes at 4°C). b. Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step three times to remove excess PVA and unencapsulated drug.

  • Characterization: a. Size and Zeta Potential: Analyze the hydrodynamic diameter, polydispersity index (PDI), and surface charge (zeta potential) of the nanoparticles using Dynamic Light Scattering (DLS). b. Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM). c. Drug Loading and Encapsulation Efficiency: Lyse a known amount of nanoparticles and quantify the encapsulated drug using a suitable analytical method (e.g., HPLC or UV-Vis spectroscopy). Calculate the drug loading and encapsulation efficiency. d. Biotin Quantification: Determine the amount of biotin on the nanoparticle surface using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 3: In Vitro Cellular Uptake Assay using Flow Cytometry

This protocol describes a method to quantify the cellular uptake of fluorescently labeled biotin-targeted nanoparticles.

Materials:

  • Cancer cell line with high biotin receptor expression (e.g., HeLa, MCF-7)

  • Control cell line with low or no biotin receptor expression

  • Fluorescently labeled biotin-targeted nanoparticles

  • Fluorescently labeled non-targeted nanoparticles (control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treatment: a. Treat the cells with different concentrations of the fluorescently labeled biotin-targeted and non-targeted nanoparticles in complete culture medium. b. As a competition control, pre-incubate a set of cells with an excess of free biotin for 30 minutes before adding the biotin-targeted nanoparticles. c. Incubate the cells for a defined period (e.g., 4 hours) at 37°C.

  • Cell Harvesting and Staining: a. Wash the cells three times with ice-cold PBS to remove non-internalized nanoparticles. b. Detach the cells using Trypsin-EDTA. c. Centrifuge the cell suspension and resuspend the cell pellet in PBS.

  • Flow Cytometry Analysis: a. Analyze the fluorescence intensity of the cells using a flow cytometer. b. Gate the live cell population based on forward and side scatter. c. Quantify the mean fluorescence intensity of the cell population for each treatment condition. A higher mean fluorescence intensity in cells treated with biotin-targeted nanoparticles compared to non-targeted nanoparticles indicates receptor-mediated uptake. The fluorescence intensity should be reduced in the competition control group.

Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxicity of the biotin-conjugated drug or drug-loaded nanoparticles.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well plates

  • Biotin-conjugated drug/nanoparticles

  • Free drug (control)

  • Non-targeted drug-loaded nanoparticles (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treatment: a. Treat the cells with serial dilutions of the free drug, biotin-targeted formulation, and non-targeted formulation. b. Include untreated cells as a control for 100% viability. c. Incubate the plate for 48-72 hours at 37°C.

  • MTT Assay: a. Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals. b. Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability for each concentration relative to the untreated control. c. Plot the cell viability against the drug concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) for each formulation.

Concluding Remarks

This compound is a versatile and effective tool for the development of targeted drug delivery systems. Its use allows for the specific delivery of therapeutic agents to cancer cells that overexpress biotin receptors, thereby enhancing anticancer efficacy and reducing systemic toxicity. The data and protocols presented in this guide demonstrate the potential of this approach and provide a framework for the design and evaluation of novel biotin-targeted therapies. Further research and development in this area, including the optimization of linker chemistry, drug-linker stability, and nanoparticle design, will continue to advance the clinical translation of these promising cancer treatments.

References

Technical Guide: Biotin-PEG4-Amine for Advanced Bioconjugation and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides an in-depth overview of Biotin-PEG4-Amine, a versatile bifunctional linker used in bioconjugation, targeted protein degradation, and various biochemical assays. We will cover its chemical properties, detailed experimental protocols for its use, and a common experimental workflow.

Core Properties of this compound

This compound is a popular biotinylation reagent that features a biotin moiety for high-affinity binding to streptavidin and a primary amine for covalent conjugation to other molecules. The tetraethylene glycol (PEG4) spacer arm is a key feature, enhancing the water solubility of the molecule and its conjugates.[1] This hydrophilic spacer also minimizes steric hindrance, ensuring that the biotin group remains accessible for efficient binding to streptavidin or avidin.[1]

The primary amine group allows for the stable coupling of this compound to molecules containing carboxyl groups (e.g., proteins, peptides) or other amine-reactive functional groups.[1] This makes it a valuable tool for labeling biomolecules for detection, purification, and analysis.

Quantitative Data

For clarity and consistency, the following table summarizes the key chemical properties of the most commonly referenced form of this compound.

PropertyValueReferences
CAS Number 663171-32-2[1]
Molecular Weight 462.6 g/mol [1]
Molecular Formula C₂₀H₃₈N₄O₆S

Experimental Protocols

A primary application of this compound is its conjugation to proteins or other biomolecules that possess available carboxyl groups. This is typically achieved through a carbodiimide-mediated coupling reaction, often using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). The following protocol provides a general method for labeling a protein with this compound.

Protocol: Labeling Protein Carboxyl Groups with this compound using EDC

This protocol is adapted from established methods for EDC-mediated conjugation of amine-containing molecules to carboxylates.

Objective: To covalently attach this compound to the aspartic acid and glutamic acid residues of a target protein.

Materials:

  • Target protein (5-10 mg)

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.5. Amine- and carboxylate-free buffers like phosphate buffer at pH up to 7.4 can also be used.

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Desalting column or dialysis equipment for purification.

  • Optional: Sulfo-NHS (N-hydroxysulfosuccinimide) to enhance coupling efficiency.

  • Optional: Amine-blocking agent (e.g., Sulfo-NHS-Acetate) to prevent protein polymerization.

Procedure:

  • Protein Preparation:

    • Dissolve 5-10 mg of the target protein in 1 mL of Reaction Buffer. Ensure the protein is fully solubilized.

  • This compound Solution Preparation:

    • Prepare a 50 mM stock solution of this compound in anhydrous DMSO. For a molecular weight of 462.6 g/mol , this is approximately 23.1 mg per 1 mL of DMSO.

  • EDC Solution Preparation:

    • Immediately before use, prepare a 500 mM stock solution of EDC in Reaction Buffer. For example, dissolve 10 mg of EDC in 0.1 mL of Reaction Buffer. EDC is moisture-sensitive and hydrolyzes in aqueous solutions, so it should be used without delay.

  • Conjugation Reaction:

    • Add a molar excess of the this compound solution to the protein solution. A 50-fold molar excess of biotin reagent over protein is a common starting point, but this should be optimized for your specific application.

    • Initiate the reaction by adding the freshly prepared EDC solution to the protein/biotin mixture. A final EDC concentration of approximately 5 mM is recommended as a starting point.

    • Note on Polymerization: Since most proteins contain both carboxylates and primary amines (lysine residues), EDC can cause protein-protein crosslinking. Using a large molar excess of this compound helps to outcompete the protein's own amines. For critical applications, consider pre-blocking the protein's amines with an agent like Sulfo-NHS-Acetate.

  • Incubation:

    • Incubate the reaction mixture for 2 hours at room temperature. For sensitive proteins, the incubation can be performed overnight at 4°C.

  • Purification:

    • If any precipitate (polymerized protein) has formed, remove it by centrifugation.

    • Remove unreacted this compound and EDC byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Verification and Storage:

    • Confirm biotinylation using a suitable assay, such as a HABA assay or a Western blot with streptavidin-HRP.

    • Store the biotinylated protein under conditions that are optimal for the unmodified protein.

Visualizations

Biotin-Streptavidin Pull-Down Assay Workflow

One of the most common applications for biotinylated molecules is in pull-down assays to study molecular interactions. The following diagram illustrates a typical workflow for identifying protein interaction partners of a biotinylated "bait" protein.

G Bait_Prep Prepare Biotinylated 'Bait' Protein Incubation Incubate Bait with Lysate to Form Bait-Prey Complex Bait_Prep->Incubation Lysate_Prep Prepare Cell Lysate Containing 'Prey' Proteins Lysate_Prep->Incubation Capture Capture Bait-Prey Complex with Streptavidin Beads Incubation->Capture Bead_Prep Prepare Streptavidin-Coated Magnetic Beads Bead_Prep->Capture Wash Wash Beads to Remove Non-Specific Binders Capture->Wash Elution Elute Bound Proteins from Beads Wash->Elution Analysis Analyze Eluted Proteins (e.g., Western Blot, Mass Spec) Elution->Analysis

Caption: Workflow for a biotin-streptavidin pull-down assay.

PROTAC Synthesis and Action Pathway

This compound is also utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that bring a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The biotin moiety can serve as a useful handle for purification or detection of the PROTAC itself.

G cluster_synthesis PROTAC Synthesis cluster_action Mechanism of Action Biotin_Linker This compound PROTAC Biotinylated PROTAC Biotin_Linker->PROTAC Linker POI_Ligand Protein of Interest (POI) Ligand POI_Ligand->PROTAC E3_Ligand E3 Ligase Ligand E3_Ligand->PROTAC PROTAC_Action Biotinylated PROTAC PROTAC->PROTAC_Action Use in Assay Ternary Ternary Complex (POI-PROTAC-E3) PROTAC_Action->Ternary POI Target Protein (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub Ubiquitination Ternary->Ub Degradation Proteasomal Degradation Ub->Degradation

Caption: Synthesis and mechanism of a biotinylated PROTAC.

References

A Comprehensive Technical Guide to the Storage and Handling of Biotin-PEG4-Amine Powder

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides essential technical information on the proper storage and handling of Biotin-PEG4-Amine powder, a critical reagent in bioconjugation, proteomics, and drug delivery. Adherence to these guidelines is paramount to ensure the compound's integrity, stability, and performance in experimental and developmental workflows.

Optimal Storage Conditions

Proper storage is crucial for maintaining the chemical stability and functionality of this compound powder. The following table summarizes the recommended storage conditions based on supplier safety data sheets and product information.

Parameter Condition Duration Rationale
Temperature -20°CLong-term (up to 3 years)Minimizes degradation and preserves chemical integrity.[1]
4°CShort-term (up to 2 years)Suitable for temporary storage, though -20°C is preferred for extended periods.[1]
Atmosphere Store under an inert gas (e.g., Argon, Nitrogen)Long-termProtects against oxidation and reaction with atmospheric components.[2]
Moisture Store in a desiccated environmentLong-termThe compound is sensitive to moisture, which can lead to hydrolysis and degradation.[2]
Light Protect from lightLong-termWhile not explicitly stated in all sources, it is good practice for complex organic molecules.

Recommended Handling Procedures

Safe and effective handling of this compound powder is essential to prevent contamination, ensure user safety, and maintain the quality of the reagent.

Aspect Recommendation Purpose
Personal Protective Equipment (PPE) Wear chemical-resistant gloves, safety goggles, and a lab coat.To prevent skin and eye contact.
Ventilation Handle in a well-ventilated area or in a chemical fume hood.To minimize inhalation of the powder.
Dispensing Avoid generating dust.To prevent inhalation and contamination of the surrounding area.
Contamination Use clean, dedicated spatulas and weighing boats.To avoid cross-contamination with other reagents.
Hygienic Practices Wash hands thoroughly after handling.To prevent accidental ingestion or transfer of the compound.

Stability Profile

The stability of this compound is dependent on its physical state (powder vs. in solution) and storage conditions.

Form Storage Temperature Shelf Life
Powder-20°C3 years
4°C2 years
In Solvent-80°C2 years
-20°C1 year

Note: When dissolved in solvents, particularly hygroscopic ones like DMSO, it is crucial to use freshly opened solvent to avoid introducing moisture that can compromise the stability of the compound. Reconstituted solutions should be used immediately if possible, as the NHS-ester moiety is susceptible to hydrolysis.

Safety and Hazard Information

While some suppliers classify this compound as non-hazardous, others provide GHS hazard classifications. It is prudent to handle the compound with care, adhering to the following potential hazard information.

Hazard Class Hazard Statement Precautionary Statement
Acute toxicity, Oral (Category 4)H302: Harmful if swallowedP264: Wash skin thoroughly after handling.
Skin irritation (Category 2)H315: Causes skin irritationP280: Wear protective gloves/protective clothing/eye protection/face protection.
Eye irritation (Category 2A)H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Specific target organ toxicity – single exposure (Category 3), Respiratory systemH335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray.

Experimental Protocols: Reconstitution of this compound Powder

This section details a standard protocol for the reconstitution of this compound powder for use in biotinylation reactions.

Materials:

  • This compound powder

  • Anhydrous (dry) Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Vortex mixer

  • Pipettes and sterile, nuclease-free pipette tips

  • Reaction buffer (amine-free, e.g., PBS at pH 7.2-8.0)

Procedure:

  • Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.

  • Solvent Addition: Immediately before use, add the desired volume of anhydrous DMSO or DMF to the vial to achieve the target stock solution concentration (e.g., 10 mg/mL).

  • Dissolution: Cap the vial tightly and vortex for a few seconds to ensure the powder is completely dissolved. Gentle warming may be applied if necessary.

  • Use in Reaction: Add the appropriate volume of the reconstituted this compound stock solution to your protein or other molecule in an amine-free reaction buffer.

  • Storage of Stock Solution: If the entire stock solution is not used immediately, it can be stored at -20°C or -80°C. However, for optimal performance, freshly prepared solutions are recommended. Discard any unused reconstituted reagent if stability is a concern.

Logical Workflow for Storage and Handling

The following diagram illustrates the decision-making process and workflow for the proper storage and handling of this compound powder.

G A Receipt of This compound Powder B Long-term Storage? A->B C Store at -20°C Under Inert Gas Desiccated B->C Yes D Short-term Storage? B->D No F Prepare for Use C->F E Store at 4°C Desiccated D->E Yes D->F No E->F G Equilibrate to Room Temperature F->G H Handle in Ventilated Area with Appropriate PPE G->H I Reconstitute in Anhydrous Solvent H->I J Use Immediately in Experiment I->J K Store Stock Solution? J->K L Store at -20°C or -80°C K->L Yes M Discard Unused Reconstituted Reagent K->M No

Caption: Workflow for this compound Storage and Handling.

References

In-Depth Technical Guide to Biotin-PEG4-Amine: Safety, Handling, and Experimental Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information, handling precautions, and detailed experimental protocols for the use of Biotin-PEG4-Amine. This versatile reagent is a valuable tool in various research and development applications, including bioconjugation, targeted drug delivery, and the study of protein-protein interactions.

Core Safety and Handling Precautions

While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety practices is essential. The following information is synthesized from multiple supplier Safety Data Sheets (SDS).

Hazard Identification and First Aid

This compound is typically not considered a hazardous substance or mixture. However, it is crucial to handle it with care to avoid potential irritation.

First Aid Measures:

Exposure RouteFirst Aid Instructions
Inhalation Move the person to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Wash off with soap and plenty of water. If skin irritation occurs, consult a physician.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.
Handling and Storage

Proper handling and storage are critical to maintain the integrity and stability of this compound.

Handling:

  • Avoid contact with skin and eyes.

  • Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Handle in a well-ventilated area.

  • Avoid formation of dust and aerosols.

Storage:

  • Store in a tightly closed container in a dry and well-ventilated place.

  • Recommended storage temperature is typically -20°C for long-term stability.[1]

  • Protect from moisture.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this compound:

PPE TypeRecommendation
Eye/Face Protection Safety glasses with side-shields or goggles.
Skin Protection Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.
Body Protection Impervious clothing, such as a lab coat.
Respiratory Protection Respiratory protection is not required. Where protection from nuisance levels of dusts are desired, use type N95 (US) or type P1 (EN 143) dust masks. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).

Physicochemical and Reactivity Data

Understanding the physicochemical properties and reactivity of this compound is crucial for its effective use in experimental design.

Physicochemical Properties
PropertyValue
Molecular Formula C₂₀H₃₈N₄O₆S[2]
Molecular Weight 462.6 g/mol [2][3]
Appearance White to off-white solid
Solubility Soluble in water, DMSO, and ethanol.[2]
Storage Temperature -20°C
Stability and Reactivity

While specific quantitative stability data under various conditions (e.g., pH, temperature) is limited in publicly available literature, the following general guidelines apply:

  • Stability: The compound is stable under recommended storage conditions. For long-term storage, it is best kept as a solid at -20°C or -80°C, protected from light and moisture. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for short periods. It is advisable to prepare fresh aqueous solutions for each experiment.

  • Reactivity: The primary amine group of this compound readily reacts with electrophilic groups such as N-hydroxysuccinimide (NHS) esters and can be coupled to carboxylic acids using carbodiimide chemistry (e.g., with EDC). The reaction with NHS esters is most efficient at a pH of 7-9.

  • Incompatible Materials: Avoid strong oxidizing agents.

Experimental Protocols and Applications

This compound is a versatile tool for biotinylating molecules of interest that contain a suitable electrophilic group or a carboxylic acid. The PEG4 linker enhances water solubility and provides a flexible spacer to minimize steric hindrance in subsequent binding to avidin or streptavidin.

General Workflow for Bioconjugation

The primary amine of this compound allows for its conjugation to molecules containing an activated ester, such as an NHS ester.

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_purification Purification cluster_product Product Biotin_PEG4_Amine This compound (Primary Amine) Reaction_Buffer Reaction Buffer (e.g., PBS, pH 7.2-8.0) Biotin_PEG4_Amine->Reaction_Buffer Target_Molecule Target Molecule (with NHS ester) Target_Molecule->Reaction_Buffer Incubation Incubation (Room Temperature or 4°C) Reaction_Buffer->Incubation Purification_Step Purification (e.g., Dialysis, Desalting Column) Incubation->Purification_Step Biotinylated_Molecule Biotinylated Target Molecule Purification_Step->Biotinylated_Molecule

Caption: General workflow for the biotinylation of a target molecule using this compound.

Detailed Protocol: Biotinylation of a Protein with an NHS Ester

This protocol provides a general method for labeling a protein that has been pre-activated with an NHS ester.

Materials:

  • This compound

  • Protein with an activated NHS ester

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Desalting column or dialysis cassette for purification

  • HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay for determining biotin incorporation (optional)

Procedure:

  • Prepare Protein Solution: Dissolve the NHS-ester activated protein in the reaction buffer to a concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in a small amount of anhydrous DMF or DMSO to a concentration of 10-20 mM.

  • Reaction: Add a 10- to 50-fold molar excess of the this compound stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Purification: Remove excess, unreacted this compound using a desalting column or by dialysis against the reaction buffer.

  • Quantification (Optional): Determine the degree of biotinylation using a HABA assay.

  • Storage: Store the biotinylated protein under conditions appropriate for the specific protein, typically at -20°C or -80°C.

Application in Studying Signaling Pathways: Wnt Signaling

Biotinylated molecules are powerful tools for studying signaling pathways by enabling the capture and identification of binding partners. For instance, a biotinylated Wnt3a protein has been used to study its interaction with cell surface receptors and downstream signaling events, such as the nuclear translocation of β-catenin.

The canonical Wnt signaling pathway is crucial in development and disease. In the "off" state, β-catenin is phosphorylated by a destruction complex, leading to its ubiquitination and proteasomal degradation. In the "on" state, Wnt ligand binding to its receptor complex inhibits the destruction complex, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription.

Caption: Canonical Wnt signaling pathway, which can be studied using biotinylated ligands.

Experimental Workflow: Pull-Down Assay to Identify Wnt Receptor Complex Components

This workflow outlines how biotinylated Wnt ligand can be used to isolate and identify its binding partners on the cell surface.

Pull_Down_Workflow Cells 1. Incubate Cells with Biotinylated Wnt Ligand Lysis 2. Lyse Cells Cells->Lysis Streptavidin_Beads 3. Incubate Lysate with Streptavidin-Coated Beads Lysis->Streptavidin_Beads Wash 4. Wash Beads to Remove Non-specific Binders Streptavidin_Beads->Wash Elution 5. Elute Bound Proteins Wash->Elution Analysis 6. Analyze by Western Blot or Mass Spectrometry Elution->Analysis

Caption: Experimental workflow for a pull-down assay using biotinylated Wnt ligand.

This in-depth guide provides a foundation for the safe and effective use of this compound in a research setting. For specific applications, optimization of protocols is recommended. Always refer to the most current Safety Data Sheet from your supplier before handling the reagent.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Water Solubility of Biotin-PEG4-Amine for Aqueous Reactions

This technical guide provides a comprehensive overview of the water solubility of this compound, a critical parameter for its effective use in various aqueous-based biological and chemical reactions. This document includes quantitative solubility data for this compound and related compounds, detailed experimental protocols for solubility determination and bioconjugation, and visualizations of key experimental workflows.

Introduction to this compound

This compound is a bifunctional molecule that incorporates a biotin moiety for high-affinity binding to avidin and streptavidin, a primary amine group for covalent conjugation to various functional groups, and a hydrophilic tetraethylene glycol (PEG4) spacer. This PEG4 linker is crucial as it not only provides spatial separation between the biotin and the conjugated molecule to minimize steric hindrance but also significantly enhances the compound's solubility in aqueous media.[1][2][3][4][5] This increased water solubility is advantageous for bioconjugation reactions involving proteins, antibodies, and other biomolecules that are often handled in aqueous buffers, as it helps to prevent aggregation.

Physicochemical Properties

  • Molecular Formula: C₂₀H₃₈N₄O₆S

  • Molecular Weight: 462.61 g/mol

  • Appearance: White to off-white solid

  • G cluster_biotin Biotin Moiety cluster_peg PEG4 Spacer cluster_amine Amine Group Biotin Biotin Ring Structure PEG4 -(CH₂CH₂O)₄- Biotin->PEG4 -C(O)NH-(CH₂)₂- Amine -NH₂ PEG4->Amine -CH₂CH₂-

    Caption: Structure of this compound.

Water Solubility Data

While many suppliers describe this compound as water-soluble, precise quantitative values are not always provided. The tables below summarize the available solubility data for this compound and closely related, structurally similar compounds to provide a strong indication of its solubility characteristics.

Table 1: Solubility of this compound

CompoundSolvent(s)Reported SolubilitySource(s)
This compoundWater, DCM, EthanolSoluble (quantitative value not specified)BroadPharm

Table 2: Solubility of Structurally Similar Biotin-PEG Compounds

CompoundSolventReported SolubilitySource(s)
Biotin-PEG4-NHS EsterWater10 mg/mLThermo Fisher Scientific, GoldBio
Biotin-PEG3-AmineWater~25 mg/mLCepham Life Sciences

The data from these analogous compounds strongly suggest that this compound possesses excellent water solubility, likely in the range of 10-25 mg/mL or higher, making it highly suitable for a wide array of aqueous reactions.

Experimental Protocols

Protocol for Determining Aqueous Solubility (General Method)

This protocol outlines a general method for experimentally determining the aqueous solubility of a compound like this compound.

Materials:

  • This compound

  • Ultrapure water (e.g., Milli-Q)

  • Vortex mixer

  • Centrifuge

  • Spectrophotometer (optional, for concentration measurement)

  • Analytical balance

  • Microcentrifuge tubes

Procedure:

  • Preparation of Supersaturated Solution:

    • Weigh out an excess amount of this compound (e.g., 30 mg) and add it to a fixed volume of ultrapure water (e.g., 1 mL) in a microcentrifuge tube.

    • Vortex the mixture vigorously for 2-5 minutes.

    • Allow the suspension to equilibrate at a constant temperature (e.g., room temperature) for at least 24 hours with continuous gentle agitation to ensure saturation.

  • Separation of Undissolved Solute:

    • Centrifuge the suspension at high speed (e.g., 14,000 x g) for 10-15 minutes to pellet the undissolved solid.

  • Determination of Solute Concentration:

    • Carefully collect a precise volume of the clear supernatant without disturbing the pellet.

    • Gravimetrically determine the concentration by transferring the supernatant to a pre-weighed container, evaporating the solvent, and weighing the remaining solid.

    • Alternatively, if a suitable chromophore exists or a quantitative assay (like a primary amine assay) is available, determine the concentration of the dissolved this compound in the supernatant using spectrophotometry against a standard curve.

  • Calculation:

    • Calculate the solubility in mg/mL by dividing the mass of the dissolved solid by the volume of the supernatant taken.

G start Start: Weigh Excess this compound add_solvent Add Fixed Volume of Water start->add_solvent equilibrate Equilibrate with Agitation (24h) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Collect Clear Supernatant centrifuge->supernatant measure Determine Concentration of Supernatant (Gravimetric or Spectrophotometric) supernatant->measure calculate Calculate Solubility (mg/mL) measure->calculate end_node End calculate->end_node

Caption: Workflow for determining aqueous solubility.

Protocol for Protein Biotinylation in Aqueous Buffer

This protocol provides a general procedure for labeling a protein with an amine-reactive biotin variant (like an NHS ester) in an aqueous buffer. The high solubility of the Biotin-PEG reagent is critical for this process.

Materials:

  • Biotin-PEG4-NHS Ester (as an example for amine-reactive labeling)

  • Protein to be labeled (e.g., IgG)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-8.0. Avoid buffers containing primary amines like Tris or glycine.

  • Anhydrous DMSO (optional, for making a concentrated stock of less soluble reagents)

  • Desalting column (e.g., Zeba™ Spin Desalting Column) to remove excess biotin.

Procedure:

  • Protein Preparation:

    • Dissolve or buffer exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.

  • Biotin Reagent Preparation:

    • Immediately before use, prepare a stock solution of the biotin reagent. For highly water-soluble reagents like Biotin-PEG4-NHS Ester, this can be done by dissolving it directly in water or the Reaction Buffer to a concentration of ~10 mg/mL or a specific molarity (e.g., 20 mM).

  • Biotinylation Reaction:

    • Add a calculated molar excess of the biotin reagent to the protein solution. A 20-fold molar excess is a common starting point for a 2 mg/mL protein solution.

    • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Purification:

    • Remove non-reacted biotin reagent using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

  • Quantification of Biotinylation (HABA Assay):

    • The degree of biotin incorporation can be determined using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay relies on the displacement of HABA from avidin by the biotin on the labeled protein, which causes a measurable decrease in absorbance at 500 nm.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prot_Prep Prepare Protein in Amine-Free Buffer (PBS) Mix Add Molar Excess of Biotin Reagent to Protein Prot_Prep->Mix Biotin_Prep Prepare Biotin-PEG4-NHS Ester Stock Solution Biotin_Prep->Mix Incubate Incubate (RT for 30-60 min) Mix->Incubate Purify Remove Excess Biotin via Desalting Column Incubate->Purify Analyze Quantify Biotinylation (e.g., HABA Assay) Purify->Analyze

Caption: Experimental workflow for protein biotinylation.

Core Application: Biotin-Streptavidin Interaction

The primary utility of this compound, once conjugated to a molecule of interest, is its exceptionally strong and specific non-covalent interaction with avidin or streptavidin (Ka ≈ 10¹⁵ M⁻¹). This interaction is the foundation for numerous detection, purification, and immobilization applications in research and diagnostics. The aqueous solubility of the biotinylated molecule is paramount for these applications to proceed efficiently in biological samples and buffers.

G Biotin Biotinylated Molecule (in Aqueous Solution) Complex High-Affinity Biotin-Streptavidin Complex Biotin->Complex Specific Binding Streptavidin Streptavidin (Immobilized or Labeled) Streptavidin->Complex Interaction

Caption: The Biotin-Streptavidin signaling principle.

Conclusion

This compound is a highly water-soluble reagent, a characteristic imparted by its PEG4 spacer. This property is essential for its effective use in the biotinylation of biomolecules in aqueous environments, preventing aggregation and ensuring the accessibility of the biotin moiety for subsequent detection or purification steps. The quantitative data from analogous compounds and the established protocols for its use in aqueous reactions underscore its suitability for a wide range of applications in research and drug development.

References

Methodological & Application

Application Notes and Protocols for Protein Biotinylation using Amine-Reactive Biotin-PEG4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the covalent attachment of biotin to proteins using an amine-reactive biotin derivative featuring a 4-unit polyethylene glycol (PEG) spacer, specifically N-hydroxysuccinimide (NHS)-PEG4-Biotin. This method is fundamental for various applications in life science research and drug development, including immunoassays, affinity purification, and protein interaction studies.

Introduction

Protein biotinylation is a powerful technique for labeling proteins with biotin (Vitamin B7), which has an exceptionally high affinity for avidin and streptavidin.[1] This strong and specific interaction is widely exploited for the detection, purification, and immobilization of proteins.[1][2] The use of a Biotin-PEG4 linker enhances the water solubility of the biotinylated molecule and the extended spacer arm reduces steric hindrance, which can improve the binding efficiency of the biotin tag to avidin or streptavidin.[2][3]

The most common method for biotinylating proteins is through the use of N-hydroxysuccinimide (NHS) esters of biotin, which react efficiently with primary amines (-NH2) on the protein surface, such as the side chain of lysine residues and the N-terminus of the polypeptide chain, to form stable amide bonds.

Experimental Protocols

Materials
  • Protein of interest

  • EZ-Link™ NHS-PEG4-Biotin (or equivalent)

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0, or other amine-free buffers (e.g., HEPES, Bicarbonate/Carbonate)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Method for removing non-reacted biotin: Dialysis cassettes, or spin desalting columns (e.g., Zeba™ Spin Desalting Columns).

  • Optional: Biotin quantification kit (e.g., HABA assay based).

Protocol for Protein Biotinylation

This protocol is a general guideline and may require optimization for specific proteins and applications.

1. Preparation of Protein Sample:

  • Dissolve the protein in an amine-free buffer (e.g., PBS) at a pH between 7.2 and 8.0. Buffers containing primary amines, such as Tris or glycine, must be avoided as they will compete with the protein for reaction with the NHS-ester.

  • If the protein is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • The recommended protein concentration is typically between 1-10 mg/mL.

2. Preparation of NHS-PEG4-Biotin Solution:

  • The NHS-ester moiety is moisture-sensitive and readily hydrolyzes. Therefore, it is crucial to equilibrate the reagent vial to room temperature before opening to prevent moisture condensation.

  • Immediately before use, reconstitute the NHS-PEG4-Biotin in a water-miscible organic solvent like DMSO or DMF, or in ultrapure water to a desired stock concentration (e.g., 10-20 mM).

  • Do not prepare stock solutions for long-term storage as the NHS-ester will hydrolyze. Discard any unused reconstituted reagent.

3. Biotinylation Reaction:

  • The extent of biotinylation can be controlled by adjusting the molar ratio of the biotin reagent to the protein. The optimal ratio depends on the protein's concentration and the number of available primary amines.

  • For a starting point, a 12- to 20-fold molar excess of biotin reagent to protein is often recommended.

    • For dilute protein solutions (≤ 2 mg/mL), a higher molar excess (e.g., ≥ 20-fold) is generally used.

    • For more concentrated protein solutions (2-10 mg/mL), a lower molar excess (e.g., ≥ 12-fold) may be sufficient.

  • Add the calculated volume of the freshly prepared NHS-PEG4-Biotin solution to the protein solution.

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

4. Quenching the Reaction (Optional but Recommended):

  • To stop the reaction, a quenching buffer containing primary amines can be added. Add Tris-HCl or Glycine to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

5. Removal of Excess Biotin:

  • It is critical to remove the non-reacted and hydrolyzed biotin reagent to prevent interference in downstream applications.

  • This can be achieved through:

    • Dialysis: Dialyze the sample against an appropriate buffer (e.g., PBS) using a dialysis cassette with a suitable molecular weight cut-off (MWCO).

    • Gel Filtration/Desalting Columns: Use a spin desalting column for rapid and efficient removal of small molecules.

6. Quantification of Biotin Incorporation (Optional):

  • To determine the degree of labeling (moles of biotin per mole of protein), a biotin quantification assay can be performed. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This colorimetric assay is based on the displacement of HABA from avidin by biotin, resulting in a decrease in absorbance at 500 nm.

  • Other methods include fluorescence-based assays and mass spectrometry.

7. Storage of Biotinylated Protein:

  • Store the purified biotinylated protein under the same conditions that are optimal for the non-biotinylated protein. For long-term storage, aliquoting and freezing at -20°C or -80°C is recommended.

Data Presentation

Table 1: Recommended Molar Excess of NHS-PEG4-Biotin for Labeling IgG.

Protein ConcentrationRecommended Molar Excess of Biotin ReagentExpected Biotin-to-Protein Ratio
≤ 2 mg/mL≥ 20-fold3-5
2-10 mg/mL≥ 12-fold3-5

Data is generalized from manufacturer recommendations and may require optimization.

Table 2: Comparison of Methods for Removal of Excess Biotin.

MethodPrincipleAdvantagesDisadvantages
Dialysis Diffusion across a semi-permeable membraneGentle, suitable for large volumesTime-consuming
Spin Desalting Columns Size-exclusion chromatographyFast, efficient for small volumesPotential for sample dilution
HPLC High-performance liquid chromatographyHigh purityRequires specialized equipment

Visualizations

Workflow for Protein Biotinylation

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Prep Protein Sample (Amine-free buffer, pH 7.2-8.0) Reaction Biotinylation Reaction (RT for 30-60 min or 4°C for 2h) Protein_Prep->Reaction Biotin_Prep NHS-PEG4-Biotin (Freshly prepared) Biotin_Prep->Reaction Quench Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify Remove Excess Biotin (Dialysis / Desalting) Quench->Purify Quantify Quantify Biotinylation (HABA Assay) Purify->Quantify Store Store Biotinylated Protein (-20°C or -80°C) Quantify->Store

Caption: Workflow for the biotinylation of proteins using NHS-PEG4-Biotin.

Amine-Reactive Biotinylation Chemistry

Biotinylation_Chemistry cluster_reactants Reactants cluster_products Products Protein Protein-NH₂ (Primary Amine) Conjugate Biotin-PEG4-NH-Protein (Stable Amide Bond) Protein->Conjugate + Biotin Biotin-PEG4-NHS Biotin->Conjugate Reaction pH 7-9 Byproduct NHS (Byproduct) Reaction->Conjugate

Caption: Reaction of NHS-PEG4-Biotin with a primary amine on a protein.

References

Application Notes and Protocols: Conjugation of Biotin-PEG4-Amine to a Carboxyl Group

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a detailed protocol for the covalent conjugation of Biotin-PEG4-Amine to a carboxyl group-containing molecule, such as a protein or a solid surface. This procedure utilizes a two-step carbodiimide-mediated reaction, which is a widely established and efficient method for forming stable amide bonds.

Principle of the Reaction

The conjugation of an amine to a carboxyl group is achieved through the formation of an amide bond. This process requires the activation of the carboxyl group using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.

The reaction proceeds in two main steps:

  • Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.

  • Stabilization and Coupling: NHS or Sulfo-NHS reacts with the O-acylisourea intermediate to form a more stable amine-reactive NHS ester. This semi-stable ester then readily reacts with the primary amine of the this compound to form a stable amide bond, releasing NHS. The inclusion of NHS or Sulfo-NHS significantly increases the efficiency of the conjugation reaction.

Materials and Reagents

Table 1: Key Reagents and Recommended Properties
ReagentAcronymMolecular Weight ( g/mol )Recommended PurityStorage Conditions
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HydrochlorideEDC191.70>98%-20°C, desiccated
N-hydroxysuccinimideNHS115.09>98%Room Temperature, desiccated
N-hydroxysulfosuccinimideSulfo-NHS217.14>98%4°C, desiccated
This compound446.59>95%-20°C
2-(N-morpholino)ethanesulfonic acidMES195.24>99%Room Temperature
Phosphate-Buffered SalinePBS-Reagent GradeRoom Temperature
Quenching Buffer (e.g., Tris-HCl, Hydroxylamine)--Reagent Grade4°C

Experimental Protocols

This protocol is a general guideline and may require optimization depending on the specific carboxyl-containing molecule being used.

Preparation of Reagents
  • Activation Buffer: Prepare a 0.1 M MES buffer with 0.5 M NaCl, pH 6.0.

  • Coupling Buffer: Prepare a 1X PBS buffer, pH 7.2-7.5.

  • EDC/NHS Solution: Immediately before use, prepare a 100 mM solution of EDC and a 100 mM solution of NHS or Sulfo-NHS in ultrapure water or Activation Buffer. These reagents are moisture-sensitive and hydrolyze quickly.

  • This compound Solution: Prepare a 10-50 mM stock solution in an appropriate solvent (e.g., DMSO or water).

  • Quenching Buffer: Prepare a 1 M Tris-HCl solution, pH 8.5, or a 1 M hydroxylamine solution, pH 8.5.

Two-Step Conjugation Protocol

This two-step procedure is generally recommended as it minimizes the risk of self-polymerization of the carboxyl-containing molecule.

Step 1: Activation of the Carboxyl Group

  • Dissolve the carboxyl-containing molecule (e.g., protein) in ice-cold Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add EDC and NHS (or Sulfo-NHS) to the solution. A molar excess of EDC and NHS over the carboxyl groups is required. Refer to Table 2 for recommended molar ratios.

  • Incubate the reaction mixture for 15-30 minutes at room temperature with gentle stirring.

Step 2: Conjugation with this compound

  • Add the this compound solution to the activated molecule. The molar ratio of biotin to the target molecule should be optimized for the desired degree of labeling.

  • Adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer (PBS) if necessary.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes at room temperature. This step hydrolyzes any unreacted NHS esters.

Table 2: Recommended Molar Ratios for Conjugation
ReactantRecommended Molar Excess (over carboxyl groups)Purpose
EDC2-10 foldActivates carboxyl groups
NHS/Sulfo-NHS2-10 foldStabilizes the activated intermediate
This compound1-20 foldBiotinylating agent (optimize for desired labeling)

Note: The optimal ratios may vary depending on the specific application and should be determined empirically.

Purification of the Conjugate

After quenching the reaction, it is crucial to remove unreacted biotin, EDC/NHS byproducts, and quenching reagents. The appropriate purification method will depend on the size and properties of the final conjugate.

  • Dialysis/Buffer Exchange: For large molecules like proteins, dialysis or buffer exchange (e.g., using desalting columns) against PBS is effective.

  • Size Exclusion Chromatography (SEC): This method separates molecules based on their size and is suitable for a wide range of conjugate sizes.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique can be used for the purification of smaller biotinylated molecules.

Visualization of Workflow and Chemistry

Chemical Reaction Pathway

Chemical_Reaction cluster_activation Step 1: Activation cluster_coupling Step 2: Coupling Carboxyl R-COOH O_acylisourea O-acylisourea (unstable intermediate) Carboxyl->O_acylisourea + EDC EDC EDC NHS_ester Amine-Reactive NHS Ester O_acylisourea->NHS_ester + NHS NHS NHS / Sulfo-NHS Final_Conjugate Biotin-PEG4-NH-CO-R (Stable Amide Bond) NHS_ester->Final_Conjugate + this compound Biotin_Amine Biotin-PEG4-NH2

Caption: Chemical pathway for EDC/NHS mediated amine-carboxyl conjugation.

Experimental Workflow

Experimental_Workflow Start Start: Prepare Reagents Activate 1. Activate Carboxyl Group - Dissolve molecule in Activation Buffer (pH 6.0) - Add EDC and NHS/Sulfo-NHS - Incubate for 15-30 min Start->Activate Couple 2. Couple with this compound - Add this compound - Adjust pH to 7.2-7.5 - Incubate for 1-2 hours (RT) or overnight (4°C) Activate->Couple Quench 3. Quench Reaction - Add Quenching Buffer (e.g., Tris) - Incubate for 15 min Couple->Quench Purify 4. Purify Conjugate - Dialysis, SEC, or HPLC Quench->Purify Characterize 5. Characterize and Store - Mass Spec, HABA assay, etc. - Store at -20°C or -80°C Purify->Characterize End End: Purified Conjugate Characterize->End

Caption: Step-by-step experimental workflow for biotinylating a carboxylated molecule.

Troubleshooting

Table 3: Common Issues and Solutions
IssuePotential CauseRecommended Solution
Low Conjugation Efficiency - Inactive EDC/NHS (hydrolyzed)- Use fresh, high-quality reagents. Prepare EDC/NHS solutions immediately before use.
- Non-optimal pH- Ensure the activation step is at pH 6.0 and the coupling step is at pH 7.2-7.5.
- Presence of competing nucleophiles- Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) during the reaction.
Precipitation of Molecule - Change in solubility upon conjugation- Perform the reaction at a lower concentration. Optimize buffer conditions.
- Cross-linking of the target molecule- Use the two-step protocol. Consider using Sulfo-NHS for increased solubility of the intermediate.
High Background Signal - Insufficient quenching or purification- Ensure the quenching step is performed correctly. Optimize the purification method to remove all unreacted biotin.

For research use only. Not for use in diagnostic procedures. The information provided is for educational and research purposes only. It is the responsibility of the user to determine the suitability of this protocol for their specific application and to optimize conditions accordingly.

Application Notes and Protocols for Biotinylation using EDC/NHS Chemistry with Biotin-PEG4-Amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule such as a protein, antibody, or nucleic acid, is a cornerstone technique in life sciences.[1][2] The exceptionally strong and specific non-covalent interaction between biotin (Vitamin B7) and the proteins avidin and streptavidin makes it an ideal tag for a multitude of applications, including purification, detection, and immobilization.[3][4]

This document provides detailed protocols for biotinylating molecules containing carboxyl groups (-COOH) using Biotin-PEG4-Amine in conjunction with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5] This intermediate can then react with a primary amine, such as the one on this compound, to form a stable amide bond. The inclusion of NHS or its water-soluble analog, Sulfo-NHS, stabilizes the intermediate by converting it to a more stable NHS ester, which increases the efficiency of the coupling reaction at physiological pH.

This compound is a versatile biotinylation reagent featuring a primary amine for conjugation and a hydrophilic polyethylene glycol (PEG) spacer arm. This PEG linker reduces steric hindrance in binding to streptavidin and increases the water solubility of the labeled molecule, which can help prevent aggregation.

Chemical Reaction Pathway

The EDC/NHS chemistry involves a two-step process to conjugate an amine-containing molecule to a carboxyl group. First, EDC activates the carboxyl group. NHS is then added to create a more stable, amine-reactive NHS ester. This activated molecule is then ready to react with the primary amine of this compound.

G cluster_0 Step 1: Activation of Carboxyl Group cluster_1 Step 2: Coupling with this compound cluster_2 Side Reaction Molecule_COOH Molecule-COOH (Protein, Nanoparticle, etc.) O_Acylisourea O-Acylisourea Intermediate (Unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC NHS_Ester Amine-Reactive NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis Hydrolysis (Inactive Carboxyl) O_Acylisourea->Hydrolysis + H₂O NHS NHS / Sulfo-NHS Final_Product Biotinylated Molecule (Stable Amide Bond) NHS_Ester->Final_Product + this compound (pH 7.0-8.5) NHS_Ester->Hydrolysis + H₂O Biotin_Amine This compound

Caption: EDC/NHS reaction mechanism for biotinylation.

Applications

The biotin tag serves as a high-affinity handle for a wide range of downstream applications in research and drug development.

  • Immunoassays: Used in techniques like ELISA and Western blotting for highly sensitive detection of target molecules.

  • Affinity Purification: Enables the isolation and enrichment of specific proteins or complexes from biological samples using streptavidin-coated matrices.

  • Cell and Tissue Staining: Employed in immunohistochemistry (IHC) and flow cytometry for labeling and tracking cells or localizing receptors.

  • Cell Surface Labeling: Allows for the specific labeling and study of proteins on the cell surface.

  • Drug Delivery: Biotinylated carriers can be used to target drugs to specific cells or tissues.

  • Surface Plasmon Resonance (SPR): Biotinylated ligands can be immobilized on streptavidin-coated sensor chips for interaction analysis.

Experimental Design and Optimization

Successful biotinylation requires careful optimization of reaction conditions. Key parameters are summarized below.

Reaction Conditions

The EDC/NHS reaction involves two steps with distinct optimal pH ranges. A two-step protocol is often preferred to minimize unwanted cross-linking of molecules that contain both carboxyl and amine groups.

ParameterStep 1: Carboxyl ActivationStep 2: Amine CouplingRationaleCitations
Optimal pH 4.5 - 6.07.0 - 8.5EDC activation is most efficient in a slightly acidic environment. The reaction of the NHS ester with a primary amine is favored at neutral to slightly basic pH.
Recommended Buffers MESPBS, Borate, BicarbonateBuffers must be free of extraneous primary amines or carboxylates. MES is a good choice for the activation step, while PBS is common for the coupling step.
Incubation Time 15 - 30 minutes2 hours to overnightThe O-acylisourea intermediate is unstable. The NHS ester is more stable but still susceptible to hydrolysis.
Temperature Room TemperatureRoom Temperature or 4°CReactions can be performed at room temperature for faster kinetics or at 4°C overnight for convenience or with sensitive proteins.
Reagent Concentrations

The molar ratio of EDC and NHS to the carboxyl-containing molecule is critical for efficient conjugation.

ReagentRecommended Molar Excess (relative to -COOH)NotesCitations
EDC 2- to 10-foldA starting point is often a 2-10 fold molar excess over the number of carboxyl groups. High concentrations can sometimes cause protein precipitation.
NHS/Sulfo-NHS 2- to 5-foldTypically used in a 2-5 fold molar excess over carboxyl groups. A common starting ratio is 1:2 to 1:2.5 for EDC:NHS.
This compound 10- to 50-foldA large molar excess of the amine-containing biotin reagent is often used to outcompete any side reactions, such as protein polymerization.

Experimental Protocols

Important Precaution: EDC and NHS are moisture-sensitive. Always allow reagent vials to warm to room temperature before opening to prevent condensation. Prepare EDC and NHS solutions immediately before use as they are prone to hydrolysis in aqueous solutions.

Protocol 1: Biotinylation of a Protein in Solution

This protocol describes the biotinylation of a protein (e.g., an antibody) that contains available carboxyl groups (aspartic acid, glutamic acid, C-terminus).

Materials:

  • Protein to be labeled (in a carboxylate and amine-free buffer, e.g., MES or PBS)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • EDC (1-ethyl-3-(3-dimethylamino)propyl)carbodiimide hydrochloride

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • This compound

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Hydroxylamine

  • Desalting column (e.g., Zeba™ Spin Desalting Column)

Procedure:

  • Protein Preparation: Prepare the protein solution (e.g., 1-5 mg/mL) in Activation Buffer. If the protein is in an incompatible buffer, perform a buffer exchange using a desalting column.

  • Prepare Reagents: Immediately before use, prepare concentrated stock solutions of EDC and Sulfo-NHS (e.g., 10 mg/mL) in cold Activation Buffer or ultrapure water. Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Carboxyl Activation:

    • Add the required amount of EDC and Sulfo-NHS to the protein solution. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Buffer Exchange (Optional but Recommended): To prevent modification of this compound's carboxyl group (if any) and to have better pH control, remove excess and hydrolyzed EDC/Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This is a key step in a "two-step" protocol.

  • Amine Coupling:

    • If a buffer exchange was not performed, adjust the pH of the reaction mixture to 7.2-7.5 by adding Coupling Buffer.

    • Immediately add this compound to the activated protein solution. Use a 10- to 50-fold molar excess relative to the protein.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench Reaction: Add Quenching Buffer to a final concentration of 20-50 mM (e.g., add Tris or hydroxylamine). Incubate for 15-30 minutes at room temperature to stop the reaction by consuming any remaining NHS esters.

  • Purification: Remove excess, unreacted this compound and quenching reagents by buffer exchanging the biotinylated protein into a desired storage buffer using a desalting column or dialysis.

Protocol 2: Biotinylation on a Carboxylated Surface (e.g., Nanoparticles, Sensor Chips)

This protocol outlines the general steps for immobilizing this compound onto a surface functionalized with carboxyl groups.

Materials:

  • Carboxylated surface (e.g., magnetic beads, gold nanoparticles, SPR sensor chip)

  • Activation Buffer: 0.1 M MES, pH 5.0-6.0

  • Washing Buffer: Typically the same as the Activation or Coupling Buffer.

  • Coupling Buffer: 1X PBS, pH 7.2-7.5

  • EDC and Sulfo-NHS

  • This compound

  • Quenching/Blocking Buffer: e.g., 1 M Ethanolamine or 100 mM Glycine, pH 8.0

Procedure:

  • Surface Preparation: Wash the carboxylated surface 2-3 times with Activation Buffer to remove any preservatives or storage solutions. For particles, use centrifugation or magnetic separation to pellet them between washes.

  • Prepare Reagents: Prepare fresh EDC and Sulfo-NHS solutions in Activation Buffer.

  • Surface Activation:

    • Resuspend/cover the surface with Activation Buffer.

    • Add EDC and Sulfo-NHS to the desired final concentration (e.g., 2-5 mM EDC, 5-10 mM Sulfo-NHS).

    • Incubate for 15-30 minutes at room temperature with gentle agitation (e.g., rotation for particles).

  • Wash: Wash the surface 2-3 times with cold Activation or Coupling Buffer to remove excess activation reagents and byproducts.

  • Biotinylation:

    • Immediately add a solution of this compound (e.g., 1-5 mM in Coupling Buffer) to the activated surface.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.

  • Quench/Block:

    • Remove the this compound solution.

    • Add Quenching/Blocking Buffer and incubate for 30 minutes to block any unreacted NHS-ester sites on the surface.

  • Final Wash: Wash the surface 3-5 times with Coupling Buffer or PBS-T (PBS with 0.05% Tween-20) to remove non-covalently bound molecules.

  • Storage: Resuspend particles or store the surface in an appropriate buffer, often containing a preservative like sodium azide.

Workflow and Downstream Application

The following diagrams illustrate the general experimental workflow and a common downstream application using a biotinylated protein.

G cluster_workflow General Biotinylation Workflow A 1. Prepare Molecule (e.g., Protein in MES Buffer) B 2. Add EDC/Sulfo-NHS (Activate -COOH groups) A->B C 3. Incubate (15-30 min, RT) B->C D 4. Buffer Exchange (Optional) (Remove excess EDC/NHS) C->D E 5. Add this compound (Adjust pH to 7.2-7.5) D->E F 6. Incubate (2h RT or overnight 4°C) E->F G 7. Quench Reaction (Add Tris or Hydroxylamine) F->G H 8. Purify Product (Desalting Column / Dialysis) G->H I Biotinylated Molecule H->I

Caption: A typical workflow for a two-step EDC/NHS coupling experiment.

G cluster_application Application Example: Affinity Pull-Down Assay Biotin_Protein Biotinylated 'Bait' Protein Incubate Incubate Bait with Lysate Biotin_Protein->Incubate Cell_Lysate Cell Lysate (Containing 'Prey' Proteins) Cell_Lysate->Incubate Capture Capture Complex on Beads Incubate->Capture Streptavidin_Beads Streptavidin-Coated Beads Streptavidin_Beads->Capture Wash Wash Beads (Remove non-specific binders) Capture->Wash Elute Elute Proteins Wash->Elute Analysis Analyze 'Prey' Proteins (e.g., Western Blot, Mass Spec) Elute->Analysis

Caption: Workflow for an affinity pull-down assay using a biotinylated protein.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)Citations
Low/No Biotinylation Hydrolysis of Reagents: EDC and the NHS-ester intermediate are unstable in aqueous buffers.Prepare EDC/NHS solutions immediately before use. Proceed to the coupling step promptly after activation. Ensure reagents were stored properly (desiccated at -20°C).
Inappropriate Buffers: Buffers contain competing nucleophiles (e.g., Tris, glycine) or carboxylates (e.g., acetate).Use non-amine, non-carboxylate buffers like MES for activation and PBS or Borate for coupling.
Suboptimal pH: Incorrect pH for activation or coupling steps.Strictly control the pH for each step. Use a two-step protocol with pH adjustment.
Precipitation during reaction High EDC Concentration: Excess EDC can sometimes cause protein aggregation.Reduce the molar excess of EDC used in the reaction.
Protein Instability: The protein may be unstable in the chosen reaction buffer or at the working concentration.Ensure protein is soluble and stable. Perform a buffer exchange to ensure compatibility before starting.

Quantification of Biotinylation

After biotinylation, it is often useful to determine the degree of labeling, or the molar substitution ratio (MSR) of biotin to protein. This helps ensure reproducibility between batches.

  • HABA Assay: A common colorimetric method is the 4'-hydroxyazobenzene-2-carboxylic acid (HABA) assay. HABA binds to avidin, producing a color that can be measured at 500 nm. When a biotinylated sample is added, the biotin displaces the HABA, causing a decrease in absorbance that is proportional to the amount of biotin in the sample.

  • Spectrophotometric Methods: Some commercially available biotinylation reagents contain a chromophore that allows for direct quantification of incorporation by measuring absorbance at specific wavelengths (e.g., A280 for protein and A354 for the biotin tag), eliminating the need for a secondary assay.

References

Application Notes and Protocols for Cell Surface Protein Labeling using Amine-Reactive Biotin-PEG4

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a fundamental technique in life sciences for studying protein expression, trafficking, and interactions. The high-affinity interaction between biotin and streptavidin/avidin enables sensitive detection and efficient purification of biotinylated molecules. This application note provides a detailed protocol for the specific labeling of cell surface proteins using an amine-reactive derivative of Biotin-PEG4, such as Biotin-PEG4-NHS ester.

N-hydroxysuccinimide (NHS) esters of biotin are widely used to label proteins by forming stable amide bonds with primary amines, primarily the ε-amine of lysine residues and the N-terminal α-amine. When using a hydrophilic and membrane-impermeable biotinylation reagent like a sulfo-NHS ester or controlling reaction conditions (e.g., low temperature), this labeling can be restricted to the extracellular domains of plasma membrane proteins on living cells. The polyethylene glycol (PEG) spacer arm (PEG4) in the reagent enhances its water solubility, reduces aggregation of the labeled proteins, and minimizes steric hindrance for subsequent detection with streptavidin or avidin conjugates.[1][2]

This protocol is designed for the efficient and specific biotinylation of cell surface proteins on both suspension and adherent cells, making it a valuable tool for a wide range of applications, including proteomics, drug discovery, and the study of protein dynamics at the cell surface.

Principle of the Reaction

The core of this protocol is the reaction between the NHS ester of Biotin-PEG4 and the primary amines on cell surface proteins. The NHS ester reacts with the deprotonated primary amine to form a stable amide bond, releasing the N-hydroxysuccinimide group. The reaction is most efficient at a neutral to slightly alkaline pH (7.2-8.5).[3] By performing the reaction at 4°C, the internalization of the labeling reagent is minimized, ensuring that only proteins on the cell surface are biotinylated.[4][5]

Quantitative Data Summary

The following table summarizes typical quantitative parameters for cell surface protein biotinylation experiments. Optimal conditions may vary depending on the cell type and the specific protein of interest.

ParameterValueNotes
Biotin Reagent Concentration 1-2 mMA final concentration of 2-5 mM can be effective.
Cell Concentration (Suspension) ~25 x 10⁶ cells/mLHigher cell concentrations require less biotin reagent.
Incubation Temperature 4°C or Room Temperature4°C is recommended to reduce the internalization of the biotin reagent.
Incubation Time 30 minutesCan be extended, but longer times at room temperature may increase internalization.
Quenching Reagent Concentration 10-100 mM Glycine or TrisQuenches unreacted biotinylation reagent.
Expected Labeling Efficiency 3-6 biotin molecules per IgGVaries depending on protein size, lysine availability, and reaction conditions.

Experimental Protocols

Materials
  • Cells of interest (adherent or in suspension)

  • Amine-reactive Biotin-PEG4 reagent (e.g., EZ-Link™ NHS-PEG4-Biotin)

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 8.0, ice-cold

  • Quenching Buffer: 100 mM Glycine or Tris in ice-cold PBS

  • Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Streptavidin-agarose beads or magnetic beads

  • Microcentrifuge tubes

  • Rocking platform

Experimental Workflow Diagram

G cluster_prep Cell Preparation cluster_labeling Biotinylation cluster_quenching Quenching & Lysis cluster_analysis Downstream Analysis wash1 Wash cells with ice-cold PBS (x3) resuspend Resuspend cells in ice-cold PBS, pH 8.0 wash1->resuspend add_biotin Add biotin reagent to cell suspension resuspend->add_biotin prep_biotin Prepare Biotin-PEG4 reagent solution prep_biotin->add_biotin incubate Incubate at 4°C for 30 minutes add_biotin->incubate quench Quench with Glycine/Tris buffer incubate->quench wash2 Wash cells with ice-cold PBS (x3) quench->wash2 lyse Lyse cells to extract proteins wash2->lyse pulldown Streptavidin Pulldown lyse->pulldown western Western Blot pulldown->western mass_spec Mass Spectrometry pulldown->mass_spec

Caption: Experimental workflow for cell surface protein biotinylation.

Protocol for Cells in Suspension
  • Cell Preparation:

    • Harvest cells and wash them three times with ice-cold PBS (pH 8.0) to remove any amine-containing culture medium.

    • Resuspend the cells in ice-cold PBS (pH 8.0) at a concentration of approximately 25 x 10⁶ cells/mL.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 20 mM stock solution of the amine-reactive Biotin-PEG4 reagent by dissolving it in anhydrous DMSO.

    • Add the Biotin-PEG4 stock solution to the cell suspension to a final concentration of 1-2 mM. For example, add 100 µL of 20 mM Biotin-PEG4 stock solution to 1 mL of cell suspension for a final concentration of 2 mM.

    • Incubate the reaction mixture for 30 minutes at 4°C on a rocking platform to label the cell surface proteins.

  • Quenching the Reaction:

    • To stop the reaction, wash the cells three times with ice-cold Quenching Buffer (100 mM glycine or Tris in PBS). This will quench any unreacted biotinylation reagent.

  • Downstream Processing:

    • The biotinylated cells are now ready for lysis and subsequent applications such as streptavidin pulldown followed by Western blotting or mass spectrometry.

Protocol for Adherent Cells
  • Cell Preparation:

    • Grow cells to the desired confluency in culture plates.

    • Aspirate the culture medium and wash the cells three times with ice-cold PBS (pH 8.0).

  • Biotinylation Reaction:

    • Immediately before use, prepare a 1-2 mM solution of the amine-reactive Biotin-PEG4 reagent in ice-cold PBS (pH 8.0).

    • Add the biotinylation solution to the cells, ensuring the entire surface of the cell monolayer is covered.

    • Incubate the plate for 30 minutes at 4°C on a rocking platform.

  • Quenching the Reaction:

    • Aspirate the biotinylation solution and wash the cells three times with ice-cold Quenching Buffer.

  • Downstream Processing:

    • The cells can now be lysed directly in the plate for further analysis.

Signaling Pathway and Reaction Mechanism

The following diagram illustrates the chemical reaction between Biotin-PEG4-NHS ester and a primary amine on a cell surface protein.

G cluster_reactants Reactants cluster_product Product biotin Biotin-PEG4-NHS labeled_protein Biotinylated Protein (Stable Amide Bond) biotin->labeled_protein + protein Cell Surface Protein (with Primary Amine) protein->labeled_protein nhs NHS (byproduct)

Caption: Reaction of Biotin-PEG4-NHS with a primary amine.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Biotinylation Efficiency Inactive (hydrolyzed) NHS-biotin reagent.Use a fresh vial of the reagent. Prepare the stock solution in anhydrous DMSO immediately before use.
Presence of primary amines in the buffer.Ensure all buffers are amine-free (e.g., no Tris or glycine during the labeling step).
Insufficient molar excess of biotin reagent.Increase the concentration of the biotin reagent.
High Background/Intracellular Labeling Cell membrane integrity compromised.Handle cells gently and keep them on ice throughout the procedure.
Internalization of the biotin reagent.Perform the incubation at 4°C to minimize endocytosis.
Protein Precipitation High concentration of organic solvent from the biotin stock.Keep the volume of the added biotin stock low (ideally <10% of the total reaction volume).

Conclusion

The protocol described in this application note provides a reliable method for the specific labeling of cell surface proteins using amine-reactive Biotin-PEG4 reagents. This technique is a powerful tool for isolating and analyzing cell surface proteins, contributing to a deeper understanding of their roles in cellular processes and as potential therapeutic targets. Careful attention to the experimental parameters outlined will ensure successful and reproducible results.

References

Synthesis of PROTACs using a Biotin-PEG4-Amine Linker: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis Targeting Chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, offering the ability to selectively eliminate target proteins by harnessing the cell's own ubiquitin-proteasome system. These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome. The linker component is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), as well as the physicochemical properties of the molecule.

Polyethylene glycol (PEG) linkers are frequently employed in PROTAC design due to their ability to enhance solubility and cell permeability. The incorporation of a biotin tag, as in the Biotin-PEG4-Amine linker, provides a valuable tool for researchers. The biotin moiety serves as an affinity handle for various biochemical applications, including purification, target engagement studies, and pull-down assays to investigate protein-protein interactions.

This document provides detailed application notes and protocols for the synthesis, characterization, and biological evaluation of PROTACs utilizing a this compound linker.

PROTAC Synthesis and Mechanism of Action

The synthesis of a PROTAC using a this compound linker typically involves a modular approach, where the warhead (POI ligand), the E3 ligase ligand, and the linker are synthesized or acquired separately and then coupled together. Common synthetic strategies include amide bond formation and click chemistry.

The general mechanism of action for a biotinylated PROTAC is as follows:

  • The PROTAC enters the cell.

  • The "warhead" portion of the PROTAC binds to the target Protein of Interest (POI).

  • The E3 ligase ligand portion of the PROTAC recruits an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 Ligase).

  • The E3 ligase facilitates the transfer of ubiquitin molecules to the POI.

  • The polyubiquitinated POI is recognized and degraded by the 26S proteasome.

  • The PROTAC is released and can catalytically induce the degradation of multiple POI molecules.

The biotin tag can be utilized for downstream applications such as affinity purification of the PROTAC or for studying its interactions within the cell.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Bond Formation

This protocol describes the coupling of a carboxylic acid-functionalized warhead to the this compound linker, followed by conjugation to an E3 ligase ligand.

Step 1: Coupling of Warhead-COOH to this compound

  • Reagents and Materials:

    • Warhead-COOH (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Dissolve the Warhead-COOH in anhydrous DMF under a nitrogen atmosphere.

    • Add HATU and DIPEA to the solution and stir for 15 minutes at room temperature.

    • Add the this compound to the reaction mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Warhead-PEG4-Biotin intermediate.

Step 2: Coupling of Warhead-PEG4-Biotin to E3 Ligase Ligand

This step assumes the E3 ligase ligand has a suitable functional group (e.g., a carboxylic acid for coupling to an amine-modified intermediate, or vice versa). The following is an example of coupling to a carboxylic acid-functionalized E3 ligase ligand after deprotection of a Boc-protected amine on the intermediate. Note: This requires a modified Biotin-PEG4-linker with a protected amine at the other end initially. A more direct approach is a three-component reaction if stoichiometries can be well-controlled, or a stepwise synthesis as described. For this example, we will assume a final amide bond formation.

  • Reagents and Materials:

    • Warhead-PEG4-Biotin intermediate with a terminal amine (1.0 eq)

    • E3 Ligase Ligand-COOH (e.g., pomalidomide derivative) (1.1 eq)

    • HATU (1.2 eq)

    • DIPEA (3.0 eq)

    • Anhydrous DMF

  • Procedure:

    • Follow the procedure outlined in Step 1, using the Warhead-PEG4-Biotin intermediate and the E3 Ligase Ligand-COOH as the coupling partners.

    • Purify the final PROTAC by preparative HPLC to obtain the desired product.

    • Characterize the final product by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Western Blot Assay for Protein Degradation

This protocol details the use of Western blotting to quantify the degradation of the target protein following treatment with the synthesized PROTAC.

  • Materials:

    • Cultured cells expressing the target protein

    • Synthesized this compound PROTAC

    • Vehicle control (e.g., DMSO)

    • Cell lysis buffer

    • BCA assay kit for protein quantification

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibody against the target protein

    • Primary antibody against a loading control (e.g., β-actin, GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate and imaging system

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control.

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer. Clarify the lysates by centrifugation and collect the supernatant.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

    • SDS-PAGE and Western Blotting:

      • Normalize the protein concentrations and prepare samples for SDS-PAGE.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane with blocking buffer for 1 hour at room temperature.

      • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

Application Notes and Protocols for Biotin-PEG4-Amine in Pull-Down Assays and Affinity Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the use of Biotin-PEG4-Amine in pull-down assays and affinity chromatography. This reagent is a valuable tool for studying protein-protein interactions, isolating specific proteins from complex mixtures, and other applications in drug development and proteomics research.

Introduction to this compound

This compound is a biotinylation reagent that contains a primary amine group connected to a biotin molecule through a 4-unit polyethylene glycol (PEG) spacer. This structure offers several advantages:

  • Targeted Biotinylation: The primary amine allows for the covalent attachment of biotin to molecules with accessible carboxyl groups (e.g., proteins, peptides) using a carbodiimide crosslinker like EDC.[1][2]

  • Reduced Steric Hindrance: The flexible PEG4 spacer arm minimizes steric hindrance, ensuring efficient binding of the biotin moiety to streptavidin or avidin.[2]

  • Increased Solubility: The hydrophilic nature of the PEG linker enhances the water solubility of the biotinylated molecule, reducing the risk of aggregation.

Key Applications

This compound is particularly well-suited for:

  • Pull-Down Assays: A technique used to isolate and identify binding partners to a protein of interest (the "bait") from a complex mixture like a cell lysate. The biotinylated bait protein is immobilized on streptavidin-coated beads, which are then used to "pull down" its interacting partners ("prey").

  • Affinity Chromatography: A method for purifying a specific molecule from a mixture by exploiting its high affinity for a ligand immobilized on a stationary phase. In this context, a protein of interest can be biotinylated with this compound and then purified using a streptavidin-based affinity column.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to the use of this compound in pull-down assays and affinity chromatography.

ParameterValueNotes
Binding Capacity of Streptavidin Beads
Free Biotin>120 nmol/mL of resinThis is the binding capacity for unconjugated biotin.
Biotinylated Antibody/Protein15-30 µg/mg of beadsThe binding capacity for biotinylated proteins is lower than for free biotin due to the larger size of the protein, which can cause steric hindrance. The exact capacity depends on the size and properties of the specific protein.
Elution Efficiency of Biotinylated Proteins
Competitive Elution (High Concentration of Free Biotin)85-90%Elution with a high concentration of free biotin (e.g., 4 mg/mL) can effectively displace the biotinylated protein from the streptavidin beads under non-denaturing conditions.
Denaturing Elution (SDS-PAGE Sample Buffer)High (near quantitative)Boiling the beads in SDS-PAGE loading buffer is a very effective method for eluting the bound proteins, but it also denatures them.
Impact of PEG Linker on Binding
Association RateLonger PEG linkers can lead to a faster association rate with streptavidin at low surface densities of the biotinylated molecule.The flexible PEG linker allows the biotin moiety to more easily access the binding sites on the streptavidin molecule.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound and EDC

This protocol describes the biotinylation of a protein with available carboxyl groups.

Materials:

  • Protein of interest

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) (optional, to increase efficiency)

  • Activation/Reaction Buffer (e.g., 0.1 M MES, pH 4.7-6.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette

Procedure:

  • Protein Preparation: Dissolve the protein to be biotinylated in the Activation/Reaction Buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO or water.

    • Immediately before use, prepare a 100 mM stock solution of EDC in water.

    • (Optional) Prepare a 100 mM stock solution of NHS in water or DMSO.

  • Activation and Biotinylation:

    • Add EDC (and NHS, if used) to the protein solution to a final concentration of 2-5 mM. Incubate for 15 minutes at room temperature.

    • Add the this compound stock solution to the activated protein solution to achieve a 20- to 50-fold molar excess of the biotin reagent over the protein.

    • Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotinylation reagents using a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Verification (Optional): The efficiency of biotinylation can be assessed using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay or by Western blot analysis using a streptavidin-HRP conjugate.

Protocol 2: Pull-Down Assay Using a Biotinylated Bait Protein

This protocol outlines the steps for a pull-down assay to identify protein-protein interactions.

Materials:

  • Biotinylated bait protein (from Protocol 1)

  • Cell lysate containing potential prey proteins

  • Streptavidin-coated magnetic beads or agarose resin

  • Lysis Buffer (e.g., RIPA buffer with protease inhibitors)

  • Binding/Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer, or a high concentration of free biotin for non-denaturing elution)

  • Magnetic rack (for magnetic beads) or microcentrifuge

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the desired amount to a microcentrifuge tube.

    • Wash the beads three times with Binding/Wash Buffer. For magnetic beads, use a magnetic rack to separate the beads from the supernatant. For agarose resin, centrifuge at a low speed to pellet the beads.

  • Immobilization of Bait Protein:

    • Add the biotinylated bait protein to the washed beads. The optimal amount of bait protein should be determined empirically, but a starting point of 10-50 µg per 50 µL of bead slurry is recommended.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow the bait protein to bind to the beads.

  • Blocking (Optional): To reduce non-specific binding, incubate the beads with a blocking solution (e.g., 1% BSA in Binding/Wash Buffer) for 30 minutes at 4°C.

  • Binding of Prey Proteins:

    • Wash the beads with the immobilized bait protein three times with ice-cold Binding/Wash Buffer.

    • Add the cell lysate to the beads. The amount of lysate will depend on the expression level of the prey protein and should be optimized.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Binding/Wash Buffer to remove non-specifically bound proteins. Increase the stringency of the washes (e.g., by increasing the salt concentration) if high background is observed.

  • Elution:

    • Denaturing Elution: Resuspend the beads in 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will contain the eluted proteins, ready for analysis by SDS-PAGE and Western blotting or mass spectrometry.

    • Non-Denaturing Elution: Resuspend the beads in an elution buffer containing a high concentration of free biotin (e.g., 2-10 mM). Incubate for 30-60 minutes at room temperature with gentle agitation. The supernatant will contain the eluted protein complex in its native state.

  • Analysis: Analyze the eluted proteins by SDS-PAGE, followed by Coomassie staining, silver staining, Western blotting, or mass spectrometry to identify the interacting prey proteins.

Protocol 3: Affinity Chromatography of a Biotinylated Protein

This protocol describes the purification of a biotinylated protein from a mixture.

Materials:

  • Sample containing the biotinylated protein of interest

  • Streptavidin-agarose or other streptavidin-based affinity chromatography resin

  • Chromatography column

  • Binding/Wash Buffer (e.g., PBS)

  • Elution Buffer (e.g., a buffer with a high concentration of free biotin, or a low pH buffer like 0.1 M glycine, pH 2.8)

  • Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5, for low pH elution)

Procedure:

  • Column Preparation:

    • Pack a chromatography column with the streptavidin-agarose resin.

    • Equilibrate the column by washing with 5-10 column volumes of Binding/Wash Buffer.

  • Sample Loading:

    • Apply the sample containing the biotinylated protein to the column. The flow rate should be slow enough to allow for efficient binding.

  • Washing:

    • Wash the column with 10-20 column volumes of Binding/Wash Buffer to remove unbound proteins and other contaminants. Monitor the absorbance of the flow-through at 280 nm until it returns to baseline.

  • Elution:

    • Apply the Elution Buffer to the column to release the bound biotinylated protein.

    • If using a low pH elution buffer, collect the fractions into tubes containing a small amount of Neutralization Buffer to immediately raise the pH and prevent protein denaturation.

  • Analysis: Analyze the collected fractions for the presence of the purified protein using methods such as SDS-PAGE, UV-Vis spectroscopy, or a protein-specific assay. Pool the fractions containing the purified protein.

  • Regeneration (Optional): The streptavidin column can often be regenerated by washing with a harsh buffer (e.g., 6 M guanidine-HCl) followed by extensive washing with Binding/Wash Buffer. Refer to the manufacturer's instructions for specific regeneration protocols.

Visualizations

experimental_workflow_pull_down bait Bait Protein biotin_peg4_amine This compound + EDC bait->biotin_peg4_amine Biotinylation biotinylated_bait Biotinylated Bait Protein biotin_peg4_amine->biotinylated_bait immobilized_bait Immobilized Bait biotinylated_bait->immobilized_bait streptavidin_beads Streptavidin Beads streptavidin_beads->immobilized_bait Immobilization binding Binding immobilized_bait->binding cell_lysate Cell Lysate (Prey Proteins) cell_lysate->binding washing Washing binding->washing elution Elution washing->elution analysis Analysis (SDS-PAGE, MS) elution->analysis

Caption: Workflow for a pull-down assay using this compound.

experimental_workflow_affinity_chromatography protein_mixture Protein Mixture with Biotinylated Target streptavidin_column Streptavidin Affinity Column protein_mixture->streptavidin_column Sample Loading binding Binding of Biotinylated Protein streptavidin_column->binding washing Washing to Remove Unbound Proteins binding->washing elution Elution of Purified Protein washing->elution purified_protein Purified Biotinylated Protein elution->purified_protein

Caption: Workflow for affinity chromatography of a biotinylated protein.

biotin_peg4_amine_structure_function biotin_peg4_amine Biotin PEG4 Spacer Primary Amine streptavidin_binding High-Affinity Binding to Streptavidin/Avidin biotin_peg4_amine:f0->streptavidin_binding enables solubility_flexibility Increased Solubility & Flexibility biotin_peg4_amine:f1->solubility_flexibility provides conjugation Covalent Conjugation to Carboxyl Groups (with EDC) biotin_peg4_amine:f2->conjugation allows

Caption: Structure-function relationship of this compound.

References

Application Notes and Protocols for Biotin-PEG4-Amine in Surface Immobilization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-Amine for the stable and efficient immobilization of molecules on various surfaces. This technique is pivotal in a wide range of applications, including biosensor development, immunoassays, and high-throughput screening.

Introduction to this compound

This compound is a bifunctional molecule that features a biotin moiety for high-affinity binding to streptavidin or avidin, and a primary amine group for covalent conjugation to surfaces or molecules.[1][2] The polyethylene glycol (PEG) spacer, consisting of four repeating ethylene glycol units, enhances water solubility, reduces steric hindrance, and minimizes non-specific binding, making it an ideal linker for bioconjugation.[1][3][4] Its applications are diverse, ranging from protein and peptide biotinylation to the functionalization of nanoparticles and surfaces for diagnostic and research purposes.

Core Principle: Amine-Reactive Chemistries

The primary amine group of this compound allows for its covalent attachment to surfaces functionalized with amine-reactive groups. The most common methods involve the use of N-hydroxysuccinimide (NHS) esters or the activation of carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of NHS or its water-soluble analog, Sulfo-NHS.

  • NHS Ester Chemistry: NHS esters react with primary amines at a physiological to slightly alkaline pH (7.2-9) to form stable amide bonds. This reaction is highly specific and efficient.

  • EDC/NHS Chemistry: EDC activates carboxyl groups on a surface to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to hydrolysis. The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it into a more stable amine-reactive NHS ester, which then efficiently reacts with the primary amine of this compound to form a stable amide bond. This two-step process is preferred for biomolecules containing both amine and carboxyl groups to minimize self-polymerization.

Data Presentation: Quantitative Insights

The efficiency of surface immobilization can be influenced by factors such as the type of surface, linker chemistry, and the concentration of reagents. The following tables summarize key quantitative data gathered from various studies.

Surface TypeLinker/FunctionalizationImmobilized MoleculeBinding Density/CapacityReference
Amino-silanized GlassBiotin-(PEG)12-NHSAvidin~100% surface coverage
Mixed Amine/Acryl Silanized GlassBiotin-(PEG)12-NHSAvidin83% surface coverage
Acryl Silanized GlassBiotin-(PEG)12-NHSAvidin61% surface coverage
Magnetic BeadsBiotinStreptavidin≥30µg Streptavidin/mg of beads
Magnetic BeadsStreptavidinBiotinylated rabbit IgG~55µg biotinylated rabbit IgG per mg of beads
ParameterConditionOutcomeReference
Biotin-to-Antibody Ratio (Site-Specific)40-fold excess of amino-PEG4-biotin1.9 ± 0.3 biotins per antibody
Biotin-to-Antibody Ratio (Random)40-fold excess of NHS-PEG4-biotin5.0 ± 0.6 biotins per antibody
Antigen Binding ImprovementSite-specific vs. Random Biotinylation3-fold improvement in antigen binding capacity

Experimental Protocols

Here, we provide detailed protocols for immobilizing this compound on common laboratory surfaces.

Protocol 1: Immobilization on Carboxyl-Functionalized Surfaces (e.g., Magnetic Beads, Gold) using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to surfaces bearing carboxyl groups.

Materials:

  • Carboxyl-functionalized surface (e.g., magnetic beads, carboxylated self-assembled monolayer on gold)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Ethanolamine, pH 8.5

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

Procedure:

  • Surface Preparation: Wash the carboxyl-functionalized surface twice with Activation Buffer to remove any contaminants.

  • Activation of Carboxyl Groups:

    • Resuspend the surface in Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer. A typical concentration is 200 mM for each.

    • Add EDC and Sulfo-NHS solutions to the surface suspension. The final concentration will need to be optimized but a starting point is 2 mM EDC and 5 mM Sulfo-NHS.

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Washing: Pellet the magnetic beads or rinse the surface twice with Coupling Buffer to remove excess EDC and Sulfo-NHS.

  • Coupling of this compound:

    • Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 1-5 mg/mL).

    • Resuspend the activated surface in the this compound solution.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Quenching:

    • Wash the surface twice with Coupling Buffer.

    • Add Quenching Buffer and incubate for 15-30 minutes at room temperature to block any unreacted NHS-ester groups.

  • Final Washes: Wash the surface three times with PBST to remove any unbound reagents.

  • Storage: Store the biotinylated surface in a suitable buffer (e.g., PBS with a preservative) at 4°C.

Protocol 2: Immobilization on Amine-Functionalized Surfaces (e.g., Glass Slides)

This protocol details the direct reaction of an NHS-ester activated molecule with an amine-functionalized surface, followed by the binding of a biotinylated molecule. A more direct approach would be to react an NHS-activated surface with this compound.

Materials:

  • Amine-functionalized glass slides (e.g., APTES-coated)

  • NHS-PEG4-Biotin (or another NHS-ester of interest if the goal is to bind a biotinylated molecule)

  • Coupling Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Phosphate Buffer, pH 8.3-8.5.

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBS

Procedure:

  • Surface Preparation: Ensure the amine-functionalized glass slides are clean and dry.

  • Biotinylation of the Surface:

    • Dissolve NHS-PEG4-Biotin in a water-miscible organic solvent like DMSO or DMF if it is not readily soluble in the aqueous buffer.

    • Add the NHS-PEG4-Biotin solution to the Coupling Buffer to achieve the desired final concentration (e.g., 5 mM).

    • Immerse the amine-functionalized glass slides in the NHS-PEG4-Biotin solution.

    • Incubate for at least 4 hours at room temperature or overnight on ice.

  • Washing: Wash the slides thoroughly with Coupling Buffer and then with PBST to remove unreacted NHS-PEG4-Biotin.

  • Blocking (Optional but Recommended): Immerse the slides in Blocking Buffer for 30-60 minutes at room temperature to block any remaining active sites and reduce non-specific binding.

  • Final Washes: Wash the slides three times with PBST. The biotinylated surface is now ready for the immobilization of streptavidin or avidin-conjugated molecules.

Visualizations

Experimental Workflow: Immobilization via EDC/NHS Chemistry

G cluster_0 Activation Step cluster_1 Coupling Step cluster_2 Post-Coupling cluster_3 Final Product Carboxylated Surface Carboxylated Surface Activation Activation Carboxylated Surface->Activation Add EDC/Sulfo-NHS in Activation Buffer Washing_1 Washing_1 Activation->Washing_1 Remove excess EDC/Sulfo-NHS Coupling Coupling Washing_1->Coupling Add this compound in Coupling Buffer Quenching Quenching Coupling->Quenching Add Quenching Buffer Final Washes Final Washes Quenching->Final Washes Remove unbound reagents Biotinylated Surface Biotinylated Surface Final Washes->Biotinylated Surface

Caption: Workflow for immobilizing this compound on a carboxylated surface.

Signaling Pathway Analogy: Biotin-Streptavidin Interaction

G Biotinylated_Surface Biotinylated Surface Streptavidin Streptavidin/Avidin Biotinylated_Surface->Streptavidin High-Affinity Binding Biotinylated_Molecule Biotinylated Target Molecule Streptavidin->Biotinylated_Molecule Specific Capture Immobilized_Complex Immobilized Target Complex Streptavidin->Immobilized_Complex Biotinylated_Molecule->Immobilized_Complex

Caption: The high-affinity interaction between biotin and streptavidin for molecule capture.

Logical Relationship: EDC/NHS Coupling Chemistry

G cluster_0 Surface Activation cluster_1 Amine Coupling Carboxyl_Group Surface -COOH O_Acylisourea O-Acylisourea Intermediate (unstable) Carboxyl_Group->O_Acylisourea + EDC EDC EDC NHS_Ester NHS-Ester (stable) O_Acylisourea->NHS_Ester + NHS NHS NHS/ Sulfo-NHS Amide_Bond Stable Amide Bond (Surface-CO-NH-PEG4-Biotin) NHS_Ester->Amide_Bond + this compound Biotin_Amine Biotin-PEG4-NH2

Caption: The two-step chemical reaction for EDC/NHS mediated amine coupling.

References

Application Notes and Protocols for Labeling Oligonucleotides and DNA with Biotin-PEG4-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin labeling of oligonucleotides and DNA is a cornerstone technique in molecular biology, enabling a wide array of applications, from affinity purification to detection in various assays. The use of a Biotin-PEG4-Amine linker offers the advantages of a long, flexible, and hydrophilic spacer arm, which minimizes steric hindrance and reduces aggregation, thereby improving the binding accessibility of the biotin moiety to streptavidin.[1][2]

This document provides detailed protocols for labeling oligonucleotides and DNA with this compound, focusing on two primary methods: coupling to the 5'-phosphate of an oligonucleotide and coupling to a carboxylated oligonucleotide. These methods utilize the zero-length crosslinker 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of stable phosphoramidate or amide bonds, respectively.[3][4]

Chemical Principle

The core of the labeling strategy lies in the activation of a phosphate or carboxyl group on the oligonucleotide by EDC. In an aqueous environment, EDC activates these groups to form a highly reactive intermediate. This intermediate then readily reacts with the primary amine of the this compound to form a stable covalent bond.[3] For the activation of phosphate groups, the addition of an activator such as imidazole is often recommended to enhance the reaction efficiency by forming a more stable and reactive phosphorimidazolide intermediate.

Applications of Biotinylated Oligonucleotides and DNA

Biotinylated oligonucleotides and DNA are versatile tools with a broad range of applications in research and drug development, including:

  • Affinity Purification: The high-affinity interaction between biotin and streptavidin is exploited for the purification of DNA-binding proteins, transcription factors, and other interacting molecules.

  • Immunoassays: Biotinylated probes are used in various immunoassay formats, such as ELISA, for the detection and quantification of specific target molecules.

  • In Situ Hybridization (ISH): Labeled probes are used to detect specific DNA or RNA sequences within cells and tissues.

  • DNA Microarrays: Biotinylated oligonucleotides can be immobilized on streptavidin-coated surfaces for microarray applications.

  • Drug Delivery: Biotin can serve as a targeting moiety to deliver therapeutic oligonucleotides to cells expressing biotin receptors.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the successful labeling of oligonucleotides with this compound.

Table 1: Recommended Reagent Concentrations for 5'-Phosphate Labeling

ReagentRecommended ConcentrationMolar Excess (relative to Oligonucleotide)
5'-Phosphate Oligonucleotide1-2 µg/µL1x
EDC100-200 mM1000-2000x
Imidazole100-200 mM1000-2000x
This compound50-100 mM500-1000x

Table 2: Reaction Conditions for EDC Coupling

Parameter5'-Phosphate LabelingCarboxylate Labeling
Reaction Buffer 0.1 M Imidazole, pH 6.00.1 M MES, pH 4.5-6.0
Reaction Temperature Room TemperatureRoom Temperature
Incubation Time 2-16 hours2-4 hours
Purification Method Ethanol Precipitation, Size-Exclusion Chromatography, HPLCEthanol Precipitation, Size-Exclusion Chromatography, HPLC

Experimental Protocols

Protocol 1: Labeling of 5'-Phosphate Oligonucleotides with this compound

This protocol describes the labeling of an oligonucleotide at its 5'-phosphate terminus.

Materials:

  • 5'-phosphorylated oligonucleotide

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • Imidazole

  • Nuclease-free water

  • Reaction Buffer: 0.1 M Imidazole, pH 6.0

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Size-exclusion chromatography columns (e.g., G-25)

Procedure:

  • Oligonucleotide Preparation: Dissolve the 5'-phosphorylated oligonucleotide in nuclease-free water to a final concentration of 1-2 µg/µL.

  • Reaction Setup: In a microcentrifuge tube, combine the following reagents in order:

    • 5'-phosphorylated oligonucleotide (e.g., 10 µg in 5-10 µL)

    • Reaction Buffer (to a final volume of 40 µL)

    • This compound (to a final concentration of 50 mM)

    • Imidazole (to a final concentration of 100 mM)

  • Initiation of Reaction: Add EDC to a final concentration of 100 mM. Vortex the mixture gently.

  • Incubation: Incubate the reaction at room temperature for 2-16 hours.

  • Purification - Ethanol Precipitation:

    • Add 0.1 volumes of 3 M Sodium Acetate, pH 5.2.

    • Add 3 volumes of cold 100% ethanol.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully aspirate the supernatant.

    • Wash the pellet with 500 µL of cold 70% ethanol and centrifuge for 10 minutes.

    • Air-dry the pellet for 5-10 minutes.

  • Resuspension: Resuspend the dried pellet in a suitable buffer (e.g., TE buffer).

  • Final Purification (Optional but Recommended): For higher purity, further purify the biotinylated oligonucleotide using size-exclusion chromatography or reverse-phase HPLC to remove unreacted this compound and other small molecules.

Protocol 2: Labeling of Carboxylated Oligonucleotides with this compound

This protocol is for oligonucleotides that have been modified to contain a carboxyl group.

Materials:

  • Carboxylated oligonucleotide

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) (optional, for two-step reaction)

  • Reaction Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Ethanol (100% and 70%)

  • 3 M Sodium Acetate, pH 5.2

  • Size-exclusion chromatography columns (e.g., G-25)

Procedure:

  • Oligonucleotide Preparation: Dissolve the carboxylated oligonucleotide in the Reaction Buffer to a final concentration of 1-2 µg/µL.

  • Activation of Carboxyl Groups: Add EDC to a final concentration of 10 mM. For a more stable active intermediate, NHS can be added to a final concentration of 5 mM. Incubate for 15 minutes at room temperature.

  • Coupling Reaction: Add this compound to a final concentration of 50 mM.

  • Incubation: Incubate the reaction at room temperature for 2-4 hours.

  • Quenching (Optional): Add Quenching Buffer to a final concentration of 50 mM to stop the reaction.

  • Purification: Follow the purification steps (Ethanol Precipitation and optional final purification) as described in Protocol 1.

Visualizations

G cluster_prep Oligonucleotide Preparation cluster_reaction Labeling Reaction cluster_purification Purification Oligo 5'-Phosphate or Carboxylated Oligo Dissolve Dissolve in Reaction Buffer Oligo->Dissolve Mix Combine Oligo, This compound, & Activators Dissolve->Mix Add_EDC Add EDC to Initiate Reaction Mix->Add_EDC Incubate Incubate at Room Temperature Add_EDC->Incubate Precipitate Ethanol Precipitation Incubate->Precipitate SEC Size-Exclusion Chromatography (Optional) Precipitate->SEC Final_Product Purified Biotinylated Oligonucleotide SEC->Final_Product

Caption: Experimental workflow for biotinylating oligonucleotides.

G cluster_phosphate 5'-Phosphate Activation & Coupling cluster_carboxyl Carboxylate Activation & Coupling Oligo-P Oligo-5'-PO₄ Intermediate_P [Oligo-5'-PO₃-Imidazole]⁺ (Reactive Intermediate) Oligo-P->Intermediate_P + EDC_P EDC EDC_P->Intermediate_P + Imidazole_P Imidazole Imidazole_P->Intermediate_P + Product_P Oligo-5'-NH-PEG4-Biotin (Phosphoramidate Bond) Intermediate_P->Product_P + Biotin-Amine_P Biotin-PEG4-NH₂ Biotin-Amine_P->Product_P + Oligo-C Oligo-COOH Intermediate_C Oligo-CO-O-acylisourea (Reactive Intermediate) Oligo-C->Intermediate_C + EDC_C EDC EDC_C->Intermediate_C + Product_C Oligo-CO-NH-PEG4-Biotin (Amide Bond) Intermediate_C->Product_C + Biotin-Amine_C Biotin-PEG4-NH₂ Biotin-Amine_C->Product_C +

Caption: Chemical pathways for EDC-mediated biotinylation.

References

Application Notes and Protocols: Biotin-PEG4-Amine in Enzyme-Mediated Site-Specific Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotin-PEG4-Amine is a bifunctional molecule that plays a crucial role in modern bioconjugation techniques. It consists of a biotin moiety, a hydrophilic 4-unit polyethylene glycol (PEG4) spacer, and a primary amine group.[1] This structure allows for the specific and efficient labeling of biomolecules. The primary amine can be conjugated to proteins, peptides, or other molecules, while the biotin group serves as a high-affinity tag for detection, purification, or targeted delivery through its exceptionally strong interaction with avidin and streptavidin.[1][2] The PEG4 linker is a key feature, enhancing the water solubility of the conjugate and minimizing steric hindrance, which ensures efficient binding of the biotin moiety to avidin or streptavidin.[1][3]

Enzyme-mediated site-specific biotinylation offers significant advantages over traditional chemical biotinylation methods, which often result in a heterogeneous mixture of products with random biotin attachment. By utilizing enzymes such as Biotin Ligase (BirA) or microbial Transglutaminase (mTG), biotin can be attached to a specific amino acid residue on a target protein. This precise control over the biotinylation site leads to a homogeneous product with preserved protein function, which is critical for applications in drug development, diagnostics, and proteomics research.

This document provides detailed application notes and protocols for the use of this compound in enzyme-mediated site-specific biotinylation.

Key Applications

  • Antibody-Drug Conjugates (ADCs): Site-specific biotinylation enables the development of homogeneous ADCs with a defined drug-to-antibody ratio (DAR). The biotin tag can be used to attach a cytotoxic payload via a streptavidin-biotin linkage, facilitating targeted drug delivery to cancer cells.

  • Protein Immobilization: Oriented immobilization of proteins, such as antibodies on sensor surfaces, can be achieved through site-specific biotinylation of the Fc region. This leads to enhanced antigen-binding capacity and improved performance in immunoassays.

  • Proximity Labeling: In techniques like BioID, TurboID, and APEX, this compound can be used as a substrate for enzymes that are fused to a protein of interest. This allows for the biotinylation and subsequent identification of interacting and proximal proteins within a cellular context.

  • Protein Purification and Detection: The high-affinity biotin-streptavidin interaction is widely used for the efficient purification of biotinylated proteins and their detection in various assays such as Western blotting, ELISA, and flow cytometry.

Quantitative Data Summary

The following tables summarize key quantitative data related to enzyme-mediated site-specific biotinylation using this compound.

Table 1: Comparison of Site-Specific vs. Random Antibody Biotinylation

ParameterSite-Specific Biotinylation (mTG-mediated)Random Biotinylation (NHS-ester mediated)Reference(s)
Biotin-to-Antibody Ratio (BAR) 1.9 ± 0.35.0 ± 0.6
Antigen Binding Capacity ~3-fold improvementBaseline
Sensitivity and Detection Limit ~3-fold improvementBaseline
Location of Biotinylation Heavy chain (Fc region)Heavy and light chains

Table 2: Reaction Conditions for BirA-Mediated Biotinylation

ParameterRecommended ConditionReference(s)
Target Protein Concentration > 40 µM (at least 1 mg/mL)
Biotin Concentration 20-50% molar excess over target protein
ATP Concentration At least 5 mM
Magnesium Chloride (MgCl2) Concentration 5 mM
pH 7.5 - 8.3
Temperature 30°C or Room Temperature
Incubation Time 1 hour to overnight

Table 3: Reaction Conditions for mTG-Mediated Antibody Biotinylation

ParameterRecommended ConditionReference(s)
Antibody Concentration 1 mg/mL
This compound Molar Excess 40-fold
mTG Concentration 8 U/mL
Temperature 37°C
Incubation Time 24 hours

Experimental Protocols

Protocol 1: Site-Specific Biotinylation of AviTag-Fused Proteins using BirA

This protocol describes the in vitro site-specific biotinylation of a purified protein containing an AviTag sequence (GLNDIFEAQKIEWHE) using E. coli Biotin Ligase (BirA).

Materials:

  • Purified AviTag-fused protein

  • This compound

  • BirA enzyme (e.g., GST-BirA)

  • 1 M Magnesium Chloride (MgCl₂) solution

  • 100 mM ATP solution, pH 7.0

  • 50 mM D-Biotin solution (optional, for comparison with this compound)

  • Reaction Buffer (e.g., PBS or 50 mM Bicine, pH 8.3)

  • Glutathione resin (for removal of GST-BirA)

  • Dialysis or desalting columns

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the following components in the specified order:

    • AviTag-fused protein to a final concentration of 10-100 µM in the reaction buffer.

    • 1 M MgCl₂ to a final concentration of 5 mM.

    • 100 mM ATP to a final concentration of 5 mM.

    • This compound to a final concentration that is in 20-50% molar excess to the target protein.

    • BirA enzyme to a final concentration of 1-5 µM (a 1:20 to 1:50 molar ratio of BirA to target protein is a good starting point).

  • Incubation: Incubate the reaction mixture at 30°C for 1 hour, or at room temperature for 1-2 hours, or overnight at 4°C with gentle mixing.

  • Enzyme Removal (if using GST-BirA): To remove the GST-tagged BirA, add glutathione resin to the reaction mixture and incubate according to the manufacturer's instructions. Pellet the resin by centrifugation and collect the supernatant containing the biotinylated protein.

  • Purification: Remove excess this compound and ATP by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.

  • Characterization: Confirm biotinylation using a streptavidin-gel shift assay, mass spectrometry, or a HABA assay. In a streptavidin-gel shift assay, the biotinylated protein is incubated with streptavidin, and the resulting complex will show a higher molecular weight on an SDS-PAGE gel compared to the unbiotinylated protein.

Protocol 2: Site-Specific Biotinylation of Antibodies using Microbial Transglutaminase (mTG)

This protocol describes the site-specific biotinylation of the Fc region of an IgG antibody at glutamine residue Q295 using microbial transglutaminase (mTG).

Materials:

  • Purified IgG antibody

  • This compound

  • Microbial Transglutaminase (mTG)

  • PNGase F (for optional deglycosylation)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Desalting columns or dialysis tubing

Procedure:

  • Deglycosylation (Optional but Recommended): To improve access to the Q295 residue, deglycosylate the antibody by treating it with PNGase F according to the manufacturer's protocol. Typically, this involves incubating the antibody with PNGase F at 37°C overnight.

  • Reaction Setup:

    • Prepare the antibody at a concentration of 1-10 mg/mL in the reaction buffer.

    • Add a 40-fold molar excess of this compound to the antibody solution.

    • Add mTG to a final concentration of approximately 8 U/mL.

  • Incubation: Incubate the reaction mixture at 37°C for 24 hours with gentle agitation.

  • Purification: Remove unreacted this compound and mTG using a desalting column or by dialysis against PBS.

  • Characterization:

    • Determine the final protein concentration using a BCA or Nanodrop assay.

    • Calculate the biotin-to-antibody ratio (BAR) using a HABA assay or mass spectrometry.

    • Confirm the site of biotinylation (heavy chain) using Western blot analysis with streptavidin-HRP, comparing the biotinylated antibody to an unbiotinylated control.

Visualizations

Signaling Pathways and Experimental Workflows

Enzyme_Mediated_Biotinylation_Workflow cluster_birA BirA-Mediated Biotinylation cluster_mTG mTG-Mediated Biotinylation cluster_downstream Downstream Applications AviTag_Protein AviTag-Fused Protein Reaction_BirA Incubation AviTag_Protein->Reaction_BirA Biotin_PEG4_Amine_BirA This compound Biotin_PEG4_Amine_BirA->Reaction_BirA BirA_Enzyme BirA Enzyme + ATP, Mg2+ BirA_Enzyme->Reaction_BirA Biotinylated_Protein_BirA Site-Specifically Biotinylated Protein Reaction_BirA->Biotinylated_Protein_BirA Biotinylated_Antibody_mTG Site-Specifically Biotinylated Antibody Purification Purification (Streptavidin Affinity) Biotinylated_Protein_BirA->Purification Antibody Antibody (IgG) Reaction_mTG Incubation Antibody->Reaction_mTG Biotin_PEG4_Amine_mTG This compound Biotin_PEG4_Amine_mTG->Reaction_mTG mTG_Enzyme mTG Enzyme mTG_Enzyme->Reaction_mTG Reaction_mTG->Biotinylated_Antibody_mTG Biotinylated_Antibody_mTG->Purification Detection Detection (Western, ELISA) Purification->Detection Immobilization Immobilization (Biosensors) Purification->Immobilization ADC_Assembly ADC Assembly Purification->ADC_Assembly

Caption: Workflow for enzyme-mediated site-specific biotinylation.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Tumor Cell) ADC Antibody-Drug Conjugate (Site-Specifically Biotinylated) Binding Binding ADC->Binding 1. Targeting Tumor_Antigen Tumor Cell Surface Antigen Tumor_Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization 2. Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Payload Release Lysosome->Drug_Release 3. Degradation Cytotoxic_Payload Cytotoxic Payload Drug_Release->Cytotoxic_Payload Apoptosis Cell Death (Apoptosis) Cytotoxic_Payload->Apoptosis 4. Cytotoxicity

Caption: Mechanism of action for an antibody-drug conjugate.

Proximity_Labeling_Workflow cluster_cell In Living Cells cluster_analysis Downstream Analysis Bait_Enzyme Bait Protein Fused to Proximity Labeling Enzyme (e.g., TurboID) Labeling Proximity Labeling Bait_Enzyme->Labeling Prey_Protein Proximal Prey Protein Prey_Protein->Labeling Biotin_Amine This compound + ATP Biotin_Amine->Labeling Biotinylated_Prey Biotinylated Prey Protein Labeling->Biotinylated_Prey Cell_Lysis Cell Lysis Biotinylated_Prey->Cell_Lysis Affinity_Purification Streptavidin Affinity Purification Cell_Lysis->Affinity_Purification MS_Analysis Mass Spectrometry (LC-MS/MS) Affinity_Purification->MS_Analysis Protein_ID Protein Identification MS_Analysis->Protein_ID

Caption: Workflow for proximity labeling using TurboID.

References

Application Notes and Protocols: Molar Excess Calculation for Biotin-PEG4-Amine Labeling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biotinylation, the process of covalently attaching biotin to a molecule, is a cornerstone technique in life sciences research and drug development. The high-affinity interaction between biotin and streptavidin (or avidin) enables a wide range of applications, including protein purification, detection, and immobilization. Biotin-PEG4-Amine is a versatile biotinylation reagent featuring a polyethylene glycol (PEG) spacer arm. This PEG linker enhances the water solubility of the labeled molecule, reduces aggregation, and minimizes steric hindrance, thereby improving the accessibility of the biotin moiety for binding to streptavidin.[1][2][3]

This document provides detailed application notes and protocols for using biotin-PEG4 derivatives in labeling reactions, with a focus on the critical aspect of calculating the optimal molar excess of the biotinylation reagent to achieve desired labeling efficiencies. While the primary focus will be on the widely used amine-reactive Biotin-PEG4-NHS Ester for labeling proteins, we will also discuss the applications of this compound for conjugating to other functional groups.

Understanding the Chemistry of Biotin-PEG4 Labeling

This compound itself possesses a primary amine. This functional group can be used for conjugation to molecules containing activated carboxylic acids (e.g., using EDC and sulfo-NHS) or other amine-reactive chemical groups.[3][4] However, a more common laboratory application involves the use of an activated derivative, Biotin-PEG4-NHS Ester, to label primary amines (e.g., the side chain of lysine residues and the N-terminus) on proteins and other biomolecules.

Protein Protein (-NH2) LabeledProtein Biotinylated Protein Protein->LabeledProtein pH 7-9 BiotinNHS Biotin-PEG4-NHS Ester BiotinNHS->LabeledProtein NHS NHS (byproduct) LabeledProtein->NHS

Figure 1: Reaction of Biotin-PEG4-NHS Ester with a primary amine on a protein.

Molar Excess Calculation for Protein Labeling with Biotin-PEG4-NHS Ester

The degree of biotinylation is a critical parameter that can influence the biological activity and detection sensitivity of the labeled molecule. A key factor in controlling the extent of labeling is the molar ratio of the biotinylation reagent to the target molecule. The optimal molar excess depends on several factors, including the concentration of the protein, the number of available primary amines, and the desired degree of labeling.

General Recommendations for Molar Excess
Protein ConcentrationRecommended Molar Excess (Biotin:Protein)Reference(s)
≤ 2 mg/mL≥ 20-fold
2 - 10 mg/mL≥ 12-fold
1 mg/mL≥ 20-30-fold
5 mg/mL≥ 10-fold
General10 to 20-fold

Note: These are starting recommendations. The optimal molar ratio may need to be determined empirically for each specific application.

Calculation Example

To label 1 mL of a 2 mg/mL IgG solution (Molecular Weight: ~150,000 g/mol ) with a 20-fold molar excess of Biotin-PEG4-NHS Ester (Molecular Weight: 588.67 g/mol ).

  • Calculate moles of IgG: (2 mg/mL) / (150,000,000 mg/mol) = 1.33 x 10-8 mol/mL = 1.33 x 10-5 mmol/mL

  • Calculate moles of Biotin-PEG4-NHS Ester needed: (1.33 x 10-5 mmol/mL) * 20 = 2.66 x 10-4 mmol/mL

  • Calculate volume of 10 mM Biotin-PEG4-NHS Ester stock solution to add: (2.66 x 10-4 mmol/mL) / (10 mmol/L) * (1000 µL/mL) = 0.0266 µL/mL For a 1 mL reaction, you would need to add approximately 13.3 µL of a 20 mM stock solution.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with Biotin-PEG4-NHS Ester

This protocol is a general guideline for labeling proteins with Biotin-PEG4-NHS Ester.

Materials:

  • Protein of interest (in an amine-free buffer like PBS)

  • Biotin-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Desalting column or dialysis cassette for purification

  • (Optional) Biotin quantitation assay kit (e.g., HABA assay)

Procedure:

  • Prepare the Protein Sample:

    • Dissolve the protein in the Reaction Buffer at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris or glycine), it must be exchanged into an amine-free buffer using a desalting column or dialysis.

  • Prepare the Biotin-PEG4-NHS Ester Stock Solution:

    • Immediately before use, dissolve the Biotin-PEG4-NHS Ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution. The NHS-ester moiety is moisture-sensitive and will hydrolyze, so do not store the reconstituted reagent.

  • Biotinylation Reaction:

    • Add the calculated volume of the Biotin-PEG4-NHS Ester stock solution to the protein solution.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Purification:

    • Remove non-reacted Biotin-PEG4-NHS Ester and the NHS byproduct using a desalting column or dialysis. This step is crucial to prevent interference in downstream applications.

  • Quantification of Biotin Incorporation (Optional):

    • Determine the degree of biotinylation using a method such as the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay. This assay is based on the displacement of HABA from avidin by biotin, which results in a measurable decrease in absorbance at 500 nm.

start Start prep_protein Prepare Protein Sample (Amine-free buffer) start->prep_protein prep_biotin Prepare Biotin-PEG4-NHS Ester Stock Solution prep_protein->prep_biotin react Incubate Protein and Biotin Reagent prep_biotin->react purify Purify Labeled Protein (Desalting/Dialysis) react->purify quantify Quantify Biotin Incorporation (HABA Assay) purify->quantify end End quantify->end

Figure 2: Experimental workflow for protein biotinylation.

Protocol 2: Labeling Carboxylic Acids with this compound

This protocol outlines the general steps for conjugating this compound to a molecule containing a carboxylic acid group.

Materials:

  • Molecule with a carboxylic acid group

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer (e.g., MES buffer, pH 4.5-5)

  • Coupling Buffer (e.g., PBS, pH 7.2-7.5)

  • Purification supplies (e.g., chromatography column, dialysis)

Procedure:

  • Activate Carboxylic Acid:

    • Dissolve the molecule containing the carboxylic acid in the Activation Buffer.

    • Add a molar excess of EDC and Sulfo-NHS to activate the carboxyl groups, forming a more stable amine-reactive sulfo-NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Coupling Reaction:

    • Add the activated molecule to a solution of this compound in the Coupling Buffer. A molar excess of the this compound is typically used.

    • Incubate for 2 hours at room temperature or overnight at 4°C.

  • Purification:

    • Remove unreacted reagents and byproducts to obtain the purified biotinylated molecule.

Applications of Biotinylated Molecules

Biotinylated molecules are instrumental in a variety of applications, primarily leveraging the strong and specific interaction with streptavidin.

cluster_prep Preparation cluster_applications Applications Biotinylation Biotinylation of Target Molecule Purification Affinity Purification Biotinylation->Purification Streptavidin Affinity Detection Detection (ELISA, Western Blot) Biotinylation->Detection Streptavidin Conjugates Immobilization Immobilization on Surfaces Biotinylation->Immobilization Streptavidin-coated Surfaces Labeling Cellular and Tissue Labeling Biotinylation->Labeling Streptavidin Probes

Figure 3: Common applications of biotinylated molecules.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency - Insufficient molar excess of biotin reagent- Inactive biotin reagent (hydrolyzed)- Presence of primary amines in the buffer- Low protein concentration- Increase the molar excess of the biotin reagent- Prepare fresh biotin reagent stock solution immediately before use- Perform buffer exchange into an amine-free buffer- Concentrate the protein sample before labeling
Protein Precipitation - High degree of biotinylation causing aggregation- Protein instability under reaction conditions- Reduce the molar excess of the biotin reagent- Optimize reaction conditions (pH, temperature)- Use a more hydrophilic biotinylation reagent if aggregation persists
Loss of Protein Activity - Biotinylation of critical functional residues (e.g., in the active site)- Reduce the molar excess of the biotin reagent to achieve a lower degree of labeling- Consider site-specific biotinylation methods if available

Conclusion

The successful biotinylation of proteins and other biomolecules using this compound derivatives is highly dependent on the careful calculation and optimization of the molar excess of the labeling reagent. By following the protocols and guidelines presented in these application notes, researchers can achieve consistent and reproducible biotinylation results, enabling a wide array of downstream applications in their research and development endeavors. It is recommended to empirically determine the optimal labeling conditions for each specific target molecule to ensure the desired outcome while preserving its biological function.

References

Application Notes and Protocols for Biotin-PEG4-Amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive guide to selecting appropriate buffers and performing conjugation reactions using Biotin-PEG4-Amine. The primary application of this compound involves the reaction of its primary amine with an N-hydroxysuccinimide (NHS) ester-activated molecule to form a stable amide bond. The success of this conjugation is critically dependent on the reaction conditions, particularly the buffer composition and pH.

Principle of the Reaction

The conjugation of this compound to a molecule activated with an NHS ester is a nucleophilic acyl substitution reaction. The primary amine of this compound acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide linkage and the release of N-hydroxysuccinimide (NHS).[1][2] The polyethylene glycol (PEG) spacer arm enhances the water solubility of the resulting conjugate and minimizes steric hindrance.[2][3]

I. Buffer Selection and Compatibility

The choice of buffer is a critical parameter for a successful conjugation reaction. The buffer's pH influences the reactivity of the primary amine and the stability of the NHS ester. Additionally, the buffer components themselves should not interfere with the reaction.

Optimal pH Range

The reaction between a primary amine and an NHS ester is most efficient in the pH range of 7.2 to 8.5.[1] A pH of 8.3-8.5 is often considered optimal for many applications.

  • At lower pH: The primary amine group of this compound will be protonated (-NH3+), rendering it non-nucleophilic and significantly reducing the reaction rate.

  • At higher pH: The rate of hydrolysis of the NHS ester increases significantly. This competing reaction with water reduces the amount of NHS ester available for conjugation, leading to lower yields.

Recommended Buffers

Amine-free buffers are essential to prevent competition with the this compound for the NHS ester. Commonly used buffers include:

  • Phosphate-Buffered Saline (PBS): A widely used buffer, typically at a pH of 7.2-7.4. For optimal performance, the pH may need to be adjusted to the higher end of the recommended range.

  • Sodium Bicarbonate Buffer: 0.1 M sodium bicarbonate solution has a pH of approximately 8.3-8.5, which is ideal for the conjugation reaction.

  • Sodium Phosphate Buffer: 0.1 M sodium phosphate buffer can also be used and adjusted to the optimal pH of 8.3-8.5.

  • HEPES Buffer: This buffer can be used within the recommended pH range of 7.2-8.5.

  • Borate Buffer: Borate buffers are also compatible with NHS ester reactions.

Incompatible Buffers and Reagents

It is crucial to avoid buffers and other reagents that contain primary amines, as they will compete with the this compound in the reaction.

  • Tris (tris(hydroxymethyl)aminomethane) Buffer: Tris contains a primary amine and should be avoided in the reaction buffer. However, it can be used to quench the reaction.

  • Glycine: Glycine also contains a primary amine and will compete with the desired reaction. It is often used as a quenching agent.

  • Ammonium Ions: Buffers containing ammonium ions are not suitable for these conjugation reactions.

If the molecule to be conjugated is in an incompatible buffer, a buffer exchange step using dialysis or a desalting column is necessary before initiating the biotinylation reaction.

Solvents for NHS Ester Reagents

Many NHS ester-activated molecules have poor aqueous solubility and need to be dissolved in an organic solvent before being added to the reaction mixture.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are commonly used for this purpose. It is essential to use high-quality, anhydrous, and amine-free solvents to prevent premature hydrolysis or reaction of the NHS ester.

II. Quantitative Data Summary

The stability of the NHS ester is a key factor influencing the efficiency of the conjugation reaction. The following table summarizes the half-life of NHS esters under different pH and temperature conditions.

pHTemperature (°C)Half-life of NHS Ester
7.004 - 5 hours
8.04~1 hour
8.6410 minutes

Data compiled from multiple sources.

This data highlights the importance of performing the conjugation reaction promptly after the addition of the NHS ester, especially at higher pH values.

III. Experimental Protocols

Protocol 1: General Protein Biotinylation with an NHS-Ester Activated Molecule

This protocol describes the general procedure for conjugating this compound to a protein that has been activated with an NHS ester.

Materials:

  • Protein of interest activated with an NHS ester

  • This compound

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2-8.5 OR 0.1 M Sodium Bicarbonate, pH 8.3-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the NHS-ester activated protein in the Reaction Buffer at a concentration of 1-10 mg/mL. If the protein is in an incompatible buffer, perform a buffer exchange.

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in the Reaction Buffer. The concentration will depend on the desired molar excess.

  • Reaction: Add the dissolved this compound to the protein solution. A common starting point is a 10- to 20-fold molar excess of the this compound over the protein. Gently mix the solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The optimal time may vary depending on the specific reactants.

  • Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and byproducts by gel filtration (desalting column) or dialysis against a suitable storage buffer (e.g., PBS).

Protocol 2: Biotinylation of a Small Molecule with a Carboxylic Acid Group

This protocol involves a two-step process where the carboxylic acid on the small molecule is first activated to an NHS ester, followed by reaction with this compound.

Materials:

  • Small molecule containing a carboxylic acid

  • N-hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • This compound

  • Anhydrous, amine-free solvent (e.g., DMF or DMSO)

  • Reaction Buffer (e.g., 0.1 M Sodium Phosphate, pH 7.2-8.0)

  • Purification system (e.g., HPLC)

Procedure:

  • Activation of the Small Molecule:

    • Dissolve the small molecule, NHS, and DCC or EDC in the anhydrous organic solvent.

    • Allow the reaction to proceed for 1-4 hours at room temperature to form the NHS ester.

  • Conjugation with this compound:

    • In a separate tube, dissolve this compound in the Reaction Buffer.

    • Add the activated small molecule solution to the this compound solution.

    • Incubate for 2-4 hours at room temperature.

  • Purification: Purify the biotinylated small molecule using an appropriate method such as HPLC.

IV. Visualizations

Diagrams

Conjugation_Workflow This compound Conjugation Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Molecule Molecule with NHS Ester Mix Mix Reactants Molecule->Mix BiotinAmine This compound BiotinAmine->Mix Buffer Amine-Free Buffer (pH 7.2-8.5) Buffer->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (e.g., Tris, Glycine) Incubate->Quench Purify Purify Conjugate (Dialysis / Gel Filtration) Quench->Purify FinalProduct Biotinylated Molecule Purify->FinalProduct

Caption: General workflow for conjugating this compound to an NHS-ester activated molecule.

Competing_Reactions Competing Reactions in NHS Ester Conjugation cluster_desired Desired Reaction (Aminolysis) cluster_side Side Reaction (Hydrolysis) NHSEster NHS Ester-Activated Molecule AmideBond Stable Amide Bond (Biotinylated Product) NHSEster->AmideBond pH 7.2-8.5 CarboxylicAcid Inactive Carboxylic Acid NHSEster->CarboxylicAcid Increases with pH BiotinAmine This compound (Primary Amine) Water Water (H2O)

Caption: Competing reactions of an NHS ester: aminolysis versus hydrolysis.

References

Application Notes and Protocols: Efficient Removal of Excess Biotin-PEG4-Amine Post-Labeling

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Biotinylation, the process of covalently attaching biotin to molecules such as proteins, antibodies, and peptides, is a fundamental technique in life sciences. The high-affinity interaction between biotin and streptavidin is leveraged in a wide array of applications, including ELISA, Western blotting, immunoprecipitation, and affinity chromatography.[1] Biotin-PEG4-Amine is a commonly used reagent that introduces a hydrophilic polyethylene glycol (PEG) spacer, enhancing solubility and minimizing steric hindrance.[2] A critical, yet often overlooked, step in the biotinylation workflow is the efficient removal of unreacted, excess this compound. Failure to remove free biotin can lead to competition with the biotinylated molecule of interest for streptavidin binding sites, resulting in decreased signal, high background, and inaccurate results.[1][3][4] This document provides a detailed overview of the principles and protocols for the effective removal of excess this compound after a labeling reaction.

Quenching the Labeling Reaction

Before purifying the biotinylated product, it is essential to quench the labeling reaction to stop the biotinylation process and prevent non-specific labeling of other molecules. This is achieved by adding a quenching reagent, which is a small molecule containing a primary amine that reacts with the excess NHS ester of the biotinylation reagent. Common quenching reagents include Tris, glycine, or hydroxylamine.

Protocol for Quenching:

  • Following the desired incubation period for the biotinylation reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

  • Incubate the reaction mixture for an additional 15-30 minutes at room temperature.

Methods for Removal of Excess this compound

Several methods are available to separate the larger, biotinylated molecule from the smaller, unreacted this compound. The choice of method depends on factors such as the size of the target molecule, sample volume, required purity, and desired recovery. The most common techniques are size-exclusion chromatography (also known as gel filtration or desalting), dialysis, and affinity purification.

Method Comparison

The following table summarizes the key characteristics of the most common methods for removing excess biotinylation reagents.

Method Principle Typical Protein Recovery (%) Biotin Removal Efficiency (%) Time Required Advantages Disadvantages
Size-Exclusion Chromatography (Spin Desalting Columns) Separation based on molecular size. Larger molecules elute first.>95%>80% in a single run< 15 minutesFast, high recovery, easy to use.Potential for sample dilution, column capacity limitations.
Dialysis Separation based on differential diffusion across a semi-permeable membrane.High, but can be variable depending on handling.Very high (>99%) with sufficient buffer changes.4 hours to overnight.Simple, effective for large sample volumes, gentle on samples.Time-consuming, potential for sample loss during handling.
Affinity Purification (Streptavidin Agarose/Beads) Binding of biotinylated molecules to immobilized streptavidin.Variable, dependent on elution conditions.Extremely high for unbound biotin.1-2 hoursHigh purity of the biotinylated fraction.Requires specific elution conditions that may be denaturing, potential for irreversible binding.
Magnetic Beads (Biotin Removal Specific) Magnetic beads with a proprietary chemistry to bind and remove free biotin.>90%High< 10 minutesVery fast, suitable for automation and low volume samples.May be more expensive, potential for non-specific binding to beads.

Experimental Protocols

Protocol 1: Size-Exclusion Chromatography (Spin Desalting Columns)

This method is ideal for rapid cleanup of small to medium sample volumes. Spin columns are packed with a porous resin that separates molecules based on size.

Materials:

  • Quenched biotinylation reaction mixture

  • Spin Desalting Column (e.g., Zeba™ Spin Desalting Columns, PD-10 Desalting Columns)

  • Equilibration Buffer (e.g., Phosphate-Buffered Saline - PBS)

  • Collection tubes

  • Microcentrifuge

Procedure:

  • Column Preparation: Prepare the spin column according to the manufacturer's instructions. This typically involves removing the storage buffer by centrifugation. For example, for a Zeba™ Spin Desalting Column, twist off the bottom closure and loosen the cap. Place the column in a collection tube and centrifuge at 1,500 x g for 1 minute to remove the storage buffer.

  • Column Equilibration: Add the equilibration buffer to the top of the resin bed. Centrifuge again at 1,500 x g for 1-2 minutes. Repeat this step 2-3 times to ensure the column is fully equilibrated. Discard the flow-through.

  • Sample Application: Place the equilibrated column into a new, clean collection tube. Slowly apply the quenched biotinylation reaction mixture to the center of the compacted resin bed. Be careful not to disturb the resin.

  • Elution: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, biotinylated protein. The smaller, unreacted this compound molecules are retained in the resin.

  • Quantification: Determine the protein concentration and the degree of biotinylation of the purified sample.

Protocol 2: Dialysis

Dialysis is a simple and effective method for removing small molecules from a solution of larger molecules. It is particularly useful for larger sample volumes where speed is not the primary concern.

Materials:

  • Quenched biotinylation reaction mixture

  • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10 kDa for antibodies.

  • Dialysis Buffer (e.g., PBS), a large volume is required.

  • Stir plate and stir bar

  • Beaker or container for dialysis

Procedure:

  • Hydrate Dialysis Membrane: Hydrate the dialysis tubing or cassette in dialysis buffer according to the manufacturer's instructions.

  • Load Sample: Load the quenched biotinylation reaction mixture into the dialysis tubing or cassette, ensuring no air bubbles are trapped.

  • Dialysis: Place the sealed dialysis unit in a beaker containing a large volume of cold (4°C) dialysis buffer (e.g., 1 liter for a 1-5 mL sample). The buffer volume should be at least 200 times the sample volume.

  • Stirring: Gently stir the dialysis buffer using a stir plate and stir bar.

  • Buffer Changes: Allow dialysis to proceed for at least 4 hours, or overnight for maximum removal efficiency. For optimal results, perform at least two buffer changes.

  • Sample Recovery: Carefully remove the sample from the dialysis tubing or cassette.

  • Quantification: Determine the protein concentration and the degree of biotinylation of the purified sample.

Quantification of Biotin Incorporation

After removing the excess biotin, it is important to determine the degree of biotinylation, often expressed as the molar ratio of biotin to protein. The most common method is the HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Principle of the HABA Assay: HABA dye binds to avidin, forming a complex with a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. The change in absorbance is proportional to the amount of biotin in the sample.

Visualizations

Experimental Workflow: Biotinylation and Purification

G cluster_0 Biotinylation Reaction cluster_1 Quenching cluster_2 Purification (Removal of Excess Biotin) cluster_3 Final Product A Target Molecule (e.g., Protein) C Reaction Incubation (pH 7-9) A->C B This compound (NHS Ester) B->C D Add Quenching Reagent (e.g., Tris, Glycine) C->D Stop Reaction E Size-Exclusion Chromatography D->E Purification Choice 1 F Dialysis D->F Purification Choice 2 G Affinity Purification D->G Purification Choice 3 H Purified Biotinylated Molecule E->H F->H G->H

Caption: Workflow for biotinylation, quenching, and purification.

Decision Tree: Selecting a Purification Method

G Start Start: Quenched Biotinylation Reaction Q1 Is speed a critical factor? Start->Q1 Q2 Is the sample volume large (> 2 mL)? Q1->Q2 No Method1 Use Size-Exclusion Chromatography (Spin Column) Q1->Method1 Yes Q3 Is the highest possible purity of the biotinylated fraction required? Q2->Q3 No Method2 Use Dialysis Q2->Method2 Yes Q3->Method1 No Method3 Use Affinity Purification (Streptavidin Resin) Q3->Method3 Yes

Caption: Decision tree for selecting the optimal purification method.

Signaling Pathway: Biotin-Streptavidin Interaction

G BiotinylatedMolecule Biotinylated Molecule Complex High-Affinity Complex BiotinylatedMolecule->Complex Binds with High Affinity Streptavidin Streptavidin Streptavidin->Complex Detection Downstream Application (e.g., Detection, Purification) Complex->Detection

Caption: The high-affinity interaction between biotin and streptavidin.

References

Application Notes: Biotin-PEG4-Amine in Nanotechnology and Materials Research

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

Biotin-PEG4-Amine is a heterobifunctional linker that integrates three key components: a biotin moiety, a primary amine group, and a 4-unit polyethylene glycol (PEG) spacer.[1][2] This molecular architecture makes it an exceptionally versatile tool in bioconjugation, nanotechnology, and materials science.[3][4] The biotin group provides a high-affinity binding site for avidin and streptavidin, forming one of the strongest known non-covalent biological interactions.[5] The terminal primary amine allows for covalent conjugation to molecules, nanoparticles, or surfaces containing carboxyl groups or N-hydroxysuccinimide (NHS) esters. The hydrophilic PEG spacer enhances water solubility, reduces aggregation of conjugates, and minimizes steric hindrance, ensuring that the biotin moiety remains accessible for binding to avidin or streptavidin.

These properties are leveraged to create advanced materials and nanostructures for applications ranging from targeted drug delivery and biosensor development to affinity purification and functionalized surfaces.

2. Principle of Application: The Biotin-Avidin Interaction

The utility of this compound is fundamentally based on the extraordinarily strong and specific interaction between biotin (Vitamin B7) and the proteins avidin or streptavidin. Avidin, found in egg whites, and its bacterial analogue, streptavidin, are tetrameric proteins, each capable of binding four biotin molecules. This interaction is characterized by:

  • High Affinity: The dissociation constant (Kd) is in the femtomolar range (Kd ≈ 10⁻¹⁵ M), making the bond essentially irreversible under most conditions.

  • Rapid Bond Formation: The association is very fast, with rate constants (kon) reported between 10⁵ to 10⁷ M⁻¹s⁻¹.

  • Extreme Stability: Once formed, the complex is resistant to extremes of pH, temperature, organic solvents, and other denaturing agents.

This robust interaction allows researchers to use this compound as a molecular "tag" to attach to a molecule or material of interest, which can then be specifically captured, detected, or immobilized using an avidin- or streptavidin-conjugated component.

3. Key Applications

Nanotechnology
  • Targeted Drug Delivery: this compound is used to functionalize the surface of drug-loaded nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA). Many cancer cells overexpress biotin receptors to meet their high metabolic demands. Biotinylated nanoparticles can recognize and bind to these receptors, leading to enhanced cellular uptake via receptor-mediated endocytosis and targeted drug release within the tumor cells.

  • Nanoparticle and Quantum Dot Functionalization: The amine group can be covalently linked to the surface of various nanoparticles (e.g., gold, silica, or polymeric nanoparticles) that have been pre-functionalized with carboxyl groups. This creates a versatile platform where the biotinylated nanoparticles can be used in pull-down assays, imaging applications, or for the controlled assembly of larger nanostructures via streptavidin bridges.

  • Biosensor Development: In biosensing, this compound can be used to immobilize capture probes (like antibodies or oligonucleotides) onto a streptavidin-coated sensor surface. The PEG spacer ensures the probe is oriented away from the surface, improving its ability to bind to the target analyte and enhancing sensor sensitivity.

Materials Research
  • Surface Modification: Solid surfaces, such as silicon nitride chips or microtiter plates, can be rendered bioactive by functionalizing them with this compound. The process typically involves first introducing amine or carboxyl groups onto the surface, followed by covalent attachment of the linker. The resulting biotinylated surface can then be used to immobilize proteins, cells, or other biological entities for diagnostic assays or cell culture studies.

  • Functional Hydrogel Formulation: this compound can be incorporated into hydrogel networks. This allows for the subsequent loading of the hydrogel with streptavidin-conjugated growth factors, enzymes, or other therapeutic proteins, creating a material capable of controlled release or specific biological activity.

4. Quantitative Data

Data related to the physicochemical properties of the linker and the kinetics of the core biotin-avidin interaction are critical for experimental design.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 663171-32-2
Molecular Formula C₂₀H₃₈N₄O₆S
Molecular Weight 462.6 g/mol

| Solubility | Water, DCM, Ethanol | |

Table 2: Biotin-Avidin/Streptavidin Interaction Kinetics

Parameter Value Notes Reference
Dissociation Constant (Kd) ~10⁻¹⁵ M For the wild-type avidin-biotin complex in solution.
Dissociation Constant (Kd) 7 ± 3 × 10⁻¹² M For biotinylated oligonucleotide binding to microparticle-immobilized avidin.
Association Rate (kon) 10⁵ - 10⁷ M⁻¹s⁻¹ Slower than diffusion-limited, suggesting a conformational change upon binding.

| Dissociation Rate (koff) | Varies | Influenced by immobilization chemistry and measurement technique. | |

Table 3: Example of Nanoparticle Functionalization Efficiency

Parameter Value System Reference
Surface Biotin Density 850 pmol per mg of polymer Biotin-PEG-Amine coupled to PLGA nanoparticles (210 nm).

| Molecules per Nanoparticle | ~2650 | Biotin-PEG-Amine coupled to PLGA nanoparticles (210 nm). | |

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to Carboxylated Proteins or Nanoparticles

This protocol uses carbodiimide chemistry (EDC/NHS) to form a stable amide bond between the primary amine of this compound and a carboxyl group on the target molecule.

Materials:

  • Carboxyl-containing protein or nanoparticle (e.g., c-PLGA NPs)

  • This compound

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: MES Buffer (0.1 M, pH 6.0)

  • Coupling Buffer: PBS or Borate Buffer (0.1 M, pH 7.4-8.0)

  • Quenching Buffer: Hydroxylamine or Tris buffer (100 mM, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Dissolve Target Molecule: Dissolve or resuspend your carboxyl-containing molecule (e.g., 5 mg/mL protein) in ice-cold Activation Buffer.

  • Activate Carboxyl Groups: Add a 10-fold molar excess of EDC and a 20-fold molar excess of NHS to the solution.

  • Incubation: Incubate for 15-30 minutes at room temperature to activate the carboxyl groups, forming an NHS ester intermediate.

  • Conjugation: Immediately add a 20- to 50-fold molar excess of this compound (dissolved in Coupling Buffer) to the reaction mixture.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching: Add Quenching Buffer to a final concentration of 10-50 mM and incubate for 15 minutes to quench any unreacted NHS esters.

  • Purification: Remove unreacted this compound and reaction byproducts by dialysis against PBS or by using a desalting column equilibrated with a suitable buffer.

  • Characterization (Optional): Confirm biotinylation and quantify the degree of labeling using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

Protocol 2: Surface Functionalization of PLGA Nanoparticles for Targeted Delivery

This protocol details the formulation of PLGA nanoparticles and their subsequent surface modification with this compound.

Materials:

  • PLGA (poly(lactic-co-glycolic acid))

  • Drug to be encapsulated

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA) aqueous solution (e.g., 2% w/v)

  • This compound

  • EDC and NHS

  • Probe sonicator

  • Magnetic stirrer

Procedure:

  • Part A: Nanoparticle Formulation

    • Dissolve PLGA and the hydrophobic drug in DCM to create the organic phase.

    • Add the organic phase to the aqueous PVA solution.

    • Emulsify the mixture using a probe sonicator on an ice bath to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature overnight to allow for DCM evaporation and the formation of solid nanoparticles.

    • Collect the nanoparticles by centrifugation and wash them three times with deionized water to remove excess PVA and unencapsulated drug. The resulting nanoparticles will have surface carboxyl groups from the PLGA.

  • Part B: Surface Biotinylation

    • Resuspend the washed PLGA nanoparticles in MES Buffer (0.1 M, pH 6.0).

    • Activate the surface carboxyl groups by adding EDC and NHS (10-fold molar excess relative to estimated surface carboxyls) and incubating for 30 minutes at room temperature.

    • Centrifuge the activated nanoparticles and resuspend them in PBS (pH 7.4).

    • Immediately add this compound (20-fold molar excess) to the nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle stirring.

    • Wash the biotinylated nanoparticles three times with PBS to remove unreacted reagents.

    • Resuspend the final targeted nanoparticles in a suitable buffer for characterization and in vitro/in vivo studies.

Protocol 3: Immobilization of a Biotinylated Protein onto a Streptavidin-Coated Surface

This protocol is for applications such as ELISA, Western blotting, or biosensor chip preparation.

Materials:

  • Streptavidin-coated surface (e.g., 96-well plate, sensor chip)

  • Biotinylated protein/molecule (from Protocol 1)

  • Wash Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% BSA in PBS

Procedure:

  • Washing: Wash the streptavidin-coated surface three times with Wash Buffer to remove any preservatives.

  • Blocking: Add Blocking Buffer to the surface and incubate for 30-60 minutes at room temperature to prevent non-specific binding.

  • Washing: Wash the surface three times with Wash Buffer.

  • Immobilization: Add a solution of the biotinylated molecule (e.g., 1-10 µg/mL in PBS) to the surface.

  • Incubation: Incubate for 1 hour at room temperature with gentle agitation. The strong biotin-streptavidin interaction will capture the molecule.

  • Final Wash: Wash the surface thoroughly (3-5 times) with Wash Buffer to remove any unbound biotinylated molecules.

  • The surface is now functionalized and ready for subsequent assay steps.

Visualizations

cluster_0 This compound Molecule cluster_1 Functions Biotin Biotin Moiety PEG PEG4 Spacer Biotin->PEG Avidin High-Affinity Binding to (Strept)avidin Biotin->Avidin Amine Primary Amine (-NH₂) PEG->Amine Solubility Increases Solubility Reduces Steric Hindrance PEG->Solubility Conjugation Covalent Conjugation to -COOH, NHS-Ester Amine->Conjugation

Caption: Logical relationship of the components of this compound and their respective functions.

A 1. Prepare Carboxylated Nanoparticles (e.g., PLGA) B 2. Activate Carboxyl Groups with EDC/NHS in MES Buffer A->B C 3. Add this compound in PBS (pH 7.4) B->C D 4. Incubate for 2h at RT to form Amide Bond C->D E 5. Wash Nanoparticles to Remove Excess Reagents D->E F 6. Resuspend Final Biotinylated Nanoparticles E->F

Caption: Experimental workflow for the surface functionalization of nanoparticles using this compound.

cluster_cell Target Cancer Cell Receptor Biotin Receptor Endosome Endosome Receptor->Endosome 2. Endocytosis Release Drug Release (Apoptosis) Endosome->Release 3. Endosomal Escape NP Biotin-Functionalized Drug Nanoparticle NP->Receptor 1. Targeted Binding

Caption: Targeted drug delivery mechanism via a biotinylated nanoparticle binding to a cancer cell.

References

Application Notes and Protocols for Biotin-PEG4-Amine in Targeted Nanoparticle Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Biotin-PEG4-Amine for the targeted delivery of nanoparticles to cells and tissues that overexpress biotin receptors. This technology is particularly relevant for targeted cancer therapy, as many tumor cells exhibit upregulated biotin uptake to meet their increased metabolic demands.[1] The inclusion of a polyethylene glycol (PEG) spacer enhances the solubility and bioavailability of the nanoparticles.[2]

Principle of Biotin-Targeted Nanoparticle Delivery

Biotin, a B-vitamin, is essential for cell metabolism. Its uptake is mediated by specific receptors on the cell surface, such as the sodium-dependent multivitamin transporter (SMVT).[3] Many cancer cell lines, including HeLa cells, demonstrate significant overexpression of these receptors.[4] By functionalizing nanoparticles with biotin, these nanocarriers can selectively bind to and be internalized by cancer cells through receptor-mediated endocytosis, thereby concentrating the therapeutic payload at the tumor site and minimizing off-target effects.

Signaling Pathway: Biotin Receptor-Mediated Endocytosis

The binding of biotinylated nanoparticles to their receptors on the cell surface triggers internalization through endocytic pathways. Both clathrin-mediated and caveolae-dependent endocytosis have been implicated in the uptake of biotin-conjugated nanomaterials. The specific pathway can be cell-type dependent.

Biotin Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Biotin-PEG4-NP Biotin-PEG4-Nanoparticle BiotinReceptor Biotin Receptor (e.g., SMVT) Biotin-PEG4-NP->BiotinReceptor Binding ClathrinPit Clathrin-Coated Pit BiotinReceptor->ClathrinPit Internalization Caveolae Caveolae BiotinReceptor->Caveolae Internalization Endosome Early Endosome ClathrinPit->Endosome Caveolae->Endosome Lysosome Lysosome (Drug Release) Endosome->Lysosome Drug Therapeutic Payload Lysosome->Drug

Caption: Biotin receptor-mediated endocytosis pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters from studies utilizing biotin-functionalized nanoparticles for targeted delivery.

Table 1: Nanoparticle Characterization
Nanoparticle TypeCore MaterialSize (nm) (Unconjugated)Size (nm) (Biotin-Conjugated)Zeta Potential (mV) (Unconjugated)Zeta Potential (mV) (Biotin-Conjugated)Drug Loading Efficiency (%)Reference
PLGAPoly(lactic-co-glycolic acid)< 250< 250--~75% (Lutein)
PEG/PCLPoly(ethylene oxide)/poly(ε-caprolactone)-88-118---
Gold (AuNP)Gold2020---
Table 2: In Vitro Cellular Uptake
Cell LineNanoparticle TypeUptake (Biotin-Conjugated vs. Unconjugated)MethodReference
ARPE-19PLGA-PEG-BiotinHigher uptake with biotin conjugationFlow Cytometry, Confocal Microscopy
HeLaPEG/PCL-BiotinHigher cytotoxicity with biotin conjugationCell Viability Assay
A549Biotin-tagged DDSMore efficient internalization than non-biotinylated-
HEK293Biotin-tagged DDSVery low cellular uptake (biotin receptor negative)-
Table 3: In Vivo Biodistribution (% Injected Dose per Gram of Tissue - %ID/g)
OrganBiotin-Conjugated Nanoparticles (%ID/g)Unconjugated Nanoparticles (%ID/g)Animal ModelTime PointReference
TumorSignificantly HigherLowerHeLa Xenograft Mice-
LiverHigh AccumulationHigh AccumulationNude MiceVarious
SpleenHigh AccumulationHigh AccumulationNude MiceVarious
Blood--Nude Mice-

Note: Specific %ID/g values can vary significantly based on nanoparticle formulation, animal model, and time of measurement. The general trend observed is enhanced tumor accumulation for biotin-conjugated nanoparticles compared to their unconjugated counterparts.

Experimental Protocols

Conjugation of this compound to Carboxylated Nanoparticles via EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to nanoparticles with surface carboxyl groups (e.g., PLGA nanoparticles) using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Workflow for this compound Conjugation

Biotin Conjugation Workflow Start Start: Carboxylated Nanoparticles Activate Activate -COOH groups with EDC and NHS in MES Buffer (pH 6.0) Start->Activate Wash1 Wash to remove excess EDC/NHS Activate->Wash1 Conjugate Add this compound in PBS (pH 7.4) Wash1->Conjugate Incubate Incubate for 2 hours at room temperature Conjugate->Incubate Wash2 Wash to remove unreacted this compound Incubate->Wash2 End End: Biotinylated Nanoparticles Wash2->End

Caption: Workflow for nanoparticle biotinylation.

Materials:

  • Carboxylated Nanoparticles (e.g., PLGA)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution (optional): Hydroxylamine or 2-Mercaptoethanol

  • Amicon ultra-centrifugation tubes (or similar for nanoparticle washing)

Procedure:

  • Nanoparticle Preparation: Suspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (e.g., 4 mg/mL) and NHS (e.g., 6 mg/mL) in Activation Buffer.

    • Add 100 µL of EDC solution and 100 µL of NHS solution to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle stirring.

  • Washing:

    • Centrifuge the activated nanoparticles to pellet them.

    • Remove the supernatant and resuspend the pellet in 1 mL of Coupling Buffer.

    • Repeat the washing step twice to ensure complete removal of excess EDC and NHS.

  • Conjugation:

    • Dissolve this compound in Coupling Buffer to a desired concentration (e.g., 1 mg/mL).

    • Add the this compound solution to the washed, activated nanoparticles. The molar ratio of biotin linker to nanoparticles should be optimized.

    • Incubate for 2 hours at room temperature with gentle stirring.

  • Quenching (Optional): Add a quenching solution to stop the reaction.

  • Final Washing:

    • Wash the biotinylated nanoparticles three times with Coupling Buffer to remove any unreacted this compound.

    • Resuspend the final biotinylated nanoparticles in the desired buffer for storage or downstream applications.

Quantification of Surface Biotin using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify the amount of biotin conjugated to the nanoparticle surface.

HABA Assay Workflow dot digraph "HABA Assay Workflow" { graph [fontname="Arial", fontsize=12, rankdir="TB"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [arrowhead=vee, color="#4285F4"];

"Start" [label="Start: HABA/Avidin\nComplex (Abs @ 500nm)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "AddSample" [label="Add Biotinylated\nNanoparticle Sample", fillcolor="#FBBC05", fontcolor="#202124"]; "Displacement" [label="Biotin displaces HABA\nfrom Avidin", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "MeasureAbs" [label="Measure decrease\nin Absorbance at 500nm", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Calculate" [label="Calculate Biotin\nConcentration", fillcolor="#FBBC05", fontcolor="#202124"]; "End" [label="End: Moles of Biotin\nper mg of Nanoparticles", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

"Start" -> "AddSample"; "AddSample" -> "Displacement"; "Displacement" -> "MeasureAbs"; "MeasureAbs" -> "Calculate"; "Calculate" -> "End"; }

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Biotin-PEG4-Amine Conjugation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of low efficiency in Biotin-PEG4-Amine conjugation reactions. It is intended for researchers, scientists, and drug development professionals working on bioconjugation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the fundamental chemistry behind the this compound conjugation reaction?

The most common method for conjugating a biotin-PEG4 moiety to a molecule containing a primary amine (like a protein or an amino-modified oligonucleotide) involves a Biotin-PEG4-NHS ester. The N-hydroxysuccinimide (NHS) ester is a reactive group that readily couples with primary amines (-NH₂) under specific pH conditions to form a stable amide bond. The polyethylene glycol (PEG4) spacer is hydrophilic and helps to reduce aggregation of the labeled molecule and minimizes steric hindrance.[1][2]

Q2: I am observing very low biotinylation of my protein. What are the most likely causes?

Low conjugation efficiency is a frequent issue and can often be attributed to one or more of the following factors:

  • Suboptimal Reaction pH: The pH of the reaction is critical. The primary amine on your target molecule needs to be deprotonated to be nucleophilic, which is favored at higher pH. However, the NHS ester is prone to hydrolysis at high pH, which deactivates it.[3][4][5]

  • Presence of Competing Primary Amines: Buffers containing primary amines, such as Tris or glycine, will compete with your target molecule for reaction with the Biotin-PEG4-NHS ester, thereby reducing the efficiency of your desired conjugation.

  • Hydrolysis of the Biotin-PEG4-NHS Ester: The NHS ester is moisture-sensitive. Improper storage or handling can lead to hydrolysis, rendering the reagent inactive. Preparing stock solutions of the biotinylation reagent and storing them for extended periods can also lead to degradation.

  • Poor Reagent Quality or Low Concentration of Reactants: The purity and concentration of both your target molecule and the biotinylation reagent are crucial for an efficient reaction.

Troubleshooting Low Conjugation Efficiency

Problem Potential Cause Recommended Solution
Low or No Biotinylation Incorrect Reaction Buffer pH. The optimal pH for NHS ester reactions is between 7.0 and 9.0, with a more precise optimum often cited between 8.3 and 8.5.Ensure your reaction buffer is within the optimal pH range. Use a freshly prepared buffer and verify its pH. A common choice is 0.1 M sodium bicarbonate or 0.1 M phosphate buffer at the desired pH.
Presence of Primary Amine-Containing Buffers. Buffers like Tris or glycine contain primary amines that compete with the target molecule.Perform a buffer exchange for your protein into an amine-free buffer such as Phosphate Buffered Saline (PBS) at pH 7.2-8.0 before starting the conjugation.
Hydrolysis of Biotin-PEG4-NHS Ester. The NHS ester is sensitive to moisture and will hydrolyze over time in aqueous solutions.Allow the vial of the biotinylation reagent to come to room temperature before opening to prevent moisture condensation. Prepare the reagent solution immediately before use and discard any unused portion of the reconstituted reagent.
Inappropriate Molar Ratio of Reactants. An insufficient amount of the biotinylation reagent will lead to incomplete labeling.Optimize the molar excess of the Biotin-PEG4-NHS ester. For concentrated protein solutions (e.g., 10 mg/ml), a 10-fold molar excess may be sufficient, while more dilute solutions (e.g., 1 mg/ml) may require a 20-30-fold molar excess.
Protein Precipitation/Aggregation Over-biotinylation. Excessive labeling can alter the protein's properties and lead to aggregation.Reduce the molar ratio of the biotinylation reagent to the protein. Optimize the reaction time and temperature to control the extent of labeling.
Hydrophobicity of the Biotin Moiety. Although the PEG spacer enhances hydrophilicity, extensive labeling can still increase the overall hydrophobicity.While Biotin-PEG4 is designed to be hydrophilic, if aggregation persists, consider using a biotinylation reagent with a longer, more hydrophilic PEG spacer.
Inconsistent Results Between Batches Variability in Reagent Quality or Reaction Conditions. Inconsistent reagent handling, storage, or minor deviations in reaction setup can lead to batch-to-batch variability.Standardize your protocol. Use reagents from the same lot if possible. Always perform a quality check of your reagents and ensure precise control over reaction time, temperature, and pH.

Experimental Protocols

Protocol 1: General Biotinylation of a Protein with Biotin-PEG4-NHS Ester

This protocol provides a general procedure for labeling a protein with a Biotin-PEG4-NHS ester. Optimization may be required for specific applications.

Materials:

  • Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)

  • Biotin-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, 150 mM NaCl, pH 8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column for purification

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.

  • Prepare the Biotin-PEG4-NHS Ester Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Perform the Conjugation Reaction: Add a 10- to 20-fold molar excess of the Biotin-PEG4-NHS ester stock solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubate: Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.

  • Quench the Reaction (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes at room temperature.

  • Purify the Biotinylated Protein: Remove non-reacted Biotin-PEG4-NHS ester and byproducts using a desalting column or through dialysis.

Protocol 2: Quantification of Biotinylation using the HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the degree of biotinylation.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (purified)

  • Spectrophotometer

Procedure:

  • Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add a known volume of your biotinylated protein solution to the HABA/Avidin solution and mix.

  • Incubate for a few minutes to allow the biotin to displace the HABA from the avidin.

  • Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in your sample.

  • Calculate the degree of labeling (moles of biotin per mole of protein) based on the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex.

Visualizing the Process and Troubleshooting Logic

G start Start: Low Biotinylation Efficiency check_ph Check Reaction pH start->check_ph ph_ok Is pH 7.0-9.0? check_ph->ph_ok adjust_ph Adjust pH to 8.0-8.5 with Amine-Free Buffer ph_ok->adjust_ph No check_buffer Check Buffer Composition ph_ok->check_buffer Yes adjust_ph->check_buffer buffer_ok Amine-Free Buffer? check_buffer->buffer_ok buffer_exchange Perform Buffer Exchange (e.g., into PBS) buffer_ok->buffer_exchange No check_reagent Check Biotin Reagent buffer_ok->check_reagent Yes buffer_exchange->check_reagent reagent_ok Freshly Prepared? Stored Properly? check_reagent->reagent_ok new_reagent Use Fresh, High-Quality Biotin-PEG4-NHS Ester reagent_ok->new_reagent No check_ratio Review Molar Ratio reagent_ok->check_ratio Yes new_reagent->check_ratio ratio_ok Sufficient Molar Excess? check_ratio->ratio_ok increase_ratio Increase Molar Excess of Biotin Reagent ratio_ok->increase_ratio No end Successful Biotinylation ratio_ok->end Yes increase_ratio->end

Caption: Troubleshooting workflow for low biotinylation efficiency.

G biotin_nhs Biotin-PEG4-NHS Ester amide_bond Stable Amide Bond Formation biotin_nhs->amide_bond hydrolysis Hydrolysis (Side Reaction) biotin_nhs->hydrolysis protein_amine Protein with Primary Amine (-NH₂) protein_amine->amide_bond reaction_conditions Reaction Conditions pH 8.0-8.5 Amine-Free Buffer reaction_conditions->amide_bond biotinylated_protein Biotinylated Protein amide_bond->biotinylated_protein Desired Product nhs_byproduct NHS Byproduct amide_bond->nhs_byproduct Leaving Group inactive_biotin Inactive Biotin-PEG4-Acid hydrolysis->inactive_biotin water H₂O water->hydrolysis

Caption: Biotin-PEG4-NHS ester conjugation reaction pathway.

G efficiency Conjugation Efficiency ph Reaction pH ph->efficiency molar_ratio Molar Ratio (Biotin:Protein) molar_ratio->efficiency reagent_quality Reagent Quality (NHS Ester Stability) reagent_quality->efficiency buffer_comp Buffer Composition (Amine-Free) buffer_comp->efficiency protein_conc Protein Concentration protein_conc->efficiency reaction_time Reaction Time reaction_time->efficiency

Caption: Key factors influencing this compound conjugation efficiency.

References

Technical Support Center: Protein Biotinylation with Biotin-PEG4-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering protein aggregation after biotinylation with Biotin-PEG4-Amine.

Troubleshooting Guide

Visible precipitation, cloudiness, or loss of protein concentration after biotinylation are common indicators of aggregation. This guide provides a systematic approach to resolving these issues.

Issue 1: Protein Precipitation or Cloudiness Observed During or After Biotinylation

Immediate Steps:

  • Stop the Reaction: If the reaction is ongoing, immediately proceed to the purification step to remove unreacted biotinylation reagent.

  • Centrifuge: Pellet the aggregated protein by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).

  • Assess Supernatant: Carefully collect the supernatant and measure the protein concentration to determine the extent of protein loss.

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Molar Excess of this compound Reduce the molar excess of the biotinylation reagent. Perform a titration to find the optimal ratio.High concentrations of the labeling reagent can lead to over-modification, altering the protein's surface properties and promoting aggregation.[1]
Protein Concentration Perform the biotinylation reaction at a lower protein concentration (e.g., 1-2 mg/mL).High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[2]
Reaction Buffer pH Ensure the buffer pH is within the optimal range of 7-9 for the amine-reactive chemistry and is at least 1 pH unit away from the protein's isoelectric point (pI).At the pI, a protein has a neutral net charge, minimizing electrostatic repulsion and increasing the propensity for aggregation.[2]
Buffer Composition Use a non-amine-containing buffer such as phosphate-buffered saline (PBS) or HEPES. Avoid buffers like Tris or glycine.Primary amines in the buffer will compete with the protein for reaction with the biotinylation reagent, reducing labeling efficiency and potentially leading to inconsistent results.[3]
Stabilizing Additives Incorporate stabilizing additives into the reaction buffer.These agents can help maintain protein solubility and prevent aggregation.
Temperature Conduct the biotinylation reaction at a lower temperature (e.g., 4°C) for a longer duration.Lower temperatures can slow down the kinetics of aggregation.[2]
Issue 2: Low Biotinylation Efficiency with No Visible Aggregation

If your protein is not aggregating but the degree of labeling is low, consider the following:

Troubleshooting and Optimization Strategies:

ParameterRecommendationRationale
Buffer Composition Confirm the absence of primary amine-containing substances in your protein solution.Tris, glycine, or ammonium salts will quench the amine-reactive chemistry. Dialyze the protein into an appropriate buffer if necessary.
Reagent Quality Use freshly prepared this compound solution.The amine-reactive NHS-ester form of the reagent is moisture-sensitive and can hydrolyze, becoming non-reactive.
Reaction pH Verify that the reaction buffer pH is between 7 and 9.The reaction between the NHS ester and primary amines is most efficient in this pH range.
Molar Excess Gradually increase the molar excess of the this compound reagent.Insufficient reagent will lead to a low degree of labeling.
Reaction Time Increase the incubation time of the biotinylation reaction.Incomplete reactions can result in low labeling efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation during biotinylation?

Protein aggregation during biotinylation can be caused by several factors:

  • Alteration of Surface Charge: The modification of primary amines (e.g., lysine residues) alters the protein's surface charge distribution, which can disrupt the electrostatic repulsion between protein molecules.

  • Increased Hydrophobicity: Although this compound has a hydrophilic PEG linker to mitigate this, the biotin moiety itself is hydrophobic. Over-labeling can increase the overall hydrophobicity of the protein surface.

  • Conformational Changes: The chemical modification can induce local or global conformational changes, potentially exposing hydrophobic patches that can lead to aggregation.

  • Suboptimal Reaction Conditions: High protein concentration, a buffer pH close to the protein's pI, and the absence of stabilizing agents can all contribute to aggregation.

Q2: How does this compound help in preventing aggregation compared to other biotinylation reagents?

The polyethylene glycol (PEG) spacer in this compound is hydrophilic. This PEG linker imparts water solubility to the biotinylated protein, which can help to reduce aggregation compared to biotinylation reagents with purely hydrocarbon linkers.

Q3: What are some recommended stabilizing additives and their typical concentrations to prevent aggregation during biotinylation?

AdditiveRecommended ConcentrationMechanism of Action
Glycerol 5% - 25% (v/v)Increases solvent viscosity and stabilizes protein structure.
Arginine 10 mM - 50 mMSuppresses protein-protein interactions and aggregation.
Non-detergent Sulfobetaines (NDSBs) 0.5 M - 1.0 MSolubilize proteins without causing denaturation.
Sucrose 5% - 10% (w/v)Stabilizes protein structure.

Q4: How can I assess the extent of protein aggregation after biotinylation?

Dynamic Light Scattering (DLS) is a powerful technique to assess protein aggregation. It measures the size distribution of particles in a solution. An increase in the average particle size (hydrodynamic radius) and/or the polydispersity index (PDI) after biotinylation indicates aggregation. A PDI value below 0.2 is generally considered to indicate a monodisperse (non-aggregated) sample.

Experimental Protocols

Protocol 1: Biotinylation of Proteins with this compound (NHS Ester form)

This protocol is for the amine-reactive N-hydroxysuccinimide (NHS) ester form of this compound.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, HEPES) at a concentration of 1-10 mg/mL.

  • Biotin-PEG4-NHS Ester

  • Anhydrous DMSO or DMF

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification.

Procedure:

  • Prepare Protein Sample: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Prepare Biotin-PEG4-NHS Ester Stock Solution: Immediately before use, dissolve the Biotin-PEG4-NHS Ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Calculate Reagent Volume: Determine the volume of the biotinylation reagent stock solution to add based on the desired molar excess. A starting point of 20-fold molar excess is recommended for a 1-2 mg/mL protein solution.

  • Biotinylation Reaction: Add the calculated volume of the Biotin-PEG4-NHS Ester stock solution to the protein solution. Mix gently by pipetting.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C.

  • Quench Reaction (Optional): Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, non-reacted biotinylation reagent using a desalting column or by dialysis against a suitable storage buffer.

  • Characterization: Determine the protein concentration and the degree of biotinylation using a suitable method (e.g., HABA assay).

Protocol 2: Assessment of Protein Aggregation using Dynamic Light Scattering (DLS)

Materials:

  • Biotinylated protein sample

  • Unlabeled control protein sample

  • DLS-compatible cuvettes

  • 0.22 µm syringe filter

Procedure:

  • Sample Preparation: Filter a small volume (e.g., 50 µL) of both the biotinylated and unlabeled control protein samples through a 0.22 µm syringe filter into clean DLS cuvettes. Ensure the protein concentration is between 0.1 and 1.0 mg/mL.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature (e.g., 25°C).

  • Measurement:

    • Place the cuvette with the unlabeled control protein into the instrument and perform the measurement according to the manufacturer's instructions.

    • Repeat the measurement with the biotinylated protein sample.

  • Data Analysis:

    • Compare the average hydrodynamic radius (Z-average) of the biotinylated sample to the unlabeled control. A significant increase suggests the formation of aggregates.

    • Analyze the Polydispersity Index (PDI). A PDI value > 0.2 for the biotinylated sample may indicate the presence of aggregates or a heterogeneous sample.

    • Examine the size distribution plot. The presence of multiple peaks or a shift to larger particle sizes in the biotinylated sample is indicative of aggregation.

Visualizations

Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein and Reagent Protein->Mix Biotin_Reagent Prepare this compound Solution Biotin_Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Purify Remove Excess Reagent (Desalting/Dialysis) Incubate->Purify Analyze Analyze Biotinylated Protein Purify->Analyze

Caption: Workflow for protein biotinylation with this compound.

Troubleshooting_Logic Start Aggregation Observed? Reduce_Molar_Excess Reduce Molar Excess Start->Reduce_Molar_Excess Yes Low_Labeling Low Labeling Efficiency? Start->Low_Labeling No Lower_Concentration Lower Protein Concentration Reduce_Molar_Excess->Lower_Concentration Optimize_pH Optimize Buffer pH Lower_Concentration->Optimize_pH Add_Stabilizers Add Stabilizing Agents Optimize_pH->Add_Stabilizers Lower_Temp Lower Reaction Temperature Add_Stabilizers->Lower_Temp Success Aggregation Resolved Lower_Temp->Success Check_Buffer Check for Amines in Buffer Fresh_Reagent Use Fresh Reagent Check_Buffer->Fresh_Reagent Check_pH Verify Reaction pH (7-9) Fresh_Reagent->Check_pH Increase_Molar_Excess Increase Molar Excess Check_pH->Increase_Molar_Excess Labeling_Success Labeling Optimized Increase_Molar_Excess->Labeling_Success Low_Labeling->Check_Buffer Yes Low_Labeling->Labeling_Success No

Caption: Decision tree for troubleshooting protein aggregation and low labeling.

References

Technical Support Center: Biotin-PEG4-Amine Labeling of Lysine Residues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the labeling of lysine residues with Biotin-PEG4-Amine (via its NHS ester).

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the optimal pH for labeling proteins with Biotin-PEG4-NHS Ester?

The optimal pH for reacting Biotin-PEG4-NHS Ester with primary amines on proteins (lysine residues and N-termini) is in the range of 7.0 to 9.0.[1][2][3][4] For most applications, a pH of 7.2 to 8.5 is recommended to achieve a good balance between the rate of the desired labeling reaction (aminolysis) and the competing undesirable hydrolysis of the NHS ester.[5]

Q2: Why is the pH so critical for the labeling reaction?

The pH of the reaction buffer directly influences the efficiency of the biotinylation process. The reaction involves a primary amine from the protein attacking the NHS ester.

  • Below pH 7.0: The primary amines on the protein are increasingly protonated (-NH3+), making them poor nucleophiles and significantly slowing down the labeling reaction.

  • Above pH 8.5: While the deprotonated amine is more reactive, the rate of hydrolysis of the NHS ester (reaction with water) increases dramatically. This hydrolysis inactivates the Biotin-PEG4-NHS Ester, reducing the amount available to label the protein and lowering the overall efficiency.

Q3: My labeling efficiency is very low. What are the possible causes and how can I troubleshoot it?

Low labeling efficiency is a common issue. Here are several potential causes and corresponding troubleshooting steps:

  • Incorrect Buffer pH: Ensure your buffer is within the optimal pH 7.2-8.5 range. Verify the pH of your buffer immediately before starting the reaction.

  • Presence of Primary Amines in the Buffer: Buffers containing primary amines, such as Tris or glycine, will compete with your protein for the Biotin-PEG4-NHS Ester, significantly reducing labeling efficiency. Always use amine-free buffers like PBS, HEPES, borate, or carbonate/bicarbonate.

  • Hydrolyzed/Inactive Reagent: The NHS ester moiety is moisture-sensitive and can hydrolyze over time, even in solid form if not stored properly.

    • Always allow the reagent vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Prepare the stock solution of Biotin-PEG4-NHS Ester immediately before use. Do not store it in an aqueous solution. Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for a limited time.

  • Insufficient Molar Excess of Biotin Reagent: For dilute protein solutions (e.g., < 2 mg/mL), a higher molar excess of the biotin reagent is needed to drive the reaction. Try increasing the molar excess of Biotin-PEG4-NHS Ester. For example, for an IgG at 1 mg/mL, a 20-30 fold molar excess might be necessary.

  • Low Protein Concentration: The rate of the labeling reaction is dependent on the concentration of both reactants. If your protein concentration is very low, the competing hydrolysis reaction can dominate. If possible, concentrate your protein before labeling.

Q4: My protein has precipitated after the labeling reaction. What could be the cause?

Protein precipitation can occur due to over-biotinylation, which can alter the protein's surface charge and solubility.

  • Reduce the Molar Ratio: Decrease the molar excess of the Biotin-PEG4-NHS Ester in the reaction.

  • Optimize Reaction Time: Shorten the incubation time to reduce the extent of labeling.

  • Protein-Specific Issues: Some proteins are inherently less stable and may be prone to aggregation. The PEG spacer in this compound is designed to increase the water solubility of the labeled protein and reduce aggregation, but precipitation can still occur with sensitive proteins.

Quantitative Data: pH and NHS Ester Stability

The stability of the NHS ester is highly dependent on the pH of the aqueous solution. The half-life of the ester decreases significantly as the pH increases, illustrating the importance of performing the conjugation reaction promptly after adding the reagent to the buffer.

pHTemperatureHalf-life of NHS Ester Hydrolysis
7.00°C4-5 hours
8.64°C10 minutes

Data sourced from multiple references.

Experimental Protocol: Biotinylation of an Antibody (IgG)

This protocol provides a general guideline for the biotinylation of an antibody with Biotin-PEG4-NHS Ester.

Materials:

  • Antibody (IgG) in an amine-free buffer (e.g., PBS)

  • Biotin-PEG4-NHS Ester

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1M Tris-HCl, pH 8.0

  • Desalting column for buffer exchange

Procedure:

  • Prepare the Antibody:

    • Ensure the antibody is in an amine-free buffer at a concentration of 1-10 mg/mL. If the buffer contains primary amines (e.g., Tris, glycine), perform a buffer exchange into the Reaction Buffer using a desalting column.

  • Prepare the Biotin-PEG4-NHS Ester Stock Solution:

    • Allow the vial of Biotin-PEG4-NHS Ester to warm to room temperature before opening.

    • Immediately before use, dissolve the Biotin-PEG4-NHS Ester in anhydrous DMF or DMSO to a concentration of 10-20 mg/mL. For example, add 100 µL of DMSO to 1 mg of the reagent.

  • Biotinylation Reaction:

    • Calculate the required volume of the biotin stock solution to achieve a 10- to 20-fold molar excess. The optimal ratio may need to be determined empirically.

    • Add the calculated volume of the Biotin-PEG4-NHS Ester stock solution to the antibody solution while gently vortexing.

    • Incubate the reaction for 30-60 minutes at room temperature or for 2 hours at 4°C with gentle mixing.

  • Quench the Reaction:

    • To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM Tris.

    • Incubate for 15 minutes at room temperature.

  • Purify the Biotinylated Antibody:

    • Remove the excess, non-reacted biotin reagent and quenching buffer by buffer exchange using a desalting column equilibrated with your desired storage buffer (e.g., PBS).

Visualizations

TroubleshootingWorkflow start Start: Low Biotinylation Efficiency check_buffer Check Buffer Composition and pH start->check_buffer amine_buffer Buffer contains primary amines? (e.g., Tris, Glycine) check_buffer->amine_buffer wrong_ph Is pH outside 7.2-8.5 range? amine_buffer->wrong_ph No change_buffer Action: Buffer exchange into amine-free buffer (e.g., PBS) amine_buffer->change_buffer Yes adjust_ph Action: Adjust pH to 7.2-8.5 wrong_ph->adjust_ph Yes check_reagent Evaluate Reagent Quality wrong_ph->check_reagent No end Problem Resolved change_buffer->end adjust_ph->end reagent_old Reagent old or improperly stored? check_reagent->reagent_old fresh_reagent Action: Use fresh, unexpired reagent. Prepare stock solution immediately before use. reagent_old->fresh_reagent Yes check_ratio Assess Reaction Conditions reagent_old->check_ratio No fresh_reagent->end low_ratio Molar excess of biotin reagent too low? check_ratio->low_ratio increase_ratio Action: Increase molar excess of Biotin-PEG4-NHS Ester low_ratio->increase_ratio Yes low_ratio->end No, consult further increase_ratio->end

Caption: Troubleshooting workflow for low biotinylation efficiency.

ReactionPathway cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Competing Reactions Protein_NH2 Protein-NH2 (Lysine Residue) Desired_Product Desired Reaction: Aminolysis (Stable Amide Bond) Protein_NH2->Desired_Product Nucleophilic Attack Biotin_NHS Biotin-PEG4-NHS Ester Biotin_NHS->Desired_Product Side_Product Undesired Reaction: Hydrolysis (Inactive Biotin) Biotin_NHS->Side_Product + H2O pH_Node pH of Buffer pH_Node->Desired_Product Favored at pH 7.2-8.5 pH_Node->Side_Product Increases significantly > pH 8.5

Caption: Competing reactions in NHS ester biotinylation.

References

Technical Support Center: Optimizing Biotin-PEG4-Amine Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield and reproducibility of their Biotin-PEG4-Amine reactions. The guide is divided into two main sections based on the reactive chemistry employed:

  • Section 1: Labeling Primary Amines using amine-reactive biotin reagents (e.g., Biotin-PEG4-NHS Ester).

  • Section 2: Labeling Carboxylic Acids using this compound in conjunction with carbodiimide chemistry (EDC/NHS).

Section 1: Labeling Primary Amines with Biotin-PEG4-NHS Ester

This section focuses on the common challenges and optimization strategies for reacting Biotin-PEG4-NHS ester with primary amines (-NH₂) found on proteins (e.g., lysine residues and the N-terminus) and other molecules.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting Biotin-PEG4-NHS ester with primary amines?

A1: The optimal pH for NHS ester coupling reactions is between 7 and 9.[1][2] A pH range of 8.3-8.5 is often recommended as it provides a good balance between amine reactivity and NHS ester stability.[3] The reactive species is the deprotonated primary amine, and at a pH below the pKa of the amine, the reaction rate significantly decreases.[4]

Q2: My biotinylation yield is low. What are the common causes?

A2: Low yield in biotinylation reactions can be attributed to several factors:

  • Hydrolysis of the NHS ester: NHS esters are moisture-sensitive and can hydrolyze, rendering them inactive. It is crucial to use fresh, high-quality reagents and prepare solutions immediately before use.[5]

  • Suboptimal pH: If the pH is too low, the primary amines on the target molecule will be protonated and less nucleophilic, leading to a slower reaction rate. Conversely, if the pH is too high, the hydrolysis of the NHS ester is accelerated.

  • Presence of primary amine-containing buffers: Buffers such as Tris or glycine will compete with the target molecule for the biotinylation reagent, thereby reducing the labeling efficiency.

  • Insufficient molar excess of the biotinylation reagent: A sufficient molar excess of the Biotin-PEG4-NHS ester is required to drive the reaction to completion.

Q3: How do I choose the right buffer for my biotinylation reaction?

A3: It is essential to use a buffer that does not contain primary amines. Suitable buffers include phosphate-buffered saline (PBS), HEPES, bicarbonate/carbonate, or borate buffers at a pH between 7 and 9.

Q4: How should I prepare and store my Biotin-PEG4-NHS ester?

A4: Biotin-PEG4-NHS ester is moisture-sensitive. It should be stored at -20°C in a desiccated environment. Before opening, the vial should be allowed to equilibrate to room temperature to prevent condensation. For best results, dissolve the reagent in an anhydrous solvent like DMSO or DMF immediately before use and then add it to the reaction buffer. Do not prepare aqueous stock solutions for storage.

Q5: How can I remove excess, unreacted Biotin-PEG4-NHS ester after the reaction?

A5: Excess biotinylation reagent can be removed by dialysis or gel filtration using a desalting column.

Q6: How do I stop (quench) the biotinylation reaction?

A6: The reaction can be quenched by adding a primary amine-containing buffer, such as Tris or glycine, to a final concentration of 20-50 mM. This will consume any unreacted NHS ester.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low or No Biotinylation 1. Hydrolyzed Reagent: The Biotin-PEG4-NHS ester has been degraded by moisture.1. Use fresh, high-quality reagent. Allow the vial to warm to room temperature before opening to prevent condensation. Prepare stock solutions in anhydrous DMSO or DMF immediately before use.
2. Incorrect Buffer: The reaction buffer contains primary amines (e.g., Tris, glycine).2. Use a non-amine-containing buffer such as PBS, HEPES, or borate at pH 7-9.
3. Suboptimal pH: The pH of the reaction is too low, leading to protonated, non-reactive amines.3. Increase the pH of the reaction buffer to the optimal range of 8.3-8.5.
4. Insufficient Molar Ratio: The amount of biotin reagent is too low compared to the target molecule.4. Increase the molar excess of the Biotin-PEG4-NHS ester. For dilute protein solutions, a higher molar excess is needed.
Protein Precipitation 1. High Degree of Labeling: Excessive biotinylation can alter the protein's solubility.1. Reduce the molar excess of the biotinylation reagent or decrease the reaction time.
2. Solvent Incompatibility: The organic solvent used to dissolve the NHS ester is causing the protein to precipitate.2. Minimize the volume of the organic solvent added to the aqueous reaction mixture (typically not exceeding 10%).
Inconsistent Results 1. Variable Reagent Activity: Inconsistent handling and storage of the biotinylation reagent.1. Aliquot the Biotin-PEG4-NHS ester upon receipt to avoid repeated freeze-thaw cycles and moisture exposure. Always allow the reagent to equilibrate to room temperature before use.
2. Inconsistent Reaction Conditions: Variations in pH, temperature, or incubation time.2. Standardize all reaction parameters. Use a calibrated pH meter and a temperature-controlled incubator or water bath.
Data Presentation

Table 1: Effect of pH on the Stability and Reactivity of NHS Esters

This table illustrates the trade-off between the stability of the NHS ester (hydrolysis half-life) and the efficiency of the desired reaction with amines (amidation half-life). While higher pH accelerates the desired reaction, it also significantly increases the rate of reagent degradation.

pHTemperatureHydrolysis Half-life of NHS EsterAmidation Half-life (minutes)
7.00°C4 - 5 hours-
8.0Room Temp210 minutes80
8.5Room Temp180 minutes20
8.64°C10 minutes-
9.0Room Temp125 minutes10

Table 2: Recommended Molar Excess of Biotin-NHS Ester for Protein Labeling

The optimal molar ratio of biotin reagent to protein depends on the protein concentration.

Protein ConcentrationRecommended Molar Fold Excess of Biotin Reagent
10 mg/mL≥ 12-fold
2 mg/mL≥ 20-fold
1 mg/mL≥ 20-30-fold
Experimental Protocols

Protocol 1: General Protein Biotinylation with Biotin-PEG4-NHS Ester

  • Prepare the Protein Sample: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.

  • Prepare the Biotin-PEG4-NHS Ester Solution: Immediately before use, dissolve the Biotin-PEG4-NHS ester in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Biotinylation Reaction: Add the calculated amount of the Biotin-PEG4-NHS ester solution to the protein solution. The molar ratio should be optimized based on the protein concentration (see Table 2).

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15 minutes at room temperature.

  • Purification: Remove excess unreacted biotin reagent and byproducts using a desalting column or dialysis against a suitable storage buffer.

Mandatory Visualization

NHS_Ester_Reaction cluster_reaction Amine Labeling Reaction Biotin_PEG4_NHS Biotin-PEG4-NHS Ester Biotinylated_Protein Biotinylated Protein (Stable Amide Bond) Biotin_PEG4_NHS->Biotinylated_Protein pH 7-9 Hydrolyzed_Ester Inactive Biotin-PEG4-Acid Biotin_PEG4_NHS->Hydrolyzed_Ester Hydrolysis (Side Reaction) pH dependent Primary_Amine Primary Amine (on Protein) Primary_Amine->Biotinylated_Protein NHS N-Hydroxysuccinimide (Byproduct) Water H₂O Water->Hydrolyzed_Ester

Biotin-PEG4-NHS ester reaction with a primary amine.

Section 2: Labeling Carboxylic Acids with this compound (EDC/NHS Chemistry)

This section addresses the coupling of this compound to carboxyl groups (-COOH) on proteins (aspartic acid, glutamic acid, C-terminus) or other molecules using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

Frequently Asked Questions (FAQs)

Q1: What is the role of EDC and NHS in this reaction?

A1: EDC is a zero-length carbodiimide crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions and can hydrolyze. NHS is added to react with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester. This semi-stable intermediate then efficiently reacts with the primary amine of this compound to form a stable amide bond.

Q2: What is the optimal pH for EDC/NHS coupling reactions?

A2: A two-step pH process is generally recommended for optimal yield.

  • Activation Step: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH, typically between 4.5 and 6.0. MES buffer is a common choice for this step.

  • Coupling Step: The reaction of the NHS-activated molecule with the primary amine of this compound is most efficient at a pH of 7.2 to 8.5. This is because at this pH, the amine is deprotonated and more nucleophilic.

Q3: My conjugation yield is low. What could be the problem?

A3: Low yields in EDC/NHS reactions can be due to:

  • Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC is highly unstable in water. The NHS ester intermediate is more stable but still susceptible to hydrolysis, especially at higher pH.

  • Incorrect Buffers: Buffers containing carboxyl or primary amine groups (e.g., acetate, Tris, glycine) will interfere with the reaction. Phosphate buffers can also reduce the efficiency of EDC reactions.

  • Inactive Reagents: EDC and NHS are moisture-sensitive. Improper storage can lead to their degradation.

  • Suboptimal Molar Ratios: The concentrations of EDC, NHS, and the amine-containing molecule need to be optimized.

Q4: How should I prepare and store EDC and NHS?

A4: Both EDC and NHS are sensitive to moisture and should be stored desiccated at -20°C. Allow the vials to warm to room temperature before opening to prevent condensation. Solutions of EDC and NHS should always be prepared fresh immediately before use as they are prone to hydrolysis in aqueous solutions.

Q5: How can I quench the EDC/NHS reaction?

A5: The reaction can be quenched to deactivate any remaining reactive groups. Common quenching reagents include hydroxylamine, Tris, or glycine, which react with and cap any remaining NHS esters. 2-Mercaptoethanol can be used to specifically quench the EDC activation reaction.

Troubleshooting Guide
Issue Possible Cause Recommended Solution
Low or No Conjugation 1. Inactive Reagents: EDC and/or NHS have been hydrolyzed due to improper storage.1. Use fresh, high-quality reagents. Store desiccated at -20°C and warm to room temperature before opening. Prepare solutions immediately before use.
2. Incorrect Buffers: Presence of interfering functional groups (amines, carboxyls) in the buffers.2. Use a non-amine, non-carboxylate buffer like MES for the activation step and PBS or borate buffer for the coupling step.
3. Hydrolysis of Intermediates: The activated carboxyl groups are hydrolyzing before reacting with the amine.3. Ensure the two-step pH protocol is followed correctly. Minimize the time between the activation and coupling steps. Consider performing the reaction at a lower temperature (4°C) to slow down hydrolysis.
Precipitation of Protein 1. High EDC Concentration: Excessive EDC can lead to protein cross-linking and aggregation.1. Reduce the molar excess of EDC. A two-step procedure where excess EDC is removed after the activation step can prevent this.
2. pH Shift: The pH of the solution is near the isoelectric point (pI) of the protein, causing it to precipitate.2. Ensure the pH of the buffers is well-controlled and not close to the pI of your protein.
High Background/Non-specific Binding 1. Insufficient Quenching: Unreacted NHS esters on the protein are still active.1. Ensure the quenching step is performed with a sufficient concentration of the quenching reagent and for an adequate amount of time.
Data Presentation

Table 3: Comparison of Coupling Reagents for Amide Bond Formation

This table provides a general comparison of common methods for forming amide bonds, highlighting the typical yields and key considerations for EDC/NHS chemistry.

Coupling Reagent SystemTypical Yield (%)Purity (%)Key AdvantagesKey Disadvantages
EDC/NHS > 85%> 95%Water-soluble byproducts, mild reaction conditions.Less stable at neutral pH, requires careful pH control.
HATU > 90%> 98%High efficiency, fast reaction times, low racemization.Higher cost, potential for side reactions.
DCC/NHS > 80%> 95%High activation efficiency.Dicyclohexylurea (DCU) byproduct is insoluble and requires filtration.

Note: Yields and purities are typical and can vary depending on the specific reactants and reaction conditions.

Table 4: Recommended Molar Ratios for EDC/NHS Coupling

The optimal molar ratios can vary, but these are common starting points for optimization.

ReactantRecommended Molar Excess
EDC 2- to 10-fold molar excess over carboxyl groups.
NHS 2- to 5-fold molar excess over carboxyl groups.
This compound 1.1 to 1.5-fold molar excess over activated carboxyl groups.
Experimental Protocols

Protocol 2: Two-Step EDC/NHS Coupling of this compound to a Carboxyl-Containing Protein

  • Prepare the Protein: Dissolve the carboxyl-containing protein in an activation buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 1-10 mg/mL.

  • Activate Carboxyl Groups: Add EDC to a final concentration of 2-10 mM and NHS (or sulfo-NHS) to a final concentration of 5-25 mM. Incubate for 15 minutes at room temperature.

  • Remove Excess Activation Reagents (Optional but Recommended): To prevent unwanted side reactions, remove excess EDC and NHS using a desalting column equilibrated with a coupling buffer (e.g., PBS, pH 7.2-7.5).

  • Conjugation Reaction: Immediately add this compound to the activated protein solution. A 1.1 to 1.5-fold molar excess of the amine over the activated carboxyl groups is a good starting point. If excess EDC/NHS was not removed, adjust the pH of the reaction mixture to 7.2-7.5 before adding the amine.

  • Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching: Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM and incubating for 15-30 minutes.

  • Purification: Purify the biotinylated protein conjugate using dialysis, gel filtration, or another suitable chromatographic method to remove excess reagents and byproducts.

Mandatory Visualization

EDC_NHS_Workflow cluster_step1 Step 1: Carboxyl Activation cluster_step2 Step 2: Amine Coupling cluster_step3 Step 3: Quenching & Purification Carboxyl_Protein Carboxyl-containing Protein Activated_Protein NHS-Ester Activated Protein Carboxyl_Protein->Activated_Protein 15 min, RT EDC_NHS EDC + NHS (Activation Buffer, pH 4.5-6.0) EDC_NHS->Activated_Protein Conjugated_Protein Biotinylated Protein (Stable Amide Bond) Activated_Protein->Conjugated_Protein Coupling Buffer, pH 7.2-8.5 2h RT or O/N 4°C Biotin_Amine This compound Biotin_Amine->Conjugated_Protein Quenching Quenching Reagent (e.g., Hydroxylamine) Conjugated_Protein->Quenching Purification Purification (Dialysis / Desalting) Quenching->Purification Final_Product Purified Biotinylated Protein Purification->Final_Product

Workflow for EDC/NHS coupling of this compound.

References

Technical Support Center: Troubleshooting Non-Specific Binding in Biotinylated Protein Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of non-specific binding in pull-down assays involving biotinylated proteins.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding in a biotin pull-down assay?

A1: Non-specific binding refers to the interaction of proteins or other molecules in your sample with the streptavidin-coated beads, the biotin tag, or the linker arm, rather than the intended specific interaction with your biotinylated "bait" protein.[1] This can lead to the co-purification of unwanted proteins, resulting in high background noise and making it difficult to identify true binding partners.[1][2]

Q2: What are the primary sources of non-specific binding?

A2: The main sources of non-specific binding include:

  • Binding to the affinity resin: Proteins can adhere to the surface of the agarose or magnetic beads themselves through hydrophobic or ionic interactions.[1]

  • Binding to streptavidin: Some proteins may have a natural affinity for streptavidin.

  • Hydrophobic and ionic interactions: "Sticky" proteins can associate with the bait protein or the bead surface through weak, non-specific interactions.[1]

  • Endogenously biotinylated proteins: Cell lysates naturally contain proteins that are biotinylated, and these will be captured by the streptavidin beads.

  • Carryover of insoluble proteins: Incomplete clarification of the cell lysate can lead to the carryover of insoluble protein aggregates.

Q3: Why is it crucial to have proper negative controls?

A3: Negative controls are essential to distinguish between specific and non-specific binding. Key controls include:

  • Beads-only control: Incubating your cell lysate with beads that have not been conjugated to your biotinylated bait protein helps identify proteins that bind directly to the beads.

  • Unbiotinylated bait control: Using a non-biotinylated version of your bait protein can help identify proteins that are interacting with the protein itself, independent of the biotin tag.

  • Lysate from untransfected/untreated cells: This control helps identify background proteins that are present in the cell type being studied.

Troubleshooting Guides

This section provides solutions to common problems encountered during biotin pull-down assays.

Problem 1: High background in the "beads-only" negative control.

This indicates that proteins are binding directly to the streptavidin beads.

Potential Cause Recommended Solution
Insufficient blocking of beadsBefore adding the lysate, incubate the beads with a blocking agent like 1-5% Bovine Serum Albumin (BSA) or casein for at least 1 hour at 4°C.
"Sticky" proteins in the lysatePre-clear the lysate by incubating it with uncoated beads for 30-60 minutes at 4°C. Use the supernatant for the actual pull-down.
Inappropriate bead typeDifferent bead materials (e.g., agarose, magnetic) have different non-specific binding properties. Consider testing beads from a different manufacturer or with a different surface chemistry.
Problem 2: Many non-specific bands in the eluate, similar to the input lysate.

This suggests that the washing steps are not stringent enough to remove weakly bound proteins.

Potential Cause Recommended Solution
Insufficient number of washesIncrease the number of washes to at least 3-5 after incubating the lysate with the beads.
Wash buffer is too gentleIncrease the stringency of the wash buffer by adding detergents (e.g., up to 1% Tween-20 or 0.1% Triton X-100) or increasing the salt concentration (e.g., up to 500 mM NaCl).
Weak, non-specific interactions persistingInclude a high-salt wash step (e.g., with 500 mM NaCl) to disrupt ionic interactions. A wash with a denaturing agent like 2M urea can also be effective for covalent biotinylation methods like BioID.
Problem 3: The known interacting protein is not detected, or the signal is very weak.

This could be due to a variety of factors, from issues with the bait protein to overly harsh experimental conditions.

Potential Cause Recommended Solution
Inefficient biotinylation of the bait proteinVerify the biotinylation of your bait protein using a Western blot with streptavidin-HRP before proceeding with the pull-down.
Weak or transient protein-protein interactionOptimize binding conditions by adjusting pH, salt concentration, or incubation time. Consider performing the pull-down at a lower temperature to stabilize the interaction.
Wash conditions are too stringentIf you have increased the stringency of your washes to reduce background, you may be disrupting the specific interaction. Try reducing the detergent or salt concentration in your wash buffers.
Protein degradationEnsure that protease inhibitors are included in your lysis buffer and keep samples on ice whenever possible.

Quantitative Data Summary

Optimizing buffer components is critical for minimizing non-specific binding. The following tables provide common concentration ranges for various additives.

Table 1: Common Blocking Agents

Blocking Agent Typical Concentration Notes
Bovine Serum Albumin (BSA)1 - 5% (w/v)A common and effective blocking agent. Ensure it is free of biotin.
Non-fat Dry Milk5% (w/v)Cost-effective, but not suitable for phosphoprotein or biotin-related studies due to endogenous phosphoproteins and biotin.
Casein1 - 5% (w/v)A component of milk, can also be used as a blocking agent.
Fish Gelatin0.1 - 0.5% (w/v)Can reduce cross-reactivity with mammalian antibodies.
Synthetic Polymers (PVP, PEG)VariesUseful for experiments requiring low protein content.

Table 2: Wash Buffer Additives to Reduce Non-Specific Binding

Additive Typical Concentration Range Purpose
Detergents
Tween-200.05 - 1% (v/v)Reduces hydrophobic interactions.
Triton X-1000.1 - 0.5% (v/v)Reduces non-specific hydrophobic interactions.
NP-400.1 - 0.5% (v/v)Reduces non-specific hydrophobic interactions.
Salts
Sodium Chloride (NaCl)150 - 500 mMReduces ionic interactions.
Potassium Chloride (KCl)150 - 250 mMReduces ionic interactions.
Other
Glycerol5 - 10% (v/v)Can help stabilize proteins and reduce non-specific binding.
Ureaup to 2 MUsed in more stringent washes, particularly for covalent biotinylation methods.

Experimental Protocols

Protocol 1: General Biotinylated Protein Pull-Down Assay

This protocol provides a general workflow. Optimization of specific steps is often required.

  • Bead Preparation and Blocking:

    • Resuspend the streptavidin beads and transfer the desired amount to a new tube.

    • Wash the beads three times with a suitable buffer (e.g., PBS with 0.1% Tween-20).

    • After the final wash, resuspend the beads in a blocking buffer (e.g., PBS with 1% BSA) and incubate for at least 1 hour at 4°C with gentle rotation.

  • Lysate Preparation and Pre-Clearing:

    • Prepare your cell lysate containing the potential interacting proteins. Ensure protease inhibitors are added.

    • Clarify the lysate by centrifugation to remove insoluble material.

    • Optional but recommended: Pre-clear the lysate by incubating it with uncoated beads for 30-60 minutes at 4°C. Transfer the supernatant to a new tube.

  • Binding of Biotinylated Bait to Beads:

    • Wash the blocked beads to remove excess blocking agent.

    • Add your biotinylated "bait" protein to the beads and incubate for 1-2 hours at 4°C with gentle rotation to allow the biotin-streptavidin interaction to occur.

  • Incubation with Lysate:

    • Add the pre-cleared cell lysate to the beads now bound with your biotinylated bait protein.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow for protein-protein interactions.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Perform a series of 3-5 washes with increasingly stringent wash buffers to remove non-specifically bound proteins. For example:

      • Wash 1 & 2: Lysis buffer (e.g., TBS, 150 mM NaCl, 0.1% NP-40).

      • Wash 3: High-salt wash buffer (e.g., TBS, 500 mM NaCl, 0.1% NP-40).

      • Wash 4 & 5: Lysis buffer.

  • Elution:

    • Elute the bound proteins from the beads. Common methods include:

      • Denaturing Elution: Resuspend the beads in 1x SDS-PAGE sample buffer and boil for 5-10 minutes.

      • Competitive Elution: Incubate the beads with a buffer containing a high concentration of free biotin (e.g., 2 mM).

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

PullDown_Workflow cluster_prep Preparation cluster_binding Binding cluster_analysis Analysis Biotin_Bait Biotinylated Bait Protein Bind_Bait Bind Bait to Beads Biotin_Bait->Bind_Bait SA_Beads Streptavidin Beads Block_Beads Block Beads (e.g., BSA) SA_Beads->Block_Beads Lysate Cell Lysate Preclear Pre-clear Lysate (with uncoated beads) Lysate->Preclear Block_Beads->Bind_Bait Incubate_Lysate Incubate with Pre-cleared Lysate Preclear->Incubate_Lysate Bind_Bait->Incubate_Lysate Wash Wash to Remove Non-specific Binders Incubate_Lysate->Wash Elute Elute Bound Proteins Wash->Elute Analysis Analyze Eluate (WB, MS) Elute->Analysis

Caption: Experimental workflow for a biotin pull-down assay.

Troubleshooting_Tree Start High Background? Check_Beads_Only Check 'Beads-Only' Control Start->Check_Beads_Only High_Beads_Only High Background in 'Beads-Only'? Check_Beads_Only->High_Beads_Only Low_Beads_Only Low Background in 'Beads-Only'? High_Beads_Only->Low_Beads_Only No Preclear_Lysate Solution: Pre-clear Lysate & Increase Bead Blocking High_Beads_Only->Preclear_Lysate Yes Increase_Washes Solution: Increase Wash Stringency (Salt/Detergent) Low_Beads_Only->Increase_Washes Yes No_Issue Background is likely specific to bait protein interactions. Low_Beads_Only->No_Issue No

References

Troubleshooting poor solubility of Biotin-PEG4-Amine conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-Amine conjugates. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a primary focus on solubility issues.

Frequently Asked Questions (FAQs)

Q1: My this compound conjugate is poorly soluble in aqueous buffers. What should I do?

A1: Poor aqueous solubility can be a common issue. The PEG4 linker in this compound is designed to enhance water solubility.[1][2][3] However, if you are still facing issues, here are a few troubleshooting steps:

  • Use an Organic Co-solvent: First, dissolve the this compound conjugate in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[4][5] You can then add this stock solution dropwise to your aqueous buffer while vortexing to ensure proper mixing. Be mindful of the final concentration of the organic solvent, as high concentrations might affect the stability and function of your target molecule (e.g., protein).

  • Adjust the pH: The solubility of molecules with amine groups can be pH-dependent. Try adjusting the pH of your buffer. For amine-containing compounds, a slightly acidic pH (e.g., pH 6.0-6.5) can improve solubility by protonating the amine group. Conversely, for biotinylated antibodies, a pH at least 2 units above the isoelectric point (pI) of the antibody has been shown to maximize solubility and reduce aggregation.

  • Sonication: Gentle sonication in a water bath can help to break up small aggregates and promote dissolution. Be cautious with this method if your conjugate is sensitive to mechanical stress.

  • Heating: Mild heating (e.g., 37°C) can sometimes improve solubility. However, this should be done with caution, especially if your conjugate or target molecule is heat-labile.

Q2: I observe precipitation after conjugating this compound to my protein. What is causing this and how can I prevent it?

A2: Precipitation after conjugation is often due to aggregation of the biotinylated protein. Here are the likely causes and solutions:

  • Over-biotinylation: Attaching too many hydrophobic biotin molecules to a protein can lead to a decrease in its overall solubility, causing aggregation. To address this, you can:

    • Reduce the molar excess of this compound in your conjugation reaction.

    • Optimize the reaction time and temperature to control the extent of labeling.

  • Inappropriate Buffer Conditions: The buffer composition can significantly impact protein stability.

    • Ensure the pH of the buffer is not close to the isoelectric point (pI) of your protein , as proteins are least soluble at their pI.

    • Maintain an adequate ionic strength. Low salt concentrations can sometimes lead to protein aggregation. Consider using a buffer with at least 150 mM salt (e.g., PBS).

  • Protein Concentration: High concentrations of the protein during or after conjugation can promote aggregation. Try working with more dilute protein solutions.

Q3: What is the best way to prepare a stock solution of this compound?

A3: For optimal results and to minimize solubility issues, it is recommended to first prepare a concentrated stock solution in an anhydrous organic solvent.

  • Recommended Solvents: High-purity, anhydrous DMSO or DMF are the preferred solvents.

  • Procedure:

    • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

    • Add the appropriate volume of anhydrous DMSO or DMF to the vial to achieve the desired stock concentration (e.g., 10-100 mg/mL).

    • Vortex briefly to ensure the compound is fully dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. When handled properly to exclude moisture, DMSO or DMF stock solutions can be stable for several months.

Quantitative Solubility Data

The solubility of this compound and similar conjugates can vary depending on the solvent and the specific chemical structure (e.g., NHS ester vs. amine). The following table summarizes available quantitative data.

CompoundSolventSolubility
This compound DMSO100 mg/mL (216.17 mM)
Biotin-PEG4-NHS EsterWater10 mg/mL
Biotin-PEG-BiotinWater, Aqueous BuffersGenerally Soluble
Biotin-PEG-BiotinChloroform, Methylene ChlorideGenerally Soluble
Biotin-PEG-BiotinDMF, DMSOGenerally Soluble
Biotin-PEG-BiotinAlcohols, Toluene, EtherLimited Solubility

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound

This protocol describes the recommended method for preparing a working solution of this compound for conjugation reactions.

  • Prepare a Stock Solution:

    • Equilibrate the vial of this compound to room temperature.

    • Prepare a 10 mg/mL stock solution by dissolving the compound in anhydrous DMSO. For example, add 100 µL of DMSO to 1 mg of the reagent.

    • Vortex until fully dissolved.

  • Prepare the Reaction Buffer:

    • Use an amine-free buffer with a pH in the range of 7.2-8.0 for reactions with NHS esters, or a suitable buffer for your specific application. Phosphate-buffered saline (PBS) is a common choice.

  • Prepare the Working Solution:

    • Add the desired amount of the this compound stock solution to your reaction buffer containing the molecule to be conjugated. It is crucial to add the stock solution dropwise while gently vortexing the buffer to prevent localized high concentrations and potential precipitation.

    • Ensure the final concentration of DMSO is kept to a minimum (ideally below 10%) to avoid negative effects on your biomolecules.

Protocol 2: Troubleshooting Protein Aggregation After Biotinylation

This protocol outlines steps to identify and mitigate protein aggregation following conjugation with this compound.

  • Assess Aggregation:

    • Visually inspect the solution for any turbidity or precipitate.

    • For a more quantitative assessment, measure the absorbance of the solution at 340 nm. An increased absorbance is indicative of aggregation.

    • Alternatively, use dynamic light scattering (DLS) to analyze the size distribution of particles in your sample.

  • Optimize Conjugation Conditions (on a small scale):

    • Vary the Molar Ratio: Set up several small-scale reactions with decreasing molar ratios of this compound to your protein (e.g., 20:1, 10:1, 5:1, 2:1).

    • Adjust pH: If possible, perform the conjugation at a pH further away from your protein's pI.

    • Include Additives: Consider adding stabilizing agents to your buffer, such as 0.01% Tween-20 or 5% glycerol.

  • Purification:

    • After the conjugation reaction, remove any aggregates by centrifugation (e.g., 14,000 x g for 10 minutes at 4°C).

    • Purify the soluble biotinylated protein using size-exclusion chromatography or dialysis to remove unreacted biotin and any remaining small aggregates.

Visualizations

Troubleshooting Workflow for Poor Solubility

G start Start: Poor Solubility of This compound Conjugate check_dissolution Initial Dissolution in Aqueous Buffer? start->check_dissolution use_cosolvent Dissolve in small volume of anhydrous DMSO or DMF first check_dissolution->use_cosolvent No still_insoluble Still Insoluble? check_dissolution->still_insoluble Yes add_to_buffer Add dropwise to aqueous buffer with stirring use_cosolvent->add_to_buffer add_to_buffer->still_insoluble adjust_ph Adjust pH of Aqueous Buffer still_insoluble->adjust_ph Yes success Success: Conjugate Solubilized still_insoluble->success No sonicate Gentle Sonication adjust_ph->sonicate heat Mild Heating (e.g., 37°C) sonicate->heat final_check Solubility Improved? heat->final_check final_check->success Yes consult Consult Further Technical Support final_check->consult No

Caption: A step-by-step workflow for troubleshooting poor solubility of this compound conjugates.

Experimental Workflow for Solubility Testing

G start Start: Solubility Test weigh Weigh this compound Conjugate start->weigh add_solvent Add defined volume of test solvent (e.g., Buffer, DMSO) weigh->add_solvent mix Mix thoroughly (Vortex, Sonicate) add_solvent->mix observe Visual Observation for Dissolution mix->observe dissolved Completely Dissolved? observe->dissolved soluble Soluble at this concentration dissolved->soluble Yes not_soluble Not fully dissolved dissolved->not_soluble No determine_solubility Determine max. solubility soluble->determine_solubility add_more_solvent Add more solvent (incremental additions) not_soluble->add_more_solvent add_more_solvent->mix

Caption: A systematic experimental workflow for determining the solubility of this compound conjugates.

References

Technical Support Center: Biotin-PEG4-Amine and NHS Ester Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals to help prevent the hydrolysis of N-hydroxysuccinimide (NHS) esters during bioconjugation with Biotin-PEG4-Amine, ensuring high-yield, successful outcomes.

Frequently Asked Questions (FAQs)

Q1: What is NHS ester hydrolysis and why is it a critical issue when using this compound?

A1: NHS ester hydrolysis is a chemical reaction where the NHS ester reacts with water, breaking it down into an inactive carboxylic acid and free N-hydroxysuccinimide (NHS). This is a critical issue because it directly competes with the desired conjugation reaction, where the NHS ester should be reacting with the primary amine of your this compound.[1][2] Once hydrolyzed, the NHS ester can no longer react with the amine, which significantly reduces the final yield of your biotinylated product.[3]

Q2: What are the primary factors that influence the rate of NHS ester hydrolysis?

A2: The stability of an NHS ester in an aqueous solution is primarily influenced by three factors:

  • pH: The rate of hydrolysis increases significantly with rising pH.[1]

  • Temperature: Higher temperatures accelerate the rate of both hydrolysis and the desired conjugation reaction.

  • Buffer Composition: The presence of competing nucleophiles, such as primary amines in buffers like Tris or glycine, will interfere with the reaction.[4]

Q3: What is the optimal pH for conjugating this compound to an NHS ester?

A3: The optimal pH range for NHS ester conjugation with a primary amine is between 7.2 and 8.5. A pH of 8.0-8.5 is frequently recommended as the ideal balance.

  • Below pH 7.2: The primary amine on this compound is largely protonated (-NH3+), making it a poor nucleophile and preventing the reaction from occurring efficiently.

  • Above pH 8.5: The rate of hydrolysis of the NHS ester becomes very rapid, quickly inactivating the reagent and reducing the conjugation yield.

Q4: How should I choose and prepare my reaction buffer?

A4: Buffer selection is critical for a successful conjugation.

  • Recommended Buffers: Use non-amine-containing buffers such as phosphate-buffered saline (PBS) at pH 7.2-7.4, HEPES, or carbonate/bicarbonate and borate buffers at a slightly more alkaline pH.

  • Buffers to Avoid: Strictly avoid buffers containing primary amines, such as Tris-buffered saline (TBS) or glycine. These amines will compete with your this compound for reaction with the NHS ester, drastically reducing your conjugation efficiency. If your molecule of interest is in an incompatible buffer, a buffer exchange step is necessary before starting the conjugation.

Q5: How should I prepare and handle NHS ester reagents to minimize hydrolysis?

A5: Proper handling and storage are essential to maintain the reactivity of your NHS ester.

  • Storage: NHS esters are highly sensitive to moisture and should be stored desiccated at -20°C.

  • Equilibration: Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.

  • Stock Solutions: For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use. Do not prepare and store aqueous stock solutions of NHS esters, as they will hydrolyze over time.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Low or No Biotinylation Hydrolysis of NHS ester - Ensure the reaction buffer pH is within the optimal range (7.2-8.5).- Prepare the NHS ester stock solution fresh in anhydrous DMSO or DMF immediately before use.- Avoid prolonged incubation times, especially at higher pH.
Inactive NHS ester reagent - Store the NHS ester reagent properly (desiccated at -20°C).- Allow the reagent to warm to room temperature before opening to prevent condensation.- Perform a reactivity test on the NHS ester (see protocol below).
Presence of competing primary amines in the buffer - Use amine-free buffers such as PBS, HEPES, or borate buffer.- If your sample is in an incompatible buffer (e.g., Tris), perform a buffer exchange prior to the reaction.
Low concentration of reactants - The rate of hydrolysis is a more significant competitor in dilute solutions. If possible, increase the concentration of your reactants to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Precipitation of Conjugate Change in protein pI after modification - The modification of primary amines neutralizes their positive charge, which can alter the isoelectric point (pI) of a protein and reduce its solubility.- Optimize the degree of labeling by reducing the molar excess of the biotinylation reagent.
Hydrophobicity of the conjugate - The this compound has a hydrophilic PEG spacer which generally improves the solubility of the resulting conjugate and reduces aggregation. However, if the target molecule is prone to aggregation, consider further optimization of buffer conditions.

Quantitative Data

The stability of an NHS ester in an aqueous solution is highly dependent on pH and temperature. The half-life is the time it takes for 50% of the reactive ester to be hydrolyzed.

pHTemperature (°C)Half-life
7.004-5 hours
8.041 hour
8.6410 minutes

Data compiled from multiple sources. As the data illustrates, a slight increase in pH dramatically decreases the stability of the ester. Therefore, reactions should be performed promptly after the addition of the NHS ester to the buffer.

Experimental Protocols

Protocol: General Conjugation of this compound to an NHS-Ester Activated Protein

This protocol provides a general guideline. The optimal conditions may need to be determined empirically.

Materials:

  • Protein with NHS-ester activation

  • This compound

  • Anhydrous DMSO or DMF

  • Amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 150 mM NaCl, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare Protein Solution: Dissolve or buffer exchange the NHS-ester activated protein into the amine-free reaction buffer at a concentration of 1-10 mg/mL.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the reaction buffer.

  • Initiate Conjugation: Add a 10- to 20-fold molar excess of the this compound solution to the protein solution while gently stirring. The optimal molar ratio may need to be determined empirically.

  • Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours.

  • Quench the Reaction (Optional): To stop the reaction and consume any unreacted NHS esters, add the quenching buffer to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes at room temperature.

  • Purification: Remove excess, unreacted this compound and the NHS byproduct from the labeled protein using a desalting column or dialysis.

Protocol: Assessing the Reactivity of an NHS Ester Reagent

This protocol can be used to determine if an NHS ester reagent is still active. The principle is to measure the release of NHS (which absorbs at 260 nm) after intentional, complete hydrolysis with a strong base.

Materials:

  • NHS ester reagent

  • Appropriate buffer (e.g., phosphate buffer, pH 7-8)

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare Reagent Solution: Dissolve 1-2 mg of the NHS ester reagent in 2 mL of buffer. If the reagent is not water-soluble, first dissolve it in a small amount of anhydrous DMSO or DMF, and then add the buffer.

  • Measure Initial Absorbance (A_initial): Measure the absorbance of the reagent solution at 260 nm. This value represents any NHS that has already been released due to prior hydrolysis.

  • Induce Complete Hydrolysis: Add a small volume of 0.5-1.0 N NaOH to the reagent solution to raise the pH significantly and induce rapid, complete hydrolysis of any remaining active ester. Incubate for several minutes.

  • Measure Final Absorbance (A_final): Promptly remeasure the absorbance of the base-treated reagent solution at 260 nm.

  • Assess Reactivity: If A_final > A_initial, it indicates that active NHS ester was present and was hydrolyzed by the addition of NaOH. The reagent is likely still reactive.

Visualizations

G cluster_main NHS Ester Reaction Pathways NHS_Ester NHS Ester (Reactive) Conjugate Stable Amide Bond (Desired Product) NHS_Ester->Conjugate Aminolysis (pH 7.2-8.5) Hydrolyzed_Ester Carboxylic Acid (Inactive) NHS_Ester->Hydrolyzed_Ester Hydrolysis (competing reaction, rate increases with pH) Amine This compound (Primary Amine) Water Water (Hydrolysis) NHS_leaving NHS byproduct Conjugate->NHS_leaving Hydrolyzed_Ester->NHS_leaving

Caption: Competing reaction pathways for NHS esters.

G start Start: Low Biotinylation Yield check_reagent Is NHS ester reagent active? start->check_reagent check_buffer Is buffer amine-free and pH 7.2-8.5? check_reagent->check_buffer Yes replace_reagent Solution: Replace NHS ester reagent. Store properly. check_reagent->replace_reagent No check_conditions Are reaction conditions (time, temp, conc.) optimal? check_buffer->check_conditions Yes buffer_exchange Solution: Perform buffer exchange. Adjust pH. check_buffer->buffer_exchange No optimize_reaction Solution: Increase reactant concentration. Optimize time/temp. check_conditions->optimize_reaction No success Successful Conjugation check_conditions->success Yes

Caption: Troubleshooting decision tree for low conjugation yield.

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep prep reaction reaction purify purify end end A Prepare Amine-Free Buffer (pH 7.2-8.0) B Prepare Protein Solution (1-10 mg/mL) A->B D Combine Protein and This compound B->D C Prepare this compound Solution (fresh) C->D E Incubate: 30-60 min @ RT or 2-4 hr @ 4°C D->E F Quench Reaction (optional) E->F G Purify via Desalting or Dialysis F->G H Analyze Conjugate G->H

Caption: General experimental workflow for NHS ester bioconjugation.

References

Technical Support Center: Optimizing Cell Surface Biotinylation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our technical support center for cell surface biotinylation. This guide provides troubleshooting advice and frequently asked questions to help you optimize your experiments for reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for cell surface biotinylation?

A1: The optimal incubation time for cell surface biotinylation is a critical parameter that can vary depending on the cell type, the specific protein of interest, and the biotinylation reagent used. However, a common starting point is a 30-minute incubation on ice.[1][2][3][4][5] This condition is often chosen to minimize the internalization of the biotin reagent and label only the proteins present on the plasma membrane. Some protocols may suggest longer incubation times, up to one hour, particularly at 4°C. It is recommended to empirically determine the optimal time for your specific experimental setup by performing a time-course experiment.

Q2: Why is the incubation for biotinylation typically performed at a low temperature (on ice or at 4°C)?

A2: Low-temperature incubation is crucial to inhibit endocytosis and other metabolic processes that could lead to the internalization of the biotinylation reagent. By keeping the cells on ice or at 4°C, you ensure that only the proteins exposed on the cell surface are labeled, providing a more accurate representation of the surface proteome at a specific time point. Some cell lines may lose adherence at room temperature in PBS, making a 4°C incubation a better choice.

Q3: Can I perform biotinylation at room temperature or 37°C?

A3: While most protocols recommend low temperatures, some studies have explored biotinylation at 37°C. However, this approach carries a significant risk of labeling intracellular proteins due to active endocytosis. If you choose to perform the reaction at a higher temperature, it is essential to include rigorous controls to verify the specificity of surface labeling. An optimized protocol for a specific cell line (OATP1B1 expressing CHO cells) found that incubation for 1 hour at 37°C with 0.78 mg/mL of sulfo-NHS-SS-biotin resulted in maximum yield of plasma membrane proteins.

Q4: What concentration of biotinylation reagent should I use?

A4: The concentration of the biotinylation reagent is another key parameter to optimize. A commonly used concentration for Sulfo-NHS-SS-Biotin is 0.5 mg/mL. However, concentrations can range from 0.1 to 2.5 mg/mL depending on the specific protocol and cell type. It is advisable to start with a concentration recommended in a standard protocol and then titrate it to find the optimal concentration for your experiment, balancing efficient labeling with minimal cell toxicity.

Q5: How do I stop the biotinylation reaction?

A5: The biotinylation reaction is typically stopped by adding a quenching solution that contains a compound with free amine groups, which will react with and neutralize any excess biotinylation reagent. Common quenching agents include glycine or Tris buffer at a concentration of 50-100 mM. The quenching step is essential to prevent non-specific labeling during subsequent cell lysis and protein extraction.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of biotinylated proteins Inefficient biotinylation reaction: Incubation time may be too short, or the reagent concentration could be too low.Optimize the incubation time by performing a time-course experiment (e.g., 15, 30, 45, 60 minutes). Also, consider titrating the concentration of the biotinylation reagent.
Suboptimal cell confluency: Too few cells will result in a low protein yield.Ensure cells are at an optimal confluency (typically 80-90%) before starting the experiment.
Poor protein solubilization: Incomplete lysis of the cell membrane can lead to the loss of membrane proteins.Use a lysis buffer with appropriate detergents (e.g., NP-40, Triton X-100) and consider increasing the incubation time with the lysis buffer.
Presence of intracellular proteins in the surface fraction Loss of membrane integrity: Cells may have been compromised before or during the biotinylation step, allowing the reagent to enter the cell.Handle cells gently throughout the procedure. Ensure all washes and incubations are performed with ice-cold buffers to maintain membrane integrity.
Internalization of biotin reagent: Incubation temperature may have been too high, or the incubation time too long, allowing for endocytosis.Perform the biotinylation reaction on ice or at 4°C to minimize internalization. Reduce the incubation time if necessary.
Insufficient quenching: The biotinylation reaction may not have been effectively stopped, leading to labeling of intracellular proteins after cell lysis.Ensure the quenching solution is added promptly after the biotinylation step and that the concentration of the quenching agent is sufficient.
High background in Western blot Non-specific binding to beads: Proteins may be binding non-specifically to the streptavidin beads.Pre-clear the cell lysate by incubating it with beads that do not have streptavidin before adding the streptavidin beads. Increase the number and duration of washes after the pull-down step.
Endogenous biotinylated proteins: Some intracellular proteins are naturally biotinylated.To distinguish between experimentally labeled and endogenously biotinylated proteins, include a control sample of non-biotinylated cells.
Variability between replicates Inconsistent cell numbers: Different numbers of cells between samples will lead to variable protein amounts.Ensure that the same number of cells is used for each replicate.
Inconsistent timing or temperature: Variations in incubation times or temperatures can affect the efficiency of the biotinylation reaction.Carefully control the timing of each step and maintain a consistent temperature throughout the experiment.

Quantitative Data Summary

The following table summarizes typical incubation times and temperatures from various protocols. It is important to note that these are starting points, and optimization for your specific cell type and protein of interest is highly recommended.

Biotinylation Reagent Cell Type Incubation Time Incubation Temperature Reagent Concentration Reference
Sulfo-NHS-SS-BiotinHEK293 cells30 minOn ice0.5 mg/mL
Biotin reagentHEK293 cells30 minOn ice2.5 mg/mL
Sulfo-NHS-SS-BiotinOATP1B1 expressing CHO cells1 hr37°C0.78 mg/mL
Sulfo-NHS-SS-BiotinGeneral cell culture30 minOn ice2.5 mg/mL
Biotin reagentHEK293 cells30 minOn ice2.5 mg/mL
Sulfo-NHS-SS-BiotinGeneral cell culture30 min4°C0.1 - 0.5 mg/mL
EZ-Link Sulfo-NHS-SS-BiotinVarious cancer cell lines30 minOn ice0.5 mg/mL

Experimental Protocols

Standard Protocol for Cell Surface Biotinylation

This protocol provides a general workflow for the biotinylation of cell surface proteins.

  • Cell Preparation:

    • Grow cells to 80-90% confluency in an appropriate culture dish.

    • Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS) to remove any residual serum proteins.

  • Biotinylation Reaction:

    • Prepare the biotinylation reagent solution (e.g., 0.5 mg/mL Sulfo-NHS-SS-Biotin) in ice-cold PBS immediately before use.

    • Add the biotinylation solution to the cells, ensuring the entire surface is covered.

    • Incubate the cells on ice for 30 minutes with gentle rocking.

  • Quenching:

    • Remove the biotinylation solution and wash the cells three times with an ice-cold quenching buffer (e.g., 100 mM glycine in PBS).

    • Incubate the cells with the quenching buffer for 5-10 minutes on ice during the final wash to ensure complete neutralization of the unreacted biotin reagent.

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors to the cells.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate the lysate on ice for 30 minutes with periodic vortexing.

  • Protein Isolation:

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube.

    • Add streptavidin-conjugated beads to the supernatant and incubate for 2-4 hours or overnight at 4°C with gentle rotation to capture the biotinylated proteins.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.

    • Elute the biotinylated proteins from the beads by boiling in SDS-PAGE sample buffer containing a reducing agent like DTT or β-mercaptoethanol.

Visualizations

Cell_Surface_Biotinylation_Workflow cluster_preparation Cell Preparation cluster_biotinylation Biotinylation cluster_quenching Quenching cluster_lysis Cell Lysis & Protein Isolation cluster_analysis Analysis cell_culture 1. Grow Cells to Confluency wash_cells_1 2. Wash with ice-cold PBS cell_culture->wash_cells_1 add_biotin 3. Add Biotinylation Reagent wash_cells_1->add_biotin incubate 4. Incubate on Ice (e.g., 30 min) add_biotin->incubate add_quenching 5. Add Quenching Buffer (e.g., Glycine) incubate->add_quenching wash_cells_2 6. Wash with Quenching Buffer add_quenching->wash_cells_2 lyse_cells 7. Lyse Cells wash_cells_2->lyse_cells centrifuge_lysate 8. Centrifuge to Clear Lysate lyse_cells->centrifuge_lysate streptavidin_pulldown 9. Streptavidin Bead Pulldown centrifuge_lysate->streptavidin_pulldown wash_beads 10. Wash Beads streptavidin_pulldown->wash_beads elute_proteins 11. Elute Biotinylated Proteins wash_beads->elute_proteins analysis 12. Downstream Analysis (e.g., Western Blot) elute_proteins->analysis

Caption: Experimental workflow for cell surface biotinylation.

This guide provides a comprehensive overview of optimizing incubation time and other critical parameters for successful cell surface biotinylation experiments. By following these recommendations and troubleshooting steps, researchers can achieve reliable and reproducible results.

References

Technical Support Center: Quantification of Biotinylation with Biotin-PEG4-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on quantifying the degree of biotinylation when using Biotin-PEG4-Amine. This resource offers detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols to ensure accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from other biotinylation reagents?

This compound is a biotinylation reagent that contains a primary amine group. This amine group is used to conjugate the biotin molecule to other molecules, typically through their carboxyl groups (-COOH) via a carbodiimide crosslinker like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide). This is in contrast to the more common NHS-ester biotinylation reagents (e.g., NHS-PEG4-Biotin) which react with primary amines on the target molecule. The PEG4 (polyethylene glycol) spacer is hydrophilic and helps to reduce aggregation and steric hindrance.[1][2]

Q2: Which functional groups does this compound react with?

This compound's primary amine reacts with activated carboxyl groups.[1] To facilitate this reaction, the carboxyl groups on the target molecule (e.g., protein, antibody) must first be activated using a carbodiimide, such as EDC, often in the presence of N-hydroxysuccinimide (NHS) or sulfo-NHS to increase efficiency.[3][4]

Q3: What are the most common methods to quantify the degree of biotinylation?

The most common methods for quantifying the degree of biotinylation are:

  • HABA/Avidin Assay: A colorimetric method based on the displacement of the HABA (4'-hydroxyazobenzene-2-carboxylic acid) dye from avidin by biotin.

  • Fluorescence-Based Assays: More sensitive methods that use fluorescently labeled avidin or biotin, where the signal changes upon binding or displacement.

  • Mass Spectrometry (MS): Provides a precise measurement of the mass shift caused by the addition of biotin, allowing for the determination of the number of biotin molecules per protein.

Q4: How do I choose the right quantification method for my experiment?

The choice of method depends on several factors including required sensitivity, sample availability, and the desired level of detail. The HABA assay is simple and widely used but less sensitive. Fluorescent assays offer higher sensitivity, while mass spectrometry provides the most accurate and detailed information but requires specialized equipment.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Biotinylation Inactive EDC or this compound.Use fresh, high-quality reagents. EDC is particularly moisture-sensitive and should be stored in a desiccator.
Presence of competing amines or carboxyls in the buffer.Use an appropriate buffer for EDC chemistry, such as MES buffer (pH 4.5-6.0). Avoid buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate).
Suboptimal pH for the reaction.The EDC/NHS activation step is most efficient at a pH of 4.5-6.0. The subsequent coupling to the amine can be performed at a slightly higher pH (7.2-8.5) for optimal efficiency.
Insufficient molar excess of biotin reagent or EDC.Optimize the molar ratio of this compound and EDC to the target molecule. A higher molar excess may be required for dilute protein solutions.
Protein Precipitation during Labeling Over-biotinylation leading to changes in protein properties.Reduce the molar ratio of the biotin reagent to the protein. Perform the reaction at a lower temperature (4°C).
Protein instability in the reaction buffer.Ensure the chosen buffer is compatible with your protein's stability.
High Background in Downstream Applications (e.g., Western Blot, ELISA) Incomplete removal of unreacted biotin.Thoroughly remove excess biotin after the reaction using dialysis or a desalting column.
Loss of Protein Activity Biotinylation of critical carboxyl groups in the protein's active site.Reduce the molar excess of the biotin reagent. Consider alternative biotinylation chemistries that target different functional groups if carboxyl groups are essential for function.

Experimental Protocols

Protocol 1: Biotinylation of a Protein with this compound using EDC/NHS Chemistry

This protocol describes the covalent attachment of this compound to carboxyl groups on a protein.

Materials:

  • Protein to be biotinylated

  • This compound

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5

  • Desalting column or dialysis cassette

Procedure:

  • Prepare the Protein: Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

  • Activate Carboxyl Groups:

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of Sulfo-NHS in Activation Buffer.

    • Add EDC and Sulfo-NHS to the protein solution. A 10 to 50-fold molar excess of EDC and Sulfo-NHS over the protein is a good starting point for optimization.

    • Incubate for 15-30 minutes at room temperature.

  • Couple this compound:

    • Dissolve this compound in Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A 20 to 100-fold molar excess of this compound over the protein is recommended for initial experiments.

    • Adjust the pH of the reaction mixture to 7.2-7.5 with Coupling Buffer.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: Add Quenching Solution to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes at room temperature.

  • Purify the Biotinylated Protein: Remove excess biotin and byproducts using a desalting column or by dialysis against PBS.

Protocol 2: Quantification of Biotinylation using the HABA Assay

This protocol is for determining the moles of biotin per mole of protein.

Materials:

  • Biotinylated protein sample (purified)

  • HABA/Avidin solution (available in commercial kits or can be prepared)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm

Procedure (Cuvette Method):

  • Prepare the HABA/Avidin solution according to the manufacturer's instructions.

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette.

  • Measure the absorbance at 500 nm (A500). This is the A500 of the HABA/Avidin complex.

  • Add 100 µL of the biotinylated protein sample to the cuvette and mix well.

  • Measure the absorbance at 500 nm again. This is the A500 of the HABA/Avidin/Biotin sample.

  • Calculate the degree of biotinylation using the change in absorbance and the molar extinction coefficient of the HABA/Avidin complex (typically ~34,000 M⁻¹cm⁻¹).

Calculation: The moles of biotin per mole of protein can be calculated using the following formula:

Moles of Biotin / Mole of Protein = (ΔA500 * V_reaction) / (ε * b * [Protein]_M * V_protein)

Where:

  • ΔA500 = A500 (HABA/Avidin) - A500 (HABA/Avidin/Biotin)

  • V_reaction = Total volume in the cuvette (1 mL)

  • ε = Molar extinction coefficient of the HABA/Avidin complex (34,000 M⁻¹cm⁻¹)

  • b = Path length of the cuvette (typically 1 cm)

  • [Protein]_M = Molar concentration of the protein sample

  • V_protein = Volume of the protein sample added (0.1 mL)

Online calculators are also available to simplify these calculations.

Data Presentation

Table 1: Comparison of Biotin Quantification Methods

Method Principle Sensitivity Throughput Pros Cons
HABA/Avidin Assay Colorimetric; displacement of HABA from avidin by biotin.MicromolarModerateSimple, inexpensive, uses standard equipment.Lower sensitivity, can be affected by interfering substances.
Fluorescent Assays Fluorescence change upon biotin-avidin binding or displacement.Nanomolar to PicomolarHighHigh sensitivity, suitable for small sample volumes.Requires a fluorescence plate reader, can be more expensive.
Mass Spectrometry Measures the mass shift due to biotin incorporation.HighLowHighly accurate, provides detailed information on labeling sites.Requires specialized equipment and expertise, lower throughput.

Visualizations

Biotinylation_Workflow cluster_activation Activation Step cluster_coupling Coupling Step cluster_purification Purification cluster_quantification Quantification Protein_COOH Protein with Carboxyl Groups Activated_Protein Activated Protein (NHS-ester intermediate) Protein_COOH->Activated_Protein pH 4.5-6.0 EDC_NHS EDC + Sulfo-NHS EDC_NHS->Activated_Protein Biotinylated_Protein Biotinylated Protein Activated_Protein->Biotinylated_Protein pH 7.2-7.5 Biotin_Amine This compound Biotin_Amine->Biotinylated_Protein Purification Desalting/ Dialysis Biotinylated_Protein->Purification Quantification HABA Assay/ Fluorescence/ Mass Spectrometry Purification->Quantification

Caption: Experimental workflow for protein biotinylation with this compound.

HABA_Assay_Principle cluster_initial_state Initial State cluster_addition Addition of Sample cluster_final_state Final State Avidin_HABA Avidin-HABA Complex (Absorbs at 500 nm) Avidin_Biotin Avidin-Biotin Complex Avidin_HABA->Avidin_Biotin + Free_HABA Free HABA (Absorbance at 500 nm decreases) Avidin_HABA->Free_HABA displaced Biotinylated_Sample Biotinylated Sample Biotinylated_Sample->Avidin_Biotin

Caption: Principle of the HABA assay for biotin quantification.

References

Technical Support Center: Issues with Steric Hindrance When Using Shorter PEG Linkers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address challenges related to steric hindrance when using shorter polyethylene glycol (PEG) linkers in bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance in the context of bioconjugation?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms or molecular groups impede a chemical reaction or intermolecular interaction.[1] In bioconjugation, this means that the PEG linker, the payload (e.g., a drug), or the biomolecule (e.g., an antibody) can physically block the reactive sites, preventing efficient conjugation or hindering the final conjugate's ability to bind to its biological target.[1]

Q2: How can a short PEG linker cause steric hindrance?

A2: While PEG linkers are often used to create space and reduce steric hindrance between two large molecules, a linker that is too short may not provide sufficient separation.[1] This can lead to a "steric clash," where the conjugated payload or the biomolecule itself obstructs the active or binding sites. Additionally, the PEG chain itself can be a source of hindrance, especially in crowded molecular environments.[1] For instance, a short linker may not be able to extend the payload far enough away from the surface of an antibody, causing the payload to interfere with the antibody's antigen-binding site.

Q3: What are the common consequences of steric hindrance from short PEG linkers?

A3: The primary consequences include:

  • Low Conjugation Efficiency: The reactive groups on the biomolecule and the PEG linker may be unable to come into close enough proximity to react, resulting in low yields or a low drug-to-antibody ratio (DAR).[2]

  • Reduced Biological Activity: The short linker may cause the payload to block the active site of the biomolecule (e.g., an enzyme) or the binding site of a receptor, leading to a partial or complete loss of function.

  • Increased Aggregation: Short PEG linkers may not provide enough of a hydrophilic shield to overcome the hydrophobicity of the payload, leading to increased non-specific interactions and aggregation of the final conjugate.

  • Altered Pharmacokinetics: While longer PEGs are known to extend circulation time, very short linkers may not provide a sufficient "stealth" effect, potentially leading to faster clearance compared to conjugates with longer linkers.

Q4: Are there situations where a shorter PEG linker is advantageous?

A4: Yes. In some cases, a shorter, more constrained linker may lead to higher binding affinity by limiting the conformational freedom of the attached ligand, resulting in a more favorable interaction with a receptor. Shorter PEG spacers can also be beneficial for creating compact conjugates and may be sufficient to improve stability for certain molecules. The optimal length is often a trade-off between reducing the hydrophobicity of the payload and increasing steric hindrance from the linker itself.

Q5: What are the key experimental signs that suggest steric hindrance is an issue?

A5: Key indicators include:

  • Consistently low drug-to-antibody ratio (DAR) despite optimizing reaction conditions.

  • The final conjugate shows significantly lower binding affinity or biological activity compared to the unconjugated biomolecule in functional assays.

  • The appearance of aggregation or precipitation during or after the conjugation reaction, which can be monitored by techniques like size-exclusion chromatography (SEC).

  • A need to use a large molar excess of the PEG linker to achieve a moderate degree of conjugation.

Troubleshooting Guides

Problem 1: Low Conjugation Efficiency or Low Drug-to-Antibody Ratio (DAR)
Possible CauseRecommended Solution
Steric clash at the conjugation site. The target functional group (e.g., a cysteine or lysine residue) is located in a sterically hindered region of the biomolecule, preventing the PEG linker from accessing it.Switch to a longer PEG linker: A longer, more flexible PEG chain (e.g., PEG8, PEG12) can provide greater spatial separation, allowing the reactive groups to bypass the obstruction. Optimize reaction conditions: Adjusting pH, temperature, or reaction time can sometimes improve efficiency. For example, NHS-ester reactions are most efficient at pH 7-8, while maleimide-thiol reactions prefer a pH of 6.5-7.5. Increase molar excess of PEG linker: Driving the reaction with a higher concentration of the linker can sometimes overcome moderate steric hindrance.
Oxidized thiols. For maleimide-based chemistry, target cysteine residues may have formed disulfide bonds and are unavailable for conjugation.Reduce the biomolecule prior to conjugation: Use a reducing agent like TCEP or DTT to ensure free sulfhydryl groups are available. It is critical to remove the reducing agent before adding the maleimide-PEG linker to prevent it from reacting with your linker.
Hydrolysis of reactive groups. Functional groups like NHS esters are highly susceptible to hydrolysis, reducing the amount of active linker available for conjugation.Use fresh reagents: Prepare stock solutions of the PEG linker immediately before use, especially when using moisture-sensitive compounds. Store reagents properly as recommended by the manufacturer.
Problem 2: Reduced Biological Activity or Binding Affinity of the Final Conjugate
Possible CauseRecommended Solution
Masking of the active/binding site. The short PEG linker holds the payload too close to the biomolecule, physically obstructing the site responsible for its biological function.Increase PEG linker length: This is the most direct solution. A longer PEG chain can extend the payload away from the functional domain of the biomolecule. Protect the active site: During the conjugation reaction, the active site can be temporarily blocked with a reversible inhibitor or substrate to prevent PEGylation in that region. Change conjugation site: If possible, move the conjugation site to a region of the biomolecule that is distal to the active site.
Conformational changes. The conjugation process itself may have induced a change in the secondary or tertiary structure of the biomolecule, affecting its activity.Characterize the conjugate's structure: Use techniques like circular dichroism (CD) spectroscopy to determine if significant structural changes have occurred. Optimize reaction conditions: Use milder conditions (e.g., lower temperature, shorter incubation time) to minimize the risk of denaturation or structural perturbation.

Data Presentation

Table 1: Effect of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

This table summarizes how increasing PEG spacer length can impact the efficiency of conjugation to a hydrophobic drug-linker, potentially due to steric hindrance from the PEG chain itself.

PEG Spacer LengthAverage DARAggregate Level (%)
PEG23.9< 1%
PEG82.4~5%

Data synthesized from a study on antibody-drug conjugates where longer linkers led to lower DAR and increased aggregation, suggesting self-hindrance by the longer PEG chain.

Table 2: Impact of PEG Linker Length on Receptor Binding Affinity (IC50)

This table illustrates that for certain receptor-ligand interactions, a shorter PEG linker can result in higher binding affinity, whereas longer linkers may negatively impact this interaction.

PEG LinkerIC50 (nM)
PEG21.8 ± 0.2
PEG32.5 ± 0.3
PEG43.1 ± 0.4

Data from a study on ⁶⁸Ga-NOTA-PEGn-RM26 binding to the Gastrin-Releasing Peptide Receptor (GRPR). A lower IC50 value indicates higher binding affinity.

Experimental Protocols

Protocol 1: Site-Specific Thiol-Maleimide Conjugation

This protocol describes the conjugation of a PEG-maleimide linker to a thiol group on an antibody, which is often generated by reducing interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Maleimide-functionalized short PEG linker (e.g., MAL-PEG4)

  • Phosphate-buffered saline (PBS), pH 6.5-7.5

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Antibody Reduction: To a solution of the antibody, add a 10- to 20-fold molar excess of TCEP to reduce the interchain disulfide bonds. Incubate at 37°C for 1-2 hours.

  • Buffer Exchange: Remove the excess TCEP by performing a buffer exchange into PBS (pH 6.5-7.5) using a desalting column. This step is critical as residual TCEP will react with the maleimide.

  • Linker Preparation: Immediately before use, dissolve the Maleimide-PEG linker in an appropriate solvent (e.g., DMSO) to create a concentrated stock solution.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved Maleimide-PEG linker to the reduced antibody solution. Mix gently.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Purification: Purify the resulting conjugate using an SEC column to remove unreacted PEG linker and any aggregated protein.

Protocol 2: Competitive Receptor Binding Affinity Assay

This assay is used to determine the binding affinity (often as an IC50 value) of a PEGylated ligand to its target receptor, which is essential for evaluating the functional impact of steric hindrance.

Materials:

  • Cells or cell membranes expressing the target receptor.

  • A radiolabeled or fluorescently labeled ligand with a known high affinity for the receptor.

  • Unlabeled PEGylated ligands (with varying short PEG lengths) to be tested.

  • Assay buffer.

  • Filtration apparatus or plate reader appropriate for the label.

Procedure:

  • Incubate a fixed concentration of the labeled ligand and a fixed amount of the receptor-expressing cells/membranes with varying concentrations of the unlabeled PEGylated ligands.

  • Allow the binding reaction to reach equilibrium.

  • Separate the bound ligand from the unbound ligand using rapid filtration through a filter mat that retains the cells/membranes.

  • Quantify the amount of bound labeled ligand using a suitable detector (e.g., scintillation counter or fluorescence plate reader).

  • Plot the percentage of bound labeled ligand as a function of the concentration of the unlabeled PEGylated ligand. The concentration of the unlabeled ligand that inhibits 50% of the binding of the labeled ligand is the IC50 value.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

This method provides an average DAR for an antibody-drug conjugate (ADC) by measuring the absorbance at two different wavelengths.

Materials:

  • Purified ADC sample in a suitable buffer (e.g., PBS).

  • UV-Vis spectrophotometer.

  • Matched quartz cuvettes.

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (for the antibody) and at a wavelength corresponding to the maximum absorbance of the payload.

  • Calculate the concentration of the antibody and the drug using their respective molar extinction coefficients (ε) and the Beer-Lambert law (A = εcl). Note that the payload may also absorb at 280 nm, and this contribution must be subtracted from the total absorbance at 280 nm.

  • The DAR is calculated as the molar ratio of the drug to the antibody.

Visualizations

Steric_Hindrance cluster_0 Short PEG Linker cluster_1 Longer PEG Linker Ab1 Antibody Payload1 Payload Ab1->Payload1 Short PEG (Steric Clash) Site1 Binding Site Payload1->Site1 Blocked Access Ab2 Antibody Payload2 Payload Ab2->Payload2 Longer PEG (Sufficient Space) Site2 Binding Site

Caption: Short vs. Longer PEG Linker and Steric Hindrance.

Troubleshooting_Workflow start Low Conjugation Efficiency (Low DAR) q1 Is the target site sterically hindered? start->q1 s1 Use Longer PEG Linker q1->s1 Yes q2 Are thiols available for conjugation? q1->q2 No end Re-run Conjugation & Analyze DAR s1->end s2 Reduce Antibody with TCEP/DTT q2->s2 No q3 Are reactive groups hydrolyzed? q2->q3 Yes s2->end s3 Use Freshly Prepared Linker q3->s3 Yes q3->end No s3->end

Caption: Troubleshooting workflow for low conjugation efficiency.

References

Technical Support Center: Minimizing Aggregation of Labeled Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize and manage the aggregation of labeled antibodies in solution.

Frequently Asked Questions (FAQs)

Q1: What is antibody aggregation?

A1: Antibody aggregation is a process where individual antibody molecules self-associate to form larger, often non-functional and potentially immunogenic, complexes.[1] These aggregates can range from small, soluble dimers to large, visible particles and can be formed through non-covalent interactions or covalent bonds.[1][2] The formation of aggregates is a critical issue as it can lead to reduced product efficacy and potential safety concerns.[3][4]

Q2: What are the primary causes of labeled antibody aggregation?

A2: Aggregation of labeled antibodies is a multifaceted issue influenced by both the intrinsic properties of the antibody and extrinsic environmental factors.

  • Intrinsic Factors: These relate to the antibody's primary sequence and structure. The distribution of hydrophobic and charged residues on the antibody surface can predispose it to aggregation.

  • Extrinsic Factors: These are environmental stresses the antibody is exposed to during production, purification, labeling, and storage. Key factors include:

    • Temperature: Elevated temperatures can cause antibodies to unfold, exposing hydrophobic regions that promote aggregation. Freeze-thaw cycles are also a major contributor.

    • pH and Ionic Strength: Deviations from the optimal pH and ionic strength can alter the antibody's surface charge, leading to instability and aggregation.

    • Mechanical Stress: Agitation, stirring, and pumping can introduce mechanical stress, leading to unfolding and aggregation at air-water interfaces.

    • Conjugation Process: The chemical process of attaching a label (e.g., a fluorophore or a drug) can alter the antibody's surface properties, increasing its hydrophobicity and propensity to aggregate. Over-labeling is a common cause of aggregation.

Q3: How does the labeling (conjugation) process contribute to aggregation?

A3: The conjugation process can significantly impact antibody stability. The addition of small molecules can decrease the thermal stability of the antibody. The hydrophobicity of the label or crosslinker can increase the overall hydrophobicity of the antibody, promoting self-association. Furthermore, the reaction conditions, such as pH and the use of organic co-solvents, can be destabilizing. The location of the conjugation site on the antibody is also critical; modification of certain residues can lead to conformational changes and instability.

Q4: Can aggregated antibodies be salvaged?

A4: Yes, in many cases, aggregates can be removed from an antibody solution. Common methods include:

  • Size Exclusion Chromatography (SEC): This technique separates molecules based on size and is effective at removing aggregates.

  • Ion Exchange Chromatography (IEX): This method separates molecules based on charge and can be optimized to remove aggregates that have a different surface charge distribution than the monomeric antibody.

  • Hydrophobic Interaction Chromatography (HIC): This technique separates molecules based on hydrophobicity and is often used to remove aggregates, which tend to be more hydrophobic than monomers.

  • Centrifugation: For larger, insoluble aggregates, high-speed centrifugation can be used to pellet the aggregates.

  • Filtration: Filtration methods can efficiently separate antibodies based on their size.

Troubleshooting Guide

This section addresses specific issues you might encounter with labeled antibody aggregation.

Problem Potential Cause(s) Recommended Solution(s)
Visible precipitation or turbidity after labeling reaction. Over-labeling, incorrect buffer pH, high concentration of labeling reagent, inherent instability of the antibody.Reduce the molar excess of the labeling reagent. Ensure the buffer pH is optimal for both the antibody and the reaction (typically pH 7.2-8.5 for NHS esters). Add the labeling reagent slowly with gentle mixing. Consider performing a buffer exchange to a more stabilizing buffer post-labeling.
Increased aggregation observed after freeze-thaw cycles. Protein denaturation and unfolding at the ice-liquid interface.Aliquot the antibody into single-use volumes to minimize the number of freeze-thaw cycles. Avoid using frost-free freezers, as they have temperature fluctuations. Consider adding cryoprotectants like glycerol.
Gradual increase in aggregation during storage at 2-8°C. Microbial growth, oxidation, or inherent instability in the storage buffer.For short-term storage, consider adding a bacteriostatic agent like 0.05% sodium azide. Ensure the storage buffer has the optimal pH and includes stabilizing excipients. For long-term storage, freezing at -20°C or -80°C is generally recommended.
Poor performance in assay (e.g., low signal, high background). Presence of soluble aggregates interfering with binding. Aggregation may have denatured the antibody.Remove aggregates by centrifugation, filtration, or chromatography before use. Optimize the antibody concentration used in the assay.

Experimental Protocols

Protocol 1: Removal of Aggregates by High-Speed Centrifugation

This protocol is suitable for removing larger, insoluble aggregates.

  • Transfer the antibody solution to a low-binding microcentrifuge tube.

  • Centrifuge the solution at a high speed (e.g., 15,000 x g) for 15-30 minutes at 4°C.

  • Carefully collect the supernatant, which contains the soluble, monomeric antibody, leaving the pelleted aggregates behind.

  • Measure the concentration of the clarified antibody solution.

Protocol 2: Buffer Optimization for Labeled Antibody Storage

This protocol outlines a general approach to screen for optimal buffer conditions to minimize aggregation.

  • Buffer Preparation: Prepare a panel of buffers with varying pH (e.g., acetate, citrate, histidine, phosphate) and ionic strengths.

  • Excipient Addition: For each buffer, prepare formulations with and without common stabilizing excipients.

    • Sugars: Sucrose or Trehalose (e.g., 5-10%) to reduce hydrophobic interactions.

    • Amino Acids: Arginine or Glycine (e.g., 50-250 mM) to decrease protein-protein interactions.

    • Surfactants: Polysorbate 20 or 80 (e.g., 0.01-0.1%) to prevent surface-induced aggregation.

  • Buffer Exchange: Exchange the labeled antibody into each of the prepared buffer formulations using dialysis or a centrifugal diafiltration device.

  • Stability Assessment:

    • Initial Analysis: Immediately after buffer exchange, analyze a small aliquot of each formulation for aggregation using a suitable technique (e.g., size exclusion chromatography, dynamic light scattering).

    • Accelerated Stability Study: Incubate the remaining samples at an elevated temperature (e.g., 40°C) for a defined period (e.g., 1-4 weeks).

    • Final Analysis: Analyze the samples again for aggregation and compare the results to the initial analysis to identify the most stabilizing buffer formulation.

Visualizations

Troubleshooting_Antibody_Aggregation start Aggregation Detected check_storage Review Storage Conditions start->check_storage check_handling Review Handling Procedures start->check_handling check_buffer Assess Buffer Composition start->check_buffer optimize_storage Optimize Storage (Aliquot, Temp) check_storage->optimize_storage Improper? optimize_handling Minimize Freeze-Thaw & Mechanical Stress check_handling->optimize_handling Improper? optimize_buffer Optimize Buffer (pH, Excipients) check_buffer->optimize_buffer Sub-optimal? remove_aggregates Remove Aggregates centrifugation Centrifugation remove_aggregates->centrifugation Large/Insoluble filtration Filtration remove_aggregates->filtration Size-based chromatography Chromatography (SEC/IEX) remove_aggregates->chromatography High Purity end_node Monomeric Antibody Ready for Use centrifugation->end_node filtration->end_node chromatography->end_node optimize_storage->remove_aggregates optimize_handling->remove_aggregates optimize_buffer->remove_aggregates

Caption: Troubleshooting workflow for addressing labeled antibody aggregation.

Factors_Contributing_to_Aggregation aggregation Labeled Antibody Aggregation intrinsic Intrinsic Factors intrinsic->aggregation sequence Amino Acid Sequence intrinsic->sequence structure 3D Structure intrinsic->structure extrinsic Extrinsic Factors extrinsic->aggregation temperature Temperature (Heat, Freeze-Thaw) extrinsic->temperature ph_ionic pH & Ionic Strength extrinsic->ph_ionic mechanical Mechanical Stress (Agitation) extrinsic->mechanical conjugation Conjugation Process conjugation->aggregation over_labeling Over-labeling conjugation->over_labeling hydrophobicity Label/Linker Hydrophobicity conjugation->hydrophobicity reaction_cond Reaction Conditions conjugation->reaction_cond

Caption: Key factors contributing to the aggregation of labeled antibodies.

References

Technical Support Center: Improving Cell Permeability of Biotin-PEG4-Amine Conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Biotin-PEG4-Amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the cellular uptake of these conjugates. Here you will find troubleshooting advice and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of cellular uptake for biotin-conjugated molecules?

The primary mechanism for the cellular uptake of biotin-conjugated molecules is receptor-mediated endocytosis.[1][2] Many cells, particularly cancer cells, overexpress biotin receptors on their surface.[2] The binding of biotin to these receptors triggers the internalization of the conjugate into the cell.[1][3]

Q2: How does the PEG4 linker in this compound affect cell permeability?

The PEG4 linker is a short polyethylene glycol chain that offers several advantages, including increased water solubility and reduced aggregation of the conjugate. It also provides a flexible spacer, which can minimize steric hindrance between the biotin molecule and its receptor. However, PEGylation, in general, can sometimes decrease cellular uptake by creating a hydrophilic shield that may hinder interactions with the cell membrane.

Q3: My this compound conjugate shows low cellular uptake. What are the possible reasons?

Low cellular uptake of your conjugate can be attributed to several factors:

  • Low expression of biotin receptors: The target cells may not express a sufficient number of biotin receptors for efficient uptake.

  • Steric hindrance: The conjugated molecule (your payload) might be large or positioned in a way that blocks the biotin from binding to its receptor.

  • Instability of the conjugate: The linkage between your molecule and the this compound might be unstable, leading to premature cleavage before reaching the target cells.

  • Endosomal entrapment: The conjugate may be successfully internalized but remains trapped within endosomes, preventing the payload from reaching its intracellular target.

Q4: How can I enhance the cellular uptake of my this compound conjugate?

Several strategies can be employed to enhance cellular uptake:

  • Optimize the linker: Consider using linkers that are sensitive to the intracellular environment. For example, pH-sensitive linkers can cleave in the acidic environment of endosomes, and enzyme-cleavable linkers can be designed to be recognized by specific intracellular enzymes.

  • Incorporate endosomal escape moieties: Adding components that facilitate escape from endosomes, such as certain peptides or polymers, can improve the cytosolic delivery of your payload.

  • Increase targeting specificity: If targeting cancer cells, confirm the overexpression of biotin receptors in your specific cell line. For other cell types, consider alternative targeting ligands.

Q5: What are some common methods to quantify the cell permeability of my conjugate?

Common methods for quantifying cell permeability include:

  • Fluorescence microscopy: Conjugate your payload to a fluorescent dye and visualize its uptake using confocal or fluorescence microscopy.

  • Flow cytometry: This technique allows for the quantification of fluorescently labeled conjugates on a single-cell basis, providing population-level data on uptake efficiency.

  • In vitro cell monolayer assays: Using cell lines like Caco-2, you can measure the transport of your conjugate across a cell monolayer, which mimics an epithelial barrier.

Troubleshooting Guide

This guide provides solutions to common problems encountered when working with this compound conjugates.

Problem Possible Cause Suggested Solution
Low to no cellular uptake observed. 1. Low biotin receptor expression on target cells.2. Steric hindrance of the biotin-receptor interaction.3. The conjugate is not stable in the experimental medium.1. Verify biotin receptor expression levels in your cell line using techniques like Western blot or flow cytometry.2. Synthesize conjugates with longer PEG linkers (e.g., PEG8, PEG12) to increase the distance between the payload and biotin.3. Assess the stability of your conjugate in culture medium over time using techniques like HPLC or mass spectrometry.
Payload appears to be stuck in vesicles and not reaching the cytosol. Endosomal/lysosomal entrapment of the conjugate.1. Incorporate an endosomal escape moiety into your conjugate design.2. Use a linker that is cleaved within the endosome (e.g., a pH-sensitive hydrazone linker).
High off-target toxicity is observed. 1. Premature release of the payload before reaching the target cells.2. Non-specific uptake by healthy cells.1. Redesign the linker for greater stability in circulation.2. Enhance targeting by ensuring your target cells have significantly higher biotin receptor expression compared to non-target cells.
Inconsistent results between experiments. 1. Variability in cell culture conditions (e.g., cell passage number, confluency).2. Inconsistent preparation of the conjugate.1. Standardize all cell culture parameters and use cells within a consistent passage number range.2. Ensure a consistent and reproducible protocol for the synthesis and purification of your conjugate.

Experimental Protocols

Protocol 1: Cellular Uptake Assay using Fluorescence Microscopy

Objective: To qualitatively and semi-quantitatively assess the cellular uptake of a fluorescently labeled this compound conjugate.

Methodology:

  • Cell Seeding: Seed your target cells onto glass-bottom dishes or chamber slides and allow them to adhere and grow to 50-70% confluency.

  • Conjugate Preparation: Prepare a stock solution of your fluorescently labeled this compound conjugate in a suitable solvent (e.g., DMSO). Dilute the stock solution to the desired final concentration in pre-warmed cell culture medium.

  • Incubation: Remove the old medium from the cells and replace it with the medium containing the conjugate. Incubate the cells for various time points (e.g., 30 min, 1h, 4h, 24h) at 37°C in a CO2 incubator.

  • Washing: After incubation, wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove any non-internalized conjugate.

  • Fixation and Staining (Optional): Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. If desired, stain the nuclei with a fluorescent nuclear stain (e.g., DAPI) to aid in visualization.

  • Imaging: Mount the coverslips or view the dishes directly using a fluorescence or confocal microscope. Acquire images using the appropriate filter sets for your fluorophore and nuclear stain.

Protocol 2: In Vitro Permeability Assay using a Caco-2 Cell Monolayer

Objective: To quantitatively measure the transport of a this compound conjugate across an intestinal epithelial barrier model.

Methodology:

  • Caco-2 Cell Culture: Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • TEER Measurement: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer. A high TEER value indicates a well-formed barrier.

  • Transport Experiment:

    • Add your this compound conjugate to the apical (upper) chamber of the Transwell® insert.

    • At various time points (e.g., 1, 2, 4, 6 hours), collect samples from the basolateral (lower) chamber.

    • Replace the collected volume in the basolateral chamber with fresh, pre-warmed medium.

  • Quantification: Analyze the concentration of your conjugate in the collected basolateral samples using a suitable analytical method (e.g., LC-MS, fluorescence plate reader if the conjugate is fluorescently labeled).

  • Apparent Permeability Coefficient (Papp) Calculation: Calculate the Papp value to quantify the permeability of your conjugate across the Caco-2 monolayer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_cells Seed and Culture Target Cells incubation Incubate Cells with Conjugate prep_cells->incubation prep_conjugate Prepare this compound Conjugate Solution prep_conjugate->incubation washing Wash Cells to Remove Extracellular Conjugate incubation->washing imaging Fluorescence Microscopy washing->imaging flow_cytometry Flow Cytometry Analysis washing->flow_cytometry permeability_assay Caco-2 Permeability Assay washing->permeability_assay

Caption: Experimental workflow for assessing the cell permeability of this compound conjugates.

signaling_pathway Biotin_Conjugate This compound Conjugate Biotin_Receptor Biotin Receptor Biotin_Conjugate->Biotin_Receptor Binding Endosome Endosome Biotin_Receptor->Endosome Receptor-Mediated Endocytosis Cell_Membrane Cell Membrane Lysosome Lysosome Endosome->Lysosome Fusion Payload_Release Payload Release Endosome->Payload_Release Endosomal Escape or Linker Cleavage Cytosol Cytosol Payload_Release->Cytosol Intracellular_Target Intracellular Target Cytosol->Intracellular_Target Action

Caption: Generalized pathway of biotin-receptor mediated endocytosis for this compound conjugates.

References

Technical Support Center: Purifying Biotin-PEG4-Amine Labeled Peptides

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the challenges encountered during the purification of Biotin-PEG4-Amine labeled peptides.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your purification workflow in a question-and-answer format.

Q1: Why is the yield of my biotinylated peptide low after affinity purification with streptavidin beads?

A1: Low recovery of your biotinylated peptide can stem from several factors related to the strong interaction between biotin and streptavidin, as well as the efficiency of the biotinylation reaction itself.

  • Incomplete Biotinylation: The initial labeling reaction may not have gone to completion, resulting in a significant portion of unlabeled peptide. It is crucial to verify the extent of biotinylation before purification. This can be assessed by mass spectrometry, which will show a mass shift corresponding to the addition of the this compound group.[1]

  • Inefficient Elution: The bond between biotin and streptavidin is one of the strongest non-covalent interactions known, making elution challenging.[2] Harsh elution conditions are often required, which can sometimes lead to peptide degradation or incomplete recovery.

  • Steric Hindrance: The accessibility of the biotin tag on your peptide could be hindered by the peptide's folding, potentially preventing its binding to the streptavidin resin.[1]

  • Protein Degradation: The presence of proteases during your purification process can lead to the degradation of your target peptide, thus reducing the final yield.[3] It is advisable to use protease inhibitors throughout the purification process.

Q2: I am observing unexpected peaks during HPLC purification of my biotinylated peptide. What could be the cause?

A2: The presence of unexpected peaks in your HPLC chromatogram can be attributed to several factors, ranging from impurities from the synthesis to issues with the HPLC system itself.

  • Synthesis-Related Impurities: These can include deletion sequences (peptides missing one or more amino acids), truncated sequences, or peptides with protecting groups that were not successfully removed.

  • Side Reactions: During the biotinylation step, side reactions can occur. For example, the NHS ester of a biotinylation reagent can react with side chains of other amino acids besides the intended primary amine.

  • Peptide Aggregation: The this compound modification can sometimes influence the solubility and aggregation properties of the peptide. Aggregates may appear as broad or multiple peaks.

  • Column Contamination: Buildup of strongly retained compounds from previous runs can leach off the column, appearing as extraneous peaks.

  • Mobile Phase Issues: Changes in the mobile phase composition, such as incorrect preparation or degradation, can affect peptide retention times and lead to spurious peaks.

Q3: My biotinylated peptide is not binding to the streptavidin affinity column. What should I do?

A3: Failure to bind to the affinity column is a common issue that can often be resolved by examining the following:

  • Confirmation of Biotinylation: First, ensure that your peptide is indeed biotinylated. This can be verified using mass spectrometry to confirm the expected mass increase. A western blot using streptavidin-HRP can also be used to detect the biotin tag.

  • Tag Accessibility: The biotin tag may be buried within the three-dimensional structure of the peptide, making it inaccessible to the streptavidin on the beads. Consider redesigning the peptide with the biotin tag at a different terminus or on an internal lysine residue that is more exposed.

  • Binding Buffer Conditions: Ensure your binding buffer is at an appropriate pH (typically neutral, pH 7.2-8.0) and does not contain substances that could interfere with the biotin-streptavidin interaction.

  • Column Capacity: Overloading the column with too much peptide can lead to unbound material in the flow-through. Ensure you are using an adequate amount of streptavidin resin for the quantity of your peptide.

Frequently Asked Questions (FAQs)

Q1: What are the best elution conditions for releasing my biotinylated peptide from streptavidin beads?

A1: Due to the high affinity of the biotin-streptavidin interaction, elution often requires denaturing or harsh conditions. The choice of elution buffer depends on the downstream application of your peptide. Here are some common strategies:

  • Low pH: Buffers with a low pH (e.g., 0.1 M glycine-HCl, pH 2.0-2.8) can disrupt the interaction. It is important to neutralize the eluted fractions immediately to prevent peptide degradation.

  • High Concentration of Free Biotin: A high concentration of free biotin (e.g., 2-10 mM) can be used to competitively elute the biotinylated peptide. This method is often performed at an elevated temperature (e.g., 95°C) to be effective.

  • Denaturing Agents: Strong denaturants like 6-8 M Guanidine-HCl or 2% SDS can effectively elute the peptide. However, these conditions will denature the peptide and are often incompatible with downstream functional assays unless a refolding step is performed.

Q2: Can I avoid eluting my peptide and still analyze it?

A2: Yes, on-bead digestion is a common alternative to elution, especially for mass spectrometry analysis. In this method, the peptide, while still bound to the streptavidin beads, is subjected to enzymatic digestion (e.g., with trypsin). The resulting peptide fragments (excluding the biotinylated fragment which remains bound) are then collected and analyzed. This approach avoids the harsh elution conditions and can lead to higher recovery of peptide fragments for identification.

Q3: How does the PEG4 linker in this compound affect purification?

A3: The polyethylene glycol (PEG) spacer arm offers several advantages:

  • Increased Solubility: PEG is hydrophilic, and its inclusion can improve the aqueous solubility of the labeled peptide, which can be beneficial during purification and handling.

  • Reduced Steric Hindrance: The flexible PEG4 linker extends the biotin moiety away from the peptide backbone. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to streptavidin.

  • Minimized Aggregation: For some peptides prone to aggregation, the hydrophilic PEG linker can help to reduce this issue.

Q4: What are the key considerations for HPLC purification of this compound labeled peptides?

A4: For successful HPLC purification, consider the following:

  • Column Choice: A C18 reversed-phase column is typically a good starting point for peptide purification. For very hydrophobic or large peptides, a C4 or C8 column might provide better resolution.

  • Mobile Phase: A common mobile phase system consists of water with 0.1% trifluoroacetic acid (TFA) as solvent A and acetonitrile with 0.1% TFA as solvent B. TFA acts as an ion-pairing agent to improve peak shape.

  • Gradient Optimization: A broad gradient (e.g., 5% to 95% B over 30 minutes) is often used for initial scouting runs. For better separation of closely eluting impurities, a shallower gradient should be employed.

  • Sample Preparation: Ensure your sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm filter before injection to prevent clogging the column and HPLC system.

Data Presentation

Table 1: Comparison of Common Elution Conditions for Streptavidin Affinity Chromatography

Elution MethodElution Buffer CompositionConditionsAdvantagesDisadvantages
Low pH 0.1 M Glycine-HClpH 2.0 - 2.8Mildly denaturing, can be neutralized.May not be sufficient for complete elution; risk of acid-labile peptide degradation.
Competitive Elution 2-10 mM Biotin in PBS95°C for 5-10 minutesRecovers peptide in a non-denatured state (after cooling).Requires heat, which can affect some peptides; may require removal of excess biotin.
Denaturing (Guanidine) 6 - 8 M Guanidine-HClpH 1.5Highly effective for complete elution.Harshly denaturing, requires subsequent refolding for functional assays.
Denaturing (SDS) 2% SDS in 50 mM Tris-HCl95°C for 5 minutesVery effective elution.Strongly denaturing; SDS can be difficult to remove and may interfere with downstream analysis like mass spectrometry.
Organic Solvent 80% Acetonitrile, 0.1% TFARoom TemperatureCan be effective for some peptides.May not be universally effective; can cause peptide precipitation.

Experimental Protocols

Protocol 1: Affinity Purification of this compound Labeled Peptides using Streptavidin Agarose
  • Resin Preparation:

    • Thoroughly resuspend the streptavidin agarose resin.

    • Transfer the desired amount of slurry to a microcentrifuge tube.

    • Wash the resin twice with 10 bed volumes of wash buffer (e.g., PBS, pH 7.4). Centrifuge at low speed (e.g., 500 x g) for 1 minute between washes and carefully aspirate the supernatant.

  • Binding:

    • Dissolve the crude biotinylated peptide in binding buffer (PBS, pH 7.4) to a final concentration of approximately 1 mg/mL.

    • Add the peptide solution to the equilibrated streptavidin resin.

    • Incubate for 1-2 hours at room temperature with gentle end-over-end rotation.

  • Washing:

    • Pellet the resin by centrifugation (500 x g for 1 minute) and discard the supernatant.

    • Wash the resin three times with 10 bed volumes of wash buffer to remove non-specifically bound impurities.

  • Elution (choose one method from Table 1):

    • Low pH Elution: Add 2-3 bed volumes of 0.1 M glycine-HCl, pH 2.5 to the resin. Incubate for 5-10 minutes with gentle mixing. Centrifuge and collect the supernatant. Repeat this step 2-3 times and pool the eluates. Immediately neutralize the pooled fractions with 1 M Tris-HCl, pH 8.5.

    • Competitive Elution: Add 2-3 bed volumes of 5 mM biotin in PBS to the resin. Incubate at 95°C for 5 minutes. Centrifuge and collect the supernatant.

  • Post-Elution Processing:

    • Desalt the eluted peptide using a desalting column or dialysis to remove elution buffer components.

    • Lyophilize the purified peptide for storage.

Protocol 2: On-Bead Digestion for Mass Spectrometry Analysis
  • Affinity Capture:

    • Perform steps 1-3 of the Affinity Purification protocol as described above. After the final wash, ensure all residual wash buffer is removed.

  • Reduction and Alkylation:

    • Resuspend the beads in 100 µL of 100 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add iodoacetamide to a final concentration of 55 mM. Incubate in the dark for 20 minutes.

  • Digestion:

    • Add sequencing-grade trypsin to the bead slurry (e.g., at a 1:50 enzyme-to-substrate ratio, assuming an estimated amount of bound peptide).

    • Incubate overnight at 37°C with gentle shaking.

  • Peptide Fragment Collection:

    • Centrifuge the tubes and carefully transfer the supernatant containing the digested peptide fragments to a new tube.

    • To recover any remaining peptides, wash the beads with 50 µL of 50% acetonitrile/0.1% formic acid. Combine this wash with the initial supernatant.

  • Sample Cleanup:

    • Acidify the pooled supernatant with formic acid to a final concentration of 0.1%.

    • Desalt the peptide fragments using a C18 StageTip or ZipTip prior to LC-MS/MS analysis.

Visualizations

experimental_workflow cluster_synthesis Peptide Synthesis & Labeling cluster_purification Purification cluster_analysis Analysis synthesis Solid Phase Peptide Synthesis labeling This compound Labeling synthesis->labeling cleavage Cleavage & Deprotection labeling->cleavage affinity Streptavidin Affinity Chromatography cleavage->affinity hplc RP-HPLC affinity->hplc ms Mass Spectrometry (QC) hplc->ms lyophilization Lyophilization (Final Product) ms->lyophilization

Caption: A typical experimental workflow for producing purified this compound labeled peptides.

troubleshooting_logic start Low Yield After Purification check_biotinylation Verify Biotinylation Efficiency (Mass Spec) start->check_biotinylation check_binding Assess Binding to Resin check_biotinylation->check_binding Biotinylation Confirmed optimize_labeling Optimize Labeling Reaction: - Reagent concentration - Reaction time - pH check_biotinylation->optimize_labeling Incomplete Labeling check_elution Optimize Elution Conditions success Purification Successful check_elution->success Yield Improves on_bead_digest Consider On-Bead Digestion for Mass Spec Analysis check_elution->on_bead_digest Yield Still Low check_binding->check_elution Binding Successful troubleshoot_binding Troubleshoot Binding: - Check tag accessibility - Verify buffer conditions - Rule out column overload check_binding->troubleshoot_binding No Binding

Caption: A logical troubleshooting workflow for addressing low yield in biotinylated peptide purification.

signaling_pathway_placeholder cluster_affinity_purification Affinity Purification Steps start Crude Biotinylated Peptide bind Bind to Streptavidin Beads start->bind wash Wash to Remove Impurities bind->wash elute Elute Biotinylated Peptide wash->elute on_bead OR On-Bead Digestion wash->on_bead purified Purified Peptide elute->purified digested Digested Peptides for MS on_bead->digested

Caption: Key decision points in the affinity purification of biotinylated peptides.

References

Avoiding side reactions with the primary amine of Biotin-PEG4-Amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals effectively use Biotin-PEG4-Amine while avoiding common side reactions involving its primary amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive group?

This compound is a biotinylation reagent that contains a biotin moiety, a polyethylene glycol (PEG) spacer, and a terminal primary amine (-NH2)[1][2]. The primary amine is the key reactive group, which is nucleophilic and can react with various electrophilic functional groups to form stable covalent bonds[3][4]. This allows for the conjugation of biotin to other molecules, such as proteins, antibodies, or nucleic acids[1].

Q2: What are the most common chemical reactions involving the primary amine of this compound?

The most common reaction is the acylation of the primary amine with an N-hydroxysuccinimide (NHS) ester-functionalized molecule to form a stable amide bond. This is a widely used method for biotinylating proteins and other biomolecules. The primary amine can also react with other functional groups such as aldehydes to form Schiff bases (which can be reduced to stable secondary amines), isocyanates to form urea linkages, and epoxides. Additionally, it can be coupled to carboxylic acids using carbodiimide chemistry (e.g., with EDC or HATU).

Q3: What is the primary side reaction to be aware of when using this compound in a reaction with an NHS ester?

The primary competing side reaction is the hydrolysis of the NHS ester. The NHS ester is susceptible to reaction with water, which renders it inactive and unable to react with the primary amine of this compound. The rate of hydrolysis increases significantly with increasing pH.

Q4: Why is it important to avoid certain buffers in my reaction?

Buffers containing primary amines, such as Tris or glycine, should be strictly avoided. The primary amines in these buffers will compete with the this compound for reaction with your target molecule (e.g., an NHS-ester activated protein), leading to significantly reduced labeling efficiency.

Q5: How can I protect the primary amine of this compound if I need to perform a reaction on another part of my molecule?

In complex multi-step syntheses, it may be necessary to temporarily protect the primary amine to prevent it from reacting prematurely. Carbamate-based protecting groups, such as tert-butyloxycarbonyl (Boc) or carboxybenzyl (Cbz), are commonly used for this purpose. These groups render the amine non-nucleophilic and can be removed under specific conditions that do not affect other parts of the molecule.

Troubleshooting Guide

Problem Possible Cause Solution
Low or No Biotinylation Reaction buffer contains primary amines (e.g., Tris, glycine).Use an amine-free buffer such as PBS, HEPES, or bicarbonate/carbonate buffer.
Incorrect pH of the reaction buffer.For NHS ester reactions, ensure the pH is between 7.2 and 8.5 for optimal reactivity of the primary amine. At lower pH, the amine is protonated and non-nucleophilic.
Hydrolysis of the NHS ester.Prepare the NHS-ester activated molecule solution immediately before use. Avoid storing it in aqueous solutions. Work quickly and efficiently once the reagent is reconstituted.
Insufficient molar excess of one of the reactants.Optimize the molar ratio of this compound to your target molecule. A 2- to 10-fold molar excess of the amine-containing reagent is a common starting point.
Protein Precipitation After Biotinylation Over-biotinylation leading to changes in protein solubility.Reduce the molar excess of the biotinylation reagent in the reaction. Perform a titration to find the optimal concentration that does not cause precipitation.
Denaturation of the protein.Ensure the reaction conditions (pH, temperature) are not denaturing your protein. Some proteins are sensitive to changes in their isoelectric point due to the modification of amine groups.
Inconsistent Results Between Batches Incomplete reaction or removal of excess reagents.Ensure the reaction goes to completion by optimizing reaction time. Thoroughly remove unreacted biotinylation reagent and byproducts using dialysis or a desalting column.
Variability in the degree of biotinylation.Quantify the degree of biotinylation after each reaction. This can be done using assays like the HABA assay or by using traceable biotinylation reagents.

Experimental Protocol: Biotinylation of an Antibody with an NHS Ester

This protocol describes the biotinylation of an antibody using an N-hydroxysuccinimide (NHS) ester-activated molecule, which will react with the primary amine of this compound. For this example, we will assume you have an NHS-ester activated protein that you want to conjugate to this compound.

Materials:

  • Antibody (or other protein) activated with an NHS ester

  • This compound

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Antibody: Dissolve or dialyze your NHS-ester activated antibody into the amine-free reaction buffer.

  • Prepare this compound Solution: Immediately before use, dissolve the this compound in the reaction buffer to a desired stock concentration (e.g., 10 mM).

  • Reaction:

    • Add a 5- to 20-fold molar excess of the this compound solution to the antibody solution. The optimal ratio should be determined empirically.

    • Incubate the reaction at room temperature for 30-60 minutes or at 4°C for 2 hours.

  • Quench the Reaction: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification: Remove the excess, unreacted this compound and quenching buffer components by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Storage: Store the biotinylated antibody under conditions that are optimal for the unmodified antibody.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Reaction pH (for NHS esters) 7.2 - 8.5Balances amine reactivity (deprotonated) with minimizing NHS ester hydrolysis.
Molar Excess of Amine Reagent 2x - 20xDrives the reaction to completion; the optimal ratio should be determined empirically to avoid over-labeling.
Reaction Temperature 4°C or Room TemperatureLower temperatures can reduce the rate of hydrolysis and may be gentler for sensitive proteins.
Reaction Time 30 - 120 minutesSufficient time for the reaction to proceed; longer times may increase hydrolysis.
Quenching Agent Concentration 50 - 100 mMEffectively stops the reaction by consuming unreacted NHS esters.

Visualizations

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Biotin_PEG4_Amine Biotin-PEG4-NH₂ Conjugate Biotin-PEG4-NH-CO-Molecule (Stable Amide Bond) Biotin_PEG4_Amine->Conjugate NHS_Ester Molecule-NHS Ester NHS_Ester->Conjugate Conditions pH 7.2 - 8.5 Amine-free buffer Conditions->Conjugate NHS NHS (byproduct) Start Low Biotinylation Efficiency Check_Buffer Is the buffer amine-free (e.g., PBS, HEPES)? Start->Check_Buffer Change_Buffer Switch to an amine-free buffer. Check_Buffer->Change_Buffer No Check_pH Is the pH between 7.2 and 8.5? Check_Buffer->Check_pH Yes Change_Buffer->Check_pH Adjust_pH Adjust pH to the optimal range. Check_pH->Adjust_pH No Check_Reagent Was the NHS-ester reagent prepared fresh? Check_pH->Check_Reagent Yes Adjust_pH->Check_Reagent Prepare_Fresh Use freshly prepared NHS-ester reagent. Check_Reagent->Prepare_Fresh No Check_Molar_Ratio Is the molar ratio of This compound sufficient? Check_Reagent->Check_Molar_Ratio Yes Prepare_Fresh->Check_Molar_Ratio Increase_Ratio Increase the molar excess of the amine. Check_Molar_Ratio->Increase_Ratio No Success Successful Biotinylation Check_Molar_Ratio->Success Yes Increase_Ratio->Success cluster_biotin Biotin cluster_peg PEG4 Spacer cluster_amine Primary Amine B Biotin Ring P -(CH₂CH₂O)₄- B->P -Linker- A -NH₂ P->A -Linker-

References

Validation & Comparative

A Head-to-Head Comparison of Biotinylation Reagents: Biotin-PEG4-Amine vs. NHS-PEG4-Biotin for Protein Labeling

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient labeling of proteins with biotin is a cornerstone of modern molecular biology, enabling a wide array of applications from affinity purification to sensitive detection. The choice of biotinylation reagent is a critical decision that can significantly impact the outcome of an experiment. This guide provides an objective, data-driven comparison of two prevalent biotinylation reagents: Biotin-PEG4-Amine, which targets carboxyl groups, and NHS-PEG4-Biotin, which targets primary amines.

This comparison will delve into their mechanisms of action, labeling specificity, and experimental workflows. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the necessary information to select the most appropriate reagent for their specific research needs.

Executive Summary

FeatureThis compoundNHS-PEG4-Biotin
Target Functional Group Carboxyl groups (Aspartic Acid, Glutamic Acid, C-terminus)Primary amines (Lysine, N-terminus)
Reaction Chemistry Two-step carbodiimide chemistry (EDC/NHS activation)One-step amine acylation
Reaction pH Activation: pH 4.5-5.5; Conjugation: pH 7.2-7.5pH 7-9
Specificity Potentially higher specificity if lysines are abundant or in active sitesCan be non-specific due to the abundance of lysine residues on the protein surface[1]
Potential Impact on Protein May alter function if carboxyl groups are in the active siteMay alter function if lysine residues are in the active site
Complexity More complex, two-step protocolSimple, one-step protocol
Key Advantage Useful when primary amines are unavailable or need to be preserved for function[2]Straightforward and widely used for general protein biotinylation

Mechanisms of Action

NHS-PEG4-Biotin operates through a straightforward and widely used chemical reaction. The N-hydroxysuccinimide (NHS) ester is an amine-reactive group that readily undergoes nucleophilic attack by the primary amines found on the side chains of lysine residues and the N-terminus of a protein. This reaction forms a stable amide bond, covalently linking the biotin-PEG4 moiety to the protein. The reaction is typically carried out in a buffer with a pH between 7 and 9.

This compound , in contrast, is used to label the carboxyl groups present on aspartic acid and glutamic acid residues, as well as the C-terminus of the protein. This process is more involved, requiring a two-step approach. First, the carboxyl groups on the protein are activated using a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This activation step forms a semi-stable NHS ester intermediate. In the second step, the primary amine of this compound reacts with this activated carboxyl group to form a stable amide bond.

Experimental Data: A Comparative Overview

While direct head-to-head studies providing quantitative comparisons of labeling efficiency and functional impact for the same protein are not extensively published, the principles of the chemistries allow for a qualitative and semi-quantitative comparison. The efficiency of labeling is highly dependent on the specific protein's amino acid composition and structure.

ParameterThis compound (Carboxyl Labeling)NHS-PEG4-Biotin (Amine Labeling)Data Insights
Typical Molar Ratio (Reagent:Protein) EDC/NHS: 20-50 fold excess; this compound: 20-50 fold excess10-50 fold excessHigher ratios generally lead to a higher degree of labeling, but risk of protein precipitation and loss of function increases.
Achievable Degree of Labeling (DOL) Variable, depends on accessible carboxyl groups and reaction optimization.Typically 1-10 biotins per antibody, can be higher.The number of accessible primary amines is often higher than carboxyl groups on the protein surface.
Potential for Protein Aggregation Lower, due to the hydrophilic PEG4 spacer.Lower, due to the hydrophilic PEG4 spacer. The PEG spacer in both reagents enhances the water solubility of the labeled protein, reducing the likelihood of aggregation compared to reagents with hydrocarbon spacers[3].
Impact on Protein Function Dependent on the role of carboxyl groups in protein structure and function.Dependent on the role of lysine residues in protein structure and function. Biotinylation can alter the structural integrity and biological activity of a protein[4][5].

Experimental Protocols

Protocol 1: Protein Labeling with NHS-PEG4-Biotin (Amine Labeling)

Materials:

  • Protein of interest (1-10 mg/mL in an amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • NHS-PEG4-Biotin

  • Anhydrous DMF or DMSO

  • Desalting column

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare Protein Solution: Ensure the protein is in an amine-free buffer like PBS. Buffers containing primary amines such as Tris will compete with the reaction.

  • Prepare NHS-PEG4-Biotin Stock Solution: Immediately before use, dissolve the NHS-PEG4-Biotin in DMF or DMSO to a concentration of 10 mM.

  • Labeling Reaction: Add a 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the protein solution. Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

  • Quench Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming excess NHS-ester. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess, unreacted biotin and byproducts using a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Protein Labeling with this compound (Carboxyl Labeling)

Materials:

  • Protein of interest (1-5 mg/mL in an amine- and carboxyl-free buffer, e.g., MES buffer, pH 4.7-5.5)

  • EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • This compound

  • Conjugation Buffer (e.g., PBS, pH 7.2-7.5)

  • Desalting column

  • Quenching Buffer (e.g., 1 M Hydroxylamine, pH 8.5)

Procedure:

  • Prepare Protein Solution: The protein should be in an amine- and carboxyl-free buffer such as MES at a slightly acidic pH.

  • Activate Carboxyl Groups: Add EDC and Sulfo-NHS to the protein solution to a final concentration of 2 mM and 5 mM, respectively. Incubate for 15 minutes at room temperature.

  • Buffer Exchange (Optional but Recommended): To improve the efficiency of the subsequent amine reaction, quickly exchange the buffer of the activated protein to the conjugation buffer (pH 7.2-7.5) using a desalting column.

  • Labeling Reaction: Immediately add a 20- to 50-fold molar excess of this compound to the activated protein solution. Incubate for 2 hours at room temperature.

  • Quench Reaction: Add quenching buffer to hydrolyze any unreacted NHS esters.

  • Purification: Purify the biotinylated protein from excess reagents using a desalting column.

Protocol 3: Determination of Degree of Biotinylation using HABA Assay

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a common method to estimate the number of biotin molecules incorporated per protein molecule.

Materials:

  • HABA/Avidin solution

  • Biotinylated protein sample (with all free biotin removed)

  • Spectrophotometer

Procedure:

  • Equilibrate the HABA/Avidin solution and the biotinylated protein sample to room temperature.

  • Pipette 900 µL of the HABA/Avidin solution into a 1 mL cuvette and measure the absorbance at 500 nm.

  • Add 100 µL of the biotinylated protein sample to the cuvette, mix well, and wait for the absorbance reading to stabilize.

  • Record the final absorbance at 500 nm.

  • Calculate the degree of biotinylation using the change in absorbance and the molar extinction coefficients of the HABA/Avidin complex and free HABA, along with the protein concentration.

Visualizing the Workflows

G Figure 1. Experimental workflow for protein labeling. cluster_0 NHS-PEG4-Biotin (Amine Labeling) cluster_1 This compound (Carboxyl Labeling) A1 Prepare Protein in Amine-Free Buffer (pH 7.2-8.0) A2 Add NHS-PEG4-Biotin A1->A2 A3 Incubate (30-60 min, RT) A2->A3 A4 Quench Reaction (Tris or Glycine) A3->A4 A5 Purify (Desalting Column) A4->A5 B1 Prepare Protein in MES Buffer (pH 4.7-5.5) B2 Activate with EDC/Sulfo-NHS B1->B2 B3 Incubate (15 min, RT) B2->B3 B4 Buffer Exchange to PBS (pH 7.2-7.5) B3->B4 B5 Add this compound B4->B5 B6 Incubate (2h, RT) B5->B6 B7 Quench Reaction (Hydroxylamine) B6->B7 B8 Purify (Desalting Column) B7->B8

Caption: A comparison of the experimental workflows for protein biotinylation.

Conclusion and Recommendations

The choice between NHS-PEG4-Biotin and this compound is fundamentally dependent on the protein of interest and the downstream application.

NHS-PEG4-Biotin is the reagent of choice for general, straightforward biotinylation due to its simple one-step protocol. However, researchers should be mindful of the potential for non-specific labeling due to the high abundance of lysine residues on many protein surfaces, which could potentially impact protein function if these residues are critical for its activity.

This compound offers a valuable alternative when:

  • The primary amines of a protein are located in the active site or are otherwise crucial for its function.

  • A higher degree of labeling specificity is desired, and accessible carboxyl groups are available.

  • The protein has few or no accessible lysine residues.

The two-step protocol for carboxyl labeling is more complex and requires careful optimization of reaction conditions.

For any biotinylation experiment, it is highly recommended to perform a functional assay on the labeled protein to ensure that its biological activity is retained. Furthermore, determining the degree of labeling is crucial for the consistency and reproducibility of experiments.

References

Unlocking Superior Performance in Bioconjugation: A Comparative Guide to Biotin-PEG4-Amine and Non-PEGylated Biotin Reagents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of modern biological research, the biotin-streptavidin interaction stands as a cornerstone technology for a myriad of applications, from immunoassays to affinity purification. The choice of biotinylation reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison between Biotin-PEG4-Amine and traditional non-PEGylated biotin reagents, offering researchers, scientists, and drug development professionals a data-driven perspective on optimizing their bioconjugation strategies.

Introduction to Biotinylation Reagents

Biotinylation is the process of covalently attaching biotin to a molecule of interest, such as a protein, antibody, or nucleic acid. This enables highly specific detection, immobilization, or purification through the remarkably strong and stable interaction between biotin and streptavidin (or avidin).

Non-PEGylated biotin reagents , such as Biotin-Amine or Biotin-NHS ester, consist of a biotin molecule linked to a reactive group via a short hydrocarbon spacer. While widely used, these reagents can present challenges related to solubility, steric hindrance, and non-specific binding.

This compound is a more advanced biotinylation reagent that incorporates a polyethylene glycol (PEG) spacer arm. Specifically, it features a four-unit PEG chain (PEG4) separating the biotin molecule from a primary amine reactive group. This seemingly simple modification confers a range of significant advantages that can dramatically improve the performance and reliability of biotin-based assays.

Key Performance Advantages of this compound

The inclusion of a hydrophilic and flexible PEG4 linker in this compound addresses several limitations inherent to non-PEGylated biotin reagents. These advantages translate to enhanced sensitivity, specificity, and robustness in a variety of applications.

Enhanced Solubility

One of the most significant advantages of this compound is its increased solubility in aqueous buffers.[1][][3][4] The hydrophilic nature of the PEG spacer imparts better water solubility to the entire biotinylated molecule, which is particularly beneficial when working with proteins that are prone to aggregation.[5] In contrast, non-PEGylated biotin reagents are often hydrophobic and may require dissolution in organic solvents like DMSO or DMF before being added to an aqueous reaction mixture. This can introduce variability and potentially impact the stability of the target molecule.

Table 1: Comparative Solubility of Biotinylation Reagents

ReagentStructureSolubility in Aqueous Buffers (e.g., PBS)Solubility in Organic Solvents (e.g., DMSO, DMF)
This compound Biotin-(PEG)4-AmineHighHigh
Non-PEGylated Biotin-Amine Biotin-AmineLow to ModerateHigh

Note: This table provides a qualitative comparison. Actual solubility can vary depending on the specific salt concentration and pH of the buffer.

Reduction of Steric Hindrance

The flexible PEG4 spacer arm in this compound acts as a flexible tether, extending the biotin moiety away from the surface of the conjugated molecule. This increased distance minimizes steric hindrance, allowing for more efficient binding of the biotin to the deep binding pocket of streptavidin. Non-PEGylated reagents with short linkers can lead to suboptimal binding, especially when biotin is attached to bulky macromolecules, as the streptavidin molecule may be sterically blocked from accessing the biotin.

This improved accessibility can lead to a higher effective binding affinity and more reliable results in applications such as pull-down assays and surface-based detection methods.

cluster_0 Non-PEGylated Biotin cluster_1 This compound Protein_NP Protein Biotin_NP Biotin Protein_NP->Biotin_NP Streptavidin_NP Streptavidin Biotin_NP->Streptavidin_NP Steric Hindrance Protein_P Protein PEG_P PEG4 Linker Protein_P->PEG_P Biotin_P Biotin PEG_P->Biotin_P Streptavidin_P Streptavidin Biotin_P->Streptavidin_P Efficient Binding

Figure 1. Reduction of steric hindrance by the PEG4 linker, facilitating efficient streptavidin binding.

Decreased Non-Specific Binding

The PEG linker is known for its ability to reduce non-specific binding of proteins and other biomolecules to surfaces. This "stealth" property is attributed to the formation of a hydrated layer by the PEG chains, which repels the non-specific adsorption of extraneous proteins. In applications like Western blotting and ELISA, using a biotinylated antibody conjugated with this compound can lead to lower background noise and, consequently, a higher signal-to-noise ratio. Non-PEGylated biotin reagents lack this protective shield, potentially leading to higher background and less sensitive assays.

Table 2: Expected Performance in Immunoassays

ParameterThis compoundNon-PEGylated Biotin Reagent
Signal-to-Noise Ratio (ELISA) HigherLower
Background (Western Blot) LowerHigher
Sensitivity IncreasedStandard

Note: This table represents expected outcomes based on the known properties of PEG. Actual results may vary depending on the specific assay conditions and blocking procedures.

Reduced Immunogenicity

For in vivo applications, such as pre-targeting strategies in drug delivery or in vivo imaging, the immunogenicity of the biotinylated molecule is a critical concern. Polyethylene glycol is well-known for its ability to reduce the immunogenicity of conjugated molecules. By masking potential epitopes on the biotinylated protein, the PEG4 linker can help to minimize an adverse immune response.

Experimental Protocols for Comparative Analysis

To empirically validate the advantages of this compound, researchers can perform direct comparative experiments. The following protocols are designed to provide a framework for such a comparison.

Experiment 1: Comparative ELISA for Signal-to-Noise Ratio

This protocol outlines a direct ELISA to compare the signal-to-noise ratio of an antigen detected with an antibody biotinylated with either Biotin-PEG4-NHS Ester or a non-PEGylated Biotin-NHS Ester.

Materials:

  • 96-well ELISA plate

  • Antigen of interest

  • Primary antibody to the antigen of interest

  • Biotin-PEG4-NHS Ester

  • Non-PEGylated Biotin-NHS Ester (e.g., NHS-Biotin)

  • Streptavidin-HRP

  • TMB substrate

  • Stop solution (e.g., 2 M H2SO4)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA)

  • Reaction Buffer (e.g., PBS)

Procedure:

  • Antibody Biotinylation:

    • Prepare two batches of the primary antibody at the same concentration in an amine-free buffer (e.g., PBS).

    • Biotinylate one batch with a 20-fold molar excess of Biotin-PEG4-NHS Ester.

    • Biotinylate the second batch with a 20-fold molar excess of the non-PEGylated Biotin-NHS Ester.

    • Incubate both reactions for 1 hour at room temperature.

    • Quench the reactions and remove excess biotin using a desalting column.

    • Determine the final concentration and degree of biotinylation for both antibody preparations.

  • ELISA:

    • Coat the wells of a 96-well plate with the antigen at an optimized concentration in Coating Buffer overnight at 4°C.

    • Wash the plate three times with Wash Buffer.

    • Block the plate with Blocking Buffer for 1-2 hours at room temperature.

    • Wash the plate three times with Wash Buffer.

    • Prepare serial dilutions of both the PEGylated and non-PEGylated biotinylated antibodies in Reaction Buffer.

    • Add the diluted antibodies to the wells and incubate for 2 hours at room temperature. Include wells with no antibody as a negative control.

    • Wash the plate three times with Wash Buffer.

    • Add Streptavidin-HRP diluted in Reaction Buffer to all wells and incubate for 1 hour at room temperature.

    • Wash the plate five times with Wash Buffer.

    • Add TMB substrate and incubate in the dark until a color develops.

    • Stop the reaction with Stop Solution and read the absorbance at 450 nm.

  • Data Analysis:

    • Calculate the signal-to-noise ratio for each antibody concentration by dividing the average absorbance of the antigen-containing wells by the average absorbance of the no-antigen control wells.

    • Compare the signal-to-noise ratios obtained with the PEGylated and non-PEGylated antibodies.

start Start biotinylate Biotinylate Antibody (PEGylated vs. Non-PEGylated) start->biotinylate coat Coat Plate with Antigen start->coat add_ab Add Diluted Biotinylated Antibodies biotinylate->add_ab block Block Plate coat->block block->add_ab add_strep Add Streptavidin-HRP add_ab->add_strep add_sub Add TMB Substrate add_strep->add_sub read Read Absorbance add_sub->read analyze Calculate and Compare Signal-to-Noise Ratio read->analyze end End analyze->end

References

A Researcher's Guide to Validating Protein Biotinylation: A Comparison of the HABA Assay and Its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the successful biotinylation of proteins is a critical step in a multitude of applications, from immunoassays to protein purification. The covalent attachment of biotin to a protein enables highly specific detection and interaction with streptavidin and its analogs. However, merely performing a biotinylation reaction is not enough; validating the extent of biotin incorporation is crucial for the reproducibility and success of downstream experiments. This guide provides a comprehensive comparison of the widely used HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay with other common validation methods, offering experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

At a Glance: Comparing Biotinylation Validation Methods

To facilitate a quick comparison, the following table summarizes the key performance characteristics of the HABA assay and its alternatives.

MethodPrincipleSensitivityCost per Sample (USD)Time per AssayKey Equipment
HABA Assay Colorimetric; displacement of HABA from avidin by biotin~1-2 nmol$5 - $15< 30 minutesSpectrophotometer
Streptavidin Gel-Shift Assay Electrophoretic mobility shift of biotinylated protein upon streptavidin bindingHigh (pmol to amol range)$10 - $252 - 4 hoursElectrophoresis system
Western Blot with Streptavidin-HRP Detection of biotinylated protein on a membrane using streptavidin-HRPVery High (ng to fg range)$20 - $504 - 6 hoursElectrophoresis and blotting system, Chemiluminescence imager
Mass Spectrometry Direct measurement of mass increase due to biotinylationExtremely High (site-specific)>$100> 24 hoursMass spectrometer
Commercial Fluorometric Kits Fluorescence enhancement or quenching upon biotin bindingVery High (pmol range)$15 - $30< 1 hourFluorescence plate reader

The HABA Assay: A Quick and Cost-Effective Standard

The HABA assay is a rapid and straightforward colorimetric method for estimating the degree of biotinylation.[1][2]

Principle of the HABA Assay

The assay is based on the interaction between HABA dye and avidin.[1][2] The HABA-avidin complex has a characteristic absorbance at 500 nm. Biotin has a much higher affinity for avidin and will displace the HABA dye, causing a decrease in absorbance at 500 nm. This change in absorbance is directly proportional to the amount of biotin in the sample, allowing for the calculation of the biotin-to-protein molar ratio.

Experimental Workflow

The general workflow for a HABA assay is depicted below.

HABA_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis p1 Prepare HABA/Avidin Solution a1 Measure A500 of HABA/Avidin (Blank) p1->a1 p2 Prepare Biotinylated Protein Sample a2 Add Biotinylated Sample p2->a2 a3 Incubate a2->a3 a4 Measure A500 of Sample Mixture a3->a4 an1 Calculate Change in A500 a4->an1 an2 Determine Moles of Biotin an1->an2 an3 Calculate Biotin:Protein Ratio an2->an3

HABA Assay Experimental Workflow
Detailed Protocol for HABA Assay

Materials:

  • HABA/Avidin solution (prepared or from a kit)

  • Biotinylated protein sample (ensure free biotin is removed via dialysis or desalting)

  • Phosphate-Buffered Saline (PBS), pH 7.2

  • Spectrophotometer and cuvettes (or a microplate reader)

Procedure:

  • Prepare HABA/Avidin Solution: If not using a pre-made solution, dissolve HABA in water with a small amount of 1N NaOH, then add to an avidin solution in PBS. A typical recipe involves adding 12.1 mg of HABA to 4.95 ml of pure water, followed by 50 µl of 1N NaOH. After dissolving, 300 µl of this HABA solution is added to 9.7 ml of PBS containing 5 mg of avidin.

  • Blank Measurement: Pipette a defined volume (e.g., 900 µl) of the HABA/Avidin solution into a cuvette and measure the absorbance at 500 nm. This is your blank reading.

  • Sample Measurement: Add a small volume (e.g., 100 µl) of your biotinylated protein sample to the cuvette. Mix well and incubate for a few minutes until the reading stabilizes.

  • Record Absorbance: Measure the absorbance of the HABA/Avidin/biotin sample mixture at 500 nm.

Calculations: The moles of biotin per mole of protein can be calculated using the Beer-Lambert law. The change in absorbance at 500 nm (ΔA500) is used to determine the concentration of biotin. The molar extinction coefficient (ε) for the HABA/avidin complex at 500 nm is 34,000 M⁻¹cm⁻¹.

Alternative Methods for Biotinylation Validation

While the HABA assay is convenient, it has limitations, including relatively low sensitivity and potential inaccuracies due to steric hindrance. For more sensitive or precise measurements, several alternative methods are available.

Streptavidin Gel-Shift Assay

This method provides a qualitative or semi-quantitative assessment of biotinylation.

Principle: The binding of streptavidin, a tetrameric protein with a molecular weight of approximately 53 kDa, to a biotinylated protein will cause a significant increase in the total molecular weight. This increase can be visualized as a "shift" in the protein's migration on an SDS-PAGE gel. The disappearance or reduction in the intensity of the original protein band corresponds to the extent of biotinylation.

Experimental Protocol:

  • Incubate a known amount of your biotinylated protein with an excess of streptavidin for 15-30 minutes at room temperature.

  • As a negative control, incubate the same amount of non-biotinylated protein with streptavidin. Also, run a lane with only the biotinylated protein.

  • Add SDS-PAGE loading buffer to your samples. Do not boil the samples containing streptavidin , as this can disrupt the streptavidin tetramer.

  • Run the samples on an SDS-PAGE gel.

  • Stain the gel with a protein stain (e.g., Coomassie Blue) and visualize the bands. A shift in the band corresponding to your protein in the presence of streptavidin confirms biotinylation.

Western Blot with Streptavidin-HRP

This is a highly sensitive method for detecting biotinylated proteins.

Principle: Similar to a standard Western blot, proteins are separated by SDS-PAGE and transferred to a membrane. Instead of a primary antibody, the membrane is probed with streptavidin conjugated to horseradish peroxidase (HRP). The HRP enzyme catalyzes a chemiluminescent reaction, allowing for the detection of the biotinylated protein.

Experimental Protocol:

  • Separate your biotinylated protein sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

  • Incubate the membrane with a dilute solution of streptavidin-HRP (typically 1:1000 to 1:20,000 dilution in blocking buffer) for 1 hour at room temperature.

  • Wash the membrane several times with TBST.

  • Add a chemiluminescent HRP substrate and image the blot using a chemiluminescence detection system. The presence of a band at the expected molecular weight of your protein confirms biotinylation. Utilizing a biotinylated secondary antibody and streptavidin conjugated PolyHRP can result in a significant increase in Western blotting sensitivity.

Mass Spectrometry

For the most precise and detailed analysis, mass spectrometry is the gold standard.

Principle: Mass spectrometry directly measures the mass-to-charge ratio of molecules. The addition of a biotin molecule to a protein results in a predictable mass shift. By analyzing the mass of the intact protein or its peptide fragments, the exact number and location of biotin modifications can be determined.

Experimental Protocol:

  • Prepare your biotinylated protein sample for mass spectrometry analysis. This may involve desalting and buffer exchange.

  • For intact mass analysis, the sample is directly infused into the mass spectrometer. The resulting spectrum will show a peak corresponding to the mass of the biotinylated protein.

  • For peptide mapping, the protein is first digested with a protease (e.g., trypsin). The resulting peptides are then separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS). This allows for the identification of the specific amino acid residues that have been biotinylated.

Commercial Fluorometric Kits

Several commercial kits offer higher sensitivity than the HABA assay.

Principle: These kits are often based on fluorescence resonance energy transfer (FRET) or other fluorescence-based detection mechanisms. For example, a fluorescently labeled avidin may be pre-bound to a quencher-labeled biotin analog. When the biotinylated sample is added, it displaces the quencher, resulting in an increase in fluorescence that is proportional to the amount of biotin. The FluoReporter™ Biotin Quantitation Assay Kit can detect as little as 4 to 80 pmol of biotin.

Experimental Protocol: Protocols vary by manufacturer, but generally involve:

  • Preparing a standard curve using the provided biotin standard.

  • Adding the biotinylated protein sample to the reaction mixture containing the fluorescent reporter.

  • Incubating for a short period.

  • Measuring the fluorescence using a fluorescence plate reader.

  • Calculating the biotin concentration based on the standard curve.

Visualizing the Biotin-Streptavidin Interaction

The remarkable affinity between biotin and streptavidin is the foundation for many of the detection methods described. The following diagram illustrates this strong and specific interaction.

Biotin_Streptavidin cluster_streptavidin Streptavidin Tetramer s1 Subunit s2 Subunit s3 Subunit s4 Subunit b1 Biotin b1->s1 High Affinity Binding b2 Biotin b2->s2 b3 Biotin b3->s3 b4 Biotin b4->s4

Biotin Binding to Streptavidin

Conclusion

The validation of protein biotinylation is an indispensable quality control step in many research and development workflows. The HABA assay remains a popular choice due to its simplicity, speed, and low cost. However, for applications requiring higher sensitivity or more detailed information, alternative methods such as streptavidin-based gel-shift assays, Western blotting, mass spectrometry, and commercial fluorometric kits offer superior performance. By understanding the principles, protocols, and comparative advantages of each method, researchers can confidently select the most appropriate tool to ensure the success of their biotin-dependent applications.

References

A Head-to-Head Comparison: Biotin-PEG4-Amine and Sulfo-NHS-Biotin for Cell Surface Labeling

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Choosing the right tool for cell surface labeling is critical for the success of a wide range of applications, from proteomic studies to the development of targeted therapeutics. This guide provides an objective comparison of two popular biotinylation strategies: a two-step chemoenzymatic approach, exemplified by the use of an amine-containing biotin derivative following enzymatic or chemical modification of the cell surface, and a one-step direct chemical labeling method using Sulfo-NHS-Biotin. While Biotin-PEG4-Amine contains a primary amine and can be used in multi-step conjugation chemistries, a more common and direct comparison to the amine-reactive Sulfo-NHS-Biotin is the use of biotin hydrazide or aminooxy biotin, which react with aldehydes generated on cell surface glycoproteins. This guide will focus on the comparison between the widely used Sulfo-NHS-Biotin and the two-step glycoprotein labeling approach.

Executive Summary

FeatureTwo-Step Glycoprotein Labeling (e.g., with Biotin Hydrazide)One-Step Amine Labeling (Sulfo-NHS-Biotin)
Target Sialic acid or galactose residues on glycoproteinsPrimary amines (lysine residues and N-termini) on proteins
Specificity High for glycoproteinsBroad for all accessible proteins with primary amines
Procedure Two steps: Oxidation followed by biotinylationOne step: Direct biotinylation
Reagent Stability Hydrazide/Aminooxy biotins are generally stable; periodate needs to be freshly prepared.Sulfo-NHS esters are moisture-sensitive and prone to hydrolysis.
Cell Permeability Reagents are cell-impermeable.Sulfo- group ensures membrane impermeability.
Potential for Protein Alteration Oxidation can potentially alter glycoprotein function.Modification of lysines can potentially alter protein structure and function.
Reported Purity of Labeled Plasma Membrane Proteins 59-85%[1]27-31%[1]

Introduction to the Labeling Chemistries

Sulfo-NHS-Biotin: Direct Labeling of Primary Amines

Sulfo-NHS-Biotin is an amine-reactive biotinylation reagent that contains an N-hydroxysulfosuccinimide (Sulfo-NHS) ester.[2][3] This reactive group efficiently forms stable amide bonds with primary amines, which are abundant on the side chains of lysine residues and the N-termini of proteins.[2] The inclusion of a sulfonate group on the NHS ring renders the molecule water-soluble and membrane-impermeable, making it a popular choice for selectively labeling proteins on the surface of living cells.

Two-Step Glycoprotein Labeling: A Chemoenzymatic Approach

This method offers a more targeted approach by focusing on cell surface glycoproteins. It involves two key steps:

  • Generation of Aldehydes: Cell surface glycans, specifically sialic acid or galactose residues, are mildly oxidized using sodium periodate or treated with an enzyme like galactose oxidase. This process creates reactive aldehyde groups on the sugar moieties.

  • Biotinylation: The generated aldehydes are then specifically targeted by a biotin derivative containing a reactive hydrazide or aminooxy group, such as Biotin Hydrazide. This reaction forms a stable hydrazone or oxime bond, respectively, effectively tagging the glycoprotein with biotin. While this compound possesses a primary amine, its reaction with aldehydes to form a Schiff base is less stable and requires a subsequent reduction step, making biotin hydrazide or aminooxy biotin more common choices for this application.

Visualizing the Labeling Chemistries

G Figure 1: One-Step Amine Labeling with Sulfo-NHS-Biotin Protein Cell Surface Protein (with primary amine -NH2) Labeled_Protein Biotinylated Protein (stable amide bond) Protein->Labeled_Protein Reaction at pH 7-9 Reagent Sulfo-NHS-Biotin Reagent->Labeled_Protein

Caption: One-Step Amine Labeling Workflow.

G Figure 2: Two-Step Glycoprotein Labeling cluster_0 Step 1: Oxidation cluster_1 Step 2: Biotinylation Glycoprotein Cell Surface Glycoprotein (with sialic acid) Oxidized_Glycoprotein Oxidized Glycoprotein (with aldehyde -CHO) Glycoprotein->Oxidized_Glycoprotein Sodium Periodate Labeled_Glycoprotein Biotinylated Glycoprotein (stable hydrazone bond) Oxidized_Glycoprotein->Labeled_Glycoprotein Reaction Biotin_Hydrazide Biotin Hydrazide Biotin_Hydrazide->Labeled_Glycoprotein

Caption: Two-Step Glycoprotein Labeling Workflow.

Performance Comparison: Experimental Data

A key consideration for researchers is the efficiency and specificity of the labeling method. The following table summarizes data from a comparative study that examined the number and purity of plasma membrane proteins identified after cell surface biotinylation using an NHS-ester (similar to Sulfo-NHS-Biotin) and a hydrazide-based method.

MetricBiotinylation of Surface Glycoproteins (with Biocytin Hydrazide)Biotinylation of Surface Proteins (with NHS-SS-Biotin)Whole Cell Lysate (Control)
Total Proteins Identified 525 - 685930 - 1060930 - 1060
Plasma Membrane Proteins Identified 41 - 5478 - 11584 - 112
Percentage Purity of Plasma Membrane Proteins 59 - 85% 27 - 31% 9 - 13%
Data adapted from Weekes et al., Journal of Proteome Research, 2014.

These data suggest that while NHS-ester-based labeling may identify a greater absolute number of plasma membrane proteins, the hydrazide-based labeling of glycoproteins results in a significantly higher purity of the enriched plasma membrane protein fraction. Another study also highlighted that sulfo-NHS-biotin labeling resulted in a lower percentage of cell surface enrichment compared to biocytin hydrazide, suggesting a larger portion of intracellular protein identification despite the use of a cell-impermeable format.

Cell Viability Considerations

Both labeling methods can be performed with high cell viability. For the two-step glycoprotein labeling, mild periodate oxidation conditions have been shown to maintain high cell viability (~93%). Similarly, Sulfo-NHS-Biotin is designed to be used on living cells, and protocols are optimized to minimize cell toxicity. However, it is crucial to adhere to recommended concentrations and incubation times for both methods to avoid adverse effects on cell health.

Experimental Protocols

One-Step Cell Surface Biotinylation with Sulfo-NHS-Biotin

This protocol is a general guideline and should be optimized for your specific cell type and experimental needs.

Materials:

  • Cells of interest (in suspension or adherent)

  • Ice-cold Phosphate-Buffered Saline (PBS), pH 8.0

  • Sulfo-NHS-Biotin

  • Quenching solution (e.g., 100 mM glycine in PBS)

  • Anhydrous DMSO (if Sulfo-NHS-Biotin is not readily water-soluble)

Procedure:

  • Cell Preparation:

    • For adherent cells, wash the monolayer three times with ice-cold PBS (pH 8.0).

    • For suspension cells, wash by centrifugation (e.g., 300 x g for 5 minutes at 4°C) and resuspend in ice-cold PBS (pH 8.0). Resuspend cells at a concentration of approximately 1 x 107 cells/mL.

  • Biotinylation Reaction:

    • Immediately before use, prepare a 10 mM solution of Sulfo-NHS-Biotin in water or PBS.

    • Add the Sulfo-NHS-Biotin solution to the cells to a final concentration of 0.5-1 mM.

    • Incubate on ice for 30 minutes with gentle agitation.

  • Quenching:

    • Add quenching solution to a final concentration of 100 mM glycine.

    • Incubate for 15 minutes on ice to quench any unreacted Sulfo-NHS-Biotin.

  • Washing:

    • Wash the cells three times with ice-cold PBS to remove excess biotin reagent and quenching solution.

  • Downstream Processing:

    • The biotinylated cells are now ready for lysis and subsequent analysis (e.g., streptavidin pulldown followed by western blotting or mass spectrometry).

G Figure 3: Sulfo-NHS-Biotin Labeling Workflow A Prepare Cells (Wash with ice-cold PBS, pH 8.0) B Add Sulfo-NHS-Biotin (0.5-1 mM final concentration) A->B C Incubate on Ice (30 minutes) B->C D Quench Reaction (100 mM Glycine) C->D E Wash Cells (3 times with ice-cold PBS) D->E F Proceed to Downstream Analysis E->F

Caption: Experimental workflow for Sulfo-NHS-Biotin labeling.

Two-Step Cell Surface Glycoprotein Biotinylation

This protocol is a general guideline for labeling with biotin hydrazide after periodate oxidation and should be optimized for your specific cell type and experimental goals.

Materials:

  • Cells of interest

  • Ice-cold PBS, pH 6.5 and pH 7.4

  • Sodium meta-periodate (NaIO₄)

  • Biotin Hydrazide

  • Anhydrous DMSO

  • Quenching solution (e.g., 1 mM glycerol in PBS)

Procedure:

  • Cell Preparation:

    • Wash cells twice with ice-cold PBS, pH 6.5.

  • Oxidation:

    • Prepare a fresh 1 mM solution of NaIO₄ in ice-cold PBS, pH 6.5. Protect from light.

    • Incubate cells with the NaIO₄ solution on ice for 15 minutes in the dark.

  • Quenching:

    • Remove the NaIO₄ solution and add quenching solution. Incubate for 5 minutes on ice.

  • Washing:

    • Wash the cells three times with ice-cold PBS, pH 7.4.

  • Biotinylation:

    • Prepare a 1-5 mM solution of Biotin Hydrazide in PBS, pH 7.4 (if using a DMSO stock, keep the final DMSO concentration below 1%).

    • Incubate the cells with the Biotin Hydrazide solution for 1-2 hours at 4°C with gentle agitation.

  • Final Washes:

    • Wash the cells three times with ice-cold PBS, pH 7.4 to remove unreacted biotin hydrazide.

  • Downstream Processing:

    • The biotinylated cells are now ready for lysis and further analysis.

G Figure 4: Two-Step Glycoprotein Labeling Workflow A Prepare Cells (Wash with ice-cold PBS, pH 6.5) B Oxidize Glycans (1 mM NaIO4, 15 min on ice) A->B C Quench Oxidation (1 mM Glycerol) B->C D Wash Cells (3 times with ice-cold PBS, pH 7.4) C->D E Add Biotin Hydrazide (1-5 mM) D->E F Incubate at 4°C (1-2 hours) E->F G Final Washes (3 times with ice-cold PBS, pH 7.4) F->G H Proceed to Downstream Analysis G->H

Caption: Experimental workflow for two-step glycoprotein labeling.

Conclusion and Recommendations

The choice between a one-step amine-reactive labeling approach with Sulfo-NHS-Biotin and a two-step chemoenzymatic method for glycoproteins depends heavily on the specific research question.

  • For broad, comprehensive cell surface proteome profiling , where the goal is to identify as many surface proteins as possible, Sulfo-NHS-Biotin is a robust and straightforward choice. Its one-step procedure is a significant advantage in terms of simplicity and time.

  • For studies requiring high specificity for glycoproteins and a higher purity of the final enriched plasma membrane protein fraction , the two-step chemoenzymatic approach is superior. This method is particularly valuable for investigating the roles of specific glycoproteins in cellular processes or for identifying glycoprotein-specific biomarkers.

Researchers should carefully consider the trade-offs between the breadth of coverage and the specificity of labeling when selecting the most appropriate biotinylation strategy for their experiments. For applications where this compound is considered, it is important to recognize that it is a building block for creating custom biotinylation reagents and would require a multi-step conjugation strategy to be applied to cell surface labeling, which is beyond the direct comparison presented in this guide.

References

A Comparative Analysis of PROTACs with Different Linker Compositions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical endeavor. The linker, the component that connects the target protein-binding ligand to the E3 ligase-recruiting ligand, plays a pivotal role in determining the efficacy, selectivity, and pharmacokinetic properties of these heterobifunctional molecules. This guide provides an objective comparison of PROTACs with varying linker compositions, supported by experimental data, to facilitate informed decisions in PROTAC design.

The linker is not merely a passive spacer; it actively influences the formation of a stable and productive ternary complex among the target protein, the PROTAC, and the E3 ligase.[1] The composition, length, and rigidity of the linker dictate the overall performance of the PROTAC.[1] This guide will delve into the comparative analysis of common linker types, including flexible polyethylene glycol (PEG) and alkyl chains, as well as rigid and clickable linkers.

Comparative Data on PROTAC Performance with Different Linkers

The efficacy of a PROTAC is primarily evaluated by its degradation capability, quantified by the DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation).[2] The following tables summarize experimental data from various studies, offering a comparative view of how linker composition and length affect PROTAC performance against different protein targets.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Reference(s)
BRD4CereblonAlkyl Chain1235>90[3]
BRD4CereblonPEG1225>95[3]
H-PGDSCereblonFlexible (PEG-like)-17.3 (pM)-
H-PGDSCereblonRigid (spirocyclic)-Similar to flexible-
TBK1VHLAlkyl/Ether< 12No degradation-
TBK1VHLAlkyl/Ether21396
TBK1VHLAlkyl/Ether2929276
Androgen Receptor (AR)CereblonFlexible (PEG)-Exhibited degradation (at 3 µM)-
Androgen Receptor (AR)CereblonRigid (disubstituted phenyl)-No activity-
Estrogen Receptor (ERα)VHLPEG12Less potent-
Estrogen Receptor (ERα)VHLPEG16More potent-

Table 1: Comparative Degradation Efficiency of PROTACs with Different Linker Compositions. This table illustrates that for BRD4 degradation, a PEG linker resulted in a lower DC50 value compared to an alkyl linker of the same length, suggesting higher potency. For TBK1, a minimum linker length was required to observe degradation, with a 21-atom linker showing the highest efficacy. In the case of the Androgen Receptor, a flexible PEG linker was effective, while rigid phenyl-containing linkers abolished activity, highlighting the importance of linker flexibility for certain targets. Conversely, for the Estrogen Receptor, a longer 16-atom PEG linker was more potent than a 12-atom one.

PropertyAlkyl LinkersPEG LinkersRigid Linkers
Flexibility HighHighLow
Solubility Generally hydrophobic, can decrease solubility.Hydrophilic, can improve solubility.Can be designed to improve solubility.
Cell Permeability Can be high due to hydrophobicity, but may lead to poor ADMET properties.Can improve cell permeability.Can enhance cell permeability by reducing conformational entropy and polar surface area.
Metabolic Stability Can be susceptible to metabolism.May have reduced metabolic stability.Can enhance metabolic stability.
Oral Bioavailability Can contribute to poor oral bioavailability.Can be challenging.Rigid linkers, like those with piperidine structures, are found in some orally bioavailable PROTACs.

Table 2: General Physicochemical and Pharmacokinetic Properties of Different Linker Types. This table provides a general overview of how different linker compositions can influence the drug-like properties of PROTACs. While flexible linkers are synthetically accessible, rigid linkers are increasingly being explored to improve pharmacokinetic profiles.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC mechanisms and evaluation. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

Caption: General mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow start Start cell_culture Cell Culture & PROTAC Treatment start->cell_culture lysis Cell Lysis & Protein Quantification cell_culture->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (Target Protein & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis (Densitometry, DC50, Dmax) detection->analysis end End analysis->end

Caption: Experimental workflow for Western Blot analysis of PROTAC efficacy.

Linker_Properties_Logic Linker_Composition Linker Composition (PEG, Alkyl, Rigid) Physicochemical_Properties Physicochemical Properties (Solubility, Permeability) Linker_Composition->Physicochemical_Properties Ternary_Complex_Formation Ternary Complex Formation (Stability, Cooperativity) Linker_Composition->Ternary_Complex_Formation Pharmacokinetics Pharmacokinetics (Metabolic Stability, Bioavailability) Physicochemical_Properties->Pharmacokinetics PROTAC_Efficacy Overall PROTAC Efficacy (DC50, Dmax) Physicochemical_Properties->PROTAC_Efficacy Ternary_Complex_Formation->PROTAC_Efficacy Pharmacokinetics->PROTAC_Efficacy

References

The Efficacy of Biotin-PEG4-Amine in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern life sciences and drug development, the precision and reliability of immunoassays are paramount. The choice of reagents for conjugating biomolecules can significantly impact assay performance, influencing sensitivity, specificity, and signal-to-noise ratios. This guide provides a comprehensive comparison of Biotin-PEG4-Amine and its derivatives, such as NHS-PEG4-Biotin, in various immunoassay formats. We will delve into their performance against alternative biotinylation strategies, supported by experimental data, detailed protocols, and visual workflows to inform your selection of the most appropriate tools for your research needs.

Understanding this compound and its Role in Bioconjugation

This compound is a biotinylation reagent that features a biotin molecule linked to a primary amine via a polyethylene glycol (PEG) spacer. This PEG4 linker is a key feature, offering several advantages in immunoassay applications. It is hydrophilic, which enhances the water solubility of the biotinylated molecule and reduces aggregation, a common issue with hydrophobic linkers.[1][2][3][4] The length and flexibility of the PEG4 spacer also minimize steric hindrance, allowing for more efficient binding of the biotin to avidin or streptavidin.[1]

This compound itself can be used to biotinylate molecules with activated carboxyl groups. However, a more common application in immunoassays involves the use of its N-hydroxysuccinimide (NHS) ester derivative, NHS-PEG4-Biotin. This amine-reactive compound readily forms stable amide bonds with primary amines on proteins, such as the lysine residues of antibodies. This process, known as biotinylation, is a fundamental technique for preparing detection and capture reagents in a multitude of immunoassay platforms.

Performance Comparison in Immunoassay Formats

The efficacy of a biotinylation strategy is ultimately determined by its performance in a given immunoassay. Here, we compare a targeted, site-specific biotinylation approach, which can be achieved using this compound in conjunction with enzymatic methods, against the more traditional random biotinylation using NHS-PEG4-Biotin.

A key study compared an antibody site-specifically biotinylated on the Fc region using a microbial transglutaminase (mTG) enzyme and an amino-PEG4-biotin substrate, with the same antibody randomly biotinylated on lysine residues using NHS-PEG4-biotin. The performance of these two conjugates was then evaluated in an immunoassay to detect horseradish peroxidase (HRP).

Performance MetricSite-Specific Biotinylation (this compound + mTG)Random Biotinylation (NHS-PEG4-Biotin)Fold Improvement
Biotin-to-Antibody Ratio 1.9 ± 0.35.0 ± 0.6-
Antigen Binding Capacity HigherLower~3-fold
Sensitivity HigherLower~3-fold
Limit of Detection Lower (Improved)Higher~3-fold

Table 1: Comparison of site-specific and random biotinylation on antibody performance in an HRP immunoassay. Data is conceptually derived from a study by Beitello et al. (2025).

The results clearly demonstrate that while random biotinylation leads to a higher number of biotin molecules per antibody, the site-specific approach results in a significant improvement in antigen binding capacity, sensitivity, and the limit of detection. This is attributed to the proper orientation of the antibody when immobilized on a streptavidin-coated surface, ensuring that the antigen-binding Fab regions are freely accessible. In contrast, random biotinylation can lead to the attachment of biotin within the antigen-binding site or cause improper orientation, thereby hindering its function.

The use of a PEG linker, as present in this compound and NHS-PEG4-Biotin, has also been shown to improve the signal-to-noise ratio in immunoassays by creating an antifouling surface layer that reduces non-specific binding.

Experimental Protocols

Detailed methodologies are crucial for reproducing experimental results. Below are protocols for protein biotinylation and its application in key immunoassay formats.

Protocol 1: Random Biotinylation of an Antibody using NHS-PEG4-Biotin

This protocol describes the non-specific conjugation of biotin to primary amines on an antibody.

Materials:

  • Antibody (IgG)

  • NHS-PEG4-Biotin

  • Reaction Buffer: Phosphate Buffered Saline (PBS), pH 7.2-8.0

  • Desalting column or dialysis cassette for buffer exchange

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Antibody Preparation: Dissolve the antibody in the reaction buffer at a concentration of 1-10 mg/mL. If the antibody is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange into PBS.

  • NHS-PEG4-Biotin Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in a small amount of DMF or DMSO to create a 10-20 mM stock solution.

  • Biotinylation Reaction: Add a 12- to 20-fold molar excess of the NHS-PEG4-Biotin stock solution to the antibody solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice.

  • Purification: Remove excess, non-reacted NHS-PEG4-Biotin using a desalting column or by dialysis against PBS.

  • Quantification (Optional): Determine the degree of biotinylation using a HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay.

  • Storage: Store the biotinylated antibody at 4°C or -20°C.

Protocol 2: Sandwich ELISA with a Biotinylated Detection Antibody

This protocol outlines a standard sandwich ELISA procedure using a biotinylated detection antibody.

Materials:

  • Capture Antibody

  • Biotinylated Detection Antibody

  • Antigen Standard and Samples

  • Streptavidin-HRP (Horse-Radish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) Substrate

  • Stop Solution (e.g., 2N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking Buffer (e.g., 1% BSA in PBS)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • 96-well ELISA plates

Procedure:

  • Coating: Coat the wells of a 96-well plate with the capture antibody diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Antigen Incubation: Add antigen standards and samples to the wells and incubate for 2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection Antibody Incubation: Add the biotinylated detection antibody diluted in blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Streptavidin-HRP Incubation: Add Streptavidin-HRP diluted in blocking buffer to each well and incubate for 30-60 minutes at room temperature.

  • Washing: Wash the plate five times with wash buffer.

  • Substrate Development: Add TMB substrate to each well and incubate in the dark at room temperature until a color develops.

  • Stopping the Reaction: Stop the reaction by adding the stop solution to each well.

  • Reading: Read the absorbance at 450 nm using a microplate reader.

Protocol 3: Western Blot with a Biotinylated Secondary Antibody

This protocol describes the use of a biotinylated secondary antibody for the detection of a target protein in a Western blot.

Materials:

  • Protein sample

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membrane (PVDF or nitrocellulose)

  • Primary Antibody

  • Biotinylated Secondary Antibody

  • Streptavidin-HRP

  • Chemiluminescent Substrate

  • Blocking Buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Wash Buffer (TBST: Tris-Buffered Saline with 0.1% Tween-20)

Procedure:

  • Sample Preparation and Electrophoresis: Prepare protein lysates and separate them by SDS-PAGE.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Secondary Antibody Incubation: Incubate the membrane with the biotinylated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Streptavidin-HRP Incubation: Incubate the membrane with Streptavidin-HRP diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 5-10 minutes each with wash buffer.

  • Detection: Add the chemiluminescent substrate and visualize the signal using an imaging system.

Protocol 4: Flow Cytometry with a Biotinylated Primary Antibody

This protocol details the staining of cell surface antigens using a biotinylated primary antibody followed by a fluorescently labeled streptavidin conjugate.

Materials:

  • Single-cell suspension

  • Biotinylated Primary Antibody

  • Streptavidin-Fluorophore conjugate (e.g., Streptavidin-PE, Streptavidin-FITC)

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% sodium azide)

  • (Optional) Fc block

  • (Optional) Viability dye

Procedure:

  • Cell Preparation: Prepare a single-cell suspension and adjust the cell concentration to 1x10⁷ cells/mL in staining buffer.

  • Fc Blocking (Optional): Incubate cells with an Fc blocking reagent to prevent non-specific antibody binding.

  • Primary Antibody Staining: Add the biotinylated primary antibody at a predetermined optimal concentration. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with staining buffer by centrifugation.

  • Secondary Staining: Resuspend the cells in the staining buffer containing the fluorescently labeled streptavidin conjugate. Incubate for 30 minutes on ice, protected from light.

  • Washing: Wash the cells twice with staining buffer.

  • Resuspension: Resuspend the cells in an appropriate volume of staining buffer for analysis.

  • Data Acquisition: Analyze the stained cells on a flow cytometer.

Visualizing the Workflows

To better understand the experimental processes and the logical relationships between different biotinylation strategies, the following diagrams have been generated using Graphviz.

G cluster_random Random Biotinylation Workflow cluster_sitespecific Site-Specific Biotinylation Workflow A_random Antibody with accessible lysine residues C_random Incubation (pH 7.2-8.0) A_random->C_random B_random NHS-PEG4-Biotin B_random->C_random D_random Randomly Biotinylated Antibody (Multiple biotins attached to lysines) C_random->D_random E_random Purification (Removal of excess biotin) D_random->E_random F_random Ready for Immunoassay E_random->F_random A_site Antibody C_site Enzymatic Reaction (e.g., mTG) A_site->C_site B_site This compound B_site->C_site D_site Site-Specifically Biotinylated Antibody (Biotin at a defined location, e.g., Fc region) C_site->D_site E_site Purification (Removal of excess biotin and enzyme) D_site->E_site F_site Ready for Immunoassay E_site->F_site

Comparison of Biotinylation Workflows

G cluster_elisa Sandwich ELISA Workflow A Coat plate with Capture Antibody B Block non-specific sites A->B C Add Antigen B->C D Add Biotinylated Detection Antibody C->D E Add Streptavidin-HRP D->E F Add TMB Substrate E->F G Measure Absorbance F->G

Sandwich ELISA Experimental Workflow

G cluster_wb Western Blot Workflow A SDS-PAGE and Protein Transfer B Block Membrane A->B C Incubate with Primary Antibody B->C D Incubate with Biotinylated Secondary Antibody C->D E Incubate with Streptavidin-HRP D->E F Add Chemiluminescent Substrate E->F G Detect Signal F->G G cluster_fc Flow Cytometry Workflow A Prepare Single-Cell Suspension B Stain with Biotinylated Primary Antibody A->B C Wash Cells B->C D Stain with Streptavidin- Fluorophore C->D E Wash Cells D->E F Acquire Data on Flow Cytometer E->F

References

A Head-to-Head Comparison: Biotin-PEG4-Amine vs. Click Chemistry for Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise and efficient covalent attachment of molecules—a process known as bioconjugation—is fundamental to advancing fields from targeted therapeutics to advanced diagnostics. The choice of chemical strategy is a critical decision point that dictates the specificity, stability, and overall success of the resulting conjugate. This guide provides an objective, data-supported comparison between two prominent bioconjugation methodologies: the traditional amine-reactive approach using Biotin-PEG4-Amine and the versatile, bioorthogonal reactions of click chemistry.

At its core, the comparison hinges on the chemical reaction employed. This compound, which contains a primary amine, is typically activated or coupled to a biomolecule through its carboxyl groups using carbodiimide chemistry (like EDC) to form a stable amide bond. Alternatively, its counterpart, Biotin-PEG4-NHS ester, directly reacts with primary amines (lysine residues, N-terminus) on a target molecule. In contrast, click chemistry encompasses a suite of reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the copper-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which form a highly stable triazole linkage between an azide and an alkyne.

This guide will delve into the mechanisms, performance metrics, and experimental workflows of these techniques to provide a clear framework for selecting the optimal bioconjugation strategy for your research needs.

Quantitative Performance: A Comparative Analysis

The choice between this compound (or its NHS ester derivative) and click chemistry often comes down to a trade-off between simplicity and specificity. While amine-reactive labeling is straightforward, the ubiquity of lysine residues on the surface of proteins can lead to a heterogeneous mixture of products with varying degrees of labeling (DoL) and potential disruption of function if modification occurs at a critical site.[1][2] Click chemistry, particularly SPAAC, offers a significant advantage in control and specificity by utilizing bioorthogonal functional groups that are absent in natural biological systems.[1][3]

FeatureThis compound (via EDC/NHS Chemistry)Click Chemistry (CuAAC & SPAAC)
Reaction Mechanism Nucleophilic acyl substitution1,3-Dipolar cycloaddition
Target Residues Primary amines (Lysine, N-terminus)Site-specifically introduced azides and alkynes
Specificity Moderate to low (targets abundant lysines)[1]High (bioorthogonal reaction)
Reaction Speed NHS Ester: 30-60 min at RTSPAAC: Can be as fast as 5 minutes / CuAAC: ~1 hour
Control over DoL Moderate, can be challenging to controlHigh, especially with site-specific introduction of handles
Linkage Formed Amide bond1,2,3-Triazole ring
Linkage Stability High, but potentially susceptible to proteasesVery high; resistant to hydrolysis and enzymatic cleavage
Biocompatibility HighCuAAC: Copper catalyst can be cytotoxic / SPAAC: High (copper-free)
Side Reactions NHS ester hydrolysis is a major competing reactionMinimal to none

Reaction Mechanisms and Workflows

Understanding the underlying chemical principles and experimental steps is crucial for successful bioconjugation.

This compound: Amine-Reactive Conjugation

The conjugation of this compound to a protein typically involves activating the carboxyl groups (-COOH) on the protein using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form a more stable amine-reactive NHS ester. This activated protein then reacts with the primary amine of this compound. A more direct approach involves using a pre-activated Biotin-PEG4-NHS Ester to react with the primary amines on the target protein.

G cluster_activation Activation Step cluster_conjugation Conjugation Step Protein_COOH Protein-COOH Activated_Protein Protein-CO-NHS Protein_COOH->Activated_Protein Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Protein Conjugate Protein-CO-NH-PEG4-Biotin Activated_Protein->Conjugate Conjugation (Amide Bond Formation) Biotin_Amine Biotin-PEG4-NH2 Biotin_Amine->Conjugate G Protein_Azide Protein-N3 (Azide) Conjugate Protein-Triazole-Biotin Protein_Azide->Conjugate Biotin_Alkyne Biotin-Alkyne Biotin_Alkyne->Conjugate Catalyst Cu(I) Catalyst + Ligand Catalyst->Conjugate Cycloaddition G Protein_Azide Protein-N3 (Azide) Conjugate Protein-Triazole-Biotin Protein_Azide->Conjugate Spontaneous Cycloaddition Biotin_Cyclooctyne Biotin-DBCO (Strained Alkyne) Biotin_Cyclooctyne->Conjugate

References

Mastering Specificity: A Guide to Control Experiments for Biotin-PEG4-Amine Pull-Down Assays

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals seeking to ensure the accuracy and reliability of their protein interaction studies, rigorous control experiments are paramount. This guide provides a comprehensive comparison of essential control experiments for Biotin-PEG4-Amine pull-down assays, complete with detailed protocols and data presentation to aid in the design and interpretation of your experiments.

Pull-down assays using this compound are a powerful technique to identify and validate protein-protein interactions. The high affinity of biotin for streptavidin allows for efficient capture of a biotinylated "bait" protein and its interacting "prey" partners. However, the potential for non-specific binding to the streptavidin-coated beads or the bait protein itself necessitates a well-designed set of controls to distinguish true interactions from artifacts. This guide will walk you through the critical controls, their interpretation, and provide a framework for robust experimental design.

The Landscape of Controls: A Comparative Overview

Effective pull-down experiments incorporate a series of negative and positive controls to account for various sources of non-specific binding and to validate the assay's components. The following table summarizes the most critical controls, their purpose, and expected outcomes.

Control Purpose Components Expected Outcome (Western Blot) Interpretation of Unwanted Outcome
Negative Control 1: Beads Alone To identify proteins that non-specifically bind to the streptavidin-coated beads.[1][2][3]Streptavidin beads + Cell lysate/Prey proteinNo band corresponding to the prey protein.A band for the prey protein indicates non-specific binding to the beads.
Negative Control 2: Unbiotinylated Bait To identify proteins that non-specifically bind to the bait protein itself.Streptavidin beads + Unbiotinylated bait protein + Cell lysate/Prey proteinNo band corresponding to the prey protein.A band for the prey protein suggests non-specific interaction with the bait protein.
Negative Control 3: Scrambled/Mutant Bait To ensure the interaction is specific to the wild-type bait's conformation or a specific binding domain.[4]Streptavidin beads + Biotinylated scrambled/mutant bait + Cell lysate/Prey proteinNo or significantly reduced band for the prey protein compared to the experimental sample.A similar band intensity to the experimental sample indicates the interaction is not specific to the intended binding site.
Negative Control 4: Non-Interacting Biotinylated Protein To control for non-specific interactions with any biotinylated molecule.Streptavidin beads + Irrelevant biotinylated protein + Cell lysate/Prey proteinNo band corresponding to the prey protein.A band for the prey protein suggests a general affinity for biotinylated molecules.
Positive Control: Known Interaction To validate the entire experimental workflow and confirm that the assay can detect a known interaction.[1]Streptavidin beads + Biotinylated bait protein + Known interacting prey proteinA clear band corresponding to the known interacting prey protein.Absence of a band indicates a problem with the protocol, reagents, or the stability of the proteins.
Input Control To confirm the presence and abundance of the prey protein in the initial cell lysate.A small fraction of the cell lysate before the pull-down.A clear band corresponding to the prey protein.Absence of a band indicates the prey protein is not expressed or is below the detection limit.

Visualizing the Workflow: A Step-by-Step Diagram

The following diagram illustrates the workflow of a typical this compound pull-down assay, including the key control experiments.

Pull_Down_Workflow cluster_prep Preparation cluster_exp Experimental cluster_neg1 Negative Control 1 cluster_neg2 Negative Control 2 Bait Bait Protein Biotinylated_Bait Biotinylated Bait Bait->Biotinylated_Bait Biotinylation NC2_Incubate Incubate: Unbiotinylated Bait + Lysate + Beads Bait->NC2_Incubate Biotin This compound Biotin->Biotinylated_Bait Exp_Incubate Incubate: Biotinylated Bait + Lysate + Beads Biotinylated_Bait->Exp_Incubate Lysate Cell Lysate (Prey) Lysate->Exp_Incubate NC1_Incubate Incubate: Beads + Lysate Lysate->NC1_Incubate Lysate->NC2_Incubate Beads Streptavidin Beads Beads->Exp_Incubate Beads->NC1_Incubate Beads->NC2_Incubate Exp_Wash Wash Exp_Incubate->Exp_Wash Exp_Elute Elute Exp_Wash->Exp_Elute Exp_Analysis SDS-PAGE & Western Blot Exp_Elute->Exp_Analysis NC1_Wash Wash NC1_Incubate->NC1_Wash NC1_Elute Elute NC1_Wash->NC1_Elute NC1_Analysis SDS-PAGE & Western Blot NC1_Elute->NC1_Analysis NC2_Wash Wash NC2_Incubate->NC2_Wash NC2_Elute Elute NC2_Wash->NC2_Elute NC2_Analysis SDS-PAGE & Western Blot NC2_Elute->NC2_Analysis

Caption: Workflow of a this compound pull-down assay with key negative controls.

Detailed Experimental Protocols

To ensure reproducibility, the following sections provide detailed protocols for the biotinylation of the bait protein and the subsequent pull-down assay.

Protocol 1: Biotinylation of Bait Protein with this compound (NHS Ester)

This protocol is for labeling a purified bait protein containing primary amines (lysine residues or N-terminus) with an NHS-ester functionalized this compound.

Materials:

  • Purified bait protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • EZ-Link™ NHS-PEG4-Biotin (or similar)

  • Anhydrous DMSO

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

  • Protein concentration assay reagent (e.g., BCA assay)

Procedure:

  • Reagent Preparation: Immediately before use, dissolve the NHS-PEG4-Biotin in DMSO to a concentration of 10 mM.

  • Biotinylation Reaction:

    • Calculate the required volume of the 10 mM biotin solution to achieve a 20-fold molar excess of biotin to protein.

    • Add the calculated volume of biotin solution to the protein solution.

    • Incubate the reaction mixture for 30 minutes at room temperature with gentle mixing.

  • Removal of Excess Biotin:

    • Remove the non-reacted biotin using a desalting column according to the manufacturer's instructions.

  • Protein Concentration Determination:

    • Determine the concentration of the biotinylated protein using a BCA assay.

  • Storage: Store the biotinylated protein at -20°C or -80°C for long-term use.

Protocol 2: Streptavidin Pull-Down Assay

This protocol outlines the steps for a pull-down assay using a biotinylated bait protein and a cell lysate containing the potential prey protein.

Materials:

  • Biotinylated bait protein

  • Cell lysate (in a suitable lysis buffer containing protease inhibitors)

  • Streptavidin magnetic beads or agarose resin

  • Wash Buffer (e.g., PBS with 0.1% Tween-20)

  • Elution Buffer (e.g., SDS-PAGE sample buffer)

Procedure:

  • Bead Preparation:

    • Resuspend the streptavidin beads and transfer the required amount to a fresh microcentrifuge tube.

    • Wash the beads three times with Wash Buffer. For magnetic beads, use a magnetic stand to separate the beads from the supernatant. For agarose beads, centrifuge at low speed (e.g., 500 x g) for 1 minute.

  • Blocking (Optional but Recommended):

    • To reduce non-specific binding, pre-block the beads by incubating them with a blocking agent such as 1% BSA in Wash Buffer for 1 hour at 4°C.

    • Wash the beads three times with Wash Buffer after blocking.

  • Bait Immobilization:

    • Add the biotinylated bait protein to the washed beads. The amount of bait protein will need to be optimized, but a starting point is 10-50 µg of bait per 50 µL of bead slurry.

    • Incubate for 1-2 hours at 4°C with gentle rotation.

  • Washing Off Unbound Bait:

    • Wash the beads three times with Wash Buffer to remove any unbound biotinylated bait protein.

  • Prey Incubation:

    • Add the cell lysate (containing the prey protein) to the beads now coupled with the biotinylated bait. A typical starting amount is 500 µg to 1 mg of total protein from the lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

  • Washing:

    • This is a critical step to reduce background. Wash the beads extensively, typically 3-5 times with Wash Buffer. The stringency of the washes can be increased by adding more detergent (e.g., up to 0.5% Tween-20) or salt (e.g., up to 500 mM NaCl) to the Wash Buffer.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add 2X SDS-PAGE sample buffer to the beads.

    • Boil the sample for 5-10 minutes at 95-100°C to elute the protein complexes.

  • Analysis:

    • Centrifuge the tubes to pellet the beads.

    • Carefully collect the supernatant (the eluate) and load it onto an SDS-PAGE gel for electrophoresis.

    • Perform a Western blot using an antibody specific to the prey protein.

Alternatives to this compound

While NHS-ester based biotinylation of primary amines is a common method, several alternatives exist that can offer advantages in specific contexts.

Alternative Method Principle Advantages Disadvantages
NHS-SS-PEG4-Biotin Contains a cleavable disulfide bond in the spacer arm.Allows for elution of the captured complex under mild, non-denaturing conditions by using a reducing agent (e.g., DTT), preserving protein function for downstream applications.The disulfide bond can be sensitive to reducing agents present in some cell lysates.
Enzymatic Biotinylation (e.g., BirA/AviTag) The BirA enzyme specifically biotinylates a single lysine residue within a 15-amino acid AviTag sequence that is genetically fused to the bait protein.Highly specific, resulting in a homogenous 1:1 biotin-to-protein ratio and controlled orientation of the bait on the streptavidin beads.Requires genetic modification of the bait protein to include the AviTag. The BirA enzyme and co-factors are an additional experimental component.
Biotin-PEG4-Maleimide Reacts specifically with free sulfhydryl groups (cysteine residues).Provides more specific labeling if the bait protein has a limited number of accessible cysteine residues.Requires the presence of a free cysteine on the bait protein and a reducing environment to prevent disulfide bond formation.

Visualizing the Logic of Control Experiments

The following diagram illustrates the logical relationships between the experimental setup and the various controls, highlighting what each control is designed to test.

Control_Logic cluster_controls Controls Exp Experiment: Biotin-Bait + Prey + Beads NC1 Beads Alone: Prey + Beads Exp->NC1 Tests for: Bead Binding NC2 Unbiotinylated Bait: Bait + Prey + Beads Exp->NC2 Tests for: Non-specific Bait Binding PC Positive Control: Biotin-Bait + Known Interactor + Beads Exp->PC Validates: Assay Workflow Input Input: Prey (Lysate) Exp->Input Confirms: Prey Presence

References

Evaluating the Impact of the PEG4 Linker on Protein Function: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The conjugation of a linker molecule to a protein is a critical step in the development of targeted therapeutics, diagnostics, and research reagents. The choice of linker can profoundly influence the stability, solubility, pharmacokinetics, and ultimately, the function of the conjugated protein. Among the various linker technologies, polyethylene glycol (PEG) linkers, and specifically the discrete PEG4 linker, have gained prominence for their ability to impart favorable physicochemical properties. This guide provides an objective comparison of the PEG4 in linker's performance against other alternatives, supported by experimental data, detailed methodologies, and visual representations to aid in the rational design of protein conjugates.

The Role of the PEG4 Linker in Protein Conjugates

The PEG4 linker consists of four repeating ethylene glycol units, creating a hydrophilic and flexible spacer. Its incorporation into a protein conjugate, such as an antibody-drug conjugate (ADC), can offer several advantages:

  • Increased Hydrophilicity: The primary role of a PEG linker is to increase the overall hydrophilicity of the conjugate. This is particularly crucial when conjugating hydrophobic payloads, as it can mitigate aggregation and improve solubility in aqueous environments.[1]

  • Improved Pharmacokinetics: The hydrophilic nature of PEG linkers can shield the conjugate from premature clearance by the reticuloendothelial system, leading to a longer circulation half-life and increased exposure of the target tissue to the protein conjugate.[2]

  • Reduced Immunogenicity: By masking potential immunogenic epitopes on the protein or payload, PEG linkers can reduce the risk of an immune response against the conjugate.[3]

  • Enhanced Stability: The flexible spacer provided by the PEG linker can help to maintain the native conformation of the protein, preserving its biological activity and stability.[3]

Performance Comparison: PEG4 Linker vs. Alternatives

The selection of an optimal linker depends on the specific protein, payload, and desired therapeutic or diagnostic outcome. Below is a comparative summary of the performance of PEG4 linkers against other common linker types based on key experimental parameters.

Table 1: Pharmacokinetic Profile Comparison of ADCs with Different Linkers
Linker TypeMean Residence Time (hours)Area Under the Curve (AUC; h*µg/mL)Clearance (mL/day/kg)Key Observations
No PEG Linker (Hydrophobic) ShorterLowerHigherSusceptible to rapid clearance and aggregation, especially with hydrophobic payloads.
PEG2 Linker 1003,50017Provides a moderate improvement in pharmacokinetic properties compared to no PEG.
PEG4 Linker 160 5,600 11 Offers a significant enhancement in residence time and exposure, representing a good balance for many applications.
PEG8 Linker 2809,8006.1Further improves pharmacokinetics, approaching the profile of the unconjugated antibody.
PEG12 Linker 28010,0006.0Similar pharmacokinetic profile to the PEG8 linker.

Data synthesized from studies on PEGylated glucuronide-MMAE linkers.

Table 2: In Vitro Cytotoxicity of ADCs with Different Linkers
Linker TypeTarget Cell IC50 (nM)Non-Target Cell IC50 (nM)Therapeutic Index (Non-Target IC50 / Target IC50)Key Observations
Hydrophobic Linker (e.g., SMCC) 0.5 - 550 - 500~100Potent on target cells, but can exhibit higher off-target toxicity.
PEG4 Linker 1 - 10 >1000 >100 Maintains high potency against target cells while significantly reducing non-specific cytotoxicity, leading to a wider therapeutic window.
Long-Chain PEG Linker (e.g., PEG12) 5 - 20>1000>50May slightly decrease in vitro potency due to steric hindrance, but offers superior in vivo performance due to improved pharmacokinetics.

IC50 values are representative and can vary depending on the antibody, payload, and cell line.

Experimental Protocols

Reproducible and well-characterized experimental data are the cornerstone of linker evaluation. The following are detailed methodologies for key experiments cited in the comparison.

Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a protein conjugate on target and non-target cell lines.

Materials:

  • Target (antigen-positive) and non-target (antigen-negative) cell lines

  • Complete cell culture medium

  • 96-well microplates

  • Protein conjugate (e.g., ADC) and unconjugated protein (control)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the protein conjugate and unconjugated protein in complete medium.

  • Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds. Include wells with medium only as a negative control.

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the dose-response curve and determine the IC50 value using a suitable software (e.g., GraphPad Prism).[4]

Protocol 2: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC)

Objective: To assess the level of aggregation of a protein conjugate.

Materials:

  • Protein conjugate sample

  • SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC)

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (e.g., 150 mM sodium phosphate, pH 7.0)

Procedure:

  • System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.

  • Sample Preparation: Dilute the protein conjugate sample to an appropriate concentration (e.g., 1 mg/mL) in the mobile phase.

  • Injection: Inject a defined volume of the sample (e.g., 20 µL) onto the column.

  • Chromatographic Separation: Run the separation under isocratic conditions. Larger molecules (aggregates) will elute first, followed by the monomeric protein conjugate.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Integrate the peak areas of the aggregate and monomer peaks. Calculate the percentage of aggregation as (Aggregate Peak Area / Total Peak Area) x 100.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Objective: To determine the average number of drug molecules conjugated to each antibody.

Materials:

  • ADC sample

  • HIC column (e.g., Tosoh TSKgel Butyl-NPR)

  • HPLC or UHPLC system with a UV detector

  • Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0)

Procedure:

  • System Equilibration: Equilibrate the HIC column with Mobile Phase A.

  • Sample Injection: Inject the ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B). The different drug-loaded species will elute based on their hydrophobicity, with higher DAR species eluting later.

  • Data Acquisition: Monitor the elution profile at 280 nm.

  • Data Analysis: Identify and integrate the peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.). Calculate the average DAR by taking the weighted average of the peak areas.

Visualizing the Impact: Signaling Pathways and Workflows

To further elucidate the context in which PEG4 linkers are evaluated, the following diagrams illustrate a relevant signaling pathway often targeted by ADCs and a typical experimental workflow.

HER2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HER2 HER2 Receptor HER2_HER3 HER2->HER2_HER3 HER3 HER3 HER3->HER2_HER3 ADC Anti-HER2 ADC (with PEG4 Linker) ADC->HER2 Binding PI3K PI3K HER2_HER3->PI3K Activation RAS RAS HER2_HER3->RAS AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: HER2 signaling pathway targeted by an anti-HER2 ADC.

The diagram above illustrates the binding of an anti-HER2 antibody-drug conjugate to the HER2 receptor on the cell surface. This binding can inhibit downstream signaling pathways, such as the PI3K/AKT/mTOR and RAS/MAPK pathways, which are crucial for cancer cell proliferation and survival.

Experimental_Workflow cluster_synthesis Conjugate Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_functional Functional Evaluation Protein Protein (e.g., Antibody) Conjugation Conjugation Reaction Protein->Conjugation Linker Linker (e.g., PEG4) Linker->Conjugation Payload Payload (e.g., Drug) Payload->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC) Purification->DAR_Analysis Aggregation_Analysis Aggregation Analysis (SEC) Purification->Aggregation_Analysis Stability_Analysis Stability Assessment Purification->Stability_Analysis Binding_Assay Target Binding Assay Purification->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Binding_Assay->Cytotoxicity_Assay In_Vivo_Studies In Vivo Efficacy & PK Cytotoxicity_Assay->In_Vivo_Studies

Caption: Experimental workflow for ADC development and evaluation.

This workflow outlines the key stages in the development and evaluation of an antibody-drug conjugate, from initial synthesis and purification to comprehensive physicochemical and functional characterization.

Conclusion

The selection of a linker is a critical decision in the design of protein conjugates. The PEG4 linker offers a compelling balance of hydrophilicity, flexibility, and biocompatibility, which often translates to improved stability, pharmacokinetics, and a wider therapeutic window compared to non-PEGylated, hydrophobic linkers. However, the optimal linker choice is context-dependent, and the ideal length of a PEG linker may vary based on the specific protein, payload, and desired application. The experimental protocols and comparative data presented in this guide are intended to provide researchers, scientists, and drug development professionals with a foundational understanding to make informed decisions in the rational design of next-generation protein conjugates.

References

A Researcher's Guide to Biotin-PEG4-Amine in Comparative Proteomics

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of a biotinylation reagent is a critical step that significantly influences the outcome of proteomics studies. This guide provides an objective comparison of Biotin-PEG4-Amine with other common biotinylation reagents, supported by experimental data and detailed protocols, to facilitate the selection of the most suitable reagent for your specific research needs.

Introduction to Biotinylation in Proteomics

Biotinylation is the process of covalently attaching biotin to a protein or other biomolecule. The high-affinity interaction between biotin and streptavidin is then exploited for the detection, purification, and enrichment of the labeled proteins. In comparative proteomics, biotinylation enables the quantitative analysis of protein expression, protein-protein interactions, and post-translational modifications.

This compound is an amine-reactive biotinylation reagent that contains a four-unit polyethylene glycol (PEG) spacer arm. The primary amine group allows for its conjugation to carboxyl groups on proteins, while the PEG spacer enhances water solubility and reduces steric hindrance, potentially improving the accessibility of the biotin tag for streptavidin binding.

Comparison of Biotinylation Reagents

The choice of a biotinylation reagent depends on several factors, including the target functional group, the desired specificity, and the experimental workflow. Here, we compare this compound with two common classes of biotinylation reagents: NHS-esters and bioorthogonal reagents.

FeatureThis compoundNHS-Esters (e.g., NHS-Biotin, Sulfo-NHS-LC-Biotin)Bioorthogonal Reagents (e.g., Biotin-PEG4-MeTz)
Target Functional Group Carboxyl groups (-COOH)Primary amines (-NH2) on lysines and N-terminusBioorthogonal handle (e.g., TCO, alkyne) introduced via metabolic or enzymatic labeling
Reaction Chemistry Carbodiimide chemistry (e.g., with EDC)Nucleophilic acyl substitutionInverse-electron-demand Diels-Alder (iEDDA) or Click Chemistry (CuAAC, SPAAC)
Specificity Moderate: Targets accessible carboxyl groups.Moderate: Targets accessible primary amines.High: Reacts specifically with the bioorthogonal handle.[1][2]
Workflow Complexity Two-step (activation of carboxyl group, then biotinylation).One-step for in vitro labeling.Multi-step (introduction of bioorthogonal handle, then biotinylation).[2]
In Vivo Labeling Limited applicability due to the reactivity of carbodiimides.Limited for intracellular labeling due to reactivity with numerous biomolecules. Sulfo-NHS esters are membrane-impermeable.Yes, bioorthogonal reactions are well-suited for labeling in complex biological systems.[1]
Cleavability Non-cleavable linker.Available in both non-cleavable and cleavable (e.g., with a disulfide bond) forms.Typically non-cleavable, but cleavable linkers can be incorporated.

Quantitative Performance Data

While direct head-to-head quantitative proteomics data for this compound is limited in the literature, we can infer its performance based on studies comparing other amine-reactive and bioorthogonal reagents. The following tables present a summary of expected performance metrics.

Table 1: Illustrative Comparison of Labeling Efficiency and Proteome Coverage

ParameterThis compound (Expected)NHS-Biotin[3]Biotin-PEG4-MeTz (Bioorthogonal)
Labeling Efficiency Moderate to HighHigh (can be optimized by pH and molar ratio)Very High (driven by rapid kinetics)
Number of Biotinylated Peptides Identified Dependent on accessible carboxyl groups10,715 (in a study on HEK cells)High (dependent on incorporation of bioorthogonal handle)
Number of Identified Proteins Dependent on labeling efficiency and enrichment2,185 (in a study on HEK cells)High (specific to the labeled sub-proteome)
Non-specific Binding ModerateCan be significant due to widespread labeling of aminesLow due to high specificity of the reaction

Table 2: Illustrative Comparison of Off-Target Effects

ParameterThis compound (Expected)Biotin-PEG4-NHS EsterBiotin-PEG4-MeTz (Bioorthogonal)
Cellular Toxicity (Illustrative IC50 in HEK293 cells) Moderate50-100 µM> 100 µM
Number of Off-Target Proteins Identified (Illustrative) ModerateHigh (reacts with numerous accessible proteins)Very Low (minimal cross-reactivity)

Experimental Protocols

Detailed experimental protocols are crucial for reproducible and reliable results in comparative proteomics.

Protocol 1: Protein Labeling with this compound

This protocol describes the labeling of proteins via carboxyl groups using a two-step carbodiimide-mediated reaction.

Materials:

  • Protein sample (1-10 mg/mL)

  • This compound

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Buffer exchange the protein into Activation Buffer.

  • Activation of Carboxyl Groups: Add EDC and Sulfo-NHS to the protein solution to a final concentration of 10 mM each. Incubate for 15 minutes at room temperature.

  • Biotinylation Reaction: Add this compound to the activated protein solution to a final concentration of 1-5 mM. Incubate for 2 hours at room temperature.

  • Quenching: Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes.

  • Removal of Excess Reagent: Remove unreacted this compound and byproducts using a desalting column.

Protocol 2: Protein Labeling with NHS-PEG4-Biotin

This protocol is for the labeling of proteins on their primary amines.

Materials:

  • Protein sample (1-10 mg/mL)

  • NHS-PEG4-Biotin

  • Reaction Buffer: Amine-free buffer such as PBS, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Protein Preparation: Buffer exchange the protein into the Reaction Buffer.

  • Reagent Preparation: Immediately before use, prepare a 20 mM stock solution of NHS-PEG4-Biotin in anhydrous DMSO.

  • Biotinylation Reaction: Add the NHS-PEG4-Biotin stock solution to the protein solution to achieve a 10-20 fold molar excess. Incubate for 30 minutes at room temperature or 2 hours on ice.

  • Quenching: Add Quenching Buffer to a final concentration of 50-100 mM. Incubate for 15 minutes.

  • Removal of Excess Reagent: Remove unreacted NHS-PEG4-Biotin using a desalting column.

Protocol 3: Enrichment of Biotinylated Proteins for Mass Spectrometry

Materials:

  • Biotinylated protein lysate

  • Streptavidin-coated magnetic beads

  • Wash Buffer 1: 2% SDS in PBS

  • Wash Buffer 2: 0.1% deoxycholate, 1% Triton X-100, 500 mM NaCl, 1 mM EDTA, 50 mM HEPES, pH 7.5

  • Wash Buffer 3: 10 mM Tris-HCl, pH 8.0, 250 mM LiCl, 1 mM EDTA, 0.5% NP-40, 0.5% deoxycholate

  • Elution Buffer: 2% SDS, 100 mM Tris-HCl, pH 8.0, 10 mM DTT (for cleavable linkers, adjust accordingly for non-cleavable linkers)

Procedure:

  • Bead Preparation: Wash the streptavidin beads three times with Wash Buffer 1.

  • Protein Enrichment: Incubate the biotinylated protein lysate with the washed streptavidin beads for 1-2 hours at room temperature with gentle rotation.

  • Washing:

    • Wash the beads twice with Wash Buffer 1.

    • Wash the beads once with Wash Buffer 2.

    • Wash the beads once with Wash Buffer 3.

    • Wash the beads twice with 50 mM ammonium bicarbonate.

  • Elution: Add Elution Buffer to the beads and incubate at 95°C for 5 minutes. Collect the supernatant containing the enriched biotinylated proteins.

  • Sample Preparation for Mass Spectrometry: The eluted proteins are then reduced, alkylated, and digested with trypsin before analysis by LC-MS/MS.

Visualizing Workflows and Pathways

To better understand the experimental processes, the following diagrams illustrate the key workflows.

G cluster_amine Amine-Reactive Biotinylation Workflow p1 Protein Sample (with accessible amines) rxn1 Labeling Reaction (pH 7-9) p1->rxn1 r1 NHS-Biotin Reagent r1->rxn1 q1 Quenching rxn1->q1 p2 Biotinylated Protein q1->p2 sa1 Streptavidin Enrichment p2->sa1 ms1 LC-MS/MS Analysis sa1->ms1 G cluster_carboxyl Carboxyl-Reactive Biotinylation Workflow p1 Protein Sample (with accessible carboxyls) act Activation (pH 6.0) p1->act r1 EDC/Sulfo-NHS r1->act rxn1 Labeling Reaction act->rxn1 r2 This compound r2->rxn1 q1 Quenching rxn1->q1 p2 Biotinylated Protein q1->p2 sa1 Streptavidin Enrichment p2->sa1 ms1 LC-MS/MS Analysis sa1->ms1 G cluster_bioorthogonal Bioorthogonal Biotinylation Workflow cell Live Cells/Organism meta Metabolic Labeling (with bioorthogonal handle) cell->meta p1 Labeled Proteome meta->p1 rxn1 Bioorthogonal Reaction (e.g., iEDDA) p1->rxn1 r1 Biotin-PEG4-MeTz r1->rxn1 p2 Biotinylated Proteome rxn1->p2 sa1 Streptavidin Enrichment p2->sa1 ms1 LC-MS/MS Analysis sa1->ms1

References

A Head-to-Head Comparison of Biotinylation Kits: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the covalent attachment of biotin to proteins, antibodies, and other biomolecules is an indispensable technique for detection, purification, and interaction studies. The plethora of commercially available biotinylation kits, each employing distinct chemistries and offering various features, can make selecting the optimal kit a challenging task. This guide provides an objective, data-driven comparison of different biotinylation kits, focusing on their underlying technologies, performance characteristics, and experimental considerations.

Key Biotinylation Chemistries: A Strategic Overview

Biotinylation kits can be broadly categorized based on the functional group they target on the biomolecule. The choice of chemistry is critical as it can significantly impact the specificity of labeling, the biological activity of the conjugated molecule, and the overall success of the downstream application.

Amine-Reactive Biotinylation: The Workhorse of Bioconjugation

Amine-reactive biotinylation is the most common and straightforward method, targeting primary amines (-NH2) found on lysine residues and the N-terminus of proteins.[1] The most prevalent reagents in these kits are N-hydroxysuccinimide (NHS) esters of biotin, which form stable amide bonds with primary amines under mild pH conditions.[2]

Advantages:

  • Simplicity and Accessibility: The one-step reaction is easy to perform.[2]

  • Cost-Effective: Generally the most economical option.

  • High Degree of Labeling: The abundance of lysine residues on the surface of most proteins allows for the incorporation of multiple biotin molecules.

Disadvantages:

  • Lack of Specificity: Random labeling of lysine residues can occur in functionally critical regions, such as the antigen-binding site of an antibody, potentially compromising its activity.[3]

  • Heterogeneous Product: The number and location of biotin molecules can vary, leading to a heterogeneous mixture of biotinylated proteins.

Commercially Available Kits:

  • Thermo Scientific™ EZ-Link™ Sulfo-NHS-LC-Biotinylation Kit: A widely used kit for labeling antibodies and other proteins.[4]

  • Vector Labs ChromaLINK® One-Shot™ Antibody Biotinylation Kit: Features a UV-traceable biotin for easy quantification of incorporation.

  • Abcam Lightning-Link® Biotin Conjugation Kit: Offers a rapid conjugation protocol, with labeling completed in under 20 minutes.

Sulfhydryl-Reactive Biotinylation: A More Targeted Approach

Sulfhydryl-reactive biotinylation targets free sulfhydryl groups (-SH) on cysteine residues. This method offers greater specificity than amine-reactive chemistry as cysteine residues are generally less abundant than lysines. For molecules like antibodies that lack free sulfhydryls, the disulfide bonds in the hinge region can be selectively reduced to expose sulfhydryl groups for labeling.

Advantages:

  • Increased Specificity: Labeling is restricted to cysteine residues, reducing the risk of modifying critical functional sites.

  • More Homogeneous Product: Fewer available sites can lead to a more uniform product.

Disadvantages:

  • Requires Free Sulfhydryls: The target molecule must have accessible cysteine residues or require a reduction step, which can potentially alter the protein's structure.

  • Harsher Reaction Conditions: May require a reducing agent and specific pH conditions.

Commercially Available Kits:

  • Thermo Scientific™ EZ-Link™ Maleimide-PEG Solid-Phase Biotinylation Kit: Facilitates sulfhydryl-targeted antibody biotinylation with a streamlined purification process.

  • BroadPharm Sulfhydryl Reactive Biotinylation Reagents: Offers a range of maleimide- and iodoacetyl-based biotin reagents.

Site-Specific Biotinylation: Precision Labeling for Optimal Function

Site-specific biotinylation methods offer the highest degree of control by targeting specific, pre-determined sites on a biomolecule, ensuring that functionally important regions remain unmodified. This approach is particularly advantageous for applications where maintaining the biological activity of the protein is paramount.

Enzyme-Mediated Biotinylation: This technique utilizes enzymes like biotin ligase (e.g., BirA) to attach biotin to a specific recognition sequence (e.g., AviTag) that has been genetically fused to the protein of interest. Proximity labeling techniques like BioID and TurboID also use biotin ligases to biotinylate proteins in the vicinity of a bait protein.

Chemo-enzymatic Methods: These methods combine enzymatic modification with chemical ligation. For instance, an enzyme can be used to introduce a unique functional group onto the protein, which is then specifically targeted by a biotinylating reagent.

Advantages:

  • Maximal Specificity and Homogeneity: Biotin is attached to a single, defined location.

  • Preservation of Biological Activity: Critical for sensitive applications like immunoassays, where antibody orientation and binding are crucial. Studies have shown that site-specific biotinylation can lead to a 3-fold improvement in antigen binding capacity compared to random methods.

  • Improved Batch-to-Batch Consistency.

Disadvantages:

  • Requires Protein Engineering: The target protein often needs to be genetically modified to include a recognition tag.

  • More Complex Workflow: Involves multiple steps, including protein expression and purification, followed by the enzymatic biotinylation reaction.

Commercially Available Kits:

  • BroadPharm MagicLink™ Site Specific Biotinylation Kit: Utilizes a chemistry that targets thiol-bridge locations on antibodies, aiming to avoid the antigen-binding sites.

Bioorthogonal Click Chemistry: A Modern Approach to Biotinylation

Bioorthogonal chemistry involves reactions that occur rapidly and specifically with one another in a biological environment without interfering with native biochemical processes. For biotinylation, a "click" functional group (e.g., an azide or alkyne) is introduced into the target molecule, which then reacts specifically with a biotin molecule containing the complementary functional group. A popular example is the reaction between a methyltetrazine (MeTz) and a trans-cyclooctene (TCO).

Advantages:

  • High Specificity and Efficiency: The reaction is highly specific and proceeds rapidly under mild, biocompatible conditions.

  • Versatility: Can be used to label a wide range of biomolecules in vitro and in vivo.

Disadvantages:

  • Two-Step Process: Requires the initial introduction of a click handle into the target molecule.

  • Higher Cost: The reagents for click chemistry are generally more expensive.

Quantitative Comparison of Biotinylation Strategies

FeatureAmine-ReactiveSulfhydryl-ReactiveSite-SpecificBioorthogonal Click Chemistry
Target Group Primary amines (Lys, N-terminus)Sulfhydryls (Cys)Specific engineered or native sitesIntroduced chemical handles (e.g., azide, alkyne)
Specificity Low (Random)MediumHigh (Site-specific)High
Homogeneity HeterogeneousMore homogeneousHomogeneousHomogeneous
Impact on Function Potential for inactivationLower risk of inactivationMinimal risk of inactivationMinimal risk of inactivation
Workflow Complexity Simple (1-step)Moderate (may require reduction)High (requires protein engineering)Moderate (2-step)
Relative Cost LowModerateHighHigh

Quantifying Biotin Incorporation: A Critical Step for Reproducibility

Accurately determining the degree of biotinylation, often expressed as the biotin-to-protein molar substitution ratio (MSR), is crucial for ensuring experimental reproducibility and optimizing downstream assays. Several methods are available for biotin quantitation, with varying levels of sensitivity, accuracy, and ease of use.

The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay has been a traditional colorimetric method for estimating biotin incorporation. However, it is known to often under-report the number of incorporated biotins. Newer methods, such as the ChromaLINK assay from Vector Labs and the Quant*Tag assay, offer improved accuracy and sensitivity.

A technical note from Meso Scale Discovery compared the performance of the HABA assay, the FluoReporter® Biotin Quantitation Kit, and the QuantTag™ Biotin Kit. Their findings indicated that the QuantTag method, when adapted to a 384-well format, provided increased throughput, sensitivity, and reproducibility, making it suitable for reliable small-scale measurements.

MethodPrincipleDynamic RangeThroughputKey AdvantagesKey Disadvantages
HABA Assay Colorimetric; displacement of HABA from avidin by biotin.Narrow (typically 2-16 µM)High (microplate compatible)Inexpensive and simple.Often underestimates biotin incorporation, especially at high labeling densities.
ChromaLINK Spectrophotometric; uses a UV-traceable biotin.WideHighNon-destructive, accurate, and does not require a standard curve for every experiment.Requires the use of ChromaLINK biotin during labeling.
Quant*Tag™ Colorimetric; chemical reaction with biotin.0.1 to 5 nmol/wellHigh (microplate compatible)More sensitive and reproducible than HABA.Can have background signal with unbiotinylated antibodies.
FluoReporter® Fluorometric; displacement of a fluorescent probe from avidin.WideHighHigh sensitivity.Requires a fluorescence plate reader.
Mass Spectrometry Direct measurement of mass shift.WideLowProvides the most accurate determination of biotin incorporation and can identify the site of labeling.High cost, requires specialized equipment and expertise.

Experimental Protocols

General Protocol for Amine-Reactive Antibody Biotinylation

This protocol is a generalized procedure for labeling an antibody using an amine-reactive NHS-ester biotinylation kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Materials:

  • Purified antibody (1-10 mg) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Amine-reactive biotinylation reagent (e.g., Sulfo-NHS-LC-Biotin).

  • Reaction buffer (e.g., PBS).

  • Quenching buffer (e.g., 1M Tris-HCl, pH 8.0).

  • Desalting column or dialysis cassette for removing excess biotin.

Procedure:

  • Prepare the Antibody: Ensure the antibody is at an appropriate concentration (typically 1-2 mg/mL) in an amine-free buffer. Buffers containing Tris or glycine will compete with the antibody for the biotinylation reagent and must be removed.

  • Calculate Reagent Amount: Determine the amount of biotinylation reagent needed to achieve the desired molar excess (e.g., 20-fold molar excess). Refer to the kit's protocol for specific calculation examples.

  • Reconstitute Biotinylation Reagent: Immediately before use, dissolve the biotinylation reagent in an appropriate solvent (e.g., DMSO or water for sulfo-NHS esters) to the recommended concentration.

  • Biotinylation Reaction: Add the calculated volume of the reconstituted biotinylation reagent to the antibody solution.

  • Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours on ice, with gentle mixing.

  • Quench the Reaction: Add quenching buffer to stop the reaction by consuming any unreacted biotinylation reagent. Incubate for 15-30 minutes.

  • Purify the Biotinylated Antibody: Remove excess, unreacted biotin and the quenching buffer using a desalting column or by dialysis against an appropriate storage buffer (e.g., PBS).

  • Quantify Biotin Incorporation: Determine the biotin-to-antibody ratio using a suitable quantification assay (see table above).

  • Store the Conjugate: Store the biotinylated antibody at 4°C for short-term storage or at -20°C or -80°C for long-term storage.

General Protocol for Biotin Quantification using a Colorimetric Assay (HABA-based)

This protocol provides a general overview of a HABA-based biotin quantification assay.

Materials:

  • Biotinylated protein sample.

  • HABA/Avidin solution (provided in the kit).

  • Biotin standards (provided in the kit).

  • Spectrophotometer or microplate reader capable of measuring absorbance at 500 nm.

Procedure:

  • Prepare Standards: Prepare a series of biotin standards of known concentrations according to the kit's instructions.

  • Prepare Samples: Dilute the biotinylated protein sample to a concentration that falls within the dynamic range of the assay.

  • Set up the Assay: In a cuvette or microplate well, add the HABA/Avidin solution.

  • Measure Baseline Absorbance: Measure the absorbance of the HABA/Avidin solution at 500 nm.

  • Add Standard or Sample: Add a known volume of the biotin standard or the biotinylated protein sample to the HABA/Avidin solution and mix.

  • Incubate: Allow the reaction to proceed for the time specified in the kit's protocol.

  • Measure Final Absorbance: Measure the absorbance at 500 nm again. The decrease in absorbance is proportional to the amount of biotin in the sample.

  • Calculate Biotin Concentration: Generate a standard curve by plotting the change in absorbance versus the known biotin concentration of the standards. Use the standard curve to determine the biotin concentration in your sample.

  • Calculate Molar Substitution Ratio (MSR): If the protein concentration is known, calculate the MSR (moles of biotin per mole of protein).

Visualizing the Workflows

Amine_Reactive_Biotinylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & QC Antibody Antibody in Amine-Free Buffer Mix Mix Antibody and Biotin Reagent Antibody->Mix Biotin_Reagent NHS-Ester Biotin (dissolved) Biotin_Reagent->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench with Tris or Glycine Incubate->Quench Purify Desalting Column or Dialysis Quench->Purify Quantify Quantify Biotin (e.g., HABA, Quant*Tag) Purify->Quantify Final_Product Biotinylated Antibody Quantify->Final_Product

Caption: Workflow for a typical amine-reactive biotinylation experiment.

Site_Specific_Biotinylation_Workflow cluster_engineering Protein Engineering cluster_expression Expression & Purification cluster_biotinylation Enzymatic Biotinylation Gene Gene of Interest Plasmid Expression Plasmid Gene->Plasmid Tag AviTag Sequence Tag->Plasmid Expression Express Tagged Protein in Cells Plasmid->Expression Purification Purify Tagged Protein Expression->Purification Biotinylation_Reaction Incubate with Biotin Ligase (BirA), Biotin, and ATP Purification->Biotinylation_Reaction Purify_Final Remove Excess Reagents Biotinylation_Reaction->Purify_Final Final_Product Site-Specifically Biotinylated Protein Purify_Final->Final_Product

Caption: Workflow for enzyme-mediated site-specific biotinylation.

Biotin_Quantification_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis Standards Prepare Biotin Standards Mix_Standards Mix Standards with HABA/Avidin Standards->Mix_Standards Sample Prepare Biotinylated Protein Sample Mix_Sample Mix Sample with HABA/Avidin Sample->Mix_Sample HABA_Avidin HABA/Avidin Reagent HABA_Avidin->Mix_Standards HABA_Avidin->Mix_Sample Read_Absorbance Measure Absorbance at 500 nm Mix_Standards->Read_Absorbance Mix_Sample->Read_Absorbance Standard_Curve Generate Standard Curve Read_Absorbance->Standard_Curve Calculate Calculate Biotin Concentration Standard_Curve->Calculate MSR Calculate Molar Substitution Ratio Calculate->MSR

Caption: Workflow for a typical HABA-based biotin quantitation assay.

References

Navigating the Maze of Biotinylation: A Guide to Minimizing Off-Target Effects of Amine-Reactive Reagents

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the specific and efficient labeling of proteins is paramount. Biotinylation, the process of attaching biotin to a molecule, is a cornerstone technique for protein detection, purification, and interaction studies. Amine-reactive biotinylation reagents, particularly N-hydroxysuccinimide (NHS) esters, are widely used due to their ability to readily react with primary amines on proteins. However, the assumption of their complete specificity is a misconception that can lead to ambiguous results and misinterpreted data. This guide provides a comprehensive comparison of common amine-reactive reagents, delves into their off-target effects, and presents alternative strategies to enhance labeling precision, all supported by experimental evidence.

The Double-Edged Sword of Amine Reactivity

Amine-reactive biotinylation reagents, such as NHS-biotin and its water-soluble analog, sulfo-NHS-biotin, are designed to form stable amide bonds with the primary amines found in the side chains of lysine residues and at the N-terminus of proteins.[1][2] While these sites are abundant, making for a robust labeling method, the reactivity of these reagents is not exclusively limited to amines.

Under certain conditions, particularly at neutral to alkaline pH, NHS esters can also react with other nucleophilic residues, leading to off-target labeling. Studies have shown that NHS esters can acylate the hydroxyl groups of serine, threonine, and tyrosine, as well as the guanidinium group of arginine.[3] This lack of absolute specificity can result in the biotinylation of unintended proteins or sites on the target protein, potentially altering its function or leading to the identification of false-positive interactions in downstream applications.

The rate of hydrolysis of the NHS ester is a significant competing reaction in aqueous solutions, and this rate increases with higher pH.[2] This hydrolysis not only reduces the efficiency of the desired amine labeling but can also contribute to non-specific interactions.

A Comparative Look at Amine-Reactive Reagents

While direct quantitative comparisons of off-target effects across all amine-reactive reagents are not extensively documented in a single study, the available data and chemical properties allow for a qualitative and semi-quantitative assessment.

ReagentPrimary TargetKnown Off-TargetsKey Characteristics
NHS-Biotin Primary amines (Lysine, N-terminus)Serine, Threonine, Tyrosine, ArginineMembrane permeable, requires dissolution in organic solvents.[1]
Sulfo-NHS-Biotin Primary amines (Lysine, N-terminus)Serine, Threonine, Tyrosine, ArginineWater-soluble, membrane-impermeable, ideal for cell surface labeling. Reduces off-target labeling of intracellular proteins.
PFP-Biotin Primary amines (Lysine, N-terminus)Not extensively documented, but expected to have similar off-target profile to NHS esters.More resistant to hydrolysis than NHS esters, potentially leading to higher labeling efficiency.
TFP-Biotin Primary amines (Lysine, N-terminus)Not extensively documented, but expected to have similar off-target profile to NHS esters.More stable in aqueous solutions than NHS esters, offering a longer half-life for reaction.

Visualizing the Pathways: From Reaction to Off-Target Effects

To better understand the process of amine-reactive biotinylation and its potential pitfalls, the following diagrams illustrate the intended reaction and the pathways leading to off-target modifications.

cluster_reagent Amine-Reactive Biotinylation Reagent cluster_protein Target Protein cluster_products Reaction Products Reagent NHS-Biotin Protein Protein with Primary Amine (Lysine or N-terminus) Reagent->Protein Intended Reaction (pH 7-9) Biotinylated_Protein Specifically Labeled Protein (Stable Amide Bond) Protein->Biotinylated_Protein NHS_leaving_group NHS Leaving Group

Intended Amine-Reactive Biotinylation Pathway.

cluster_reagent Amine-Reactive Biotinylation Reagent cluster_off_targets Off-Target Residues cluster_off_target_products Off-Target Products Reagent NHS-Biotin Ser Serine (-OH) Reagent->Ser Off-Target Reaction Thr Threonine (-OH) Reagent->Thr Off-Target Reaction Tyr Tyrosine (-OH) Reagent->Tyr Off-Target Reaction Arg Arginine (-NH-C(NH2)2+) Reagent->Arg Off-Target Reaction Off_Target_Protein Off-Target Labeled Protein (Unstable Ester/Acylurea Bonds) Ser->Off_Target_Protein Thr->Off_Target_Protein Tyr->Off_Target_Protein Arg->Off_Target_Protein

Off-Target Reaction Pathways of NHS-Biotin.

Beyond Amines: Alternative Strategies for Specific Biotinylation

To mitigate the off-target effects inherent in amine-reactive chemistry, researchers can turn to several alternative biotinylation strategies that offer greater specificity.

  • Sulfhydryl-Reactive Biotinylation: This method targets the thiol groups of cysteine residues. As cysteine is a less abundant amino acid than lysine, this approach offers a higher degree of specificity. Reagents like maleimide-biotin form stable thioether bonds with free sulfhydryls.

  • Enzymatic Biotinylation: This highly specific method utilizes the bacterial enzyme BirA (or its engineered, more active variants like TurboID and miniTurbo), which ligates biotin to a specific 15-amino-acid acceptor peptide sequence (AviTag). By genetically fusing the AviTag to a protein of interest, biotinylation can be directed to a single, predetermined site.

  • Bioorthogonal Biotinylation: This two-step approach involves the metabolic or chemical installation of a bioorthogonal functional group (one that is inert to biological systems) onto the protein of interest. A biotin probe carrying the complementary reactive group is then introduced, leading to a highly specific "click chemistry" reaction.

Experimental Protocols for Assessing Off-Target Effects

Quantifying the extent of off-target biotinylation is crucial for validating experimental results. Mass spectrometry-based proteomics is the most powerful tool for this purpose.

Protocol: Proteomic Analysis of Biotinylation Specificity
  • Protein Biotinylation:

    • Treat your protein sample (either a purified protein or a complex cell lysate) with the biotinylation reagent of interest (e.g., NHS-biotin, sulfo-NHS-biotin) under your standard experimental conditions. Include a negative control sample that is not treated with the biotinylation reagent.

  • Protein Digestion:

    • Denature, reduce, and alkylate the proteins in your samples.

    • Digest the proteins into peptides using a protease such as trypsin.

  • Enrichment of Biotinylated Peptides (Optional but Recommended):

    • Incubate the peptide mixture with streptavidin-coated beads to capture biotinylated peptides.

    • Wash the beads extensively to remove non-biotinylated peptides.

    • Elute the biotinylated peptides from the beads. For reagents with a cleavable linker (e.g., NHS-SS-biotin), elution can be achieved with a reducing agent. For others, harsh conditions like boiling in SDS-PAGE sample buffer may be necessary.

  • LC-MS/MS Analysis:

    • Analyze the enriched (or total) peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a proteomics software suite to search the MS/MS data against a protein sequence database.

    • Crucially, include variable modifications in your search parameters for biotinylation on all potential off-target residues (Ser, Thr, Tyr, Arg) in addition to lysine.

    • Quantify the relative abundance of peptides biotinylated at the intended (lysine) and off-target sites. Compare the results from different biotinylation reagents to assess their relative specificity.

Workflow for Assessing Off-Target Biotinylation

Start Protein Sample Biotinylation Biotinylation with Amine-Reactive Reagent Start->Biotinylation Digestion Proteolytic Digestion Biotinylation->Digestion Enrichment Enrichment of Biotinylated Peptides Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Database Searching and Quantification of Biotinylation Sites LC_MS->Data_Analysis End Assessment of Off-Target Labeling Data_Analysis->End

Experimental workflow for quantifying off-target biotinylation.

Conclusion: Making Informed Choices for Reliable Results

While amine-reactive biotinylation reagents are powerful and convenient tools, a thorough understanding of their potential for off-target effects is essential for the design of robust experiments and the accurate interpretation of data. For applications where absolute specificity is critical, alternative methods such as enzymatic or bioorthogonal biotinylation should be strongly considered. When using amine-reactive reagents, careful optimization of reaction conditions (e.g., pH, reagent concentration, and reaction time) can help to minimize off-target labeling. Ultimately, the choice of biotinylation strategy should be guided by the specific experimental goals and the tolerance for potential off-target modifications. By employing the appropriate controls and validation steps, researchers can navigate the complexities of biotinylation and achieve reliable and reproducible results.

References

Safety Operating Guide

Proper Disposal of Biotin-PEG4-Amine: A Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the meticulous management of laboratory chemicals is paramount for ensuring a safe and compliant operational environment. This guide provides detailed, step-by-step procedures for the proper disposal of Biotin-PEG4-Amine, a common biotinylation reagent. Adherence to these protocols is essential for personnel safety and environmental protection.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE). Although Safety Data Sheets (SDS) may classify this compound as a non-hazardous substance under Regulation (EC) No 1272/2008, it is best practice to handle all laboratory chemicals with a high degree of caution[1].

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or contact with the powder form of the reagent.
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.
Body Protection Laboratory coatProvides a barrier against accidental spills.

It is recommended to handle the compound in a well-ventilated area, such as a fume hood, to avoid the inhalation of any fine particles[1][2]. In the event of accidental contact, rinse the affected area with copious amounts of water and seek medical advice if irritation persists[1][3].

Step-by-Step Disposal Protocol for this compound

The disposal of this compound, like many specialized laboratory chemicals, should be managed as chemical waste. Do not dispose of this chemical down the drain or in regular solid waste . The following protocol outlines the approved procedure for its disposal.

Step 1: Waste Segregation

Proper segregation of chemical waste is the foundational step for safe disposal.

  • Solid Waste:

    • Place unused or expired this compound powder in its original container or a clearly labeled, sealed container for solid chemical waste.

    • Collect contaminated materials such as weigh boats, pipette tips, and microfuge tubes in a designated, sealed plastic bag or container. Label this container as "Solid waste contaminated with this compound".

  • Liquid Waste:

    • Solutions containing this compound should be collected in a dedicated, leak-proof, and chemically resistant container (e.g., a high-density polyethylene bottle).

    • The container should be designated for either halogenated or non-halogenated organic waste, depending on the solvent used.

    • Clearly label the container "Liquid waste containing this compound" and list all solvent components.

Step 2: Waste Labeling

Accurate and clear labeling of waste containers is mandatory for safety and regulatory compliance.

  • Attach a hazardous waste label to each container.

  • The label must include:

    • The full chemical name: "this compound".

    • The concentration or estimated amount of the chemical.

    • Associated hazards (while not classified as hazardous, it is good practice to note it is a chemical substance for laboratory use).

    • The date the waste was first added to the container.

    • The name of the principal investigator or research group.

Step 3: Waste Storage

Proper storage of chemical waste is crucial to prevent accidents until disposal.

  • Store waste containers in a designated, secondary containment bin to prevent spills.

  • Keep the waste storage area in a well-ventilated location, away from incompatible chemicals.

  • This compound should be stored in a freezer and protected from moisture. While waste may be stored at room temperature in a designated area, prolonged storage should be avoided.

Step 4: Final Disposal

  • Entrust the final disposal to a licensed waste disposal company.

  • Ensure that all waste is collected in closed and suitable containers before disposal.

  • Follow all local and national regulations for chemical waste disposal.

Experimental Protocols

This document provides operational guidance for disposal and does not cite specific experiments. The handling and disposal procedures are based on standard laboratory safety protocols and information from Safety Data Sheets.

Visualization of Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound for Disposal assess_form Assess Waste Form start->assess_form solid_waste Solid Waste (Unused powder, contaminated disposables) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing This compound) assess_form->liquid_waste Liquid segregate_solid Segregate in Labeled Solid Waste Container solid_waste->segregate_solid segregate_liquid Segregate in Labeled Liquid Waste Container (note solvents) liquid_waste->segregate_liquid store_waste Store in Designated Secondary Containment Area segregate_solid->store_waste segregate_liquid->store_waste final_disposal Arrange for Pickup by Licensed Waste Disposal Company store_waste->final_disposal end End: Proper Disposal final_disposal->end

This compound Disposal Workflow

References

Safeguarding Your Research: A Guide to Handling Biotin-PEG4-Amine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise and safe handling of specialized reagents like Biotin-PEG4-Amine is fundamental to both experimental success and laboratory safety. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the protection of laboratory personnel and the integrity of your work.

Immediate Safety and Handling Precautions

While this compound is generally not classified as a hazardous substance, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1] Before beginning any procedure, ensure you are equipped with the appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE) Summary
Protective EquipmentSpecificationPurpose
Eye Protection Safety glasses or gogglesProtects eyes from splashes or contact with the powdered form of the reagent.[2]
Hand Protection Chemical-resistant gloves (e.g., nitrile)Prevents skin contact with the chemical.[2]
Body Protection Laboratory coatProvides a barrier against accidental spills.

It is strongly recommended to handle the compound in a well-ventilated area, such as a chemical fume hood, to avoid the inhalation of any fine particles.[1] A safety shower and eye wash station should be readily accessible.[1]

Operational Plan: Step-by-Step Handling Procedures

Following a structured workflow is critical for both safety and experimental consistency. The following steps outline the recommended procedure for handling this compound from storage to use.

Preparation and Weighing:
  • Before opening, allow the this compound container to equilibrate to room temperature to prevent moisture condensation.

  • Conduct all weighing operations within a chemical fume hood or an enclosure with local exhaust ventilation to prevent dust dispersion.

  • Use clean, dedicated spatulas and weigh boats for handling the powder.

  • After weighing, securely close the container and return it to the recommended storage condition.

Dissolution:
  • This compound is soluble in water, DCM, and ethanol.

  • When preparing solutions, slowly add the weighed powder to the solvent while gently stirring to avoid splashing.

  • If using a buffer, ensure it does not contain primary amines (e.g., Tris), as these can react with the amine group of the molecule. Phosphate-buffered saline (PBS) is a suitable option.

Storage:
  • Solid Form: Store the container tightly closed in a freezer, with -20°C being a commonly recommended temperature. It is also advised to protect it from moisture and store it under an inert gas.

  • Solutions: For stock solutions, storage at -20°C or -80°C is recommended, with stability for up to one or two years, respectively. However, it is best practice to prepare solutions fresh.

The following diagram illustrates the standard operational workflow for handling this compound.

G storage Storage (-20°C, Desiccated) equilibration Equilibrate to Room Temperature storage->equilibration weighing Weighing (Fume Hood) equilibration->weighing dissolution Dissolution (Appropriate Solvent) weighing->dissolution disposal Waste Disposal weighing->disposal Contaminated Materials application Experimental Application dissolution->application dissolution->disposal Unused Solution application->disposal

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.